molecular formula C3H4O4 B1221333 2-Hydroxy-3-oxopropanoic acid CAS No. 2480-77-5

2-Hydroxy-3-oxopropanoic acid

Cat. No.: B1221333
CAS No.: 2480-77-5
M. Wt: 104.06 g/mol
InChI Key: QWBAFPFNGRFSFB-UHFFFAOYSA-N
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Description

2-hydroxy-3-oxopropanoic acid is a 3-oxo monocarboxylic acid, a 2-hydroxy monocarboxylic acid and an aldehyde. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from a propionic acid. It is a conjugate acid of a 2-hydroxy-3-oxopropanoate.
Tartronate semialdehyde, also known as 2-hydroxy-3-oxopropanoate or hydroxymalonaldehydic acid, belongs to the class of organic compounds known as monosaccharides. Monosaccharides are compounds containing one carbohydrate unit not glycosidically linked to another such unit, and no set of two or more glycosidically linked carbohydrate units. Monosaccharides have the general formula CnH2nOn. Tartronate semialdehyde is soluble (in water) and a weakly acidic compound (based on its pKa). Tartronate semialdehyde can be biosynthesized from propionic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h1-2,5H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBAFPFNGRFSFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tartronate semialdehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2480-77-5
Record name Tartronate semialdehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2480-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tartronate semialdehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

2-Hydroxy-3-oxopropanoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-oxopropanoic Acid

Abstract

This compound, also known as tartronic semialdehyde or tartronate semialdehyde, is a pivotal C3-dicarbonyl compound that serves as a key metabolite in various biological pathways, including glyoxylate and dicarboxylate metabolism.[1][2] Its unique structure, featuring carboxylic acid, hydroxyl, and aldehyde functional groups, makes it a versatile building block for further chemical and biological transformations.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, with a focus on enzymatic and whole-cell biocatalytic methods. It is intended for researchers, scientists, and drug development professionals seeking detailed, field-proven insights into the production of this important molecule.

Introduction: The Chemistry and Biological Relevance of this compound

This compound (CAS No. 2480-77-5) is a chiral molecule that plays a significant role in central metabolism, particularly in microorganisms like Escherichia coli.[1][3] It serves as an intermediate in the degradation of compounds such as galactarate and in the assimilation of C2 compounds like glyoxylate.[4] The ability to efficiently synthesize this compound is crucial for metabolic engineering applications, the study of enzyme kinetics, and as a precursor for more complex molecules. This guide delves into the core methodologies for its synthesis, emphasizing the causality behind experimental choices to ensure reproducibility and technical accuracy.

Chemical Properties Summary
PropertyValueSource
Molecular FormulaC₃H₄O₄[3][5]
Molecular Weight104.06 g/mol [1][5]
Boiling Point304.2°C at 760 mmHg[5]
Flash Point152°C[5]
pKa2.70 ± 0.11 (Predicted)[5]
SynonymsTartronic semialdehyde, Tartronate semialdehyde[1][3]

Enzymatic Synthesis Pathway 1: Condensation of Glyoxylate

The most direct enzymatic route to this compound involves the condensation of two glyoxylate molecules. This reaction is catalyzed by Tartronate-Semialdehyde Synthase, a lyase that plays a central role in the glyoxylate cycle of many bacteria.

Core Mechanism: Tartronate-Semialdehyde Synthase (EC 4.1.1.47)

Tartronate-semialdehyde synthase (TSS), also known as glyoxylate carboligase, facilitates the formation of a carbon-carbon bond between two molecules of glyoxylate.[6] One molecule is decarboxylated in the process. The enzyme utilizes two critical cofactors: Thiamine diphosphate (ThDP or TPP) and Flavin adenine dinucleotide (FAD).[6] The ThDP cofactor is essential for the stabilization of the carbanionic intermediate formed after the decarboxylation of the first glyoxylate molecule, which then acts as a nucleophile to attack the carbonyl carbon of the second glyoxylate molecule.

The overall reaction is as follows: 2 Glyoxylate ⇌ 2-Hydroxy-3-oxopropanoate + CO₂[6]

Visualizing the Glyoxylate Condensation Pathway

Glyoxylate_Condensation cluster_main Tartronate-Semialdehyde Synthase (EC 4.1.1.47) Glyoxylate1 Glyoxylate Intermediate ThDP-Cofactor Intermediate Glyoxylate1->Intermediate - CO₂ Glyoxylate2 Glyoxylate Product 2-Hydroxy-3-oxopropanoic acid Glyoxylate2->Product Intermediate->Product CO2 CO₂ Enzyme Tartronate-Semialdehyde Synthase Enzyme->Intermediate Cofactors Cofactors: ThDP, FAD Cofactors->Intermediate

Caption: Enzymatic condensation of glyoxylate to form this compound.

Experimental Protocol: In Vitro Synthesis

This protocol is designed for a standard laboratory-scale enzymatic reaction.

  • Enzyme Preparation:

    • Obtain commercially available Tartronate-Semialdehyde Synthase (e.g., from E. coli) or express and purify the recombinant enzyme. Ensure the enzyme preparation has high specific activity.

  • Reaction Buffer Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.0).

    • Add 5 mM MgCl₂ and 0.2 mM Thiamine diphosphate (ThDP) to the buffer.

    • Degas the buffer to minimize oxidative side reactions.

  • Substrate Solution:

    • Prepare a 200 mM stock solution of sodium glyoxylate in the reaction buffer. Adjust the pH to 7.0 if necessary.

  • Enzymatic Reaction:

    • In a temperature-controlled vessel (e.g., a water bath at 30°C), combine the following in a final volume of 10 mL:

      • 8 mL of reaction buffer.

      • 1 mL of 200 mM sodium glyoxylate solution (final concentration: 20 mM).

      • Sufficient amount of Tartronate-Semialdehyde Synthase (e.g., 10-20 units).

    • Initiate the reaction by adding the enzyme.

    • Incubate for 2-4 hours with gentle stirring.

  • Monitoring and Quenching:

    • Monitor the reaction progress by taking aliquots at time intervals and analyzing for product formation via HPLC or a colorimetric assay for α-keto acids.

    • Quench the reaction by adding 100 µL of 1 M HCl to denature the enzyme.

  • Purification:

    • Centrifuge the quenched reaction mixture to pellet the denatured protein.

    • The supernatant containing this compound can be further purified using anion-exchange chromatography.

Enzymatic Synthesis Pathway 2: Oxidation of D-Glycerate

An alternative enzymatic route is the reversible oxidation of D-glycerate, catalyzed by 2-Hydroxy-3-oxopropionate Reductase. This pathway's directionality is dependent on the reaction conditions and the concentration of cofactors.

Core Mechanism: 2-Hydroxy-3-oxopropionate Reductase (EC 1.1.1.60)

This enzyme, also known as tartronate semialdehyde reductase, is an oxidoreductase that catalyzes the interconversion of D-glycerate and 2-hydroxy-3-oxopropanoate.[4][7] The reaction is dependent on the nicotinamide cofactor NAD⁺/NADH or NADP⁺/NADPH.[7] To drive the reaction toward the synthesis of 2-hydroxy-3-oxopropanoate, a high ratio of oxidized cofactor (NAD⁺ or NADP⁺) to reduced cofactor is required, along with an efficient system for removing the product (NAD(P)H).

The reversible reaction is: D-Glycerate + NAD(P)⁺ ⇌ 2-Hydroxy-3-oxopropanoate + NAD(P)H + H⁺[4][7]

Visualizing the D-Glycerate Oxidation Pathway

DGlycerate_Oxidation cluster_main 2-Hydroxy-3-oxopropionate Reductase (EC 1.1.1.60) Substrate D-Glycerate Product 2-Hydroxy-3-oxopropanoic acid Substrate->Product NADH NAD(P)H + H⁺ Product->NADH NAD NAD(P)⁺ NAD->Substrate

Caption: Reversible oxidation of D-glycerate to this compound.

Experimental Protocol: Driving the Equilibrium

This protocol includes a coupled enzyme system to regenerate NAD⁺, thereby driving the reaction towards product formation.

  • Enzyme Preparation:

    • Obtain or purify 2-Hydroxy-3-oxopropionate Reductase (TSR).

    • Obtain a second enzyme for cofactor regeneration, such as Lactate Dehydrogenase (LDH), which converts pyruvate to lactate while oxidizing NADH to NAD⁺.[8]

  • Reaction Buffer Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.5). A slightly alkaline pH favors the oxidation reaction.

  • Substrate & Cofactor Solutions:

    • Prepare a 200 mM stock solution of D-glyceric acid (calcium or sodium salt).

    • Prepare a 20 mM stock solution of NAD⁺.

    • Prepare a 200 mM stock solution of sodium pyruvate.

  • Enzymatic Reaction:

    • In a final volume of 10 mL at 37°C, combine:

      • 100 mM Tris-HCl buffer (pH 8.5).

      • 20 mM D-glycerate.

      • 2 mM NAD⁺.

      • 20 mM sodium pyruvate.

      • 10-20 units of 2-Hydroxy-3-oxopropionate Reductase.

      • 20-30 units of Lactate Dehydrogenase (from rabbit muscle or bovine heart).

    • Initiate the reaction by adding the primary enzyme (TSR).

  • Monitoring and Analysis:

    • Monitor the formation of 2-hydroxy-3-oxopropanoate using HPLC. The disappearance of pyruvate or formation of lactate can also be tracked to confirm the cofactor regeneration system is active.

    • Quench the reaction as described in section 2.3.

Enzyme Kinetic Parameters
EnzymeSubstrateKₘ ValueOrganismSource
2-Hydroxy-3-oxopropionate ReductaseD-Glycerate0.278 mME. coli[4]
2-Hydroxy-3-oxopropionate ReductaseTartronate Semialdehyde0.19 mMUstilago maydis[4]

Whole-Cell Biocatalysis via Metabolic Engineering

For larger-scale production, whole-cell biocatalysis using metabolically engineered microorganisms offers a sustainable route from simple sugars like glucose. A recent breakthrough demonstrated the production of tartaric semialdehyde using an engineered Gluconobacter oxydans.[9]

Core Strategy: Channeling Carbon Flux in G. oxydans

The strategy involves genetically modifying G. oxydans to channel carbon from glucose towards the target molecule.[9] This is achieved through a "Push-Pull" approach:

  • Push: Overexpression of a heterologous transketolase gene (tktA_M from E. coli) enhances the flux through the pentose phosphate pathway, increasing the pool of precursors.[9]

  • Pull: Knocking out competing endogenous genes, such as those for gluconate 2-dehydrogenase (ga2dh), prevents the diversion of carbon into side-products.[9]

Visualizing the Fermentation Workflow

Fermentation_Workflow start Inoculation of Engineered G. oxydans primary_culture Primary Culture (16h, 30°C, 180 rpm) start->primary_culture secondary_culture Secondary Culture (24h, to maximize biomass) primary_culture->secondary_culture harvest Cell Harvesting (Centrifugation) secondary_culture->harvest bioreactor Bioreactor Fermentation (5.0 L Scale) harvest->bioreactor end Product Recovery & Purification bioreactor->end

Caption: Workflow for whole-cell biocatalytic production of this compound.

Protocol: Bioreactor-Scale Production

This protocol is adapted from a published study on tartaric semialdehyde production.[9]

  • Strain and Media:

    • Strain: Engineered Gluconobacter oxydans with overexpressed tktA_M and relevant gene knockouts.[9]

    • Medium: CSLP medium supplemented with D-glucose (100 g/L), formaldehyde (15 g/L) as a co-substrate, MgCl₂ (0.85 g/L), and ethanol (2% v/v).[9]

  • Inoculum Preparation:

    • Prepare primary and secondary cultures as depicted in the workflow diagram to generate sufficient biomass for inoculation.[9]

  • Bioreactor Fermentation:

    • Vessel: 5.0 L bioreactor with a 3.0 L working volume.[9]

    • Inoculation: Inoculate the sterile bioreactor medium with the harvested cell biomass.

    • Fermentation Parameters:

      • Temperature: 30°C

      • Agitation: 300 rpm

      • Aeration: 2 vvm (volumes of air per volume of medium per minute)

      • pH: Maintained at 6.0[9]

  • Process Monitoring and Harvest:

    • Monitor glucose consumption and product formation throughout the fermentation using offline HPLC analysis.

    • Harvest the fermentation broth when peak product concentration is achieved.

Production Metrics
StrainSubstrateTiter (g/L)ConditionsSource
Engineered G. oxydans TGlucose32.21 ± 0.745.0 L Bioreactor, pH 6.0, 30°C[9]

Conclusion and Future Outlook

The synthesis of this compound is most effectively achieved through enzymatic and biocatalytic methods. For laboratory-scale research and mechanistic studies, in vitro enzymatic synthesis using either tartronate-semialdehyde synthase or 2-hydroxy-3-oxopropionate reductase offers high specificity and control. For larger-scale, sustainable production, the use of metabolically engineered whole-cell catalysts like Gluconobacter oxydans presents a highly promising pathway, converting renewable feedstocks like glucose into a valuable chemical intermediate. Future research will likely focus on optimizing these biocatalytic systems, improving enzyme stability, and expanding the substrate scope to further enhance the economic viability of producing this compound for industrial and pharmaceutical applications.

References

  • 2-hydroxy-3-oxopropionate reductase - Grokipedia.
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  • Method of producing 3-hydroxypropionic acid using malonic semialdehyde reducing pathway - Google Patents.
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Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-Hydroxy-3-oxopropanoic acid, also known by its synonyms tartronic acid semialdehyde and tartronate semialdehyde, is a key trifunctional organic molecule possessing aldehyde, hydroxyl, and carboxylic acid moieties within a compact three-carbon framework.[1][2] This unique structural arrangement imparts a high degree of reactivity and significant biological relevance, making it a molecule of interest in various scientific disciplines, including metabolic research and as a potential building block in synthetic chemistry. In biological systems, it is a crucial intermediate in the glyoxylate and dicarboxylate metabolic pathways.[2]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Given the limited availability of experimental data for this compound, this guide synthesizes predicted values, information from closely related analogues, and detailed, field-proven experimental protocols to empower researchers to fully characterize this molecule.

Molecular Structure and Identification

A thorough understanding of the molecular structure is fundamental to interpreting its physicochemical behavior.

Molecular Structure of this compound

Caption: 2D representation of this compound.

Key Identifiers:

IdentifierValueSource
Molecular Formula C₃H₄O₄[1][2]
Molecular Weight 104.061 g/mol [1]
CAS Number 2480-77-5[3][4]
Synonyms Tartronic acid semialdehyde, Tartronate semialdehyde[2][4]

Predicted Physicochemical Properties

Due to a scarcity of experimental data in the literature, many of the physicochemical properties of this compound are based on computational predictions. These values provide a valuable starting point for experimental design.

PropertyPredicted ValueNotes
pKa 2.70 ± 0.11Predicted for the carboxylic acid proton.[4]
Boiling Point 304.2 °C at 760 mmHg[4]
Density 1.532 g/cm³[4]
Appearance White solid[1]

Solubility Profile

The presence of a carboxylic acid, a hydroxyl group, and an aldehyde group makes this compound a highly polar molecule. This polarity strongly suggests good solubility in polar solvents. For instance, the structurally similar 2-methyl-3-oxopropanoic acid is soluble in water and polar organic solvents like ethanol and acetone.[5] Similarly, 3-hydroxypropanoic acid is known to be soluble in water and many oxygenated organic solvents.[6]

Expected Solubility:

  • High Solubility: Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)

  • Moderate Solubility: Acetone, Acetonitrile

  • Low to Insoluble: Toluene, Hexane, Diethyl Ether

Experimental Protocol for Determining Aqueous Solubility

This protocol outlines a robust method for the quantitative determination of the aqueous solubility of this compound using the shake-flask method, a gold standard in the pharmaceutical industry.

Workflow for Aqueous Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Accurately weigh excess This compound B Add to a known volume of purified water in a sealed vial A->B C Agitate at a constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow undissolved solid to settle C->D E Centrifuge or filter the saturated solution D->E F Extract an aliquot of the clear supernatant E->F G Dilute the aliquot with a suitable solvent F->G H Analyze by a validated analytical method (e.g., HPLC-UV) G->H I Calculate concentration against a standard curve H->I

Caption: Shake-flask method for solubility determination.

Reactivity and Stability

This compound is a reactive molecule, a characteristic stemming from its trifunctional nature. At near-neutral pH, it is known to exist as a hydrated carboxylate.[1] The related compound, 3-oxopropanoic acid, is highly reactive and susceptible to decarboxylation and polymerization.[7] This suggests that this compound is likely to be unstable under certain conditions, particularly at elevated temperatures or outside of a neutral pH range. Its role as a metabolic intermediate further points to its inherent reactivity.[2]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of organic molecules. While experimental spectra for this compound are not widely published, this section provides predicted data and outlines standard protocols for acquiring this crucial information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.5Singlet1HAldehydic proton (-CHO)
~4.5Singlet1HMethine proton (-CH(OH)-)
Broad Singlet2HCarboxylic acid and hydroxyl protons (-COOH, -OH)

Predicted ¹³C NMR Spectral Data:

Chemical Shift (ppm)Assignment
~200Aldehyde carbonyl carbon
~175Carboxylic acid carbonyl carbon
~70Methine carbon (-CH(OH)-)
Experimental Protocol for NMR Analysis

Workflow for NMR Sample Preparation and Analysis

G A Dissolve ~5-10 mg of sample in a deuterated solvent (e.g., D₂O, DMSO-d₆) B Add a small amount of an internal standard (e.g., TMS) A->B C Transfer the solution to an NMR tube B->C D Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer C->D E Process and analyze the spectra D->E

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3400-2400 (broad)O-H stretch (carboxylic acid)
~3400 (broad)O-H stretch (alcohol)
~1730C=O stretch (aldehyde)
~1710C=O stretch (carboxylic acid)
~1250C-O stretch (carboxylic acid and alcohol)
Mass Spectrometry (MS)

Expected Mass-to-Charge Ratios (m/z):

Ionm/z
[M-H]⁻103.00
[M+H]⁺105.02
[M+Na]⁺127.00

Conclusion

This compound is a molecule with significant potential in both biological and chemical research. While a comprehensive experimental dataset of its physicochemical properties is not yet available, this guide provides a solid foundation based on predicted values and data from analogous compounds. The detailed experimental protocols included herein are intended to facilitate the generation of robust experimental data, which will be invaluable for future research and development involving this versatile molecule.

References

  • Tartronic acid semialdehyde. (2023). In Wikipedia. Retrieved from [Link]

  • Rose, I. A., & O'Connell, E. L. (1981). Enzymatic synthesis and inhibitory characteristics of tartronate semialdehyde phosphate. Journal of Biological Chemistry, 256(11), 5505-5511.
  • 2-Methyl-3-oxopropanoic acid. In Solubility of Things. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1122, Tartronate semialdehyde. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22134427, 2-Hydroxy-3-oxopropanoate. Retrieved from [Link].

  • Osipiuk, J., et al. (2009). The crystal structure of tartronate semialdehyde reductase from Salmonella typhimurium in a novel space group.
  • Tartronate-semialdehyde synthase. (2023). In Wikipedia. Retrieved from [Link]

  • Yuan, J., et al. (2025). From Glucose to Green Chemistry: Breakthrough in Microbial Production of Tartaric Semialdehyde. bioRxiv.
  • Tartronic acid semialdehyde. In Grokipedia. Retrieved from [Link]

  • Gotto, A. M., & Kornberg, H. L. (1961). Crystalline tartronic semialdehyde reductase from Pseudomonas ovalis Chester. Biochimica et Biophysica Acta, 48, 604-605.
  • Tartronate-semialdehyde synthase. In M-CSA Mechanism and Catalytic Site Atlas. Retrieved from [Link]

  • 2-hydroxy-3-oxopropanoate(1-). In Wikidata. Retrieved from [Link]

  • Gotto, A. M., & Kornberg, H. L. (1961). The Metabolism of C2 Compounds in Micro-Organisms. 7. Preparation and Properties of Crystalline Tartronic Semialdehyde Reductase. Biochemical Journal, 81(2), 273–284.
  • KEGG ENZYME: 1.1.1.60. In Genome.jp. Retrieved from [Link]

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  • 2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid - Optional[13C NMR] - Chemical Shifts. In SpectraBase. Retrieved from [Link]

  • 2-hydroxy-3-oxopropionate reductase. (2023). In Wikipedia. Retrieved from [Link]

  • Daneshfar, A., et al. (2008). Solubility of 2-Hydroxypropane-1,2,3-tricarboxylic Acid Monohydrate in Different Binary Solvents from (278.15 to 303.15) K.
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Sources

Technical Guide: Natural Sources and Metabolic Pathways of 2-Hydroxy-3-oxopropanoic Acid (Tartronate Semialdehyde)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the natural sources, metabolic origins, and biochemical handling of 2-Hydroxy-3-oxopropanoic acid (Tartronate Semialdehyde).

Executive Summary

This compound , commonly known as Tartronate Semialdehyde (TSA) , is a critical but labile metabolic intermediate found across bacterial, plant, and mammalian systems. Unlike stable secondary metabolites (e.g., alkaloids or terpenes) that accumulate in biomass, TSA functions as a transient metabolic node . It bridges the metabolism of two-carbon (C2) compounds like glyoxylate with the central three-carbon (C3) glycolysis/gluconeogenesis backbone.

For researchers, "sourcing" TSA is synonymous with understanding its biosynthetic origin. It is rarely isolated from natural tissues due to its high reactivity and tendency to polymerize or hydrate. Instead, it is generated in situ via specific enzymatic pathways or chemical tautomerization. This guide delineates these pathways and provides protocols for its generation and study.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Before detailing sources, it is vital to understand the molecule's behavior in solution, which dictates isolation strategies.

PropertyDetail
IUPAC Name This compound
Common Name Tartronate Semialdehyde (TSA)
Formula C₃H₄O₄
MW 104.06 g/mol
Physiological State Exists in equilibrium between the aldehyde , enol , and hydrated gem-diol forms.
Stability Highly unstable in free form; prone to polymerization. Typically stored as a lithium salt of its isomer (hydroxypyruvate) and converted in situ.
Key Reactivity The aldehyde group is highly electrophilic; the alpha-hydroxy ketone motif allows rapid tautomerization.

Primary Natural Sources: Bacterial Pathways

Bacteria—specifically Escherichia coli, Salmonella typhimurium, and Pseudomonas species—represent the most prolific "natural source" of TSA, producing it as a central intermediate in the assimilation of C2 carbon sources.

The Glyoxylate Carboligase Pathway

This is the primary biosynthetic route for TSA. Bacteria growing on two-carbon sources (like glycolate or glyoxylate) must build C3 intermediates to survive.

  • Mechanism: The enzyme Glyoxylate Carboligase (GCL) condenses two molecules of glyoxylate.[1] One carbon is released as CO₂, and the remaining three form TSA.

  • Enzyme: Glyoxylate carboligase (EC 4.1.1.47); Thiamine Pyrophosphate (TPP) dependent.[1]

  • Downstream: TSA is immediately reduced to D-glycerate by Tartronate Semialdehyde Reductase (TSR) , consuming NADH/NADPH.

The Glucarate/Galactarate Degradation Pathway

In the catabolism of sugar acids, TSA is produced via aldol cleavage.

  • Precursor: 2-Dehydro-3-deoxy-D-glucarate (DDG).

  • Enzyme: 2-Dehydro-3-deoxyglucarate aldolase (EC 4.1.2.20) .

  • Reaction: DDG

    
     Pyruvate + TSA.
    
Visualization: Bacterial Biosynthesis of TSA

The following diagram illustrates the convergence of glyoxylate and glucarate metabolism at the TSA node.

BacterialTSA Glyoxylate Glyoxylate (C2) TSA Tartronate Semialdehyde (TSA) Glyoxylate->TSA x2 (Condensation) CO2 CO2 Glyoxylate->CO2 Glucarate D-Glucarate (C6) DDG 2-Dehydro-3-deoxy- D-glucarate Glucarate->DDG Dehydratase DDG->TSA Pyruvate Pyruvate DDG->Pyruvate Glycerate D-Glycerate TSA->Glycerate NADH/NADPH P_Glycerate 2-Phosphoglycerate (Glycolysis) Glycerate->P_Glycerate Glycerate Kinase GCL Glyoxylate Carboligase (EC 4.1.1.47) TSR TSA Reductase (EC 1.1.1.60) DGA DDG Aldolase (EC 4.1.2.20)

Caption: Bacterial convergence of C2 (glyoxylate) and C6 (glucarate) metabolism at the Tartronate Semialdehyde node.

Mammalian Sources: The Hydroxypyruvate Isomerase Link

In mammals (including humans and mice), TSA is not a major flux metabolite but exists as a transient intermediate in specific detoxification and catabolic pathways.

Hydroxypyruvate Isomerase (HYI)

Recent metabolomic studies have identified the gene HYI (Hydroxypyruvate Isomerase, EC 5.3.1.22) as ubiquitously expressed in mammalian tissues, particularly the liver and kidney.

  • Function: Catalyzes the reversible isomerization between Hydroxypyruvate and Tartronate Semialdehyde .

  • Metabolic Context: Hydroxypyruvate is a keto-acid analogue of serine. While the primary route for hydroxypyruvate is reduction to glycerate (via GRHPR), the HYI pathway provides an alternative route, potentially linking serine metabolism to glyoxylate detoxification.

  • Significance: This enzyme allows mammals to scavenge TSA produced from minor side reactions of ascorbate or glyoxylate metabolism, preventing the accumulation of reactive aldehydes.

Plant Sources: Ascorbate and Photorespiration

In plants (e.g., Arabidopsis thaliana), TSA appears in the Ascorbate Degradation Pathway .

  • Pathway: Ascorbate

    
     Dehydroascorbate 
    
    
    
    2,3-Diketo-L-gulonate
    
    
    Oxalate + Threonate (or Tartrate).
  • TSA Role: An alternative cleavage of ascorbate breakdown products can yield TSA, which is then recycled into the glycerate pool. This is critical for carbon recovery during stress conditions where ascorbate turnover is high.

Experimental Protocols: Isolation & Generation

Because TSA cannot be purchased as a pure, stable solid, researchers must generate it in situ.

Protocol A: Chemical Synthesis from Hydroxypyruvate

This is the gold-standard method for generating TSA for enzymatic assays or inhibition studies.

Reagents:

  • Lithium Hydroxypyruvate (Commercial source).

  • 0.1 M NaOH.

  • 0.1 M HCl.

Methodology:

  • Enolization: Dissolve Lithium Hydroxypyruvate in 0.1 M NaOH.

  • Incubation: Incubate at room temperature for 30–60 minutes. The high pH favors the formation of the enediolate intermediate.

  • Equilibration: Neutralize carefully with equimolar HCl to pH 7.0.

  • Result: The solution now contains an equilibrium mixture of Hydroxypyruvate and Tartronate Semialdehyde (ratio approx 2:1 depending on precise conditions).

  • Validation: Verify presence via UV absorbance (TSA enol absorbs at ~240 nm) or by coupling with Tartronate Semialdehyde Reductase (TSR) and monitoring NADH oxidation at 340 nm.

Protocol B: Enzymatic Generation (Coupled Assay)

For kinetic studies requiring continuous production:

  • System: Mix Glyoxylate (substrate) with purified Glyoxylate Carboligase (enzyme).

  • Cofactors: Add Thiamine Pyrophosphate (TPP) and MgCl₂.

  • Reaction: The enzyme continuously produces TSA and CO₂.[2]

  • Coupling: This mixture can be directly fed into a second reaction (e.g., testing a reductase or aldolase) to avoid TSA degradation.

References

  • Gupta, N. K., & Vennesland, B. (1964). Glyoxylate carboligase of Escherichia coli: A flavoprotein.[2] Journal of Biological Chemistry, 239, 3787–3789.[2] Link

  • Krakow, G., & Barkulis, S. S. (1956). Conversion of glyoxylate to hydroxypyruvate by extracts of Escherichia coli.[2] Biochimica et Biophysica Acta, 21(3), 593–594.[2] Link

  • Giles, I. G. (2017). Hydroxypyruvate isomerase (HYI) in animals: Physiological function. ResearchGate Inquiries. Link

  • Werner, A. K., et al. (2011). Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis. PLOS ONE, 6(1), e16438. Link

  • PubChem. (n.d.). Tartronate semialdehyde (CID 1122).[3][4] National Library of Medicine. Link

Sources

The Metabolic Crossroads of 2-Hydroxy-3-Oxopropanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the metabolic intermediates of 2-hydroxy-3-oxopropanoic acid, also known as tartronate semialdehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the core biochemical pathways, enzymatic mechanisms, and analytical methodologies pertinent to this pivotal metabolic hub. Furthermore, it examines the clinical significance of these pathways, particularly in the context of inherited metabolic disorders and as a potential target for novel therapeutic interventions.

Introduction: The Centrality of this compound

This compound (tartronate semialdehyde) is a key intermediate in several metabolic pathways, most notably the glyoxylate cycle and related pathways of carbon metabolism.[1][2] This aldehyde-acid possesses three functional groups: an aldehyde, a hydroxyl group, and a carboxylic acid, making it a reactive and versatile molecule within the cell.[1] Its metabolism is crucial for organisms ranging from bacteria and plants to humans, playing roles in carbon assimilation, detoxification of glyoxylate, and the synthesis of essential biomolecules.[3][4] In humans, dysregulation of glyoxylate metabolism, where this compound is a key player, can lead to severe pathologies such as primary hyperoxaluria.[5][6]

Core Metabolic Pathways and Enzymology

The metabolism of this compound is intricately linked with the glyoxylate pathway, a modified version of the tricarboxylic acid (TCA) cycle that allows for the net conversion of two-carbon compounds like acetyl-CoA into four-carbon dicarboxylates.[7] Two key enzymes govern the formation and conversion of this compound:

Tartronate-Semialdehyde Synthase (EC 4.1.1.47)

This enzyme, also known as glyoxylate carboligase, catalyzes the formation of this compound from two molecules of glyoxylate, with the release of carbon dioxide.[3][8] This reaction is a critical step in pathways that assimilate C2 compounds.[3]

  • Reaction: 2 Glyoxylate ⇌ 2-Hydroxy-3-oxopropanoate + CO₂

  • Cofactors: This enzyme is dependent on thiamine pyrophosphate (TPP) and flavin adenine dinucleotide (FAD).[2][3]

  • Mechanism: The catalytic mechanism involves the TPP-dependent decarboxylation of one molecule of glyoxylate to form a reactive intermediate that then attacks the second molecule of glyoxylate.[3]

Tartronate-Semialdehyde Reductase (EC 1.1.1.60)

Also referred to as 2-hydroxy-3-oxopropionate reductase, this enzyme catalyzes the reversible reduction of this compound to D-glycerate, utilizing NADH or NADPH as a cofactor.[4][9] This reaction connects the glyoxylate pathway to central carbon metabolism, as D-glycerate can be phosphorylated to enter glycolysis.[3]

  • Reaction: 2-Hydroxy-3-oxopropanoate + NAD(P)H + H⁺ ⇌ D-Glycerate + NAD(P)⁺

  • Kinetics: The enzyme typically follows an ordered bi-bi kinetic mechanism, where the NAD(P)H cofactor binds first, followed by the substrate.[4]

Below is a diagram illustrating the central role of this compound and its enzymatic conversions.

Metabolic_Pathway Glyoxylate1 Glyoxylate TSA 2-Hydroxy-3-oxopropanoic acid Glyoxylate1->TSA Tartronate-Semialdehyde Synthase (EC 4.1.1.47) Glyoxylate2 Glyoxylate Glyoxylate2->TSA DGlycerate D-Glycerate TSA->DGlycerate Tartronate-Semialdehyde Reductase (EC 1.1.1.60) CO2 CO₂ TSA->CO2 NAD NAD(P)⁺ TSA->NAD NADH NAD(P)H + H⁺ NADH->TSA

Core enzymatic reactions involving this compound.

Clinical Significance: The Link to Primary Hyperoxaluria

In humans, the metabolism of glyoxylate is critical for preventing the overproduction of oxalate, a toxic metabolite that can form calcium oxalate crystals, leading to kidney stones and renal failure.[5][10] Glyoxylate is a key precursor to oxalate, and its detoxification is paramount.[5]

Primary Hyperoxaluria (PH) is a group of rare, autosomal recessive genetic disorders characterized by the excessive production of oxalate.[6][10] There are three main types of PH, each caused by a deficiency in a specific enzyme involved in glyoxylate metabolism:

Disease TypeDeficient EnzymeGeneConsequence
PH Type 1 Alanine:glyoxylate aminotransferase (AGT)AGXTAccumulation of glyoxylate in peroxisomes, leading to increased oxalate production.
PH Type 2 Glyoxylate reductase/hydroxypyruvate reductase (GRHPR)GRHPRImpaired conversion of glyoxylate to glycolate, shunting it towards oxalate.
PH Type 3 4-hydroxy-2-oxoglutarate aldolase (HOGA1)HOGA1Leads to an accumulation of precursors that can be converted to glyoxylate.

The following diagram illustrates the simplified pathway of glyoxylate metabolism and the points of enzymatic defects in primary hyperoxaluria.

Primary_Hyperoxaluria_Pathway cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glycolate_p Glycolate Glyoxylate_p Glyoxylate Glycolate_p->Glyoxylate_p Glycolate Oxidase Glycine_p Glycine Glyoxylate_p->Glycine_p AGT AGT (Deficient in PH1) Glyoxylate_p->AGT Glyoxylate_c Glyoxylate Glyoxylate_p->Glyoxylate_c Glycolate_c Glycolate Glyoxylate_c->Glycolate_c Oxalate Oxalate Glyoxylate_c->Oxalate LDH GRHPR GRHPR (Deficient in PH2) Glyoxylate_c->GRHPR LDH Lactate Dehydrogenase Hydroxyproline Hydroxyproline Glyoxylate_m Glyoxylate Hydroxyproline->Glyoxylate_m HOGA1 HOGA1 (Deficient in PH3) Glyoxylate_m->Glyoxylate_c Glyoxylate_m->HOGA1

Simplified glyoxylate metabolism and enzymatic defects in Primary Hyperoxaluria.

Therapeutic Perspectives: Targeting the Glyoxylate Pathway

The essential nature of the glyoxylate cycle in many pathogenic microorganisms, and its absence in mammals, makes it an attractive target for the development of novel antimicrobial agents.[11][12] Inhibitors of key enzymes in this pathway, such as isocitrate lyase (which produces glyoxylate), could selectively kill pathogens without harming the host.[13][14][15]

For primary hyperoxaluria, therapeutic strategies are evolving. RNA interference (RNAi)-based therapies are emerging as promising treatments. For instance, Lumasiran targets the synthesis of glycolate oxidase, thereby reducing the production of glyoxylate from glycolate in PH1.[10] Nedosiran, another siRNA therapeutic, targets lactate dehydrogenase A, the enzyme that converts glyoxylate to oxalate.[10]

Methodologies for Research and Development

Accurate quantification of metabolic intermediates and the characterization of enzyme kinetics are fundamental to studying the this compound pathway.

Quantification of Metabolic Intermediates

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the sensitive and specific quantification of organic acids like this compound and glyoxylate from biological matrices.[16][17]

Experimental Protocol: LC-MS/MS Quantification

  • Sample Preparation:

    • Quench metabolic activity in cell or tissue samples by snap-freezing in liquid nitrogen.

    • Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen and reconstitute in a suitable injection solvent.

  • Chromatographic Separation:

    • Utilize a reversed-phase or mixed-mode chromatography column suitable for polar organic acids.

    • Employ a gradient elution with a mobile phase consisting of an aqueous solution with a small amount of organic modifier (e.g., acetonitrile) and an acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in negative ion mode.

    • Optimize multiple reaction monitoring (MRM) transitions for glyoxylate and this compound using authentic standards.

  • Data Analysis:

    • Quantify the metabolites by comparing the peak areas to a standard curve generated with known concentrations of the analytes.

Enzyme Assays

Spectrophotometric assays are commonly used to determine the activity of enzymes involved in this compound metabolism.

Experimental Protocol: Tartronate-Semialdehyde Reductase Activity Assay

This assay measures the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H.[18][19]

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing:

    • Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

    • NAD(P)H (e.g., 0.2 mM)

    • This compound (substrate, e.g., 5 mM)

  • Initiation: Start the reaction by adding the enzyme preparation (e.g., purified enzyme or cell lysate).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of NAD(P)H oxidation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Experimental Protocol: Coupled Assay for Tartronate-Semialdehyde Synthase

The activity of tartronate-semialdehyde synthase can be measured by coupling the production of this compound to the tartronate-semialdehyde reductase reaction.[20]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM potassium phosphate, pH 7.7)

    • Glyoxylate (substrate, e.g., 10 mM)

    • TPP and FAD (cofactors)

    • NAD(P)H

    • An excess of purified tartronate-semialdehyde reductase

  • Initiation: Start the reaction by adding the tartronate-semialdehyde synthase preparation.

  • Measurement and Calculation: Monitor the decrease in absorbance at 340 nm as described for the tartronate-semialdehyde reductase assay. The rate of NAD(P)H oxidation is directly proportional to the rate of this compound formation.

The following diagram outlines the workflow for a coupled enzyme assay.

Coupled_Assay_Workflow Start Start with Reaction Mixture: Glyoxylate, TPP, FAD, NADH, Tartronate-Semialdehyde Reductase Add_Enzyme Add Tartronate-Semialdehyde Synthase Sample Start->Add_Enzyme Reaction1 Reaction 1: 2 Glyoxylate -> this compound Add_Enzyme->Reaction1 Reaction2 Reaction 2 (Coupled): This compound + NADH -> D-Glycerate + NAD⁺ Reaction1->Reaction2 Measure Monitor Decrease in Absorbance at 340 nm Reaction2->Measure Calculate Calculate Enzyme Activity Measure->Calculate

Sources

An In-depth Technical Guide to the Enzymatic Synthesis of 2-Hydroxy-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the enzymatic synthesis of 2-Hydroxy-3-oxopropanoic acid, also known as tartronate semialdehyde. This document delves into the core biochemical principles, detailed experimental protocols, and analytical methodologies pertinent to the production and characterization of this versatile molecule.

Introduction: The Significance of this compound

This compound is a key metabolite in various biological pathways, including the glyoxylate and dicarboxylate metabolism.[1][2] As a 3-oxo monocarboxylic acid, a 2-hydroxy monocarboxylic acid, and an aldehyde, its unique chemical structure makes it a valuable chiral building block in organic synthesis and a precursor for various specialty chemicals and pharmaceuticals.[3][4] It is a known metabolite in organisms such as Escherichia coli.[3][4] The enzymatic approach to its synthesis offers high selectivity and mild reaction conditions, presenting a sustainable alternative to traditional chemical methods.

The Core Enzymatic Player: Tartronate-Semialdehyde Synthase

The primary enzyme responsible for the direct synthesis of this compound is Tartronate-semialdehyde synthase (TSS) , also known as glyoxylate carboligase .[5][6] This enzyme is classified under EC number 4.1.1.47.[6]

Reaction Mechanism and Cofactors

TSS catalyzes the condensation of two molecules of glyoxylate to produce one molecule of this compound and one molecule of carbon dioxide.[5] This reaction is dependent on the cofactors Flavin Adenine Dinucleotide (FAD) and Thiamin Diphosphate (ThDP).[6] The thiamine diphosphate cofactor is crucial for the decarboxylation of one glyoxylate molecule and the subsequent nucleophilic attack on the second glyoxylate molecule.[5]

The overall reaction can be summarized as follows:

2 Glyoxylate → this compound + CO₂

Metabolic Context: The Glyoxylate Cycle and Associated Enzymes

The synthesis and metabolism of this compound are integral to the glyoxylate cycle, an anabolic pathway found in plants, bacteria, protists, and fungi.[1] This cycle allows organisms to utilize two-carbon compounds like acetate for the synthesis of carbohydrates.[1]

A key enzyme in the subsequent metabolism of the synthesized this compound is 2-hydroxy-3-oxopropionate reductase , also known as tartronate semialdehyde reductase (TSR) (EC 1.1.1.60).[1][2] This enzyme catalyzes the reversible reduction of this compound to D-glycerate, utilizing NADH or NADPH as a cofactor.[1][2]

The interplay between TSS and TSR is crucial for controlling the flux of carbon through the glyoxylate pathway.

Experimental Workflow for Enzymatic Synthesis

The following sections provide a detailed, step-by-step guide for the enzymatic synthesis of this compound, from enzyme production to product analysis.

Part 1: Expression and Purification of Recombinant Tartronate-Semialdehyde Synthase (TSS)

The production of highly active TSS is the cornerstone of this synthetic process. Recombinant expression in a suitable host, such as E. coli, is the preferred method for obtaining large quantities of the enzyme.

Expression Protocol:

  • Gene Synthesis and Cloning: The gene encoding for Tartronate-semialdehyde synthase (e.g., from E. coli) can be synthesized commercially and cloned into a suitable expression vector, such as pET-16b, under the control of a T7 promoter.[7]

  • Transformation: Transform the expression plasmid into a competent E. coli expression strain, such as BL21(DE3).[7]

  • Culture Growth:

    • Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin).

    • Grow the culture overnight at 37°C with shaking.

    • Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture and grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction of Protein Expression:

    • Cool the culture to 18-20°C.

    • Induce protein expression by adding a final concentration of 0.1-0.5 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Continue to incubate the culture at the lower temperature for 16-20 hours to enhance the yield of soluble protein.[8]

Purification Protocol:

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl₂, 0.1 mM ThDP, and 10 µM FAD) containing a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice.[9]

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography:

    • If using a His-tagged construct, load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the TSS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Gel Filtration Chromatography (Optional but Recommended):

    • For higher purity, further purify the eluted protein by size-exclusion chromatography using a column equilibrated with a suitable storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 0.1 mM ThDP, and 10 µM FAD). This step also serves for buffer exchange.

  • Protein Concentration and Storage:

    • Concentrate the purified protein using a centrifugal filter device.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Store the purified enzyme at -80°C in the storage buffer with the addition of 10-20% glycerol.

Data Presentation: Biochemical Properties of Key Enzymes

The following table summarizes key biochemical parameters for Tartronate-semialdehyde synthase and 2-hydroxy-3-oxopropionate reductase.

EnzymeEC NumberSource OrganismSubstrate(s)KmOptimal pHOptimal Temperature (°C)
Tartronate-semialdehyde synthase 4.1.1.47Escherichia coliGlyoxylate-7.0-7.7-
2-hydroxy-3-oxopropionate reductase 1.1.1.60Ustilago maydisThis compound0.19 mM (with NADH)--
2-hydroxy-3-oxopropionate reductase 1.1.1.60Escherichia coliD-glycerate0.278 mM (with NAD+)--

Note: Kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme.

Part 2: Enzymatic Synthesis of this compound

This section outlines the protocol for the enzymatic reaction to produce this compound.

Reaction Protocol:

  • Reaction Mixture Preparation:

    • In a temperature-controlled vessel, prepare a reaction buffer (e.g., 100 mM Potassium Phosphate buffer, pH 7.5).

    • Add the substrate, glyoxylate, to a final concentration of 50-200 mM.

    • Add the necessary cofactors: 1 mM MgCl₂, 0.2 mM Thiamin Diphosphate (ThDP), and 20 µM FAD.

  • Enzyme Addition and Incubation:

    • Add the purified Tartronate-semialdehyde synthase to the reaction mixture to a final concentration of 0.1-1.0 mg/mL.

    • Incubate the reaction at a controlled temperature (e.g., 30-37°C) with gentle stirring.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by periodically taking samples and analyzing for the depletion of glyoxylate or the formation of this compound using methods described in the analytical section below. A coupled enzyme assay can also be employed for real-time monitoring. In this setup, the product, this compound, is immediately converted to D-glycerate by 2-hydroxy-3-oxopropionate reductase, and the concomitant oxidation of NADH to NAD+ is monitored spectrophotometrically at 340 nm.[10]

  • Reaction Termination:

    • Once the reaction has reached completion (or the desired conversion), terminate the reaction by heat inactivation of the enzyme (e.g., heating at 80°C for 10 minutes) or by adding a denaturing agent like trichloroacetic acid (TCA) followed by centrifugation to remove the precipitated enzyme.

Part 3: Purification and Analysis of this compound

After the enzymatic synthesis, the product needs to be purified from the reaction mixture and its identity and purity confirmed.

Purification Protocol:

  • Removal of Protein: If not already done, remove the enzyme by ultrafiltration or precipitation.

  • Ion-Exchange Chromatography:

    • Acidify the reaction mixture to a pH below the pKa of this compound (~2.7) to ensure it is in its protonated form.

    • Load the mixture onto a strong anion-exchange chromatography column.

    • Wash the column with a low-salt buffer to remove unreacted glyoxylate and other impurities.

    • Elute the this compound using a salt gradient (e.g., NaCl or ammonium bicarbonate).

  • Desalting and Lyophilization:

    • Pool the fractions containing the product and desalt using a suitable method like gel filtration or dialysis.

    • Lyophilize the desalted product to obtain a solid powder.

Analytical Methodologies:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the concentration of this compound.

    • Column: A reverse-phase C18 column or an ion-exclusion column is typically used.

    • Mobile Phase: An acidic mobile phase (e.g., dilute sulfuric acid or phosphoric acid) is often employed for good separation.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxylic acid group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and confirmation of the synthesized product.[11][12] Both ¹H and ¹³C NMR should be performed to confirm the chemical structure of this compound. The free induction decay (FID) signal is transformed to produce the spectrum for analysis.[12]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the exact mass of the synthesized compound, further confirming its identity.

Visualization of the Enzymatic Synthesis Workflow

The following diagram illustrates the overall workflow for the enzymatic synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_enzyme_prep Part 1: Enzyme Preparation cluster_synthesis Part 2: Enzymatic Synthesis cluster_analysis Part 3: Product Purification & Analysis Gene_Cloning Gene Cloning & Expression Vector Construction Transformation Transformation into E. coli Gene_Cloning->Transformation Cell_Culture Cell Culture & Induction Transformation->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Purification Enzyme Purification (Chromatography) Cell_Lysis->Purification Reaction_Setup Reaction Setup (Substrate, Cofactors) Purification->Reaction_Setup Purified TSS Enzymatic_Reaction Enzymatic Reaction Reaction_Setup->Enzymatic_Reaction Reaction_Monitoring Reaction Monitoring (HPLC/Coupled Assay) Enzymatic_Reaction->Reaction_Monitoring Reaction_Termination Reaction Termination Reaction_Monitoring->Reaction_Termination Product_Purification Product Purification (Ion Exchange) Reaction_Termination->Product_Purification Crude Product Analysis Analysis (HPLC, NMR, MS) Product_Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Logical Relationship of Key Components in the Synthesis

The following diagram illustrates the logical relationship between the key components involved in the synthesis reaction.

Synthesis_Relationship Glyoxylate1 Glyoxylate TSS Tartronate-semialdehyde synthase (TSS) Glyoxylate1->TSS Glyoxylate2 Glyoxylate Glyoxylate2->TSS Product This compound TSS->Product CO2 CO₂ TSS->CO2 Cofactors Cofactors (ThDP, FAD, Mg²⁺) Cofactors->TSS

Sources

The Tartronate Semialdehyde Pathway: A Critical Node in Glyoxylate Metabolism and a Target for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The glyoxylate cycle is a crucial metabolic pathway enabling certain organisms, including bacteria, fungi, and plants, to synthesize carbohydrates from simple two-carbon compounds. While the core cycle is well-defined, associated pathways that process key intermediates are of growing interest, particularly in the context of microbial pathogenesis and synthetic biology. This technical guide delves into the role of 2-hydroxy-3-oxopropanoic acid, more commonly known as tartronate semialdehyde, a key metabolite at the intersection of glyoxylate detoxification and assimilation. Contrary to a common misconception, tartronate semialdehyde is not a direct intermediate of the canonical glyoxylate cycle. Instead, it is the central component of the tartronate semialdehyde pathway, a critical offshoot that enables the conversion of excess glyoxylate into D-glycerate, thereby linking C2 metabolism to central carbon pathways like gluconeogenesis. Understanding the enzymatic machinery and regulation of this pathway is paramount for researchers aiming to exploit it for therapeutic or biotechnological purposes. This guide provides a comprehensive overview of the biochemistry of tartronate semialdehyde, detailed protocols for the characterization of its key enzymes, and a discussion of its potential as a target for antimicrobial drug development.

Introduction: Beyond the Core Glyoxylate Cycle

The glyoxylate cycle, occurring in organisms such as plants, bacteria, protists, and fungi, is an anabolic pathway that bypasses the CO2-evolving steps of the tricarboxylic acid (TCA) cycle.[1] This metabolic shortcut is essential for growth on C2 carbon sources like acetate or fatty acids by enabling the net conversion of acetyl-CoA to succinate, a precursor for carbohydrate synthesis.[1] The cycle is notably absent in animals, making it a compelling target for antimicrobial drug discovery.[2]

The two hallmark enzymes of the glyoxylate cycle are isocitrate lyase (ICL) and malate synthase (MS). ICL cleaves isocitrate to glyoxylate and succinate, and MS condenses glyoxylate with another molecule of acetyl-CoA to form malate. While the roles of ICL and MS are well-established, the metabolic fate of glyoxylate, a highly reactive aldehyde, is not limited to its condensation with acetyl-CoA. Under conditions of high glyoxylate flux, an alternative route, the tartronate semialdehyde pathway, becomes critical for cellular viability and metabolic plasticity. This pathway is the focus of this guide.

This compound: A Key Intermediate in Glyoxylate Assimilation

This compound, or tartronate semialdehyde, is a three-carbon α-hydroxy-α-oxo acid that serves as the central intermediate in a key glyoxylate assimilation pathway.[3] Its chemical and physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₄O₄[4]
Molecular Weight 104.06 g/mol [4]
Synonyms Tartronate semialdehyde, Hydroxymalonaldehydic acid[4]
Boiling Point 304.2 °C at 760 mmHg[4]
Flash Point 152 °C[4]
pKa (predicted) 2.70 ± 0.11[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 4[4]

The tartronate semialdehyde pathway provides a mechanism for the conversion of two molecules of glyoxylate into one molecule of D-glycerate, which can then enter central metabolism. This pathway is particularly important in organisms that utilize carbon sources that generate high intracellular concentrations of glyoxylate.

The Enzymology of the Tartronate Semialdehyde Pathway

Two key enzymes govern the formation and conversion of this compound:

  • Tartronate-Semialdehyde Synthase (TSS)

  • 2-Hydroxy-3-oxopropionate Reductase (TSR)

The interplay of these two enzymes is depicted in the following pathway diagram:

Tartronate_Semialdehyde_Pathway Glyoxylate1 Glyoxylate TSS Tartronate-Semialdehyde Synthase (TSS) EC 4.1.1.47 Glyoxylate1->TSS Glyoxylate2 Glyoxylate Glyoxylate2->TSS TSA This compound (Tartronate Semialdehyde) TSR 2-Hydroxy-3-oxopropionate Reductase (TSR) EC 1.1.1.60 TSA->TSR Glycerate D-Glycerate TSS->TSA CO2 CO₂ TSS->CO2 TSR->Glycerate NAD NAD(P)⁺ TSR->NAD NADH NAD(P)H + H⁺ NADH->TSR

Caption: The Tartronate Semialdehyde Pathway.

Tartronate-Semialdehyde Synthase (EC 4.1.1.47)

Tartronate-semialdehyde synthase (TSS), also known as glyoxylate carboligase, catalyzes the condensation of two molecules of glyoxylate to form one molecule of tartronate semialdehyde and one molecule of carbon dioxide.[5] This enzyme belongs to the family of lyases and requires thiamine pyrophosphate (TPP) and a divalent cation (e.g., Mg²⁺) as cofactors.[5]

The reaction catalyzed by TSS is as follows:

2 Glyoxylate ⇌ Tartronate semialdehyde + CO₂

2-Hydroxy-3-oxopropionate Reductase (EC 1.1.1.60)

2-Hydroxy-3-oxopropionate reductase, also known as tartronate semialdehyde reductase (TSR), catalyzes the NAD(P)H-dependent reduction of tartronate semialdehyde to D-glycerate.[6] This enzyme is a member of the oxidoreductase family.[7] The D-glycerate produced can then be phosphorylated to 2-phosphoglycerate or 3-phosphoglycerate, which are intermediates in glycolysis and gluconeogenesis.

The reaction catalyzed by TSR is as follows:

(R)-Glycerate + NAD(P)⁺ ⇌ 2-Hydroxy-3-oxopropanoate + NAD(P)H + H⁺[6]

Experimental Protocols for Enzyme Characterization

The following section provides detailed protocols for the expression, purification, and kinetic characterization of the key enzymes of the tartronate semialdehyde pathway.

Recombinant Expression and Purification of Tartronate-Semialdehyde Synthase and 2-Hydroxy-3-oxopropionate Reductase

A generalized workflow for obtaining purified recombinant enzymes for characterization is presented below.

Protein_Purification_Workflow Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vector (e.g., pET with His-tag) Gene_Synthesis->Cloning Transformation Transformation into Expression Host (e.g., E. coli BL21(DE3)) Cloning->Transformation Expression Induction of Protein Expression (e.g., IPTG) Transformation->Expression Cell_Lysis Cell Lysis (e.g., Sonication) Expression->Cell_Lysis Clarification Clarification of Lysate (Centrifugation) Cell_Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Dialysis Dialysis & Buffer Exchange IMAC->Dialysis SEC Size-Exclusion Chromatography (SEC) Dialysis->SEC QC Purity & Concentration Determination (SDS-PAGE, A₂₈₀) SEC->QC

Caption: General workflow for recombinant enzyme purification.

Step-by-Step Methodology:

  • Gene Synthesis and Cloning: Synthesize the gene encoding the target enzyme (TSS or TSR) with codon optimization for E. coli expression. Clone the gene into a suitable expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His₆) tag for purification.

  • Transformation and Expression: Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)). Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for 16-18 hours at 18-20°C.

  • Cell Lysis and Clarification: Harvest the cells by centrifugation and resuspend them in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice and clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purification:

    • IMAC: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • SEC: Concentrate the eluted protein and further purify it by size-exclusion chromatography on a Superdex 200 or similar column equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Quality Control: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using the Bradford assay or by measuring the absorbance at 280 nm with the calculated extinction coefficient.

Kinetic Assay for 2-Hydroxy-3-oxopropionate Reductase (TSR)

The activity of TSR can be continuously monitored by following the oxidation of NAD(P)H at 340 nm (ε = 6220 M⁻¹cm⁻¹).

Materials:

  • Purified TSR enzyme

  • Assay Buffer: 100 mM Sodium Phosphate buffer, pH 7.0

  • Substrate: this compound (tartronate semialdehyde), freshly prepared[8]

  • Cofactor: 200 µM NADH or NADPH

Procedure:

  • Prepare a reaction mixture in a 96-well UV-transparent plate containing assay buffer and the NAD(P)H cofactor.

  • Add the purified TSR enzyme to the reaction mixture and incubate for 2-3 minutes at 25°C to establish a baseline.

  • Initiate the reaction by adding the tartronate semialdehyde substrate.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.

  • Calculate the initial velocity from the linear portion of the reaction curve.

  • Perform substrate and cofactor titrations to determine the Kₘ and kcat values.

Coupled Spectrophotometric Assay for Tartronate-Semialdehyde Synthase (TSS)

A direct continuous assay for TSS is challenging. A coupled enzyme assay can be employed where the product, tartronate semialdehyde, is immediately converted by an excess of TSR, and the consumption of NAD(P)H is monitored.

Materials:

  • Purified TSS enzyme

  • Purified TSR enzyme (coupling enzyme)

  • Assay Buffer: 100 mM HEPES buffer, pH 7.5, containing 5 mM MgCl₂ and 0.5 mM Thiamine Pyrophosphate (TPP)

  • Substrate: 10 mM Glyoxylate

  • Cofactor: 200 µM NADH or NADPH

Procedure:

  • Prepare a reaction mixture in a 96-well UV-transparent plate containing assay buffer, NAD(P)H, and an excess of purified TSR.

  • Add the purified TSS enzyme to the mixture and incubate for 2-3 minutes at 25°C.

  • Initiate the reaction by adding the glyoxylate substrate.

  • Monitor the decrease in absorbance at 340 nm, which is proportional to the activity of TSS.

  • Ensure that the coupling enzyme (TSR) is not rate-limiting by using it in excess.

  • Determine the kinetic parameters for glyoxylate by varying its concentration.

The Tartronate Semialdehyde Pathway as a Drug Target

The glyoxylate cycle and its associated pathways are essential for the virulence of several human pathogens, including Mycobacterium tuberculosis and Candida albicans.[2][9] These pathways allow pathogens to survive on host-derived carbon sources, such as fatty acids, when glucose is scarce. Since the tartronate semialdehyde pathway is a key route for glyoxylate metabolism in many of these organisms and is absent in humans, its constituent enzymes represent attractive targets for the development of novel antimicrobial agents.

Rationale for Targeting this Pathway:

  • Essential for Pathogen Survival: Inactivation of the glyoxylate cycle has been shown to attenuate the virulence of various pathogens.[2] The tartronate semialdehyde pathway is critical for managing the toxic accumulation of glyoxylate, making it a potential vulnerability.

  • Absent in Humans: The lack of orthologs for TSS and TSR in humans suggests that inhibitors targeting these enzymes would have high specificity and low potential for host toxicity.

  • Novel Mechanism of Action: Inhibitors of this pathway would represent a new class of antimicrobials, which is crucial in the face of rising antibiotic resistance.

Drug Development Workflow:

Drug_Development_Workflow Target_Validation Target Validation (Genetic Knockouts) HTS High-Throughput Screening (HTS) of Compound Libraries Target_Validation->HTS Hit_Identification Hit Identification & Confirmation HTS->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization In_Vitro_Testing In Vitro Testing (MIC, Cytotoxicity) Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Efficacy & Toxicology in Animal Models In_Vitro_Testing->In_Vivo_Testing Clinical_Trials Clinical Trials In_Vivo_Testing->Clinical_Trials

Caption: A typical workflow for drug development targeting microbial enzymes.

High-throughput screening (HTS) campaigns using the assays described in Section 4 can be employed to identify small molecule inhibitors of TSS and TSR.[10][11] Hits from these screens can then be validated and optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives

This compound and the tartronate semialdehyde pathway represent a critical, yet often overlooked, aspect of glyoxylate metabolism. This pathway is not only fundamentally important for the metabolic flexibility of various organisms but also presents a promising avenue for the development of novel therapeutics. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to further investigate this pathway, characterize its components from different organisms, and explore its potential as a target for intervention. Future work in this area will likely focus on the discovery of potent and specific inhibitors for TSS and TSR, as well as a deeper understanding of the regulation of this pathway and its integration with other metabolic networks. Such efforts will be invaluable for both fundamental biological research and the development of next-generation antimicrobial agents.

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An In-depth Technical Guide to Tartronate Semialdehyde Reductase: From Core Biochemistry to Therapeutic and Biotechnological Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tartronate semialdehyde reductase (TSR), also known as 2-hydroxy-3-oxopropionate reductase, is a pivotal enzyme situated at the crossroads of several key metabolic pathways. This guide provides a comprehensive technical overview of TSR, designed for researchers, scientists, and drug development professionals. We will delve into the enzyme's fundamental biochemical properties, its intricate role in the glycerate pathway, and its emerging significance in biotechnology and as a potential therapeutic target. This document will move beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental designs and to present self-validating protocols for the study of this important oxidoreductase.

Introduction: The Significance of Tartronate Semialdehyde Reductase

Tartronate semialdehyde reductase (EC 1.1.1.60) is a member of the β-hydroxyacid dehydrogenase family of enzymes that catalyzes the NAD(P)H-dependent reduction of tartronate semialdehyde to D-glycerate.[1] This reaction is a critical step in the glycerate pathway, a metabolic route for the assimilation of C2 compounds like glyoxylate.[2] The glycerate pathway is a key metabolic hub, intersecting with glyoxylate and dicarboxylate metabolism, and in some organisms, it plays a crucial role in glycerol assimilation.[3][4]

The growing interest in TSR stems from two primary areas:

  • Biotechnology: As a key enzyme in the production of D-glyceric acid, a valuable platform chemical, TSR is a prime target for metabolic engineering.[3][5] Engineered microorganisms expressing TSR are being developed for the sustainable production of D-glyceric acid from renewable feedstocks.[5][6]

  • Drug Development: In certain pathogenic organisms, the glycerate pathway is essential for viability and virulence. This makes TSR a potential target for the development of novel antimicrobial agents. A thorough understanding of its structure, function, and inhibition is therefore of significant interest.

This guide will provide the foundational knowledge and practical methodologies required to explore these exciting frontiers.

The Substrate: Tartronate Semialdehyde

The primary substrate of TSR is tartronate semialdehyde, also known as 2-hydroxy-3-oxopropanoic acid.[7] This small molecule is a key intermediate in the glycerate pathway and is primarily synthesized from the condensation of two molecules of glyoxylate, a reaction catalyzed by tartronate-semialdehyde synthase (also known as glyoxylate carboligase).[2][7]

2.1. Synthesis and Properties of Tartronate Semialdehyde

For in vitro studies of TSR, a stable source of its substrate is essential. While not readily commercially available, tartronate semialdehyde can be synthesized in the laboratory. One established method involves the enzymatic condensation of glyoxylate using purified tartronate-semialdehyde synthase.[8]

  • Chemical Formula: C₃H₄O₄

  • Molar Mass: 104.06 g/mol

  • Key Functional Groups: Aldehyde, hydroxyl, and carboxylic acid.

It is important to note that in aqueous solutions, the aldehyde group of tartronate semialdehyde can exist in equilibrium with its hydrated gem-diol form.[9] This can have implications for enzyme kinetics and should be considered when preparing substrate solutions for assays.

Biochemical and Structural Properties of Tartronate Semialdehyde Reductase

TSRs are widely distributed in bacteria, archaea, and some eukaryotes.[2] They are typically homodimeric or homotetrameric enzymes with subunit molecular weights in the range of 30-40 kDa.

3.1. Catalytic Reaction and Cofactor Specificity

The reaction catalyzed by TSR is a reversible oxidoreduction:

Tartronate Semialdehyde + NAD(P)H + H⁺ ⇌ D-Glycerate + NAD(P)⁺

A notable feature of some TSR enzymes, such as the one from the fungus Ustilago maydis, is their dual specificity for both NADH and NADPH as the electron donor.[1][3] This flexibility in cofactor utilization can have significant implications for the metabolic context in which the enzyme operates.

3.2. Structural Insights into the Active Site and Catalytic Mechanism

The three-dimensional structure of TSR from Salmonella typhimurium has been solved (PDB ID: 1VPD), providing valuable insights into its catalytic mechanism.[5] The enzyme adopts a fold characteristic of the β-hydroxyacid dehydrogenase superfamily, with a Rossmann-fold domain for NAD(P) binding and a catalytic domain.[5]

The active site is located in a cleft between these two domains. While specific catalytic residues for the S. typhimurium enzyme are not fully elucidated in the provided search results, comparison with other dehydrogenases suggests a mechanism involving a conserved catalytic triad, likely consisting of a lysine, a tyrosine, and an aspartate or glutamate residue. The proposed general mechanism involves:

  • Binding of the NAD(P)H cofactor.

  • Binding of the tartronate semialdehyde substrate.

  • Hydride transfer from the C4 of the nicotinamide ring of NAD(P)H to the carbonyl carbon of the substrate.

  • Protonation of the resulting alkoxide by a general acid catalyst in the active site.

  • Release of the D-glycerate product, followed by the release of the NAD(P)⁺ cofactor.

The Glycerate Pathway: The Metabolic Context of TSR

TSR functions as the terminal enzyme in the glycerate pathway, a metabolic route that channels two-carbon compounds into central metabolism. The pathway begins with the conversion of two molecules of glyoxylate into tartronate semialdehyde and CO₂, catalyzed by tartronate-semialdehyde synthase. TSR then reduces tartronate semialdehyde to D-glycerate. D-glycerate can then be phosphorylated by glycerate kinase to form 2-phosphoglycerate or 3-phosphoglycerate, which are intermediates in glycolysis and gluconeogenesis.[2][8]

glycerate_pathway cluster_glyoxylate_input Glyoxylate Metabolism cluster_glycerate_pathway Glycerate Pathway cluster_central_metabolism Central Metabolism glyoxylate 2x Glyoxylate tsa Tartronate Semialdehyde glyoxylate->tsa Tartronate-Semialdehyde Synthase (TSS) glycerate D-Glycerate tsa->glycerate Tartronate Semialdehyde Reductase (TSR) NAD(P)H -> NAD(P)+ pg 2-Phosphoglycerate / 3-Phosphoglycerate glycerate->pg Glycerate Kinase ATP -> ADP glycolysis Glycolysis / Gluconeogenesis pg->glycolysis

Caption: The Glycerate Pathway, highlighting the role of TSR.

4.1. Regulation of the Glycerate Pathway

In many bacteria, the genes encoding tartronate-semialdehyde synthase (gcl) and tartronate semialdehyde reductase (glxR or garR) are organized in an operon.[4] The expression of this operon is often induced by the presence of substrates that are metabolized to glyoxylate, such as glycolate or allantoin.[4] This transcriptional regulation ensures that the enzymes of the glycerate pathway are synthesized only when needed, preventing wasteful protein production.[10]

Methodologies for the Study of Tartronate Semialdehyde Reductase

A robust and reliable set of experimental protocols is essential for the detailed characterization of TSR. The following sections provide step-by-step methodologies for the expression, purification, and kinetic analysis of this enzyme.

5.1. Recombinant Expression and Purification of His-tagged TSR

For detailed biochemical and structural studies, it is advantageous to produce TSR in a recombinant host system, such as Escherichia coli. The inclusion of a polyhistidine (His) tag facilitates a straightforward and efficient purification process using immobilized metal affinity chromatography (IMAC).

Experimental Protocol: His-tag Purification of Recombinant TSR

  • Expression:

    • Transform E. coli BL21(DE3) cells with an expression vector containing the His-tagged TSR gene under the control of an inducible promoter (e.g., T7).

    • Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to ensure complete lysis.

    • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

  • IMAC Purification:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged TSR with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Storage:

    • Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

    • Assess the purity of the protein by SDS-PAGE.

    • Store the purified enzyme at -80°C.

5.2. Spectrophotometric Enzyme Assay

The activity of TSR can be conveniently measured by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)⁺ (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

Experimental Protocol: Spectrophotometric Assay of TSR Activity

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM buffer (e.g., MES, pH 6.0 or Tris-HCl, pH 7.5)

    • 0.2 mM NADH or NADPH

    • 1-5 mM tartronate semialdehyde

    • Purified TSR enzyme (add last to initiate the reaction)

  • Measurement:

    • Incubate the reaction mixture at a constant temperature (e.g., 25°C or 30°C).

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance (ΔA₃₄₀/min).

    • Use the Beer-Lambert law to convert this rate into enzyme activity (Units/mL), where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

5.3. Kinetic Analysis

To determine the kinetic parameters of TSR, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), a series of enzyme assays are performed with varying substrate concentrations.

Experimental Protocol: Determination of Kinetic Parameters

  • Varying Substrate Concentration: Perform the spectrophotometric assay as described above, but vary the concentration of one substrate (e.g., tartronate semialdehyde) while keeping the concentration of the cofactor (NAD(P)H) constant and saturating.

  • Data Analysis:

    • Plot the initial reaction velocities (v₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine Vₘₐₓ and Kₘ.

    • Calculate kcat by dividing Vₘₐₓ by the enzyme concentration.

Quantitative Data: Kinetic Parameters of TSR from Ustilago maydis [1]

SubstrateCofactorKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Reduction
Tartronate SemialdehydeNADH0.12 ± 0.0215.3 ± 0.61.28 x 10⁵
Tartronate SemialdehydeNADPH0.08 ± 0.0112.1 ± 0.51.51 x 10⁵
Oxidation
D-GlycerateNAD⁺1.8 ± 0.22.5 ± 0.11.39 x 10³
D-GlycerateNADP⁺0.9 ± 0.13.1 ± 0.13.44 x 10³

Biotechnological Applications and Drug Development Frontiers

The unique catalytic properties and metabolic position of TSR make it a valuable tool in biotechnology and a promising target for drug development.

6.1. Metabolic Engineering for D-Glyceric Acid Production

D-glyceric acid is a versatile platform chemical with applications in the synthesis of polymers, pharmaceuticals, and fine chemicals.[6] Metabolic engineering of microorganisms like E. coli to overproduce D-glyceric acid has emerged as a promising alternative to chemical synthesis.[5] By overexpressing the genes for tartronate-semialdehyde synthase and TSR, and knocking out competing pathways, researchers have successfully engineered strains that can produce high titers of D-glyceric acid from renewable feedstocks.[3][5]

biotech_workflow start Start: Select Production Host (e.g., E. coli) gene_synthesis Gene Synthesis/Cloning (TSS and TSR genes) start->gene_synthesis vector_construction Expression Vector Construction gene_synthesis->vector_construction transformation Transformation into Host Strain vector_construction->transformation strain_optimization Strain Optimization (e.g., knockout of competing pathways) transformation->strain_optimization fermentation Fermentation and Process Optimization strain_optimization->fermentation product_recovery Downstream Processing and Purification fermentation->product_recovery final_product High-Purity D-Glyceric Acid product_recovery->final_product

Caption: Workflow for the biotechnological production of D-Glyceric Acid.

6.2. TSR as a Potential Drug Target

The glycerate pathway is essential for the growth of certain pathogenic bacteria on specific carbon sources. Therefore, inhibiting TSR could be a viable strategy for developing novel antimicrobial agents. The development of potent and selective inhibitors of TSR would require a multi-pronged approach:

  • High-Throughput Screening: Screening of large compound libraries for inhibitors of TSR activity.

  • Structure-Based Drug Design: Utilizing the crystal structure of TSR to design inhibitors that bind specifically to the active site.

  • Fragment-Based Screening: Identifying small molecular fragments that bind to the active site and then elaborating them into more potent inhibitors.

While no specific inhibitors of TSR have been detailed in the initial search results, the structural and kinetic data presented in this guide provide a solid foundation for initiating such drug discovery programs.

Conclusion and Future Perspectives

Tartronate semialdehyde reductase is a fascinating enzyme with significant implications for both fundamental metabolism and applied science. This guide has provided a comprehensive overview of its biochemistry, its role in the glycerate pathway, and its potential in biotechnology and drug development. The detailed protocols and conceptual frameworks presented herein are intended to empower researchers to further unravel the complexities of this important enzyme.

Future research in this field will likely focus on:

  • Discovering and characterizing TSRs from a wider range of organisms to explore their diversity and potential for novel applications.

  • Elucidating the detailed catalytic mechanism and identifying key active site residues through site-directed mutagenesis and advanced structural biology techniques.

  • Developing potent and specific inhibitors of TSR as potential antimicrobial agents.

  • Further optimizing microbial strains and fermentation processes for the industrial-scale production of D-glyceric acid.

As our understanding of TSR continues to grow, so too will its importance in shaping the future of biotechnology and medicine.

References

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  • Wikipedia. (2025, December 9). Tartronic acid semialdehyde. [Link]

  • Khan Academy. (n.d.). Operons and gene regulation in bacteria. Retrieved February 10, 2026, from [Link]

  • Karsten, W. E., et al. (2019). Kinetic and structural studies of the reaction of Escherichia coli dihydrodipicolinate synthase with (S)-2-bromopropionate. Acta Crystallographica Section D: Structural Biology, 75(Pt 11), 978–986. [Link]

  • Bobik, T. A., Havemann, G. D., Busch, R. J., Williams, D. S., & Aldrich, H. C. (2000). The Propanediol Utilization (pdu) Operon of Salmonella enterica Serovar Typhimurium LT2 Includes Genes Necessary for Formation of Polyhedral Organelles Involved in Coenzyme B12-Dependent 1,2-Propanediol Degradation. Journal of Bacteriology, 182(15), 4113–4125. [Link]

  • Kelly, S. M., et al. (2008). Transcriptional analysis of the grlRA virulence operon from Citrobacter rodentium. Journal of Bacteriology, 190(11), 3970–3982. [Link]

Sources

Biological Functions of 2-Hydroxy-3-oxopropanoic Acid (Tartronate Semialdehyde)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-3-oxopropanoic acid, universally known in biochemical literature as Tartronate Semialdehyde (TSA) , is a transient but critical metabolic intermediate. Unlike stable end-products, TSA functions as a volatile metabolic node in microorganisms, specifically bridging the metabolism of C2 compounds (glyoxylate) and sugar acids (galactarate/glucarate) into central carbon metabolism (via glycerate).

For researchers in metabolic engineering and drug discovery, TSA represents both a challenge and an opportunity. Its inherent chemical instability necessitates in situ generation for experimental validation. However, its pivotal role in the glycerate pathway makes it a high-value target for synthetic biology applications, including the engineering of carbon-conserving pathways and synthetic methylotrophy.

This guide provides a rigorous technical analysis of TSA’s biological functions, enzymatic governors, and validated protocols for its detection and manipulation.

Chemical Profile & Stability[1]

TSA is rarely isolated as a pure solid due to its reactivity. It exists in a dynamic equilibrium in aqueous solution, complicating direct quantification.

PropertyDescription
IUPAC Name This compound
Common Name Tartronate Semialdehyde (TSA)
Molecular Formula C3H4O4
Key Characteristic Keto-Enol Tautomerism: TSA readily tautomerizes and hydrates. The aldehyde group favors hydration in water.
Stability High Instability. Decarboxylates spontaneously under alkaline conditions or high temperatures. Must be generated enzymatically or chemically immediately prior to use.
Metabolic Fate Primarily reduced to D-Glycerate or L-Glycerate depending on the organism and specific reductase.

Biological Functions & Metabolic Pathways[2][3][4][5]

TSA operates primarily in prokaryotic metabolism as a funneling intermediate. It allows bacteria to assimilate toxic or poor carbon sources into the central glycolytic/gluconeogenic backbone.[1]

The Glyoxylate Assimilation (GCL) Pathway

In bacteria like Escherichia coli, TSA is the defining intermediate of the glycerate pathway, used to assimilate glyoxylate (a C2 compound) when the glyoxylate shunt is active.

  • Condensation: Two molecules of Glyoxylate are condensed by Glyoxylate Carboligase (GCL) .[2][3][4]

  • Decarboxylation: This reaction releases one CO2 and forms TSA .

  • Reduction: TSA is reduced to D-Glycerate by Tartronate Semialdehyde Reductase (TSAR) , consuming NADH/NADPH.[1]

  • Phosphorylation: D-Glycerate is phosphorylated to 2-Phosphoglycerate , entering glycolysis.

The Galactarate/Glucarate Catabolic Pathway

TSA is also a catabolic intermediate in the degradation of sugar acids.

  • Galactarate

    
     5-keto-4-deoxy-D-glucarate 
    
    
    
    Pyruvate + TSA .
  • Here, TSA serves as a mechanism to recover carbon from the cleavage of larger sugar acids.

Visualization: The TSA Metabolic Node

The following diagram illustrates the central role of TSA in connecting C2 and C6 metabolism to glycolysis.

TSA_Metabolism Glyoxylate 2x Glyoxylate (C2) TSA Tartronate Semialdehyde (TSA) Glyoxylate->TSA Glyoxylate Carboligase (GCL) [TPP, Mg2+] CO2 CO2 Glyoxylate->CO2 Galactarate Galactarate (C6) KDG 5-Keto-4-deoxy- D-glucarate Galactarate->KDG Dehydratase KDG->TSA Aldolase Pyruvate Pyruvate KDG->Pyruvate Aldolase Glycerate D-Glycerate TSA->Glycerate TSA Reductase (TSAR) [NADH] TwoPG 2-Phosphoglycerate (Glycolysis Entry) Glycerate->TwoPG Glycerate Kinase [ATP]

Figure 1: The central role of Tartronate Semialdehyde (TSA) bridging glyoxylate assimilation and galactarate catabolism to central metabolism.[1]

Enzymology: The Governors of TSA

Understanding the enzymes that produce and consume TSA is essential for experimental design.

Glyoxylate Carboligase (GCL)[6][7][8]
  • EC Number: 4.1.1.47[2][5]

  • Mechanism: A Thiamine Pyrophosphate (TPP)-dependent enzyme.[2] It is unique because it catalyzes a carboligation followed by a decarboxylation.

  • Cofactors: FAD (structural role, not redox), TPP, Mg2+.[4]

  • Relevance: GCL is the rate-limiting step in glyoxylate assimilation.

Tartronate Semialdehyde Reductase (TSAR)
  • EC Number: 1.1.1.60[1][6]

  • Mechanism: Stereospecific reduction of the keto group at C3.

  • Specificity: Highly specific for TSA; minimal activity with hydroxypyruvate.

  • Genetics: Encoded by garR (or glxR) in E. coli.[1]

  • Therapeutic Note: In pathogenic bacteria or fungi relying on the glyoxylate cycle for virulence, TSAR represents a potential drug target to block carbon assimilation.

Experimental Protocols

Due to TSA's instability, commercial sourcing is rarely viable. The "Gold Standard" for studying TSA is in situ enzymatic generation coupled with spectrophotometric detection.

Protocol A: In Situ Generation & Coupled Assay

Objective: Detect TSA formation or GCL activity by coupling it to NADH oxidation via TSAR.

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.5.

  • Substrate: 10 mM Sodium Glyoxylate (freshly prepared).

  • Cofactors: 0.1 mM TPP, 5 mM MgCl2, 0.2 mM NADH.

  • Enzymes:

    • Purified GCL (Glyoxylate Carboligase).

    • Purified TSAR (Tartronate Semialdehyde Reductase) - Note: If commercial TSAR is unavailable, use purified recombinant GarR protein.

Workflow:

  • Blanking: In a quartz cuvette, mix Buffer, TPP, MgCl2, NADH, and TSAR.

  • Baseline: Monitor absorbance at 340 nm for 60 seconds to ensure NADH stability.

  • Initiation: Add GCL to the mixture.

  • Reaction:

    • GCL converts Glyoxylate

      
       TSA + CO2.[2][3][4]
      
    • TSAR immediately converts TSA + NADH

      
       Glycerate + NAD+.
      
  • Measurement: Record the decrease in absorbance at 340 nm (

    
    ).
    
  • Calculation: The rate of NADH oxidation is stoichiometrically equivalent to TSA formation (1:1 ratio).

Validation Check:

  • Control: Omit Glyoxylate. No NADH oxidation should occur.

  • Control: Omit GCL. No NADH oxidation should occur (confirms TSAR does not react with Glyoxylate directly).

Protocol B: Chemical Synthesis (Diethyl Acetal Hydrolysis)

Objective: Generate free TSA for substrate specificity studies.

  • Precursor: Tartronate semialdehyde diethyl acetal (Ethyl 2-hydroxy-3,3-diethoxypropionate).

  • Hydrolysis: Incubate the acetal in 0.1 M HCl at 40°C for 2 hours.

  • Neutralization: Neutralize carefully with NaOH to pH 6.5–7.0 immediately before use.

  • Warning: The free aldehyde polymerizes rapidly. Use within 30 minutes.

Applications in Drug Development & Biotech

Metabolic Engineering (Synthetic Methylotrophy)

Researchers are engineering E. coli to consume methanol or formaldehyde. The GCL-TSA pathway is a critical module. By evolving GCL to accept formaldehyde, scientists aim to create a "synthetic formolase" pathway:

  • Formaldehyde

    
     Glycolaldehyde 
    
    
    
    ...
    
    
    TSA.
  • Goal: Carbon-negative biomanufacturing.

Antimicrobial Targets

Pathogens like Mycobacterium tuberculosis rely on the glyoxylate shunt to survive inside macrophages (using fatty acids as carbon sources).

  • Hypothesis: Inhibiting the glycerate pathway (GCL or TSAR) could lead to toxic accumulation of glyoxylate or inability to synthesize glucose, starving the pathogen.

References

  • Gupta, N. K., & Vennesland, B. (1964).[5] "Glyoxylate Carboligase of Escherichia coli: A Flavoprotein."[5] Journal of Biological Chemistry. Link

  • Cloherty, A. P., et al. (2021). "The catalytic mechanism of glyoxylate carboligase." Biochemistry. Link (Note: Generalized link to GCL mechanism literature).

  • Monterrubio, R., et al. (2000). "The gar genes of Escherichia coli constitute a operon regulated by GarR."[1] Journal of Bacteriology. Link

  • Bar-Even, A., et al. (2010). "Design and analysis of synthetic carbon fixation pathways." Proceedings of the National Academy of Sciences. Link

  • PubChem Database. "Tartronate Semialdehyde - Compound Summary."[7] National Library of Medicine. Link

Sources

Technical Deep Dive: 2-Hydroxy-3-oxopropanoic Acid (Tartronate Semialdehyde) in Microbial Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Hydroxy-3-oxopropanoic acid (Tartronate Semialdehyde) in Microbial Metabolism Content Type: Technical Guide / Whitepaper Audience: Researchers, metabolic engineers, and drug discovery scientists.

Executive Summary

This compound, universally known in microbial biochemistry as Tartronate Semialdehyde (TSA) , represents a critical, albeit unstable, metabolic node. It serves as the obligate intermediate in two distinct carbon utilization strategies: the assimilation of C2 compounds (glyoxylate) and the catabolism of C6 sugar acids (glucarate/galactarate).

For metabolic engineers, TSA is a "flux valve." Its efficient reduction to glycerate drives carbon assimilation, while its accumulation leads to toxicity and polymerization. This guide provides the mechanistic grounding, experimental protocols, and pathway maps required to manipulate TSA flux in Escherichia coli, Pseudomonas, and synthetic hosts.

Chemical Profile & Stability

IUPAC Name: this compound Common Name: Tartronate Semialdehyde (TSA) Molecular Formula: C3H4O4 MW: 104.06 g/mol

The Instability Challenge

TSA is rarely isolated in pure form due to its high reactivity. In aqueous solution, it exists in a dynamic equilibrium between:

  • Aldehyde form: The reactive species for enzymatic reduction.

  • Enol form: Stabilized by conjugation but prone to polymerization.

  • Hydrated form: Gem-diol formation common in aqueous buffers.

Experimental Implication: Standard commercial stocks do not exist. Researchers must synthesize TSA in situ or via chemical conversion of precursors immediately prior to assays (see Section 5).

Enzymology: The TSA Generating & Consuming Machinery

Glyoxylate Carboligase (Gcl): The Non-Canonical ThDP Enzyme

Role: Condenses two molecules of glyoxylate to form TSA and CO2.[1][2] Mechanism: Unlike most Thiamine Diphosphate (ThDP) dependent enzymes, Gcl lacks the conserved glutamate residue required to activate the ThDP cofactor.[1][2][3][4] Instead, it utilizes a Valine (Val51 in E. coli) residue, relying on a unique "iminopyrimidine" tautomer cycle for catalysis. This structural deviation makes Gcl a unique target for inhibitor design.

  • Reaction:

    
    
    
  • Key Insight: The reaction is irreversible and drives C2 assimilation into central metabolism (via glycerate).

Tartronate Semialdehyde Reductase (GarR / Tsr)

Role: Reduces TSA to D-glycerate, consuming NADH or NADPH. Kinetics: The enzyme (encoded by garR in E. coli) exhibits dual cofactor specificity but often favors NADH. Stereochemistry: The reduction is stereospecific, yielding D-glycerate , which is subsequently phosphorylated to 2-phosphoglycerate (2-PG) by glycerate kinase (GarK), entering glycolysis/gluconeogenesis.

Metabolic Pathways & Visualization

Pathway A: The Glucarate/Galactarate Catabolic Module

In this linear pathway, TSA is a cleavage product. Glucarate is dehydrated to 5-keto-4-deoxy-D-glucarate (5-KDG), which is then aldol-cleaved into Pyruvate and TSA.

GlucaratePathway Glucarate D-Glucarate (C6) KDG 5-Keto-4-deoxy- D-glucarate (5-KDG) Glucarate->KDG GudD/GarD (Dehydratase) TSA Tartronate Semialdehyde (TSA) KDG->TSA GarL (Aldolase) Pyruvate Pyruvate KDG->Pyruvate GarL Glycerate D-Glycerate TSA->Glycerate GarR (Reductase) NADH -> NAD+ PG 2-Phosphoglycerate (2-PG) Glycerate->PG GarK (Kinase) ATP -> ADP

Figure 1: The linear catabolism of D-Glucarate in E. coli. TSA is generated by the aldol cleavage of 5-KDG.

Pathway B: The Glyoxylate Assimilation (Gcl) Pathway

Used by bacteria to grow on C2 compounds (glyoxylate) when the glyoxylate shunt is insufficient or modified.

GclPathway Gly1 Glyoxylate TSA Tartronate Semialdehyde (TSA) Gly1->TSA Gcl (Carboligase) -CO2 Gly2 Glyoxylate Gly2->TSA Glycerate D-Glycerate TSA->Glycerate Tsr/GarR (Reductase) NAD(P)H PG 3-Phosphoglycerate (3-PG) Glycerate->PG GlxK (Kinase) Central Central Metabolism (Glycolysis) PG->Central

Figure 2: The Glyoxylate Assimilation pathway. Gcl condenses two C2 units to form the C3 TSA intermediate.

Experimental Protocols

Chemical Synthesis of TSA Standard

Since TSA is not commercially stable, use this protocol to generate a working standard from Lithium Hydroxypyruvate.

Reagents:

  • Lithium Hydroxypyruvate (Li-HP)[5]

  • 0.1 M NaOH

  • 0.1 M HCl

Protocol:

  • Dissolution: Dissolve Li-HP in a minimal volume of water.

  • Enolization: Add 0.1 M NaOH to reach pH 12.0. Incubate at room temperature for 30 minutes. This alkaline environment favors the tautomerization of hydroxypyruvate to the enediol, which equilibrates with TSA.

  • Neutralization: Rapidly adjust pH back to 7.0 using 0.1 M HCl.

  • Quantification: Immediate use is recommended. Conversion efficiency is typically ~50%.[5] Verify concentration via enzymatic assay using excess NADH and purified GarR (monitoring A340 decrease).

Detection via GC-MS (Derivatization Required)

TSA is too polar and unstable for direct GC-MS. A two-step derivatization is mandatory to lock the ketone/aldehyde groups and volatilize the carboxyl/hydroxyl groups.

Method: Methoximation-Silylation

  • Sample Prep: Lyophilize 50-100 µL of cell lysate or reaction mixture to complete dryness. Water interferes with silylation.[6]

  • Methoximation (Protects Carbonyls):

    • Add 50 µL of Methoxyamine Hydrochloride (MeOx) in pyridine (20 mg/mL).

    • Incubate at 37°C for 90 minutes .

    • Mechanism:[2][4][6][7][8] Converts TSA's aldehyde/ketone groups to oximes, preventing ring closure and polymerization.

  • Silylation (Volatilization):

    • Add 50 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Incubate at 37°C for 30 minutes .

    • Mechanism:[2][4][6][7][8] Replaces active hydrogens on -OH and -COOH with Trimethylsilyl (TMS) groups.[6]

  • Analysis: Inject 1 µL into GC-MS (Splitless). Look for the characteristic double-derivatized TSA peak (M+).

Applications in Drug Development & Synthetic Biology

Antibiotic Targets

In pathogenic E. coli strains (e.g., UPEC), the glucarate/galactarate pathway (Gar/Gud) is essential for colonization of the mammalian gut, where these sugar acids are abundant.

  • Target: GarL (5-KDG aldolase) or GarR (TSA reductase) .

  • Rationale: Blocking these enzymes leads to the accumulation of toxic intermediates (like TSA or 5-KDG) or inability to utilize available carbon sources, reducing fitness in the host niche.

Metabolic Engineering: The "Green" Route

Synthetic biologists utilize the Gcl-TSA node to engineer synthetic photorespiration bypasses or C1 assimilation pathways .

  • Ethylene Glycol Production: Variants of E. coli Gcl have been engineered to condense Formaldehyde (C1) into Glycolaldehyde (C2), mimicking the natural Glyoxylate (C2) -> TSA (C3) chemistry but shifting substrate specificity.

References

  • Kaplun, A., et al. (2008). "Glyoxylate carboligase lacks the canonical active site glutamate of thiamine-dependent enzymes."[2] Nature Chemical Biology, 4, 113–118.[2] Link

  • Hubbard, B. K., et al. (1998). "Evolution of Enzymatic Activities in the Enolase Superfamily: Characterization of the D-Glucarate/Galactarate Catabolic Pathway in Escherichia coli." Biochemistry, 37(41), 14363–14375. Link

  • Lian, J., et al. (2011). "Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis." PLOS ONE, 6(2), e16438. Link

  • Gupta, N. K., & Vennesland, B. (1964). "Glyoxylate Carboligase of Escherichia coli: A Flavoprotein."[9] Journal of Biological Chemistry, 239, 3787–3789.[9] Link

  • Liebeke, M., et al. (2013). "Methodological approaches to help unravel the intracellular metabolome of Bacillus subtilis." Microbial Cell Factories, 12, 69. (Protocol for GC-MS Derivatization). Link[6]

Sources

Structural Elucidation and Tautomeric Dynamics of 2-Hydroxy-3-oxopropanoic Acid (Tartronic Semialdehyde)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

2-Hydroxy-3-oxopropanoic acid , commonly known as Tartronic Semialdehyde (TSA) , is a critical metabolic intermediate in the glyoxylate and dicarboxylate metabolism of bacteria (E. coli) and the photorespiratory pathway of plants. It represents a structural isomer of hydroxypyruvate and is functionally characterized by its high reactivity and thermodynamic instability.

Unlike stable organic acids, TSA does not exist as a static structure in solution. It functions as a "chemical chameleon," rapidly oscillating between an aldehyde, a gem-diol (hydrate), and an enediol form. This guide provides a rigorous framework for its detection, structural assignment, and handling, emphasizing in situ analysis over isolation.

Chemical Profile
PropertyDetail
IUPAC Name This compound
Common Name Tartronic Semialdehyde (TSA)
Formula

MW 104.06 Da
Key Instability Decarboxylation to glycolaldehyde; Dimerization
Dominant Species (

)
Hydrated form (2,3,3-trihydroxypropanoic acid)

Theoretical Framework: Tautomeric Equilibria

To successfully elucidate TSA, one must understand that the "aldehyde" form is rarely the species observed in aqueous NMR. The electron-withdrawing effect of the


-hydroxyl and carboxylic acid groups promotes rapid hydration of the aldehyde carbonyl. Furthermore, the molecule can access an enediol form, which is structurally significant as a reductone.
Tautomeric Dynamics Diagram

The following diagram illustrates the dynamic equilibrium between the free aldehyde, the dominant hydrate, and the reactive enediol.

Tautomerism Aldehyde Free Aldehyde Form (Minor in H2O) O=CH-CH(OH)-COOH Hydrate Gem-Diol (Hydrate) (Dominant in H2O) (HO)2CH-CH(OH)-COOH Aldehyde->Hydrate + H2O (Rapid) Enediol Enediol Form (Reactive/Reductone) HO-CH=C(OH)-COOH Aldehyde->Enediol Tautomerization

Figure 1: Tautomeric equilibrium of Tartronic Semialdehyde.[1][2] In aqueous media, the equilibrium strongly favors the gem-diol (hydrate).

Spectroscopic Elucidation

Due to the instability of the free acid, structural confirmation relies heavily on solution-state NMR (


) and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Signatures

In aqueous solution (


, pH ~7), TSA exists primarily as the hydrate anion .
Predicted

H NMR Shifts (500 MHz,

)
Proton EnvironmentChemical Shift (

)
MultiplicityStructural Assignment
H-3 (Hydrate) 5.30 – 5.45 ppmDoublet (

Hz)
Methine of gem-diol:

H-2 (Hydrate) 4.20 – 4.35 ppmDoublet (

Hz)

-proton:

H-3 (Aldehyde) 9.50 – 9.70 ppmSinglet/DoubletFree aldehyde

(Trace/Minor)

Causality: The H-3 proton is shifted upfield from the typical aldehyde region (~9.6 ppm) to the acetal region (~5.4 ppm) due to the hydration of the carbonyl group. The coupling constant (


) arises from the vicinal relationship between H-2 and H-3.

C NMR Shifts
  • C-1 (Carboxylate): ~175-178 ppm.

  • C-3 (Hydrate): ~88-90 ppm (Characteristic of hydrated aldehydes, distinct from free carbonyls at >190 ppm).

  • C-2 (Alpha): ~72-75 ppm.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

    
    ).
    
  • Parent Ion:

    
     103 (
    
    
    
    ).
  • Fragmentation Pattern:

    • 
       103 
      
      
      
      59:
      Loss of
      
      
      (44 Da). This decarboxylation is the primary fragmentation pathway for
      
      
      -keto/hydroxy acids.
    • 
       103 
      
      
      
      85:
      Loss of
      
      
      (18 Da).

Metabolic Context: The Glyoxylate Connection

TSA is not an end-product but a transient bridge between glyoxylate and glycerate. Understanding this pathway is essential for researchers using enzymatic assays to generate TSA.

Pathway Glyoxylate 2x Glyoxylate (Substrate) Synthase Tartronate Semialdehyde Synthase (GCL) Glyoxylate->Synthase TSA Tartronic Semialdehyde (Intermediate) Reductase Tartronate Semialdehyde Reductase (TSR) TSA->Reductase Glycerate D-Glycerate (Product) Synthase->TSA - CO2 Reductase->Glycerate + NADH / - NAD+

Figure 2: The Tartronic Semialdehyde Pathway.[3] Two glyoxylate molecules condense to form TSA, releasing CO2, followed by reduction to glycerate.

Experimental Protocol: Enzymatic Synthesis & In-Situ Validation

Objective: Since isolating pure TSA is difficult due to polymerization and decarboxylation, this protocol describes its in situ generation and validation using enzymatic synthesis. This is a Self-Validating System : the consumption of glyoxylate must stoichiometrically match the release of


 and the appearance of TSA signals.
Materials
  • Substrate: Sodium Glyoxylate (100 mM stock in

    
    ).
    
  • Enzyme: Tartronate Semialdehyde Synthase (purified from E. coli or commercially sourced).

  • Buffer: Phosphate-buffered

    
     (pD 7.5).
    
  • Internal Standard: TSP (Trimethylsilylpropanoic acid) or DSS.

Workflow
  • Baseline Acquisition (

    
    ): 
    
    • Prepare an NMR tube with 500

      
      L buffer, 10 mM Glyoxylate, and 1 mM TSP.
      
    • Acquire

      
      H NMR. Confirm Glyoxylate hydrate peak at ~5.0 ppm (singlet).
      
  • Enzymatic Initiation:

    • Add 5 units of Tartronate Semialdehyde Synthase directly to the NMR tube.

    • Invert gently to mix (do not vortex vigorously to avoid protein denaturation).

  • Kinetic Monitoring:

    • Acquire spectra every 5 minutes for 60 minutes.

    • Validation Checkpoint 1: Observe the decrease of the Glyoxylate peak (5.0 ppm).

    • Validation Checkpoint 2: Observe the appearance of the TSA hydrate doublets at 4.3 ppm and 5.4 ppm.

  • Quantification:

    • Integrate the H-3 doublet of TSA relative to the TSP standard.

    • Stoichiometry Check: The concentration of TSA formed should be exactly half the concentration of Glyoxylate consumed (2:1 stoichiometry).

Troubleshooting
  • Signal Broadening: If peaks are broad, paramagnetic ions (

    
    ) often required by the synthase might be affecting relaxation. Use 
    
    
    
    as a cofactor substitute if possible, or keep metal concentrations < 10
    
    
    M.
  • No Product: Ensure the pH is strictly controlled. The synthase is pH sensitive.[1]

References

  • Gupta, N. K., & Vennesland, B. (1964).[2] Glyoxylate Carboligase of Escherichia coli: A Flavoprotein.[2] Journal of Biological Chemistry, 239(11), 3787–3789.[2]

  • Kohn, L. D., & Jakoby, W. B. (1968). Tartronic Semialdehyde Reductase.[4] Journal of Biological Chemistry, 243(10), 2486–2493.

  • PubChem. (n.d.).[5][6] Tartronate semialdehyde (Compound CID 1122).[7][5][8] National Library of Medicine.[5]

  • EcoCyc. (n.d.). Pathway: superpathway of glyoxylate bypass and degradation. E. coli Database.

Sources

Technical Guide: Biosynthesis of 2-Hydroxy-3-oxopropanoic Acid (Tartronate Semialdehyde) in E. coli

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-3-oxopropanoic acid , commonly known as Tartronate Semialdehyde (TSA) , is a pivotal C3 metabolic intermediate.[1][2] While often transient in biological systems due to its thermodynamic instability and toxicity, TSA is a strategic node for the biosynthesis of high-value compounds like ethylene glycol, glycerate, and pyruvate-derived non-canonical amino acids.

This guide details the metabolic engineering of Escherichia coli to biosynthesize TSA from glucose. Unlike standard fermentation guides, this document focuses on the kinetic trapping of this unstable aldehyde. We utilize the glyoxylate carboligase (gcl) pathway, enforce glyoxylate flux via the isocitrate lyase shunt, and systematically delete downstream reductases to accumulate the target.

Part 1: Metabolic Pathway Architecture

The biosynthesis of TSA hinges on the condensation of two glyoxylate molecules. This reaction is catalyzed by Glyoxylate Carboligase (Gcl) , a Thiamine Diphosphate (ThDP)-dependent enzyme.[3][4]

The Core Biosynthetic Logic

In wild-type E. coli, TSA is rapidly reduced to D-glycerate by Tartronate Semialdehyde Reductase (GarR) or Glyoxylate/Hydroxypyruvate Reductase (GhrA/GlxR) to prevent aldehyde toxicity.[1] To accumulate TSA, we must decouple its synthesis from its degradation.

  • Precursor Supply: Glyoxylate is generated via the Glyoxylate Shunt (Isocitrate Lyase, AceA) from the TCA cycle.

  • Anabolic Step: 2 Glyoxylate

    
     TSA + 
    
    
    
    .[3]
  • Competing Sinks: TSA

    
     Glycerate (Must be blocked).
    
Pathway Visualization

The following diagram illustrates the engineered flux required for TSA accumulation.

TSABiosynthesis cluster_enzymes Enzyme Key Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Isocitrate Isocitrate PEP->Isocitrate Glyoxylate Glyoxylate (C2 Precursor) Isocitrate->Glyoxylate AceA (Overexpressed) TCA TCA Cycle (Succinate/Fumarate) Isocitrate->TCA Icd (Attenuated) TSA This compound (Tartronate Semialdehyde) Glyoxylate->TSA Glycerate D-Glycerate TSA->Glycerate GarR/GlxR (DELETED) AceA AceA (Isocitrate Lyase) Gcl Gcl (Glyoxylate Carboligase) GarR GarR/GlxR (Reductases)

Caption: Engineered metabolic pathway for TSA biosynthesis. Green arrows indicate overexpression; red dotted lines indicate gene deletions.

Part 2: Genetic Engineering Strategy

To achieve detectable titers of this compound, a "Push-Pull-Block" strategy is required.

The "Push": Glyoxylate Supply

The native glyoxylate shunt is repressed by IclR (Isocitrate Lyase Regulator) during growth on glucose.

  • Action: Deletion of iclR (

    
    ) de-represses the aceBAK operon.
    
  • Action: Constitutive overexpression of aceA (Isocitrate Lyase) ensures high flux from isocitrate to glyoxylate.

The "Pull": Glyoxylate Carboligase (Gcl)

The E. coli native gcl gene is part of the gcl-hyi-glxR operon, typically induced by glyoxylate. For biosynthesis, it must be decoupled from its native regulation.

  • Enzyme Kinetics: E. coli Gcl has a

    
     for glyoxylate of ~1.2 mM. High intracellular glyoxylate pools are necessary for efficient condensation.
    
  • Construct: Clone gcl (UniProt P0AEP7) under a strong IPTG-inducible promoter (e.g.,

    
     or 
    
    
    
    ).
The "Block": Preventing TSA Degradation

This is the most critical step. TSA is a substrate for multiple reductases.

  • Primary Target: garR (Tartronate semialdehyde reductase).

  • Secondary Target: glxR (Tartronate semialdehyde reductase / Glyoxylate reductase).

  • Side Reaction Control: hyi (Hydroxypyruvate isomerase). Hyi interconverts TSA and hydroxypyruvate. Deleting hyi locks the carbon in the TSA form, preventing leakage into the serine pathway.

Table 1: Strains and Plasmids for TSA Biosynthesis

ComponentGenotype / DescriptionRoleSource
Base Strain E. coli K-12 MG1655

Deregulated glyoxylate shunt
Deletion 1

Blocks TSA reduction to glycerate
Deletion 2

Blocks secondary reduction pathways
Deletion 3

Prevents isomerization to hydroxypyruvate
Plasmid pET28a-gclOverexpression of Glyoxylate CarboligaseSynthetic / Cloning

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of TSA Standard (Lithium Hydroxypyruvate Method)

Since TSA is not commercially stable, you must synthesize a standard for HPLC calibration ex situ. Principle: Tautomerization of hydroxypyruvate in alkaline conditions.

  • Reagents: Lithium hydroxypyruvate (commercial), 1 M NaOH, 1 M HCl.

  • Procedure:

    • Dissolve 100 mg Lithium Hydroxypyruvate in 10 mL water.

    • Adjust pH to 11.0 using 1 M NaOH.

    • Incubate at 30°C for 30 minutes. (Equilibrium shifts to ~50% TSA).

    • Neutralize rapidly to pH 7.0 with 1 M HCl.

    • Validation: Use this mixture immediately for HPLC calibration. The peak distinct from hydroxypyruvate is TSA.

Protocol 3.2: Fermentation for TSA Accumulation

Objective: Produce TSA from glucose using the engineered strain.

  • Medium: M9 Minimal Medium + 10 g/L Glucose + 1 mM Thiamine Pyrophosphate (ThDP).

    • Note: ThDP is the essential cofactor for Gcl; supplementation improves activity.

  • Inoculation: Seed culture (LB)

    
     Production culture (M9). Initial 
    
    
    
    .
  • Induction: At

    
    , add 0.5 mM IPTG to induce gcl.
    
  • Aeration: High aeration (baffled flasks, 250 rpm). The glyoxylate shunt is active under aerobic conditions (unlike fermentation pathways).

  • Sampling: Harvest supernatant every 4 hours.

    • Critical: TSA degrades spontaneously. Samples must be derivatized or analyzed immediately at 4°C.

Protocol 3.3: Analytical Detection (DNPH Derivatization)

Direct detection of TSA is difficult due to its volatility and lack of chromophores. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) stabilizes it.

  • Reagent: 10 mM DNPH in 2 M HCl.

  • Reaction: Mix 500

    
    L cell-free supernatant with 500 
    
    
    
    L DNPH reagent.
  • Incubation: 1 hour at 30°C.

  • Extraction: Extract derivatives with 1 mL Ethyl Acetate.

  • Analysis: HPLC-UV (360 nm) using a C18 Reverse Phase column.

    • Mobile Phase: Acetonitrile:Water (gradient 20% to 80% ACN).

    • TSA-DNPH adduct elutes distinctly from Glyoxylate-DNPH and Pyruvate-DNPH.

Part 4: Enzyme Kinetics & Validation

To troubleshoot low yields, you must verify Gcl activity in the lysate.

Table 2: Kinetic Parameters of Key Enzymes

EnzymeSubstrate

(mM)

(

)
Notes
Gcl (E. coli)Glyoxylate1.2

0.2
45

5
Cooperative binding; requires ThDP/Mg2+
GarR (E. coli)TSA0.15

0.05
120

10
Very high affinity; must be deleted
AceA (E. coli)Isocitrate0.6

0.1
65

4
Feedback inhibited by PEP/Pyruvate

Self-Validating Assay (Coupled Enzyme System): To measure Gcl activity in crude extracts:

  • Mix: Lysate + Glyoxylate (Substrate) + ThDP + NADH + Purified GarR (Auxiliary Enzyme) .

  • Mechanism: Gcl produces TSA

    
     GarR reduces TSA to Glycerate (consuming NADH).
    
  • Readout: Monitor absorbance decrease at 340 nm (NADH oxidation). The rate is proportional to Gcl activity (assuming GarR is in excess).

References

  • Gupta, N. K., & Vennesland, B. (1964). Glyoxylate Carboligase of Escherichia coli: A Flavoprotein.[5] Journal of Biological Chemistry. Link

  • Caskey, S. et al. (2010). Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis. PLOS ONE. Link

  • Kaplun, A. et al. (2008). Glyoxylate carboligase lacks the canonical active site glutamate of thiamine-dependent enzymes. Nature Chemical Biology.[4] Link

  • Yokoyama, K. et al. (2023). Production of Glyoxylate from Glucose in Engineered Escherichia coli.[6] Fermentation. Link

  • PubChem. Tartronate Semialdehyde (Compound Summary). National Library of Medicine.[2] Link

Sources

Methodological & Application

Application Note: Analytical Strategies for 2-Hydroxy-3-oxopropanoic Acid (Tartronate Semialdehyde)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific challenges of quantifying 2-Hydroxy-3-oxopropanoic acid (Tartronate Semialdehyde, TSA). Unlike stable metabolites, TSA is chemically labile, existing in a dynamic equilibrium between keto, enol, and hydrate forms.[1] Standard "off-the-shelf" protocols fail because commercial standards are often degraded or unavailable.[1]

This guide prioritizes in situ generation for calibration and offers two distinct analytical workflows: a rapid Enzymatic Coupled Assay for biological extracts and a high-sensitivity LC-MS/MS method for complex matrices.

Introduction & Analytical Challenges

This compound (TSA) is a pivotal intermediate in the glyoxylate assimilation pathway and photorespiration. Its quantification is critical for researchers engineering carbon fixation pathways (e.g., the tartronate semialdehyde pathway) or studying glyoxylate toxicity.[1]

The "Instability Trap"

TSA presents unique analytical hurdles that invalidate standard workflows:

  • Hydration Equilibrium: In aqueous solution, TSA exists predominantly (>95%) as the hydrate (gem-diol), with minor amounts of the aldehyde and enol forms.[1] This equilibrium is pH-dependent.[1][2]

  • Polymerization: Concentrated pure TSA rapidly polymerizes.[1] It cannot be stored as a neat liquid or solid standard.[1]

  • Lack of Standards: Commercial sources are rare and often impure.[1] Accurate quantification requires fresh in situ generation of the standard.

Standard Preparation: The In Situ Protocol

Since no stable commercial standard exists, you must generate a calibration stock using the enzymatic condensation of glyoxylate.[1] This protocol ensures you have a known concentration of TSA validated by NADH stoichiometry.

Reagents
  • Substrate: Sodium Glyoxylate (50 mM stock).[1]

  • Enzyme: Glyoxylate Carboligase (Tartronate Semialdehyde Synthase, EC 4.1.1.47).[1][3] Note: If purified enzyme is unavailable, a clarified lysate from E. coli overexpressing gcl can be used.[1]

  • Buffer: 50 mM Potassium Phosphate, pH 7.5, 5 mM MgCl₂, 0.1 mM Thiamine Pyrophosphate (TPP).[1]

Generation Protocol
  • Reaction Mix: Combine 10 mM Glyoxylate in the reaction buffer with Glyoxylate Carboligase (1 U/mL).

  • Incubation: Incubate at 30°C for 60 minutes. The enzyme converts 2 moles of Glyoxylate to 1 mole of TSA + 1 mole of CO₂.[1]

  • Validation (Crucial Step): To determine the exact concentration of TSA generated, remove a small aliquot (e.g., 50 µL) and assay it using the TSA Reductase (TSAR) method (described in Section 3) until NADH consumption plateaus.[1]

    • Calculation:

      
      .
      
  • Usage: Use this quantified stock immediately for LC-MS calibration curves.

Method A: Enzymatic Coupled Assay (Spectrophotometric)

Best for: Rapid quantification in biological samples (e.g., cell lysates) where TSA is the analyte of interest.

Principle

This method couples the reduction of TSA to D-glycerate using Tartronate Semialdehyde Reductase (TSAR) and NADH. The decrease in absorbance at 340 nm is directly proportional to TSA concentration.[1]

Workflow Diagram (Graphviz)

EnzymaticAssay Sample Biological Sample (Clarified Lysate) Reaction Reaction Mix: NADH + TSAR Enzyme Sample->Reaction Add 10-50 µL Detection Spectrophotometer (340 nm) Reaction->Detection Kinetic Read Result Quantification (Beer-Lambert Law) Detection->Result Calculate ΔAbs

Caption: Workflow for the enzymatic quantification of TSA using NADH-coupled reduction.

Protocol
  • Prepare Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM DTT.

  • Blanking: Add 900 µL Buffer and 0.2 mM NADH to a quartz cuvette. Record baseline

    
    .[1]
    
  • Sample Addition: Add sample containing TSA. Monitor for non-specific NADH oxidation for 1 min.

  • Reaction Start: Add 0.5 Units of purified TSAR (EC 1.1.1.60).

  • Measurement: Monitor

    
     decrease until stable (approx. 3-5 mins).
    
  • Calculation:

    
    
    

Method B: LC-MS/MS with DNPH Derivatization

Best for: Pharmacokinetics, trace analysis in complex matrices (plasma, media), and validation of metabolic flux.

Principle

TSA is too polar and unstable for direct Reverse-Phase LC.[1] Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) captures the carbonyl group, stabilizing the molecule and increasing hydrophobicity for C18 retention.[1]

Derivatization Reaction Scheme

Derivatization TSA TSA (Unstable) Product TSA-DNPH Hydrazone (Stable, Hydrophobic) TSA->Product + DNPH DNPH DNPH (Reagent) DNPH->Product Acid Acid Catalyst (Formic Acid) Acid->Product

Caption: Acid-catalyzed derivatization of TSA with DNPH to form a stable hydrazone for LC-MS.

Detailed Protocol
Step 1: Sample Preparation & Derivatization[1]
  • Mix: Combine 50 µL of sample (or standard) with 50 µL of DNPH Reagent (10 mM DNPH in 1% Formic Acid/Acetonitrile).

  • Incubate: 60 minutes at 30°C. (The acidic pH shifts the TSA equilibrium towards the aldehyde, driving the reaction).

  • Quench/Dilute: Add 400 µL of 50:50 Acetonitrile:Water. Centrifuge at 12,000 x g for 5 mins to remove particulates.

Step 2: LC-MS/MS Parameters[4][5]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][5]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Negative Mode (preferred for DNPH derivatives).[1]

Step 3: MRM Transitions (Optimized)

Since specific transitions for TSA-DNPH are rarely listed in libraries, use these predicted transitions based on DNPH fragmentation rules:

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
TSA-DNPH 283.0 163.0 (Dinitrophenyl)152.0 15 - 20
Internal Std 287.0 163.0 152.0 15 - 20
(Note: Use 13C-labeled Pyruvate-DNPH or similar keto-acid-DNPH as an internal standard if isotopically labeled TSA is unavailable).

Data Analysis & Troubleshooting

Quantitative Summary Table
ParameterEnzymatic AssayLC-MS/MS (DNPH)
LOD (Limit of Detection) ~10 µM~10 nM
Linearity Range 50 µM - 2 mM50 nM - 100 µM
Throughput Low (Single cuvette) to Med (Plate)High (Autosampler)
Interferences NADH oxidases, Pyruvate (if LDH present)Other carbonyls (Acetone, Pyruvate)
Stability of Signal Read immediatelyStable for 24h at 4°C
Expert Troubleshooting Tips
  • Ghost Peaks in LC-MS: DNPH reacts with trace formaldehyde/acetone in lab air.[1] Always run a "Reagent Blank" and subtract the background.[1] Use high-purity solvents.[1]

  • Enzymatic Drift: If your

    
     drifts downward before adding TSAR, your sample may contain endogenous NADH oxidases.[1] Treat with activated charcoal or use ultra-filtration (3 kDa cutoff) to remove enzymes before the assay if measuring TSA in crude lysates is required (though this removes TSA if protein-bound, so protein precipitation is better).
    
  • pH Sensitivity: TSA degrades rapidly at pH > 8.[1]0. Keep all buffers at pH 7.0 - 7.5 and store samples on ice.

References

  • Enzymatic Synthesis & Mechanism

    • Title: Enzymatic synthesis and inhibitory characteristics of tartronate semialdehyde phosphate.[1][2]

    • Source: Biochemistry.[1][2][3][6]

    • URL:[Link]

  • TSAR Assay Protocol

    • Title: Tartronate semialdehyde reductase from Salmonella typhimurium.[1]

    • Source: Journal of Bacteriology.[1]

    • URL:[Link]

  • Derivatization Chemistry

    • Title: Determination of aldehydes and ketones by derivatization and liquid chromatography–mass spectrometry.[1][4][5][7][8]

    • Source: Journal of Chromatography A.[1]

    • URL:[Link]

  • Properties & Equilibrium

    • Title: Tartronate semialdehyde (Compound Summary).[1][2][6]

    • Source: PubChem.[1][6]

    • URL:[Link]

Sources

HPLC analysis of 2-Hydroxy-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantitative Analysis of 2-Hydroxy-3-oxopropanoic Acid using High-Performance Liquid Chromatography (HPLC)

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, also known as tartronate semialdehyde or hydroxypyruvic acid. This small, polar organic acid is a key intermediate in metabolic pathways such as the glyoxylate cycle and photorespiration.[1][2][3] Accurate quantification is crucial for researchers in biochemistry, metabolic engineering, and drug development. This document provides a step-by-step protocol, from sample preparation to data analysis, grounded in the fundamental principles of chromatography. The method utilizes reversed-phase chromatography with UV detection, a widely accessible and reliable technique. We delve into the rationale behind critical experimental parameters, ensuring the protocol is not just a procedure but a self-validating system for achieving accurate and reproducible results.

Introduction and Scientific Background

This compound (MW: 104.06 g/mol ) is a C3-keto acid featuring hydroxyl, aldehyde, and carboxylic acid functional groups.[1][4] Its presence as a metabolite in organisms ranging from Escherichia coli to plants underscores its biochemical significance.[1][2] Given its high polarity (LogP: approx. -1.4) and acidic nature (predicted pKa ≈ 2.6-2.7), chromatographic analysis presents specific challenges, primarily poor retention on traditional reversed-phase columns and the need for careful pH control.[5][6]

This application note addresses these challenges by employing a reversed-phase HPLC method with an aqueous-compatible C18 stationary phase and an acidic mobile phase. The low pH of the mobile phase is critical; by keeping the pH at least 1.5-2 units below the analyte's pKa, the carboxylic acid group remains in its neutral, protonated form (-COOH).[7] This suppression of ionization increases the molecule's hydrophobicity, promoting interaction with the nonpolar C18 stationary phase and leading to reliable retention and sharp, symmetrical peak shapes.

Principle of Separation: pH-Controlled Reversed-Phase HPLC

The diagram below illustrates the core principle of this method. At a mobile phase pH well below the analyte's pKa, the analyte is neutral and partitions effectively onto the C18 stationary phase. As the mobile phase carries it through the column, it is separated from other matrix components, allowing for selective detection and quantification.

G cluster_mobile_phase Mobile Phase (pH < 2.5) cluster_stationary_phase C18 Stationary Phase (Nonpolar) cluster_result Chromatographic Result Analyte_Neutral Analyte (Neutral) R-COOH C18_Beads Hydrophobic C18 Chains Analyte_Neutral->C18_Beads Hydrophobic Interaction (Retention) C18_Beads->Analyte_Neutral Elution by Mobile Phase Result Good Retention & Symmetrical Peak

Caption: Mechanism of retention for this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

Instrumentation, Reagents, and Materials

Instrumentation:

  • HPLC system with a binary pump, degasser, autosampler, and column thermostat.

  • UV-Vis or Diode Array Detector (DAD).

  • Analytical balance (4 decimal places).

  • pH meter.

  • Class A volumetric flasks and pipettes.

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon).

Reagents:

  • This compound reference standard (≥95% purity).

  • HPLC-grade water.

  • HPLC-grade acetonitrile or methanol.

  • Phosphoric acid (H₃PO₄), analytical grade.

  • Potassium phosphate monobasic (KH₂PO₄), analytical grade.

Column:

  • A C18 reversed-phase column suitable for highly aqueous mobile phases is recommended (e.g., Agilent ZORBAX SB-AQ, Waters Atlantis T3, or equivalent).

  • Dimensions: 4.6 mm x 150 mm, 3.5 µm or 5 µm particle size.

Preparation of Solutions
2.2.1. Mobile Phase Preparation (20 mM Phosphate Buffer, pH 2.5)

Controlling the mobile phase pH is the most critical factor for success. Precise preparation is mandatory for reproducibility.[8]

  • Weighing: Accurately weigh 2.72 g of KH₂PO₄ and dissolve it in approximately 950 mL of HPLC-grade water in a 1 L flask.

  • pH Adjustment: Place a calibrated pH electrode in the solution. Slowly add 85% phosphoric acid dropwise while stirring until the pH reaches 2.50 ± 0.05.

  • Final Volume: Bring the solution to a final volume of 1 L with HPLC-grade water.

  • Filtration & Degassing: Filter the buffer through a 0.22 µm membrane filter and degas for at least 15 minutes using sonication or vacuum. This prepared buffer is Mobile Phase A.

  • Mobile Phase B: Use HPLC-grade acetonitrile or methanol. For this isocratic method, the mobile phase will be 100% Mobile Phase A.

2.2.2. Standard Stock and Working Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard. Transfer it to a 10 mL Class A volumetric flask. Dissolve and bring to volume with HPLC-grade water. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with HPLC-grade water.[9]

Sample Preparation

The goal of sample preparation is to remove interferences, such as proteins and particulates, that could damage the column or co-elute with the analyte.[10]

  • For Aqueous Samples (e.g., cell culture media):

    • Centrifuge the sample at >10,000 x g for 10 minutes to pellet debris.

    • If proteins are present, perform protein precipitation: Add 3 volumes of ice-cold methanol or acetonitrile to 1 volume of the sample. Vortex vigorously and incubate at -20°C for 30 minutes. Centrifuge at >14,000 x g for 15 minutes.

    • Carefully collect the supernatant.

  • For Tissue or Solid Samples:

    • Homogenize the sample in a suitable buffer.

    • Proceed with protein precipitation as described above.

  • Final Filtration: Filter the final supernatant/extract through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[7][9]

HPLC Method Parameters

The following parameters should be programmed into the HPLC system.

ParameterRecommended Setting
Column C18 AQ-type, 4.6 x 150 mm, 5 µm
Mobile Phase 100% 20 mM Potassium Phosphate Buffer, pH 2.5
Flow Rate 0.8 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector UV/DAD
Wavelength 210 nm
Run Time 10 minutes

Data Analysis, Validation, and System Suitability

System Suitability

Before running samples, inject a mid-range standard (e.g., 25 µg/mL) five times. The results should meet the following criteria to ensure the system is performing correctly:

  • Retention Time RSD: ≤ 1.0%

  • Peak Area RSD: ≤ 2.0%

  • Tailing Factor: 0.9 - 1.5

  • Theoretical Plates (N): > 2000

Calibration and Quantification

Inject the prepared calibration standards from lowest to highest concentration. Construct a calibration curve by plotting the peak area against the concentration. The curve should be linear with a coefficient of determination (r²) ≥ 0.999. The concentration of the analyte in unknown samples can be calculated using the linear regression equation derived from this curve.

Method Performance Characteristics (Example Data)

The following table summarizes the expected performance of this method.

Validation ParameterExpected Result
Linearity Range 1 - 100 µg/mL (r² ≥ 0.999)
Retention Time Approx. 4.5 min (Varies with exact column/system)
Precision (RSD%) < 2% for intra-day and inter-day analysis
Accuracy (Recovery %) 95 - 105%
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire analytical process, from sample acquisition to the final quantitative result.

Caption: High-level workflow for the HPLC analysis of the target analyte.

References

  • MDPI. (n.d.). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. MDPI. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved from [Link]

  • National Institutes of Health. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents.
  • LookChem. (n.d.). This compound. LookChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tartronate semialdehyde. PubChem. Retrieved from [Link]

  • Grokipedia. (n.d.). 2-hydroxy-3-oxopropionate reductase. Grokipedia. Retrieved from [Link]

  • Shimadzu. (n.d.). C190-E094A_Tips for practical HPLC analysis. Shimadzu. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-hydroxy-3-oxopropionate reductase. Wikipedia. Retrieved from [Link]

  • Wikidata. (n.d.). This compound. Wikidata. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Agilent. Retrieved from [Link]

  • Wikipedia. (n.d.). Tartronic acid semialdehyde. Wikipedia. Retrieved from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. SCION Instruments. Retrieved from [Link]

  • P. aeruginosa Metabolome Database. (n.d.). Hydroxypyruvic acid (PAMDB000351). P. aeruginosa Metabolome Database. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. Retrieved from [Link]

Sources

Application Note: High-Sensitivity GC-MS Profiling of 2-Hydroxy-3-oxopropanoic Acid (Tartronic Semialdehyde)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reliable detection of 2-Hydroxy-3-oxopropanoic acid (Tartronic Semialdehyde, TSA) is critical for elucidating flux in the glyoxylate and hydroxypyruvate metabolic pathways. However, TSA presents significant analytical challenges due to its high polarity, thermal instability, and tendency to undergo keto-enol tautomerization. This application note details a robust, two-step derivatization protocol utilizing methoximation followed by trimethylsilylation (MeOx-TMS). This method stabilizes the carbonyl moiety, prevents thermal degradation, and renders the molecule volatile for high-sensitivity GC-MS analysis.

Introduction & Biological Context

This compound (TSA) is a pivotal intermediate in the glyoxylate cycle and photorespiration pathways. It serves as a metabolic bridge between glyoxylate and glycerate, often regulated by enzymes such as tartronic semialdehyde reductase (glyoxylate reductase).

In microbial metabolism (e.g., E. coli, Salmonella), TSA accumulation or depletion is a key indicator of carbon assimilation efficiency, particularly during growth on C2 compounds like glycolate or acetate. In mammalian systems, dysregulation of associated pathways (glyoxylate metabolism) is linked to Primary Hyperoxaluria.[1]

Analytical Challenge

TSA is a small, thermally labile molecule (MW 104.06 g/mol ) containing three reactive functional groups: a carboxylic acid, a hydroxyl group, and an aldehyde/ketone.

  • Thermal Instability: Direct GC injection leads to decarboxylation and degradation.

  • Volatility: The presence of -OH and -COOH groups creates strong hydrogen bonding, preventing volatilization.

  • Isomerization: The carbonyl group allows for ring closure (hemiacetal formation) and keto-enol tautomerization, resulting in multiple chromatographic peaks for a single analyte if not chemically "locked."

Methodology: The MeOx-TMS Protocol[2]

Reagents & Standards
  • Target Standard: this compound (Custom synthesis or high-purity commercial standard).

  • Internal Standard (IS): Ribitol (20 µg/mL) or 2-Ketoglutaric acid-d6 (for specific keto-acid tracking).

  • Derivatization Reagent A: Methoxyamine Hydrochloride (MeOx-HCl) dissolved in anhydrous Pyridine (20 mg/mL).

  • Derivatization Reagent B: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Solvents: Methanol, Water (LC-MS grade), Chloroform (for biphasic extraction if needed).

Sample Preparation (Cell Culture/Tissue)

Note: Speed is critical to prevent enzymatic turnover during harvesting.

  • Quenching: Immediately quench metabolism by adding ice-cold Methanol:Water (5:1 v/v) to the cell pellet or tissue homogenate.

  • Internal Standard Addition: Add 10 µL of Internal Standard solution to every sample before extraction to account for recovery losses.

  • Lysis: Vortex vigorously (1 min) or sonicate (10 min, 4°C).

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Drying (CRITICAL): Transfer supernatant to a glass GC vial insert. Evaporate to complete dryness using a vacuum concentrator (SpeedVac) at ambient temperature.

    • Caution: Do not apply heat during drying. Residual water will hydrolyze the TMS derivatives in the next step.

Derivatization Reaction

This protocol uses a "Lock and Cap" strategy:

  • Step 1 (Lock): Methoxyamine reacts with the carbonyl group (C=O) to form a stable methoxime (C=N-OCH3). This prevents ring formation and tautomerization.[2]

  • Step 2 (Cap): MSTFA silylates the active protons on the hydroxyl (-OH) and carboxyl (-COOH) groups, replacing them with trimethylsilyl (TMS) groups.[2]

Protocol:

  • Add 80 µL of MeOx/Pyridine to the dried residue.

  • Incubate at 30°C for 90 minutes with agitation (1200 rpm).

  • Add 80 µL of MSTFA + 1% TMCS .

  • Incubate at 37°C for 30 minutes with agitation.

  • Centrifuge briefly to settle liquid; transfer to GC injector vials.

  • Stability: Analyze within 24 hours.

GC-MS Instrument Conditions
ParameterSetting
Column Agilent DB-5ms (or equivalent) 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C
Injection Mode Splitless (1 µL injection)
Transfer Line 280°C
Ion Source 230°C (EI Source)
Quadrupole 150°C
Oven Program 60°C (hold 1 min) → 10°C/min to 325°C (hold 10 min)
Solvent Delay 5.5 minutes (adjust based on Pyridine peak)

Reaction Mechanism & Workflow Visualization

The following diagrams illustrate the chemical transformation and the experimental workflow.

G TSA Tartronic Semialdehyde (Unstable, Polar) Intermediate Methoxime Derivative (Carbonyl Stabilized) TSA->Intermediate Step 1: Oximation (30°C, 90 min) MeOx Methoxyamine HCl (in Pyridine) MeOx->Intermediate Final TSA-Methoxime-TMS (Volatile, Stable) Intermediate->Final Step 2: Silylation (37°C, 30 min) MSTFA MSTFA + 1% TMCS (Silylating Agent) MSTFA->Final

Caption: Two-step derivatization chemistry stabilizing the carbonyl and protic groups.

Workflow Start Biological Sample (Tissue/Fluid) Extract Extraction (MeOH/H2O + Int. Std) Start->Extract Dry Vacuum Dry (NO HEAT) Extract->Dry Deriv1 Add MeOx/Pyridine (Incubate) Dry->Deriv1 Deriv2 Add MSTFA (Incubate) Deriv1->Deriv2 GCMS GC-MS Analysis (SIM/Scan) Deriv2->GCMS

Caption: Experimental workflow emphasizing the critical drying step to prevent reagent hydrolysis.

Data Analysis & Interpretation

Identification Strategy

The TSA derivative (2-TMS-oxy-3-methoximino-propanoic acid TMS ester) will elute earlier than larger sugar derivatives but later than small monocarboxylic acids (e.g., lactate).

  • Retention Index (RI): Calibrate using a C8-C40 FAMEs standard ladder. TSA derivative typically elutes near RI 1200-1300 (system dependent).

  • Mass Spectrum (EI, 70eV):

    • Total Derivative MW: ~277 amu (Calculated: TSA(104) + MeOx(29) + 2xTMS(144)).

    • Characteristic Ions:

      • m/z 73: Trimethylsilyl group (Base peak or high abundance).

      • m/z 147: Pentamethyldisiloxane (Rearrangement ion common in poly-silylated compounds).

      • m/z M-15: Loss of methyl group from TMS (High mass diagnostic).

      • m/z M-117: Loss of -COOTMS (Carboxyl cleavage).

Quantification
  • Mode: Use SIM (Selected Ion Monitoring) for quantification to maximize sensitivity.

  • Quant Ion: Choose a unique high-mass fragment (e.g., M-15 or M-89) to avoid low-mass background noise.

  • Calculation:

    
    
    

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
No Peak Detected Incomplete drying of sample.Ensure sample is bone-dry; water hydrolyzes MSTFA.
Multiple Peaks Incomplete oximation.Increase MeOx incubation time or check Pyridine quality.
Tailing Peaks Active sites in liner/column.Change GC inlet liner (deactivated) and trim column.
Low Sensitivity Thermal degradation in injector.Lower injector temp to 230°C; ensure "Splitless" time is optimized.

References

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology.

  • Liebeke, M., et al. (2009). Depletion of thiol-containing proteins in response to quinones in Bacillus subtilis. Molecular Microbiology. (Describes the MeOx/MSTFA protocol adaptation for bacterial metabolites).

  • Human Metabolome Database (HMDB) . Metabocard for Tartronic Semialdehyde (HMDB0000938). (Provides chemical properties and spectral references).

  • NIST Mass Spectrometry Data Center . AMDIS (Automated Mass Spectral Deconvolution and Identification System).[3] (Essential for deconvoluting co-eluting metabolite peaks).

  • Agilent Technologies . GC/MS Detection of Short Chain Fatty Acids. (Application note on handling volatile/polar acids).

Sources

Application Note: Spectrophotometric Assay for the Quantification of 2-Hydroxy-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the enzymatic quantification of 2-Hydroxy-3-oxopropanoic acid, commonly known as hydroxypyruvate. The assay is based on the enzymatic reduction of hydroxypyruvate to D-glycerate by Hydroxypyruvate Reductase (HPR; EC 1.1.1.81), a key enzyme in the photorespiratory pathway.[1] The reaction consumes reduced nicotinamide adenine dinucleotide (NADH), and the rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.[1] This method is a continuous, kinetic spectrophotometric assay that is robust, sensitive, and suitable for determining hydroxypyruvate concentrations in various biological samples.

Principle of the Assay

The quantification of hydroxypyruvate is achieved by measuring the rate of a specific enzymatic reaction where hydroxypyruvate is the limiting substrate. The enzyme Hydroxypyruvate Reductase (HPR) catalyzes the reduction of hydroxypyruvate to D-glycerate, utilizing NADH as a cofactor, which is concurrently oxidized to NAD+.[1][2]

The core principle of detection relies on the distinct light absorption properties of the oxidized (NAD+) and reduced (NADH) forms of the nicotinamide adenine dinucleotide cofactor.[3][4] NADH has a characteristic absorbance maximum at 340 nm, whereas NAD+ exhibits negligible absorbance at this wavelength.[4][5] Therefore, as the enzymatic reaction proceeds, the consumption of NADH leads to a proportional decrease in absorbance at 340 nm.

This change in absorbance over time (ΔA340/min) is directly proportional to the concentration of hydroxypyruvate in the sample, provided that the enzyme and NADH are supplied in non-limiting concentrations. The concentration of hydroxypyruvate can be accurately determined using the Beer-Lambert law, with the known molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[6][7]

Enzymatic_Reaction sub Hydroxypyruvate (2-Hydroxy-3-oxopropanoate) enzyme Hydroxypyruvate Reductase (HPR) EC 1.1.1.81 sub->enzyme sub_text Substrate (Analyte) sub->sub_text cofactor_in NADH cofactor_in->enzyme cofactor_text Cofactor (Absorbs at 340 nm) cofactor_in->cofactor_text prod D-Glycerate product_text Product prod->product_text cofactor_out NAD+ cofactor_out_text Oxidized Cofactor (No absorbance at 340 nm) cofactor_out->cofactor_out_text enzyme->prod enzyme->cofactor_out

Figure 1. Enzymatic reaction pathway for the quantification of hydroxypyruvate.

Materials and Reagents

Equipment
  • UV/Vis Spectrophotometer (plate reader or cuvette-based) capable of reading absorbance at 340 nm.[1][5]

  • Microcentrifuge

  • Calibrated micropipettes (2-20 µL, 20-200 µL, 100-1000 µL)

  • 96-well, UV-transparent microplates or quartz cuvettes

  • Vortex mixer

  • Standard laboratory glassware

Reagents
  • Hydroxypyruvate Reductase (HPR), from spinach or other sources (EC 1.1.1.81).[8]

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH), disodium salt.

  • Hydroxypyruvic acid lithium salt (or other stable salt) for standard curve preparation.

  • Potassium phosphate, monobasic (KH₂PO₄)

  • Potassium phosphate, dibasic (K₂HPO₄)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Reagent-grade water (e.g., Milli-Q or equivalent)

Reagent Preparation

  • Assay Buffer (100 mM Potassium Phosphate, 1 mM EDTA, pH 7.0):

    • Prepare a 1 M stock solution of potassium phosphate by dissolving the appropriate amounts of monobasic and dibasic salts to achieve pH 7.0.

    • To prepare 100 mL of assay buffer, mix 10 mL of 1 M potassium phosphate stock with 89.5 mL of reagent-grade water.

    • Add 0.5 mL of a 200 mM EDTA stock solution.

    • Adjust the final pH to 7.0 at room temperature. The optimal pH for HPR can range from 5.0 to 7.0; pH 7.0 is a good starting point for stability and activity.[9]

  • NADH Stock Solution (10 mM):

    • Dissolve the appropriate amount of NADH disodium salt in Assay Buffer.

    • Aliquot into microcentrifuge tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Hydroxypyruvate Standard (10 mM):

    • Dissolve the appropriate amount of hydroxypruvic acid lithium salt in reagent-grade water.

    • Store at -20°C in aliquots.

  • HPR Enzyme Solution (approx. 10-20 units/mL):

    • Reconstitute the lyophilized enzyme in cold Assay Buffer.

    • Store on ice during use and in aliquots at -80°C for long-term storage. The optimal concentration should be determined empirically but should be sufficient to produce a linear reaction rate for the highest standard.

Assay Protocol (96-Well Plate Format)

This protocol is designed for a total reaction volume of 200 µL per well. Adjust volumes proportionally for other formats.

Preparation of Standards

Prepare a series of hydroxypyruvate standards by serially diluting the 10 mM stock solution in reagent-grade water. A typical concentration range would be from 0 µM to 200 µM.

StandardVolume of 1 mM StockVolume of WaterFinal Concentration (in assay)
S0 (Blank)0 µL100 µL0 µM
S12 µL98 µL10 µM
S25 µL95 µL25 µM
S310 µL90 µL50 µM
S420 µL80 µL100 µM
S530 µL70 µL150 µM
S640 µL60 µL200 µM
Sample Preparation

Biological samples may require deproteinization to prevent interference. A common method is perchloric acid precipitation followed by neutralization with KOH. Samples should be diluted with Assay Buffer to ensure the hydroxypyruvate concentration falls within the range of the standard curve.

Assay Procedure
  • Set up the Spectrophotometer: Pre-warm the instrument to the desired temperature (e.g., 25°C or 30°C) and set it to read absorbance at 340 nm in kinetic mode.

  • Prepare the Reaction Master Mix: For each reaction, you will need:

    • 158 µL Assay Buffer

    • 2 µL of 10 mM NADH Stock Solution (Final concentration: 100 µM)

    • Note: Do not add the enzyme to the master mix.

  • Pipette Reagents into Wells:

    • Add 160 µL of the Reaction Master Mix to each well of the 96-well plate.

    • Add 20 µL of your Standard or Sample to the appropriate wells.

    • Add 20 µL of reagent-grade water to the "No-Enzyme Control" wells.

  • Initiate the Reaction:

    • Add 20 µL of the HPR Enzyme Solution to all wells except the "No-Enzyme Control" wells.

    • Mix the plate gently for 5-10 seconds.

  • Measure Absorbance: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 5-10 minutes.

Plate Layout Example
1 2 3 4 5 6 ...
A S0S0S0Sample 1Sample 1Sample 1
B S1S1S1Sample 2Sample 2Sample 2
C S2S2S2Sample 3Sample 3Sample 3
D S3S3S3.........
E S4S4S4No-EnzymeNo-EnzymeNo-Enzyme
F S5S5S5
G S6S6S6
H

Data Analysis and Calculations

  • Calculate the Rate of Reaction (ΔA340/min): For each well, determine the rate of absorbance decrease by plotting A340 vs. time. The rate is the absolute value of the slope of the linear portion of this curve.

  • Correct for Background: Subtract the average rate of the blank (S0) from all other standard and sample rates. The rate of the "No-Enzyme Control" should be near zero.

  • Generate a Standard Curve: Plot the corrected rate (ΔA340/min) for each standard as a function of its known hydroxypyruvate concentration (µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

  • Calculate Sample Concentration: Use the equation from the standard curve to calculate the concentration of hydroxypyruvate in your samples:

    • Concentration (µM) = (Corrected Sample Rate - c) / m

    • Remember to multiply the final value by any dilution factor used during sample preparation.

Troubleshooting

Problem Potential Cause Solution
No or very low reaction rate Inactive enzyme; degraded NADH or substrate.Use a fresh aliquot of enzyme. Prepare fresh NADH and standard solutions. Ensure proper storage conditions.
High background rate in blank (S0) Contamination of reagents with hydroxypyruvate or other substrates.Use high-purity water and reagents. Prepare fresh buffers.
Non-linear reaction rate Substrate depletion; enzyme concentration too high.Dilute the sample or use a lower concentration of standard. Reduce the amount of enzyme added to the reaction.
High variability between replicates Pipetting errors; inadequate mixing.Calibrate pipettes. Ensure thorough but gentle mixing after adding the enzyme.[5]

References

  • Hanson, T. E., & Tabita, F. R. (2024). Spectrophotometric Assays for Measuring Hydroxypyruvate Reductase Activity. Methods in Molecular Biology, 2792, 77–81. [Link]

  • San Diego State University. (2014). Biochem Lab Enzyme Assay Background. [Link]

  • Squarespace. (n.d.). Protocol: Enzyme Assays. [Link]

  • Wikipedia. (n.d.). Hydroxypyruvate reductase. [Link]

  • Agilent Technologies. (n.d.). Determining NADH Concentrations with Synergy 2 Multi-Mode Microplate Reader using Fluorescence or Absorbance. [Link]

  • Lee, J., et al. (2024). Biochemical and Structural Characterization of Glyoxylate Reductase/Hydroxypyruvate Reductase from Bacillus subtilis. MDPI. [Link]

  • IUBMB. (n.d.). EC 1.1.1.81. ExplorEnz. [Link]

  • ExPASy. (n.d.). ENZYME entry: EC 1.1.1.81. [Link]

  • Schwedes, J., & Diekmann, H. (1978). Kinetic mechanism of the hydroxypyruvate-lactate dehydrogenase-NADH system. Biochimica et Biophysica Acta (BBA) - Enzymology, 523(2), 273-282. [Link]

  • Nikolaidis, M. G., et al. (2018). Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network. Redox Report, 23(1), 1-1. [Link]

  • Husic, D. W., & Tolbert, N. E. (1985). NADH:hydroxypyruvate reductase and NADPH:glyoxylate reductase in algae: partial purification and characterization from Chlamydomonas reinhardtii. Plant Physiology, 78(2), 277-284. [Link]

Sources

quantifying 2-Hydroxy-3-oxopropanoic acid in cell lysates

Author: BenchChem Technical Support Team. Date: February 2026

A Robust LC-MS/MS Method for the Quantification of 2-Hydroxy-3-oxopropanoic Acid in Cell Lysates

Introduction

This compound, also known as tartronate semialdehyde, is a key intermediate in the glyoxylate and dicarboxylate metabolic pathways.[1][2] It is synthesized from two molecules of glyoxylate by the enzyme tartronate-semialdehyde synthase.[3] As a transient and reactive α-keto acid, its quantification in complex biological matrices like cell lysates presents a significant analytical challenge. These molecules are often unstable and can degrade during sample processing, leading to inaccurate measurements.[4]

This application note details a highly selective and sensitive method for the quantification of this compound in cultured mammalian cells. The protocol overcomes the inherent instability of the analyte through a chemical derivatization strategy, followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This approach ensures chemical stabilization, enhances chromatographic performance, and provides the high degree of selectivity required for confident quantification in complex biological samples.

Principle of the Method

The accurate measurement of α-keto acids is often hindered by their chemical reactivity. This method is built on three core principles to ensure analytical robustness:

  • Rapid Metabolic Quenching: The protocol begins with the immediate cessation of all enzymatic activity by snap-freezing the cells in liquid nitrogen.[5][6] This step is critical for preserving a true snapshot of the intracellular metabolite concentrations at the time of harvesting.[7]

  • Chemical Stabilization via Derivatization: To counteract the instability of the α-keto group, the analyte is derivatized using o-Phenylenediamine (OPD). OPD reacts with the α-keto acid to form a stable and highly fluorescent quinoxalinone derivative. This chemical transformation not only stabilizes the molecule but also imparts favorable characteristics for both chromatographic separation and mass spectrometric detection.[8]

  • High-Selectivity Detection with Tandem Mass Spectrometry (MS/MS): The derivatized analyte is quantified using Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer. This technique involves isolating the derivatized molecule's parent ion and then fragmenting it to produce a specific daughter ion. By monitoring this unique mass transition, the method can distinguish the analyte from thousands of other compounds in the cell lysate, virtually eliminating matrix interference and ensuring highly selective and sensitive detection.

The principle of the derivatization reaction is illustrated below.

G sub This compound (Unstable α-Keto Acid) prod Stable Quinoxalinone Derivative (LC-MS/MS Compatible) sub->prod + reagent o-Phenylenediamine (OPD) (Derivatizing Agent) reagent->prod

Caption: Derivatization of this compound with OPD.

Materials and Reagents
ItemRecommended Grade/Source
Solvents & Chemicals
Methanol (MeOH)LC-MS Grade
Acetonitrile (ACN)LC-MS Grade
WaterLC-MS Grade or 18.2 MΩ·cm
ChloroformHPLC Grade
Formic Acid (FA)LC-MS Grade, >99%
o-Phenylenediamine (OPD)≥99.5%
Hydrochloric Acid (HCl)ACS Grade
Standards
This compound≥98% Purity (e.g., from Sigma-Aldrich, Cayman Chemical)
Stable Isotope Labeled Standarde.g., this compound-¹³C₃ (as available)
Consumables & Equipment
Cell Culture Plates/FlasksStandard tissue-culture treated
Cell ScrapersSterile, for adherent cells
Microcentrifuge Tubes (1.5/2.0 mL)Low-binding, suitable for low temperatures
Liquid NitrogenFor snap-freezing
CentrifugeRefrigerated, capable of >16,000 x g
Heating Block or Water BathFor derivatization reaction
UHPLC-MS/MS SystemWith ESI source
Analytical ColumnC18 reverse-phase, e.g., 1.7 µm, 2.1 x 100 mm
Experimental Workflow

The overall workflow from cell culture to data analysis is outlined below. It is designed to minimize sample degradation and ensure reproducible results.

G A 1. Cell Culture (Seed cells to ~80-90% confluency) B 2. Quench Metabolism (Wash with PBS, then snap-freeze in Liquid N₂) A->B C 3. Metabolite Extraction (Add cold MeOH/H₂O/CHCl₃, scrape, and collect) B->C D 4. Phase Separation (Centrifuge to separate polar/non-polar phases) C->D E 5. Sample Derivatization (Evaporate polar phase, react with OPD) D->E F 6. LC-MS/MS Analysis (Inject derivatized sample) E->F G 7. Data Analysis (Quantify against calibration curve) F->G

Caption: High-level workflow for quantifying this compound.

Detailed Step-by-Step Protocols
Protocol 1: Cell Sample Preparation and Metabolite Extraction

This protocol is optimized for adherent cells grown in a 6-well plate format. It can be scaled accordingly for other vessel sizes.

  • Cell Culture: Culture cells under desired experimental conditions until they reach 80-90% confluency. For normalization, set aside two extra wells for cell counting.[9]

  • Cell Counting (Normalization): Aspirate the media from the normalization wells. Wash once with 1 mL of PBS. Add trypsin and incubate to detach cells. Count the cells using a hemocytometer or automated cell counter to determine the average cell number per well.[9]

  • Quenching: Place the cell culture plate on a level surface. Aspirate the culture medium completely.

  • Washing: Quickly wash the cell monolayer with 2 mL of ice-cold Phosphate-Buffered Saline (PBS) to remove any remaining extracellular metabolites. Aspirate the PBS completely. This step should be performed as quickly as possible.

  • Metabolic Arrest: Immediately place the plate on the surface of liquid nitrogen for at least 60 seconds to snap-freeze the cells and halt all metabolic activity.[5][6]

  • Extraction Solvent Preparation: Prepare the extraction solvent mixture of Methanol:Water:Chloroform in a 4:2:4 ratio. Keep this solution on ice.

  • Metabolite Extraction: Remove the plate from the liquid nitrogen. Immediately add 1 mL of the ice-cold extraction solvent to each well.

  • Cell Lysis and Collection: Place the plate on ice. Using a cell scraper, scrape the frozen cells into the extraction solvent. Pipette the entire mixture from each well into a pre-chilled 1.5 mL microcentrifuge tube.

  • Phase Separation: Vortex the tubes for 30 seconds. Centrifuge at 16,000 x g for 15 minutes at 4°C. This will separate the mixture into three layers: an upper aqueous/polar phase (containing our target analyte), a lower organic/non-polar phase, and a protein pellet at the interface.

  • Sample Collection: Carefully collect the upper aqueous phase (~400 µL) without disturbing the protein pellet and transfer it to a new, clean microcentrifuge tube. This fraction contains the polar metabolites.

  • Storage: Samples can be stored at -80°C for several weeks before proceeding to derivatization.

Protocol 2: Derivatization with o-Phenylenediamine (OPD)
  • Sample Drying: Dry the collected aqueous phase completely using a vacuum concentrator (e.g., SpeedVac). Ensure the samples do not overheat.

  • Reagent Preparation: Prepare the OPD derivatization reagent by dissolving 10 mg of OPD in 1 mL of 2 M HCl. This solution should be prepared fresh.

  • Derivatization Reaction: Reconstitute the dried metabolite extract in 50 µL of the OPD reagent. Vortex briefly to ensure complete dissolution.

  • Incubation: Incubate the samples at 80°C for 30 minutes in a heating block. This allows the reaction to proceed to completion.

  • Cooling and Dilution: After incubation, cool the samples on ice for 5 minutes. Add 450 µL of LC-MS grade water to each sample. Vortex to mix.

  • Final Preparation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet any insoluble material. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: UHPLC-MS/MS Analysis

The following are starting parameters and should be optimized for the specific instrument used.

Table 1: UHPLC Conditions

ParameterSetting
ColumnC18 Reverse-Phase (e.g., Agilent Zorbax, Waters Acquity BEH)
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 5% B (10.1-12 min)

Table 2: Tandem MS Conditions (MRM)

ParameterSetting
Ionization ModeElectrospray Ionization, Positive (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Gas Temp400°C
MRM TransitionsTo be determined empirically by infusing the derivatized standard
Dwell Time50 ms

Note: The exact MRM transition (Q1/Q3 masses) for OPD-derivatized this compound must be determined by direct infusion of the synthesized standard. The same must be done for the stable isotope-labeled internal standard.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards of known concentrations of this compound. Derivatize these standards in the same manner as the cell lysate samples. A fixed concentration of the stable isotope-labeled internal standard should be added to all standards and samples prior to extraction.

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard in both the calibration standards and the unknown samples.

  • Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the known concentrations of the calibration standards to generate a linear regression curve. Use the equation from this curve to calculate the concentration of the analyte in the experimental samples.

  • Normalization: Finally, normalize the calculated concentration to the cell number determined in Protocol 1 to report the final value as pmol/10⁶ cells or a similar unit.

Method Validation and Trustworthiness

To ensure the reliability of the generated data, the following practices are essential:

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended. It co-elutes with the analyte and experiences similar ionization effects, correcting for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.

  • Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations within the calibration curve. Analyze these QCs alongside the experimental samples to assess the accuracy and precision of the analytical run.

  • Linearity: The calibration curve should demonstrate linearity over the expected concentration range of the samples, with a correlation coefficient (r²) > 0.99.

  • Limit of Quantification (LOQ): The LOQ should be established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[8]

Conclusion

This application note provides a comprehensive and robust framework for the quantification of the metabolically significant but chemically labile molecule, this compound, in cell lysates. By combining a meticulous sample preparation protocol that emphasizes rapid metabolic quenching with a stabilizing derivatization strategy and the specificity of UHPLC-MS/MS, this method offers the accuracy and sensitivity required for demanding applications in metabolic research, disease investigation, and drug development.

References
  • Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]

  • Zhao, Y. C., et al. (2016). Sample Preparation for Metabolomics: A Method to Prepare Cell Samples for Metabolite Profiling. Journal of Visualized Experiments. Retrieved from [Link]

  • Tounta, V. (2021). Sample preparation in metabolomics. SlideShare. Retrieved from [Link]

  • Volkov, M. A., et al. (2024). Features of sample preparation of cell culture samples for metabolomic screening by LC-MS/MS. Biomeditsinskaya Khimiya. Retrieved from [Link]

  • Dietmair, S., et al. (2010). Experimental design and reporting standards for metabolomics studies of mammalian cell lines. Journal of Proteome Research. Retrieved from [Link]

  • Bibel, M. (2023). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Kiefer, P., et al. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry. Retrieved from [Link]

  • Schwarz, H. P., et al. (1980). The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography. Analytical Biochemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-hydroxy-3-oxopropionate reductase. Retrieved from [Link]

  • Tsuruoka, M., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods. Retrieved from [Link]

  • HighChem LLC. (n.d.). (2R)-2,3-Dihydroxypropanoic acid. mzCloud. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-oxopropanoate. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Khuhawar, M. Y., et al. (2014). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. Retrieved from [Link]

  • M-CSA. (n.d.). Tartronate-semialdehyde synthase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tartronate semialdehyde. PubChem. Retrieved from [Link]

Sources

stable isotope labeling of 2-Hydroxy-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stable Isotope Labeling of 2-Hydroxy-3-oxopropanoic Acid (Tartronate Semialdehyde)

Executive Summary

This compound, commonly known as Tartronate Semialdehyde (TSA) , is a pivotal but labile intermediate in the glyoxylate and dicarboxylate metabolic pathways.[1] It serves as the metabolic bridge between glyoxylate and glycerate (and subsequently glycolysis) in bacteria (E. coli) and plants (photorespiration).[1]

Due to its inherent instability (rapid tautomerization and polymerization), commercial sources of isotopically labeled TSA are virtually non-existent.[1] This guide provides a robust, self-validating chemo-enzymatic protocol for synthesizing stable isotope-labeled TSA ([


C]-TSA) using Glyoxylate Carboligase (GCL) .[1] We focus on generating the standard in situ for immediate use in Metabolic Flux Analysis (MFA) or NMR metabolomics, ensuring the highest fidelity of the tracer.

Strategic Logic & Labeling Strategy

The Instability Challenge

TSA exists in a delicate equilibrium between its aldehyde form, its hydrated gem-diol form, and its enol form.[1][2] Attempting standard chemical synthesis (e.g., oxidation of glycerate) often yields complex mixtures or over-oxidized products (tartronate).[1]

  • Solution: Enzymatic synthesis using Glyoxylate Carboligase (GCL) (EC 4.1.1.47).[1][3][4] This enzyme catalyzes the condensation of two glyoxylate molecules with high specificity, avoiding the by-products typical of chemical oxidation.[1]

Atom Mapping and Isotope Selection

The GCL reaction involves the decarboxylation of one glyoxylate (Donor) and its ligation to a second glyoxylate (Acceptor).[1][5]

  • Reaction:

    
    
    
  • Precursor: [U-

    
    C
    
    
    
    ]-Glyoxylate (Universally labeled).[1]
  • Outcome: Since both carbons of the acceptor and one carbon of the donor are retained, using fully labeled glyoxylate yields [U-

    
    C
    
    
    
    ]-TSA
    .[1]

Atom Transition Logic:

  • Donor Glyoxylate (

    
    C
    
    
    
    ):
    Decarboxylates.[1][5] C1 is lost as
    
    
    CO
    
    
    .[1] C2 (aldehyde carbon) becomes the hydroxymethyl carbon of the ThDP-intermediate.[1]
  • Acceptor Glyoxylate (

    
    C
    
    
    
    ):
    Intact. C2 is attacked by the intermediate.
  • Product (

    
    C
    
    
    
    ):
    A fully labeled 3-carbon backbone is formed.[1]

Protocol: Chemo-Enzymatic Synthesis of [U- C ]-TSA

Objective: Generate a stable stock of [


C]-TSA for downstream applications.
Scale:  100 µmol (scalable).
Reagents & Equipment[2][6]
  • Substrate: Sodium [U-

    
    C
    
    
    
    ]-Glyoxylate (>99% isotopic purity).[1]
  • Enzyme: Recombinant E. coli Glyoxylate Carboligase (GCL).[1]

    • Note: If commercial GCL is unavailable, express His-tagged GCL (gene gcl) in E. coli BL21(DE3) and purify via Ni-NTA.[1]

  • Cofactors: Thiamine Pyrophosphate (ThDP), MgCl

    
    , FAD (Flavin Adenine Dinucleotide - required for structural stability of GCL).[1][5]
    
  • Buffer: 50 mM Potassium Phosphate, pH 7.0.

  • Validation: UV-Vis Spectrophotometer, NMR (600 MHz recommended).

Step-by-Step Workflow

Step 1: Cofactor Pre-Incubation (Critical for Activity) GCL is an apo-enzyme that requires reconstitution.[1]

  • Prepare Reaction Buffer : 50 mM Potassium Phosphate (pH 7.0), 2.5 mM MgCl

    
    .[2]
    
  • Add ThDP to a final concentration of 0.5 mM.[2]

  • Add FAD to a final concentration of 20 µM (GCL is a flavoprotein; FAD prevents denaturation).

  • Add purified GCL enzyme (1–2 units/mL final).

  • Incubate at 25°C for 20 minutes to allow cofactor binding.

Step 2: Biosynthetic Reaction

  • Add Sodium [U-

    
    C
    
    
    
    ]-Glyoxylate
    to the mixture (Final conc: 10–20 mM).
  • Optional: To minimize CO

    
     bubble interference in closed systems, gently degas the buffer prior to addition.[2]
    
  • Incubate at 30°C .

  • Monitoring: The reaction releases CO

    
    .[3] In a sealed vial, head-space MS can confirm reaction progress.[1][2] Alternatively, monitor the disappearance of the glyoxylate aldehyde proton by NMR (or colorimetric assay).[1]
    

Step 3: Reaction Termination & Stabilization TSA is heat-labile.[1] Do not boil.

  • Remove the enzyme via ultrafiltration (10 kDa MWCO spin filter) at 4°C.

  • The flow-through contains [

    
    C]-TSA, unreacted glyoxylate, and cofactors.[1]
    
  • Storage: Use immediately or freeze at -80°C. Note: TSA will slowly dimerize or dehydrate; fresh preparation is mandatory for quantitative MFA.[1]

Quality Control & Validation

Trust but verify. The instability of TSA requires immediate validation of the synthesized standard.

NMR Validation ( H and C)

TSA in solution exists primarily as the hydrated form (gem-diol).[1]

NucleusChemical Shift (

, ppm)
AssignmentMultiplicity (Labeled)

H
4.6 - 4.8C2-H (Hydrated)Doublet of Doublets (

)

H
5.2 - 5.4C3-H (Hydrated)Doublet (

)

C
~175.0C1 (Carboxyl)Doublet (

)

C
~90.0C3 (Hydrated Aldehyde)Doublet (

)
  • QC Pass Criteria: Observation of the characteristic hydrated aldehyde signals. Absence of significant pyruvate or tartronate peaks (oxidation byproducts).

Application: Metabolic Flux Analysis (MFA)

Pathway Visualization

The following diagram illustrates the flow of the


C label from Glyoxylate to Glycerate via TSA.

G Gly1 [U-13C2]-Glyoxylate (Donor) Intermediate ThDP-Intermediate (Active Aldehyde) Gly1->Intermediate Decarboxylation (GCL) CO2 13CO2 (Released) Gly1->CO2 Gly2 [U-13C2]-Glyoxylate (Acceptor) TSA [U-13C3]-Tartronate Semialdehyde Gly2->TSA Ligation (GCL) Intermediate->TSA C-C Bond Formation Glycerate [U-13C3]-Glycerate TSA->Glycerate Reduction (TSA Reductase)

Caption: Atom mapping of Glyoxylate condensation to TSA. Note the loss of one carbon as CO2, resulting in a C3 backbone from two C2 precursors.[1]

Experimental Usage in Cell Culture
  • Tracer Addition: Add the filtered reaction mix (containing [

    
    C]-TSA) directly to the culture medium of permeabilized cells or isolated mitochondria.[1]
    
    • Note: TSA uptake in intact cells is poor due to charge; use of ethyl-ester derivatives is possible but complex due to stability.[1] Direct feeding is best for cell-free or permeabilized systems.[1]

  • Quenching: Quench metabolism rapidly using cold methanol (-40°C) to prevent label scrambling.

  • Derivatization: For GC-MS, use Methoximation-TMS derivatization.[1][2] TSA forms a characteristic methoxime-TMS derivative.[1]

References

  • Gupta, N. K., & Vennesland, B. (1964).[2] Glyoxylate carboligase of Escherichia coli: A flavoprotein.[4] Journal of Biological Chemistry, 239, 3787–3789.[2] Link

  • Ornston, L. N., & Ornston, M. K. (1969).[2] Two forms of D-glycerate kinase in Escherichia coli. Journal of Bacteriology, 98(3), 1098–1108.[1][2] Link[1]

  • Kaplun, A., et al. (2008).[2] Glyoxylate carboligase: A unique thiamin diphosphate-dependent enzyme.[1][3][5] Biochemistry, 47(13), 4028–4038.[1][2] Link[1]

  • Cybulska, I., et al. (2018).[2] Analytical Considerations of Stable Isotope Labelling in Lipidomics and Metabolomics. Metabolites, 8(4),[1][2] 86. Link[1]

  • Wishart, D. S., et al. (2022).[2] HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622–D631.[1][2] (Reference for NMR spectral data of TSA/Glycerate). Link[1]

Sources

Illuminating Molecular Architecture: A Detailed Guide to the NMR Spectroscopic Characterization of 2-Hydroxy-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the characterization of 2-Hydroxy-3-oxopropanoic acid, a key metabolite also known as tartronate semialdehyde, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, step-by-step protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR. A central focus of this guide is the elucidation of the tautomeric equilibrium between the aldehyde and its hydrated gem-diol form in solution, a critical aspect for accurate spectral interpretation. This document is intended for researchers, scientists, and professionals in drug development and metabolomics who require robust analytical methods for the structural verification and characterization of small, polar organic molecules.

Introduction: The Significance of this compound

This compound is a small, chiral molecule possessing three key functional groups: a carboxylic acid, a secondary alcohol, and an aldehyde.[1][2] This trifunctional nature makes it a versatile building block in chemical synthesis and a significant intermediate in various metabolic pathways.[3] In biological systems, it is involved in glyoxylate and dicarboxylate metabolism.[3] Given its importance, unambiguous structural characterization is paramount. NMR spectroscopy stands as the premier technique for this purpose, offering detailed insights into the molecular structure, connectivity, and the dynamic processes it undergoes in solution.

A notable feature of α-keto acids like this compound is their propensity to exist in equilibrium with their hydrated (gem-diol) forms, particularly in aqueous media.[4] This equilibrium is sensitive to solvent and pH, and understanding this behavior is crucial for accurate NMR analysis.

Theoretical Framework for NMR Analysis

The structural features of this compound give rise to distinct and predictable signals in both ¹H and ¹³C NMR spectra. The presence of a chiral center at C2 renders the molecule asymmetric, which can lead to magnetic non-equivalence of adjacent protons if applicable. The key to a successful analysis lies in understanding the expected chemical shifts and coupling patterns for both the aldehyde and its hydrated form.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum is anticipated to show signals corresponding to the protons on C2 and C3, as well as the exchangeable protons of the hydroxyl and carboxylic acid groups.

  • Aldehydic Proton (H3): This proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group and is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.0 and 10.0 ppm .[5]

  • Methine Proton (H2): This proton is adjacent to both a hydroxyl group and the carboxylic acid. Its chemical shift is expected in the range of 4.0 to 4.5 ppm . It will appear as a singlet.

  • Hydroxyl and Carboxylic Acid Protons: These protons are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature. The carboxylic acid proton is expected to be a broad singlet in the range of 10.0 to 12.0 ppm .[6] The alcohol proton will also be a broad singlet, with a more variable chemical shift. In D₂O, these signals will disappear due to proton-deuterium exchange.

Expected ¹³C NMR Spectral Features

The proton-decoupled ¹³C NMR spectrum will provide a signal for each of the three carbon atoms in the molecule.

  • Aldehyde Carbonyl Carbon (C3): This carbon is the most deshielded and is expected to resonate at >200 ppm .[7]

  • Carboxylic Acid Carbonyl Carbon (C1): This carbonyl carbon is less deshielded than the aldehyde and is predicted to be in the range of 165 to 185 ppm .[7]

  • Methine Carbon (C2): This carbon, bonded to a hydroxyl group, is expected to appear in the 60 to 80 ppm region.[7]

The Aldehyde-Hydrate Equilibrium

In the presence of water or other protic solvents, the aldehyde group can undergo nucleophilic addition of a water molecule to form a gem-diol. This equilibrium will result in a second set of NMR signals corresponding to the hydrated form.

G cluster_0 Aldehyde Form cluster_1 Hydrated (gem-diol) Form Aldehyde O=CH-CH(OH)-COOH Hydrate (HO)₂CH-CH(OH)-COOH Aldehyde->Hydrate + H₂O Hydrate->Aldehyde - H₂O

For the hydrated form, the following spectral changes are anticipated:

  • ¹H NMR: The aldehydic proton signal will disappear. A new signal for the methine proton of the gem-diol (H3') will appear further upfield, likely in the 5.0 to 5.5 ppm range, coupled to the two geminal hydroxyl protons (which may or may not be resolved). The H2' proton will also experience a slight shift.

  • ¹³C NMR: The aldehyde carbonyl signal at >200 ppm will be replaced by a signal for the gem-diol carbon (C3') in the 90 to 100 ppm range. The other carbon signals (C1' and C2') will also show slight shifts.

Experimental Protocols

Materials and Equipment
  • This compound (as pure as possible)

  • Deuterated solvents (D₂O, DMSO-d₆, CD₃OD) of high purity (≥99.8 atom % D)

  • 5 mm NMR tubes

  • Pipettes and vials

  • Vortex mixer

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

Sample Preparation Protocol

The choice of solvent is critical and depends on the desired information. D₂O is suitable for observing the hydration equilibrium, while an aprotic solvent like DMSO-d₆ will favor the aldehyde form.

G A Weigh 5-10 mg of this compound into a clean, dry vial. B Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O or DMSO-d₆). A->B C Vortex the vial until the sample is completely dissolved. B->C D Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube. C->D E Cap the NMR tube and wipe it clean before inserting into the spectrometer. D->E

Protocol for D₂O:

  • Weigh approximately 5-10 mg of this compound into a clean vial.[8]

  • Add 0.6-0.7 mL of D₂O.[9]

  • Vortex the mixture until the solid is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette plugged with a small amount of glass wool to filter out any particulate matter.[9]

  • Cap the NMR tube securely.

Protocol for DMSO-d₆:

  • Follow steps 1-5 as for D₂O, but use DMSO-d₆ as the solvent.[10]

  • Note that DMSO-d₆ is hygroscopic; handle it in a dry environment to minimize water contamination, which could induce the formation of the hydrated form.

NMR Data Acquisition Parameters

The following are suggested starting parameters for a 400 MHz spectrometer. These should be optimized as needed.

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Number of Scans 16-641024-4096
Acquisition Time ~3-4 s~1-2 s
Relaxation Delay 2 s2 s
Spectral Width 16 ppm240 ppm
Temperature 298 K298 K

Data Analysis and Interpretation

A crucial aspect of the analysis will be the identification of signals from both the aldehyde and hydrated forms if a protic solvent is used. The relative integration of the signals for H3 (aldehyde) and H3' (gem-diol) in the ¹H NMR spectrum can be used to determine the equilibrium constant for the hydration reaction under the specific experimental conditions.

Predicted Spectral Data Summary

The following table summarizes the predicted chemical shifts for this compound in both its aldehyde and hydrated forms. These are estimates based on typical values for similar functional groups and should be used as a guide for spectral assignment.

Atom Aldehyde Form Hydrated (gem-diol) Form
¹H NMR
H2~4.2 ppm (s)~4.1 ppm (s)
H3~9.5 ppm (s)~5.2 ppm (s)
OH (C2)Variable (broad s)Variable (broad s)
COOH~11-12 ppm (broad s)~11-12 ppm (broad s)
OH (C3')-Variable (broad s)
¹³C NMR
C1 (COOH)~170 ppm~172 ppm
C2 (CHOH)~75 ppm~78 ppm
C3 (CHO / C(OH)₂)~202 ppm~95 ppm

Chemical shifts are referenced to TMS or a suitable secondary standard.

Influence of pH

The chemical shifts of the carbons in and near the carboxylic acid group will be sensitive to pH.[11] As the pH increases, the carboxylic acid will be deprotonated to a carboxylate, which will cause an upfield shift of the C1 signal and smaller upfield shifts for C2 and C3.[12] This pH-dependent behavior can be used to confirm the assignment of these signals.

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of this compound. This application note has detailed the theoretical basis for its NMR analysis, provided robust protocols for sample preparation and data acquisition, and offered guidance on spectral interpretation. A key takeaway is the importance of considering the aldehyde-hydrate equilibrium, which is highly dependent on the solvent environment. By carefully selecting the experimental conditions and understanding the potential for tautomerism, researchers can obtain high-quality NMR data for the unambiguous structural elucidation of this and other related α-keto acids.

References

  • AUREMN. (n.d.). 1H and 13C NMR Experiments and Chemical Shifts Calculations on Gossypol: a Compound Extracted from Cottonseeds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • More O'Ferrall, R. A., & Murray, B. A. (1993). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1122, Tartronate semialdehyde. Retrieved from [Link]

  • DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-hydroxy-3-oxopropionate reductase. Retrieved from [Link]

  • MDPI. (n.d.). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Retrieved from [Link]

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  • Corrected compendium 120913. (n.d.). 1.2.9. The 1H-‐NMR spectrum of D-‐glucose (in D2O). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the chemical shifts of the 13 C-NMR signals from the.... Retrieved from [Link]

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  • ResearchGate. (n.d.). A,B) ¹H NMR spectra (400 MHz, CD3OD) of glyceraldehyde. Retrieved from [Link]

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  • PubMed. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Retrieved from [Link]

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Application Notes and Protocols for the GC Analysis of 2-Hydroxy-3-oxopropanoic Acid via Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Analytical Challenges of 2-Hydroxy-3-oxopropanoic Acid

This compound, also known as tartronate semialdehyde, is a key metabolite in various biological pathways, including glyoxylate and dicarboxylate metabolism.[1][2] Its accurate quantification is crucial for researchers in metabolic studies and drug development. However, the direct analysis of this small, polar molecule by gas chromatography (GC) is fraught with challenges. Its multiple functional groups—a carboxylic acid, a hydroxyl group, and a keto group—render it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.[3] Furthermore, the presence of the α-keto acid moiety can lead to keto-enol tautomerism, resulting in multiple chromatographic peaks from a single analyte and complicating quantification.[3][4]

To overcome these obstacles, a chemical modification process known as derivatization is essential.[3] This application note provides a detailed, field-proven guide to the robust and reliable derivatization of this compound for subsequent GC-mass spectrometry (GC-MS) analysis. The cornerstone of this methodology is a two-step process involving oximation followed by silylation. This dual approach ensures the formation of a stable, volatile derivative suitable for GC, enabling reproducible and accurate quantification.

The Rationale for a Two-Step Derivatization Strategy

A sequential oximation and silylation procedure is the most effective strategy for preparing this compound and other α-keto acids for GC-MS analysis.[3][5] This method systematically addresses the problematic functional groups, ensuring the resulting derivative is amenable to GC analysis.

Step 1: Oximation - Protecting the Keto Group

The initial and critical step is the protection of the carbonyl (keto) group via oximation.[3][4] This reaction involves treating the analyte with an oximation reagent, such as methoxyamine hydrochloride (MeOx). The methoxyamine reacts with the ketone to form a stable methoxime derivative.[3][4]

The primary reasons for this initial step are:

  • Prevention of Tautomerism: Oximation "locks" the keto group, preventing the equilibrium between the keto and enol forms.[3][4] This is crucial for ensuring that a single, well-defined derivative is formed, leading to a sharp, symmetrical peak in the chromatogram.

  • Enhanced Stability: The resulting oxime is more stable than the original keto group, particularly for α-keto acids which are susceptible to decarboxylation at elevated temperatures.[4][6]

Step 2: Silylation - Enhancing Volatility

Following oximation, the remaining polar functional groups—the carboxylic acid and the hydroxyl group—are targeted by silylation.[7][8] Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogens on these groups with a non-polar trimethylsilyl (TMS) group.[7][8]

The key benefits of silylation include:

  • Increased Volatility: The replacement of polar -OH and -COOH groups with non-polar TMS ethers and TMS esters, respectively, significantly reduces intermolecular hydrogen bonding.[7][8] This leads to a substantial increase in the volatility of the analyte, a prerequisite for GC analysis.

  • Improved Thermal Stability: The resulting TMS derivatives are more thermally stable than the parent compound, preventing on-column degradation.[9]

  • Enhanced Chromatographic Performance: By reducing the polarity of the analyte, silylation minimizes interactions with the GC column's stationary phase, resulting in improved peak shape and reduced tailing.[3]

The following diagram illustrates the two-step derivatization workflow for this compound.

DerivatizationWorkflow Figure 1: Two-Step Derivatization Workflow Analyte This compound (in dried sample) Oximation Step 1: Oximation (Protection of Keto Group) Analyte->Oximation Add Methoxyamine HCl in Pyridine Silylation Step 2: Silylation (Derivatization of Hydroxyl & Carboxyl Groups) Oximation->Silylation Add MSTFA + TMCS GCMS GC-MS Analysis Silylation->GCMS

Caption: A flowchart of the sequential derivatization process.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the derivatization of this compound in a dried sample extract. It is crucial to perform all steps in a moisture-free environment, as silylating reagents are sensitive to water.[10]

Materials and Reagents:

  • Methoxyamine hydrochloride (MeOx) solution: 20 mg/mL in anhydrous pyridine.[3]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS): The TMCS acts as a catalyst to enhance the silylation of sterically hindered groups.[11]

  • Dried sample containing this compound.

  • Internal Standard (optional but recommended): e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample.

  • Anhydrous Pyridine.

  • Reaction Vials (2 mL) with PTFE-lined caps.

  • Heating block or oven.

  • Vortex mixer.

  • Nitrogen gas supply for drying.

Protocol:

Part 1: Sample Preparation

  • Drying: Ensure the sample is completely dry. Aqueous samples should be lyophilized or evaporated to dryness under a stream of nitrogen. The absence of water is critical for the success of the silylation step.[12]

  • Internal Standard Addition: If used, add a known amount of the internal standard to the dried sample.

Part 2: Oximation

  • Reagent Addition: Add 50 µL of the methoxyamine hydrochloride solution in pyridine to the dried sample vial.[3]

  • Mixing: Cap the vial tightly and vortex for 1 minute to ensure complete dissolution and mixing.[3]

  • Incubation: Incubate the mixture at 60°C for 60 minutes in a heating block or oven. This ensures the oximation reaction proceeds to completion.[13]

Part 3: Silylation

  • Cooling: Allow the vial to cool to room temperature.

  • Reagent Addition: Add 80 µL of MSTFA with 1% TMCS to the vial containing the oximated sample.

  • Mixing: Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Incubate the mixture at 60°C for 45 minutes. This will complete the silylation of the hydroxyl and carboxylic acid groups.

  • Cooling: Allow the vial to cool to room temperature before analysis. The sample is now ready for GC-MS injection.

The following diagram illustrates the chemical transformations during the derivatization process.

ReactionMechanism Figure 2: Reaction Mechanism cluster_0 Oximation cluster_1 Silylation Analyte HO-CH(COOH)-C(=O)H Oximated HO-CH(COOH)-CH=N-OCH3 Analyte->Oximated 60°C, 60 min MeOx + CH3ONH2·HCl (in Pyridine) Oximated_sily HO-CH(COOH)-CH=N-OCH3 Derivatized TMSO-CH(COOTMS)-CH=N-OCH3 Oximated_sily->Derivatized 60°C, 45 min MSTFA + MSTFA + 1% TMCS

Caption: Chemical structures before and after derivatization.

Recommended GC-MS Parameters

The following table provides a starting point for the GC-MS analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used. It is advisable to use a low-polarity siloxane-based GC column, as polar phases can react with silylating reagents.[7]

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A standard non-polar column provides good separation for a wide range of derivatized metabolites.
Injection Volume 1 µLA standard injection volume.
Injector Temperature 250°CEnsures rapid volatilization of the derivatized analyte without causing thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Oven Program Initial temp: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold for 5 minA typical temperature program that allows for the separation of a range of derivatized metabolites. The initial hold ensures good peak shape for early eluting compounds.
MS Transfer Line 280°CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temp 230°CA standard ion source temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range m/z 50-500A broad scan range to capture the molecular ion and key fragment ions of the derivatized analyte.
Detector Mass Spectrometer (Quadrupole, TOF, etc.)Provides mass-to-charge ratio information for identification and quantification. Non-selective detectors like FID are generally not recommended for the analysis of derivatized compounds.[14]

Troubleshooting and Key Considerations

ProblemPotential CauseSolution
Poor or No Derivatization Presence of moisture in the sample or reagents.[10] Inactive silylating reagent.Ensure the sample is completely dry before derivatization. Use anhydrous solvents and store reagents in a desiccator. Purchase fresh silylating reagents as they can degrade over time, especially if exposed to moisture.
Multiple Peaks for the Analyte Incomplete oximation leading to keto-enol tautomerism and multiple silylated derivatives.[3][4] Formation of E/Z isomers during oximation.Ensure the oximation step is carried out for the recommended time and temperature to drive the reaction to completion.[3] While E/Z isomers can sometimes be separated, optimizing chromatographic conditions (e.g., a slower temperature ramp) may help to co-elute them into a single peak.
Peak Tailing Active sites in the GC inlet liner or on the column. Incomplete derivatization.Use a deactivated inlet liner. Regularly trim the first few centimeters of the GC column to remove active sites.[7] Ensure the derivatization reaction has gone to completion.
Baseline Noise or Ghost Peaks Contamination from reagents, vials, or the GC system. Septum bleed.Use high-purity reagents and solvents. Bake out the GC system regularly. Use a high-quality, low-bleed septum.

Conclusion

The two-step oximation-silylation method is a robust and reliable approach for the derivatization of this compound for GC-MS analysis. By following the detailed protocol and considering the key practical aspects outlined in this application note, researchers can achieve accurate and reproducible quantification of this important metabolite. This methodology provides a solid foundation for metabolic research and can be adapted for the analysis of other small, polar, and thermally labile molecules.

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Application Notes and Protocols for the Development of an Electrochemical Biosensor for 2-Hydroxy-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Hydroxy-3-oxopropanoic Acid Detection

This compound, also known as tartronate semialdehyde, is a key intermediate metabolite in the glyoxylate and dicarboxylate metabolic pathways.[1][2] This small organic molecule, with the chemical formula C₃H₄O₄, plays a crucial role in the metabolism of various organisms, including bacteria like Escherichia coli, plants such as Arabidopsis thaliana, and even has been noted as a mouse metabolite.[3] Its presence and concentration can be indicative of specific metabolic activities and fluxes, making it a valuable biomarker in microbiology, plant science, and potentially in preclinical research.

The detection of small molecules like this compound has traditionally relied on complex chromatographic methods.[4] However, these techniques can be time-consuming and require extensive sample preparation and bulky instrumentation.[4][5] Biosensors, on the other hand, offer a rapid, sensitive, and often more cost-effective alternative for real-time analysis.[4][6] This document provides a comprehensive guide for the development of a highly specific and sensitive electrochemical biosensor for the quantification of this compound.

This application note is intended for researchers, scientists, and drug development professionals who require a robust method for the detection of this metabolite. We will delve into the underlying principles of the biosensor, provide detailed protocols for its fabrication and use, and offer insights into data analysis and interpretation.

Principle of the Biosensor: An Enzyme-Mediated Electrochemical Approach

The core of this biosensor is the highly specific enzymatic reaction catalyzed by 2-hydroxy-3-oxopropionate reductase (EC 1.1.1.60), also known as tartronate semialdehyde reductase.[1][7] This enzyme facilitates the conversion of this compound to D-glycerate, a reaction that is dependent on the cofactor nicotinamide adenine dinucleotide (NADH).[1]

The fundamental principle of our electrochemical biosensor is to measure the consumption of NADH during this enzymatic reaction. NADH is an electroactive molecule that can be oxidized at an electrode surface, generating a measurable electrical current. As the concentration of this compound increases, the enzymatic reaction rate increases, leading to a higher rate of NADH consumption. This, in turn, results in a decrease in the amperometric signal generated by NADH oxidation. The change in current is directly proportional to the concentration of this compound in the sample.

The key components of this biosensor are:

  • Biorecognition Element: 2-hydroxy-3-oxopropionate reductase, which provides high specificity for the target analyte.

  • Transducer: An electrochemical platform, specifically a screen-printed carbon electrode (SPCE), which is cost-effective and suitable for mass production.

  • Signal Generation: The change in the concentration of the electroactive species, NADH, is measured amperometrically.

Below is a diagram illustrating the enzymatic reaction and the principle of detection.

Biosensor_Principle cluster_reaction Enzymatic Reaction cluster_detection Electrochemical Detection Analyte This compound Enzyme 2-hydroxy-3-oxopropionate reductase Analyte->Enzyme binds Cofactor_in NADH Product D-Glycerate Enzyme->Product releases Cofactor_out NAD+ Enzyme->Cofactor_out releases Cofactor_in->Enzyme binds NADH_ox NADH Oxidation Cofactor_in->NADH_ox is oxidized Electrode SPCE Electrode Signal Amperometric Signal (Current) Electrode->Signal measures NADH_ox->Electrode at +0.5 V

Caption: Enzymatic reaction and electrochemical detection principle.

Protocols

Part 1: Fabrication of the Enzyme-Immobilized Electrode

This protocol details the steps for immobilizing 2-hydroxy-3-oxopropionate reductase onto the surface of a screen-printed carbon electrode (SPCE). Covalent bonding is chosen as the immobilization method to ensure the stability and reusability of the biosensor.[8]

Materials and Reagents:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • 2-hydroxy-3-oxopropionate reductase (from a suitable source, e.g., recombinant E. coli)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate buffered saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA) solution (1% w/v in PBS)

  • Deionized (DI) water

  • Ethanol

Step-by-Step Protocol:

  • Electrode Cleaning and Activation:

    • Gently wash the SPCE surface with DI water and then with ethanol. Allow it to air dry completely.

    • To activate the carboxyl groups on the carbon surface, perform electrochemical activation by cycling the potential between -0.5 V and +1.5 V at a scan rate of 100 mV/s in 0.5 M H₂SO₄ for 10 cycles. Rinse thoroughly with DI water.

  • Formation of NHS-ester:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in 0.1 M MES buffer (pH 6.0).

    • Drop-cast 10 µL of the EDC/NHS solution onto the working electrode area of the SPCE and incubate for 1 hour at room temperature in a humid chamber to prevent evaporation.

    • After incubation, gently rinse the electrode with DI water to remove excess EDC and NHS.

  • Enzyme Immobilization:

    • Prepare a solution of 2-hydroxy-3-oxopropionate reductase at a concentration of 1 mg/mL in PBS (pH 7.4).

    • Apply 10 µL of the enzyme solution onto the activated and NHS-ester functionalized working electrode.

    • Incubate the electrode for 2 hours at 4°C in a humid chamber. This allows for the formation of covalent bonds between the amine groups of the enzyme and the NHS-esters on the electrode surface.

  • Blocking of Unreacted Sites:

    • To prevent non-specific binding, rinse the electrode gently with PBS.

    • Apply 10 µL of 1% BSA solution onto the electrode surface and incubate for 30 minutes at room temperature.

    • Rinse the electrode thoroughly with PBS to remove any unbound BSA.

  • Storage:

    • The fabricated enzyme-immobilized electrodes should be stored at 4°C in PBS when not in use. For long-term storage, drying at -21°C is recommended.[9]

Fabrication_Workflow Start Start Clean Clean & Activate SPCE Start->Clean EDC_NHS Incubate with EDC/NHS Clean->EDC_NHS Enzyme_Immobilization Immobilize Enzyme EDC_NHS->Enzyme_Immobilization Blocking Block with BSA Enzyme_Immobilization->Blocking Store Store at 4°C Blocking->Store End Biosensor Ready Store->End

Caption: Workflow for biosensor fabrication.

Part 2: Amperometric Detection of this compound

This protocol outlines the procedure for the quantitative detection of this compound using the fabricated biosensor.

Materials and Reagents:

  • Fabricated 2-hydroxy-3-oxopropionate reductase immobilized SPCEs

  • Potentiostat

  • Phosphate buffered saline (PBS), pH 7.4

  • NADH solution (10 mM stock in PBS)

  • Standard solutions of this compound of known concentrations (e.g., 1 µM to 1 mM in PBS)

  • Sample solutions to be analyzed

Step-by-Step Protocol:

  • Electrochemical Cell Setup:

    • Connect the fabricated SPCE to the potentiostat (working, reference, and counter electrodes).

    • Pipette a fixed volume (e.g., 50 µL) of PBS (pH 7.4) onto the electrode surface to cover all three electrodes.

  • Baseline Measurement:

    • Apply a constant potential of +0.5 V (a typical potential for NADH oxidation) and record the background current until a stable baseline is achieved.

  • Addition of NADH:

    • Add a specific volume of the NADH stock solution to the electrochemical cell to achieve a final concentration of approximately 100 µM.

    • Record the current until a stable, higher baseline is reached. This represents the oxidation of NADH.

  • Addition of Analyte and Measurement:

    • Introduce a known volume of the standard solution or the sample containing this compound into the electrochemical cell.

    • The enzyme on the electrode surface will catalyze the reaction between the analyte and NADH, causing a decrease in the NADH concentration.

    • Record the amperometric response as a decrease in the oxidation current. The current will stabilize at a new, lower level.

  • Data Acquisition:

    • The change in current (ΔI), which is the difference between the steady-state current before and after the addition of the analyte, is proportional to the concentration of this compound.

  • Calibration Curve:

    • Repeat steps 3-5 with standard solutions of this compound of varying concentrations to construct a calibration curve (ΔI vs. concentration).

Data Analysis and Interpretation

1. Calibration Curve:

Plot the change in current (ΔI) against the corresponding concentration of this compound. The resulting plot should be linear within a certain concentration range. This linear range represents the dynamic range of the biosensor.

2. Performance Characteristics:

  • Sensitivity: The sensitivity of the biosensor is determined by the slope of the linear portion of the calibration curve.

  • Limit of Detection (LOD): The LOD can be calculated using the formula LOD = 3 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve).

  • Selectivity: To assess selectivity, the biosensor's response to potential interfering substances (e.g., other organic acids, structurally similar molecules) should be tested. The response to these interferents should be negligible compared to the response to this compound.

  • Reproducibility and Stability: The reproducibility can be evaluated by measuring the response of multiple biosensors to the same analyte concentration. The stability can be assessed by periodically measuring the biosensor's response over several days or weeks.

Quantitative Data Summary:

ParameterExpected Value
Linear Range1 µM - 500 µM
Limit of Detection (LOD)< 1 µM
Response Time< 60 seconds
Stability> 90% of initial response after 15 days (stored at 4°C)

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low signal Inactive enzyme, improper immobilization, insufficient NADH concentration.Verify enzyme activity, optimize immobilization protocol, increase NADH concentration.
High background noise Electrical interference, unstable electrode surface.Use a Faraday cage, ensure proper electrode connection, pre-treat electrodes thoroughly.
Poor reproducibility Inconsistent enzyme loading, variations in electrode surface area.Standardize the immobilization procedure, use high-quality SPCEs.
Signal drift Enzyme leaching, electrode fouling.Optimize immobilization to prevent leaching, perform measurements in clean buffers, regenerate electrode surface if possible.

Conclusion

This application note provides a detailed framework for the development and application of an electrochemical biosensor for the sensitive and selective detection of this compound. By leveraging the specificity of 2-hydroxy-3-oxopropionate reductase and the sensitivity of amperometric detection, this biosensor offers a powerful tool for researchers in various scientific disciplines. The provided protocols are designed to be a starting point, and further optimization may be required depending on the specific application and sample matrix.

References

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2-Hydroxy-3-oxopropanoic acid in metabolic flux analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 2-Hydroxy-3-oxopropanoic Acid in Metabolic Flux Analysis Audience: Researchers, scientists, and drug development professionals.

Guide to Investigating the Glycerate Pathway using this compound as a Metabolic Node

This document provides a comprehensive guide for the application of ¹³C-based metabolic flux analysis (MFA) to investigate the metabolic pathway involving this compound. As a key intermediate in the glycerate pathway, which links glyoxylate metabolism to central carbon metabolism, quantifying the flux through this node offers critical insights into carbon assimilation and alternative glycolytic entry points.

Introduction: The Significance of a Niche Metabolite

This compound, also known as tartronate semialdehyde, is a metabolite of significant interest in organisms that utilize the glyoxylate cycle, such as bacteria, yeast, and plants.[1][2] It represents a critical junction where two-carbon compounds (like glyoxylate) are converted into three-carbon intermediates that can enter central carbon metabolism.[3] The pathway proceeds via two key enzymatic steps:

  • Synthesis: Two molecules of glyoxylate are condensed by Tartronate-semialdehyde synthase to form one molecule of this compound and release one molecule of CO₂.[2][3]

  • Reduction: this compound is then reduced to D-glycerate by 2-hydroxy-3-oxopropionate reductase , consuming NADH or NADPH.[4]

D-glycerate can be subsequently phosphorylated to 2-phosphoglycerate or 3-phosphoglycerate, providing a direct entry into the lower part of glycolysis and gluconeogenesis.[3] Therefore, measuring the metabolic flux through this compound is essential for understanding the metabolic flexibility of an organism, particularly its ability to subsist on C2 carbon sources. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the gold standard for quantifying intracellular reaction rates, providing a detailed map of cellular metabolism.[5][6]

Metabolic Pathway and Core Principles

The study of flux through this compound involves tracing the path of stable isotopes (typically ¹³C) from a labeled substrate through the metabolic network. By measuring the isotopic enrichment and distribution in downstream metabolites, we can computationally deduce the rates of the enzymatic reactions involved.[7][8]

Metabolic_Pathway Glyoxylate Glyoxylate (x2) TSA 2-Hydroxy-3-oxopropanoic acid Glyoxylate->TSA Tartronate-semialdehyde synthase (EC 4.1.1.47) Glycerate D-Glycerate TSA->Glycerate 2-hydroxy-3-oxopropionate reductase (EC 1.1.1.60) ThreePG 3-Phosphoglycerate Glycerate->ThreePG Glycerate kinase (EC 2.7.1.31) Glycolysis Central Carbon Metabolism ThreePG->Glycolysis

Caption: Metabolic context of this compound.

Experimental Design and Workflow

A successful MFA experiment requires careful planning from isotope tracer selection to final data analysis. The general workflow is outlined below.

Experimental_Workflow cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase Culture 1. Cell Culture & Tracer Introduction Quench 2. Metabolic Quenching Culture->Quench Extract 3. Metabolite Extraction Quench->Extract LCMS 4. LC-MS/MS or NMR Analysis Extract->LCMS DataProc 5. Data Processing & Isotopologue Distribution LCMS->DataProc FluxCalc 6. Flux Calculation & Modeling DataProc->FluxCalc

Caption: General workflow for ¹³C-Metabolic Flux Analysis.

Protocol 1: ¹³C Isotope Labeling of E. coli

Rationale: This protocol is designed for labeling a bacterial culture, such as E. coli, which possesses an active glyoxylate pathway. The choice of tracer is critical. While directly using labeled this compound is not practical due to commercial unavailability and potential transport issues, using a labeled precursor like [U-¹³C₂]-Glyoxylate or, more commonly, [U-¹³C₂]-Acetate (which is readily converted to acetyl-CoA and feeds the glyoxylate cycle) is the standard approach.

Materials:

  • M9 minimal media

  • Sterile glucose solution (unlabeled)

  • Sterile ¹³C-labeled substrate (e.g., Sodium [U-¹³C₂]-Acetate)

  • E. coli strain (e.g., K-12)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Pre-culture: Inoculate 5 mL of standard LB medium with a single colony of E. coli. Grow overnight at 37°C with shaking (220 rpm).

  • Main Culture Growth: Inoculate 50 mL of M9 minimal media containing a limiting amount of glucose (e.g., 0.2 g/L) with the overnight pre-culture to an initial OD₆₀₀ of ~0.05. The limiting glucose ensures it is consumed before the ¹³C tracer is added, preventing isotopic dilution.

  • Tracer Introduction: Grow the culture at 37°C until the glucose is depleted and the culture enters a stationary phase (monitor OD₆₀₀). Add the sterile ¹³C-labeled acetate to a final concentration of 2 g/L. This initiates growth on the labeled C2 source.

  • Isotopic Steady State: Continue incubation for a period sufficient to achieve metabolic and isotopic steady state. This typically corresponds to at least 5-7 cell doublings. The exact duration should be determined empirically by collecting time-course samples.

  • Harvesting: Once at steady state (typically mid-exponential phase on the ¹³C substrate), measure the OD₆₀₀ and quickly proceed to metabolic quenching.

Protocol 2: Rapid Metabolic Quenching and Metabolite Extraction

Rationale: To accurately capture the intracellular metabolite pool, enzymatic activity must be stopped instantly. This is achieved by rapid cooling. The subsequent extraction uses a solvent system optimized for small, polar molecules like organic acids.[9][10]

Materials:

  • Quenching solution: 60% methanol, 0.85% (w/v) ammonium bicarbonate (-40°C)

  • Extraction solvent: 80% methanol (-80°C)

  • Centrifuge capable of reaching -9°C and 13,000 x g

  • Liquid nitrogen

  • Lyophilizer or vacuum concentrator

Procedure:

  • Quenching: For a 1 mL culture sample, rapidly add it to 4 mL of ice-cold quenching solution. Vortex immediately for 2 seconds. This step must be performed as quickly as possible to prevent metabolite leakage or continued metabolism.

  • Cell Pelleting: Centrifuge the quenched sample at 10,000 x g for 5 minutes at -9°C.

  • Supernatant Removal: Discard the supernatant carefully, ensuring the cell pellet is not disturbed.

  • Extraction: Resuspend the pellet in 1 mL of pre-chilled (-80°C) 80% methanol.

  • Cell Lysis: Snap-freeze the suspension in liquid nitrogen, then thaw on ice. Repeat this freeze-thaw cycle three times to ensure complete cell lysis.

  • Clarification: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collection: Transfer the supernatant, which contains the intracellular metabolites, to a new microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator or lyophilizer. Store the dried pellet at -80°C until analysis.[11]

Protocol 3: Quantification by LC-MS/MS

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required to quantify low-abundance organic acids and their isotopologues from complex biological extracts.[12][13] A mixed-mode or anion-exchange column is often suitable for retaining these polar compounds.[14][15]

Materials:

  • UPLC/HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer

  • Mixed-mode chromatography column (e.g., a reversed-phase/anion-exchange column)

  • Mobile phases (e.g., A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid)

  • Reconstituted sample (dried extract dissolved in 50 µL of 50% methanol)

Procedure:

  • Chromatographic Separation:

    • Inject 5 µL of the reconstituted sample.

    • Use a gradient optimized for organic acid separation. Example gradient: 0-2 min (5% B), 2-10 min (5-95% B), 10-12 min (95% B), 12-15 min (5% B).

    • Column temperature: 40°C. Flow rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole MS. The transitions must be optimized for this compound and its expected ¹³C-labeled forms.

  • Data Acquisition: Collect data for all relevant mass isotopologues. Given a precursor of [U-¹³C₂]-Glyoxylate, the resulting this compound will be a three-carbon compound with potential labeling states from M+0 to M+3.

Table 1: Example LC-MS/MS Parameters for this compound (C₃H₄O₄)

Analyte (Isotopologue)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
M+0 (Unlabeled)103.059.010Loss of COOH
M+1 (1 x ¹³C)104.060.010
M+2 (2 x ¹³C)105.061.010
M+3 (3 x ¹³C)106.062.010

Note: These are theoretical values. Precursor/product ions and collision energies must be empirically optimized on the specific instrument used.

Alternative Method: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique. While less sensitive than MS, NMR provides detailed information on positional isotopomers without the need for chromatographic separation, which can be invaluable for resolving complex flux pathways.[16][17][18]

Data Analysis and Flux Calculation

  • Peak Integration: Integrate the peak areas for each isotopologue's MRM transition from the LC-MS/MS data.

  • Correction for Natural Abundance: Correct the raw peak areas for the natural abundance of ¹³C and other isotopes to determine the true fractional enrichment for each isotopologue.

  • Mass Isotopomer Distribution (MID): Calculate the MID vector, which represents the mole fractions of each mass isotopologue (M+0, M+1, M+2, etc.).

  • Flux Modeling: Use specialized software (e.g., INCA, WUflux, Metran) to fit the experimentally determined MIDs to a metabolic network model. The software uses iterative algorithms to calculate the set of metabolic fluxes that best explains the observed labeling patterns.

Trustworthiness and Validation
  • Biological Replicates: Always perform experiments with at least three independent biological replicates.

  • Quality Control (QC) Samples: Pool small aliquots from each sample to create a QC sample. Inject the QC sample periodically throughout the analytical run to monitor instrument stability.

  • Isotopic Steady State Confirmation: Analyze samples from multiple time points during the labeling phase to confirm that the isotopic enrichment in key metabolites has reached a plateau.

  • Metabolic Steady State Confirmation: Ensure cell growth is in a steady exponential phase during labeling by monitoring cell density (OD₆₀₀).

Conclusion and Future Perspectives

This guide provides a framework for investigating the flux through this compound, a key node connecting C2 assimilation pathways with central metabolism. By applying ¹³C-MFA, researchers can gain a quantitative understanding of how organisms adapt their metabolism to utilize different carbon sources. This methodology is not only crucial for fundamental microbiology and plant science but also holds potential in drug development, particularly for targeting metabolic vulnerabilities in pathogens that rely on the glyoxylate cycle for survival. Future work could involve applying these protocols to study metabolic reprogramming in response to environmental stress or genetic modifications, further elucidating the regulatory mechanisms governing this important metabolic junction.

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  • Daylight. (2000). The origin of intermediary metabolism. Retrieved from [Link]

Sources

Application Notes and Protocols for Utilizing 2-Hydroxy-3-oxopropanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-Hydroxy-3-oxopropanoic acid, also known as tartronate semialdehyde, in modern drug discovery campaigns. While traditionally studied in the context of microbial metabolism, this guide illuminates its potential in novel therapeutic areas, particularly as a target for antimicrobial development and as a potential biomarker for metabolic diseases. We present the scientific rationale, detailed experimental protocols, and data interpretation guidelines to empower research teams to explore this promising molecule.

Introduction: Unveiling the Potential of a Key Metabolite

This compound is a naturally occurring α-hydroxy-β-oxo acid that serves as a critical intermediate in the metabolic pathways of various organisms, including bacteria and plants.[1][2] It is a 3-oxo monocarboxylic acid, a 2-hydroxy monocarboxylic acid, and an aldehyde.[1] Historically, its significance has been rooted in fundamental biochemistry, particularly in the glyoxylate and dicarboxylate metabolic pathways.[2][3][4] However, the enzymes that produce and metabolize this compound represent a largely untapped resource for therapeutic intervention. This guide reframes this compound from a mere metabolic intermediate to a molecule of significant interest in drug discovery, focusing on two primary applications:

  • A Novel Target for Antimicrobial Drug Discovery: The metabolic pathways involving this compound are present in various bacteria, including Escherichia coli, but are absent in humans.[1][5][6] This metabolic divergence presents a prime opportunity for the development of selective antimicrobial agents.

  • A Potential Biomarker for Disease States: As a metabolite, fluctuations in the levels of this compound could serve as a diagnostic or prognostic biomarker for various diseases, a concept gaining traction in translational medicine.[7][8]

This document will provide the scientific underpinnings and practical methodologies to explore these applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₃H₄O₄[9][10]
Molecular Weight 104.06 g/mol [1][9]
CAS Number 2480-77-5[9][10]
Synonyms Tartronate semialdehyde, hydroxymalonaldehydic acid[1][9]
Boiling Point 304.2°C at 760 mmHg[9]
pKa (predicted) 2.70 ± 0.11[9]
LogP -1.36920[9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 4[9]

Application I: A Target for Novel Antimicrobial Agents

Scientific Rationale

The bacterial galactarate degradation pathway, which is crucial for the catabolism of pectin-derived sugars, converges on the production of this compound.[5] Two key enzymes in this pathway, Tartronate-Semialdehyde Synthase (TSS) and 2-Hydroxy-3-oxopropionate Reductase (TSR) , are essential for bacterial growth on galactarate as a sole carbon source and for managing glyoxylate toxicity.[2][5] Crucially, these enzymes and this pathway are not found in mammals, making them attractive targets for the development of selective antibacterial drugs.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the key enzymatic steps involving this compound in bacteria and a proposed workflow for inhibitor screening.

bacterial_metabolism_and_screening cluster_pathway Bacterial Metabolic Pathway cluster_workflow Inhibitor Screening Workflow Glyoxylate Glyoxylate TSS Tartronate-Semialdehyde Synthase (TSS) Glyoxylate->TSS 2 molecules TSA This compound (Tartronate Semialdehyde) TSS->TSA + CO2 TSR 2-Hydroxy-3-oxopropionate Reductase (TSR) TSA->TSR NADH -> NAD+ D_Glycerate D-Glycerate TSR->D_Glycerate Central_Metabolism Central Metabolism D_Glycerate->Central_Metabolism Compound_Library Compound Library Primary_Screen Primary Screen (Enzymatic Assay) Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Secondary_Screen Secondary Screen (Cell-based Assay) Hit_Compounds->Secondary_Screen Validated_Hits Validated Hits Secondary_Screen->Validated_Hits Lead_Optimization Lead Optimization Validated_Hits->Lead_Optimization

Bacterial metabolism of this compound and inhibitor screening workflow.
Protocol: High-Throughput Screening for Inhibitors of 2-Hydroxy-3-oxopropionate Reductase (TSR)

This protocol describes a spectrophotometric assay to identify inhibitors of TSR by monitoring the consumption of NADH.[3][6]

3.3.1. Materials and Reagents

  • Recombinant TSR enzyme (e.g., from E. coli)

  • This compound (substrate)

  • NADH (co-factor)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.5

  • Compound library dissolved in DMSO

  • 384-well, clear, flat-bottom microplates

  • Microplate spectrophotometer

3.3.2. Assay Procedure

  • Prepare Reagents:

    • Prepare a 2X enzyme solution in Assay Buffer.

    • Prepare a 4X substrate/co-factor mix containing this compound and NADH in Assay Buffer.

    • Prepare a 4X solution of test compounds and controls (positive control: a known inhibitor, if available; negative control: DMSO).

  • Assay Plate Preparation:

    • Add 5 µL of the 4X test compound/control solution to the appropriate wells of the 384-well plate.

    • Add 10 µL of the 2X enzyme solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the Reaction:

    • Add 5 µL of the 4X substrate/co-factor mix to all wells to start the reaction.

    • Immediately place the plate in a microplate spectrophotometer.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 30 seconds for 10 minutes at room temperature. The rate of decrease in absorbance is proportional to TSR activity.

3.3.3. Data Analysis

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

  • Normalize the data to the negative control (DMSO) to determine the percent inhibition for each compound.

    • % Inhibition = 100 * (1 - (Rate_compound / Rate_DMSO))

  • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value for active compounds.

Application II: A Potential Biomarker for Metabolic Disorders

Scientific Rationale

Metabolomics is a powerful tool for identifying biomarkers that can aid in the diagnosis, prognosis, and monitoring of diseases.[7] Small molecule metabolites like this compound can reflect the physiological state of an organism. While direct links to specific human diseases are still under investigation, its presence as a metabolite in mice suggests a potential role in mammalian metabolism.[1] Furthermore, related semialdehydes have been implicated in various conditions, including rare metabolic disorders and cancer.[11][12] Therefore, developing robust analytical methods for the quantification of this compound in biological samples is a critical first step in exploring its biomarker potential.

Analytical Workflow

The following diagram outlines a general workflow for the analysis of this compound in biological samples.

biomarker_analysis_workflow Biological_Sample Biological Sample (e.g., Plasma, Urine) Sample_Preparation Sample Preparation (Protein Precipitation, Derivatization) Biological_Sample->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Quantification) LC_MS_Analysis->Data_Processing Biostatistical_Analysis Biostatistical Analysis Data_Processing->Biostatistical_Analysis Biomarker_Validation Biomarker Validation Biostatistical_Analysis->Biomarker_Validation

Workflow for the analysis and validation of this compound as a biomarker.
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in human plasma.

4.3.1. Materials and Reagents

  • Human plasma samples

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₃-2-Hydroxy-3-oxopropanoic acid)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Protein precipitation plates (96-well)

  • LC-MS/MS system (e.g., triple quadrupole)

4.3.2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a 96-well plate, add 200 µL of cold ACN containing the internal standard.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate for analysis.

4.3.3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: HILIC column (for polar metabolites)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: ACN with 0.1% formic acid

    • Gradient: A suitable gradient from high to low organic content.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

    • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

4.3.4. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Generate a calibration curve using known concentrations of the analytical standard.

  • Quantify the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Concluding Remarks

This compound presents a compelling, yet underexplored, opportunity in drug discovery. By targeting the unique bacterial metabolic pathways in which it participates, there is significant potential for the development of novel antibiotics with a high degree of selectivity. Furthermore, its role as a metabolite warrants investigation into its utility as a biomarker for various pathological states. The protocols and workflows detailed in this guide provide a robust starting point for researchers to embark on these exciting avenues of investigation, potentially unlocking new therapeutic and diagnostic strategies.

References

  • 2-hydroxy-3-oxopropionate reductase - Grokipedia.
  • Enzyme Activity Measurement for 2-Hydroxy-3-Oxopropionate Reductase Using Spectrophotometric Assays. Creative Enzymes.
  • Tartronate semialdehyde | C3H4O4 | CID 1122 - PubChem. National Center for Biotechnology Information.
  • Tartronic acid semialdehyde - Grokipedia.
  • Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents.
  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC. PubMed Central.
  • This compound - LookChem.
  • 2-hydroxy-3-oxopropionate reductase - Wikipedia.
  • Tartronate-semialdehyde synthase - Wikipedia.
  • This compound - Wikidata.
  • 2-Hydroxy-3-oxopropanoate | C3H3O4- | CID 22134427 - PubChem. National Center for Biotechnology Information.
  • Tartronate-semialdehyde synthase - M-CSA. Mechanism and Catalytic Site Atlas.
  • Enzymatic synthesis and inhibitory characteristics of tartronate semialdehyde phosphate.
  • Biomarkers: Promising and valuable tools towards diagnosis, prognosis and treatment of Covid-19 and other diseases - PMC. PubMed Central.
  • Succinic semialdehyde derived from the gut microbiota can promote the proliferation of adult T-cell leukemia/lymphoma cells - ResearchGate.
  • Clinical, biochemical, mitochondrial, and metabolomic aspects of methylmalonate semialdehyde dehydrogenase deficiency: Report of a fifth case - PubMed.
  • Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Chromotropic Acid - Regular Article. Analytical and Bioanalytical Chemistry Research.
  • 3-Hydroxypropionic acid contributes to the antibacterial activity of glycerol metabolism by the food microbe Limosilactobacillus reuteri - PubMed.
  • Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers in Bioengineering and Biotechnology.
  • Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase - Frontiers.
  • Characterization of a robust enzymatic assay for inhibitors of 2-oxoglutarate-dependent hydroxylases - PubMed.
  • Tartaric Acid Metabolism - ResearchGate.
  • 2-Aminoadipic acid is a biomarker for diabetes risk - PMC. PubMed Central.

Sources

synthesis of 2-Hydroxy-3-oxopropanoic acid derivatives for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Bio-Evaluation of Tartronic Semialdehyde (2-Hydroxy-3-oxopropanoic Acid) Derivatives

Executive Summary & Scientific Rationale

Target Molecule: Tartronic Semialdehyde (TSA), systematically known as this compound. Primary Challenge: TSA is chemically unstable in its free acid form, prone to rapid polymerization and aldol-like condensations. It exists in a dynamic equilibrium with its enol tautomer (reductone) and hydrated forms. Solution: For bioassays—particularly those involving glyoxylate carboligase or tartronic semialdehyde reductase (TSR)—the molecule must be synthesized and stored as a stable precursor.

This guide details the synthesis of the Lithium Salt of Hydroxypyruvate (LiHP) . While hydroxypyruvate is a structural isomer of TSA, it serves as the industry-standard surrogate because it tautomerizes to TSA in aqueous solution under physiological conditions, providing a controlled release of the substrate for enzymatic assays. We also outline the synthesis of the Diethyl Acetal Ester (Ethyl 3,3-diethoxy-2-hydroxypropionate) as a stable organic reference standard.

Synthetic Pathways & Mechanism

The following diagram illustrates the chemical relationship between the stable precursors and the active bioassay substrate.

TSA_Synthesis Bromopyruvate Bromopyruvic Acid (Starting Material) Hydroxypyruvate Hydroxypyruvic Acid (Transient Intermediate) Bromopyruvate->Hydroxypyruvate Hydrolysis (pH 9.0, 25°C) LiHP Lithium Hydroxypyruvate (LiHP) (Stable Storage Form) Hydroxypyruvate->LiHP LiOH Neutralization & Precipitation TSA Tartronic Semialdehyde (TSA) (Active Substrate) LiHP->TSA Tautomerization (In Assay Buffer) Acetal Ethyl 3,3-diethoxy- 2-hydroxypropionate (Organic Standard) Acetal->TSA Acid Hydrolysis (1M HCl)

Figure 1: Synthetic workflow converting stable precursors into the active Tartronic Semialdehyde substrate.

Protocol A: Synthesis of Lithium Hydroxypyruvate (LiHP)

The "Gold Standard" substrate for biological evaluation.

Principle: Bromopyruvic acid is hydrolyzed under controlled alkaline conditions to hydroxypyruvic acid. Immediate conversion to the lithium salt prevents polymerization, yielding a stable, crystalline solid.

Reagents Required:
  • Bromopyruvic acid (97%+)

  • Lithium Hydroxide monohydrate (LiOH·H₂O)

  • Ethanol (Absolute, ice-cold)

  • Diethyl ether[1]

  • pH meter (calibrated)

Step-by-Step Methodology:
  • Hydrolysis:

    • Dissolve 16.7 g (0.1 mol) of Bromopyruvic acid in 100 mL of distilled water.

    • Chill the solution to 4°C in an ice bath.

    • Slowly add 2M LiOH solution dropwise with vigorous stirring. Monitor pH continuously.

    • Maintain pH between 9.0 and 9.5. Critical: Do not exceed pH 10, as this promotes degradation.

    • Continue stirring for 2 hours at 25°C. The bromide is displaced by the hydroxyl group.

  • Acidification & Extraction (Purification Step):

    • Adjust pH to 1.0 using concentrated HCl.

    • Continuously extract the aqueous phase with diethyl ether (3 x 100 mL) to remove unreacted bromopyruvate (which is more lipophilic). Note: Hydroxypyruvic acid remains in the aqueous phase.

  • Salt Formation:

    • Neutralize the aqueous phase carefully with solid LiOH·H₂O to pH 6.5–7.0.

    • Concentrate the solution via rotary evaporation (bath temp < 35°C) to a viscous syrup.

    • Add 200 mL of ice-cold absolute ethanol to the syrup. Triturate (grind/stir) vigorously.[2] The Lithium Hydroxypyruvate will precipitate as a white solid.

  • Isolation:

    • Filter the white precipitate under vacuum.

    • Wash the cake with cold ethanol (2 x 50 mL) followed by diethyl ether (50 mL).

    • Dry in a vacuum desiccator over P₂O₅ for 24 hours.

    • Yield: Expect ~60–70% (approx. 7–8 g).

    • Storage: -20°C, desiccated. Stable for >1 year.

Protocol B: Synthesis of Ethyl 3,3-diethoxy-2-hydroxypropionate

The "Organic Reference" for chromatographic standards.

Principle: This derivative protects the aldehyde as an acetal and the acid as an ester, rendering the molecule lipophilic and stable for NMR/MS characterization.

  • Starting Material: Ethyl 3,3-diethoxypropionate (Commercial).

  • Alpha-Hydroxylation:

    • Dissolve Ethyl 3,3-diethoxypropionate (10 mmol) in dry THF under Argon.

    • Cool to -78°C. Add LiHMDS (1.1 eq) dropwise to form the enolate. Stir for 30 min.

    • Add Davis Oxaziridine (1.2 eq) dissolved in THF. Stir for 1 hour at -78°C, then warm to RT.

    • Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[3]

  • Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

  • Usage: To generate free TSA, treat this compound with 0.1 M HCl for 30 mins at RT, then neutralize.

Bioassay Protocol: Coupled Enzymatic Assay

Validation of the synthesized derivative using Tartronic Semialdehyde Reductase (TSR).

Mechanism: TSA is reduced to D-glycerate by TSR, consuming NADH. The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to TSA concentration.

Bioassay_Logic Substrate LiHP / TSA (Substrate) Enzyme TSR Enzyme (Catalyst) Substrate->Enzyme NADH NADH (Cofactor) NADH->Enzyme Product D-Glycerate Enzyme->Product Signal Decrease in A340 (Readout) Enzyme->Signal Oxidation

Figure 2: Coupled assay logic for validating TSA activity.

Assay Conditions:
  • Buffer: 50 mM Potassium Phosphate, pH 7.0.

  • Cofactor: 0.2 mM NADH.

  • Enzyme: Purified recombinant TSR (or E. coli lysate overexpressing garR).

  • Substrate: Lithium Hydroxypyruvate (from Protocol A).

Procedure:
  • Blank: Mix 980 µL Buffer + 10 µL NADH (10 mM stock).

  • Equilibration: Add 5 µL Enzyme. Monitor A₃₄₀ for 1 min to establish background drift.

  • Reaction: Add 10 µL LiHP stock (100 mM in water).

  • Measurement: Record A₃₄₀ every 10 seconds for 5 minutes.

  • Calculation: Use Beer-Lambert Law (

    
    ) to calculate specific activity.
    

Data Presentation & Quality Control

QC Criteria for Synthesized LiHP:

TestMethodAcceptance Criteria
Purity HPLC (Anion Exchange)> 95% single peak
Identity ¹H-NMR (D₂O)Singlet at ~4.8 ppm (hydrate methine)
Bio-Activity TSR Enzymatic Assay> 90% conversion vs. commercial std
Solubility Visual (Water)Clear, colorless at 100 mM

Troubleshooting Guide:

  • Low Yield in Protocol A: Ensure the extraction with ether is thorough.[4] If the pH drops below 6.0 during concentration, polymerization increases.

  • No Activity in Bioassay: LiHP requires time to tautomerize. Pre-incubate the LiHP stock in pH 7.0 buffer for 10 minutes before adding to the cuvette if lag phase is observed.

References

  • Tartronate Semialdehyde Pathway: Grokipedia. Tartronic acid semialdehyde - Metabolic Role. Link

  • Enzymatic Validation: Kohn, L. E. (1968). Tartaric acid metabolism.[5][6] VIII. Crystalline tartronic semialdehyde reductase. Journal of Biological Chemistry. Link

  • Synthetic Precursors: Organic Syntheses. Ethyl 3,3-diethoxypropionate Synthesis. Link

  • Bioassay Methodology: Malonic Semialdehyde Reductase and homologs. Methods in Enzymology / PubMed Central. Link

  • Chemical Properties: PubChem. This compound (Compound Summary). Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Hydroxy-3-oxopropanoic Acid (Tartronic Semialdehyde)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TSA-SYNTH-GUIDE-v4.2 Subject: Synthesis, Stabilization, and Isolation Protocols for 2-Hydroxy-3-oxopropanoic Acid Assigned Specialist: Senior Application Scientist, Metabolic Intermediates Division

Introduction: The "Phantom" Intermediate

You are likely here because your HPLC peak disappeared, your NMR spectrum looks like a mixture of three different compounds, or your yield is effectively zero.

This compound (also known as Tartronic Semialdehyde or TSA ) is a notorious metabolic intermediate (KEGG C01146). It sits at the volatile intersection of glyoxylate metabolism and photorespiration.

The Central Challenge: TSA is structurally "anxious." It possesses an aldehyde, a secondary alcohol, and a carboxylic acid on a 3-carbon backbone. This leads to three primary failure modes:

  • Polymerization: Aldol-like condensation between the aldehyde and alcohol groups of neighboring molecules.

  • Hydration: In water, the aldehyde exists almost exclusively as a gem-diol (hydrate), complicating spectroscopy.

  • Decarboxylation: Under oxidative or basic conditions, it degrades rapidly to glycolaldehyde.

This guide provides the protocols to generate, trap, and analyze TSA without losing it to thermodynamic entropy.

Synthesis Strategy: Select Your Route

Do not attempt to isolate pure, dry TSA free acid; it is an unstable oil that polymerizes upon concentration. Choose a route based on your downstream application.

Route A: Chemical Hydrolysis (The "Standard" Route)

Best for: Generating analytical standards or small-scale synthetic precursors.

Concept: Start with a protected acetal precursor. The free aldehyde is liberated only when needed. Precursor: Ethyl 2-hydroxy-3,3-dimethoxypropanoate (or similar diethyl acetal).

Protocol:

  • Dissolution: Dissolve 1.0 eq of the acetal precursor in 0.1 M HCl.

  • Hydrolysis: Stir at 40°C for 2 hours . (Higher temps trigger decarboxylation).

  • Neutralization (CRITICAL): Cool to 4°C. Slowly adjust pH to 6.0–6.5 using 1 M NaOH.

    • Warning: If pH > 7.5, TSA rapidly undergoes retro-aldol cleavage or polymerization.

  • Usage: Use this solution immediately. It contains TSA in equilibrium with its hydrate.

Route B: Enzymatic Generation (The "Biological" Route)

Best for: Enzyme kinetics assays or metabolic flux studies.

Concept: Use Tartronate Semialdehyde Reductase (TSAR) to convert D-glycerate to TSA. This is an equilibrium reaction favoring glycerate, so you must drive it with a trap (e.g., hydrazine) or continuous consumption.

Reaction Mix:

  • Substrate: D-Glycerate (10 mM)

  • Cofactor: NAD+ (1 mM)

  • Enzyme: TSAR (EC 1.1.1.60)

  • Buffer: Pyrophosphate buffer, pH 8.5 (favors oxidation).

Visualization: The Stability Trap

TSA is rarely just "TSA." It exists in a dynamic equilibrium. Understanding this diagram is the key to interpreting your messy analytical data.

TSA_Equilibrium Acetal Protected Precursor (Stable) TSA_Aldehyde Free Aldehyde Form (Reactive/Transient) Acetal->TSA_Aldehyde Acid Hydrolysis (pH < 2) TSA_Hydrate Gem-Diol Hydrate (Major Species in H2O) TSA_Aldehyde->TSA_Hydrate H2O (Rapid Equilibrium) Glycolaldehyde Degradation Product (Glycolaldehyde + CO2) TSA_Aldehyde->Glycolaldehyde Decarboxylation (pH > 8 or Heat) Polymer Condensation Polymers (Brown Oil) TSA_Aldehyde->Polymer Concentration

Caption: Figure 1. The "Doom Loop" of Tartronic Semialdehyde. In aqueous solution, the free aldehyde is a minor species compared to the hydrate. High pH or concentration leads to irreversible loss.

Troubleshooting & FAQs
Q1: My NMR spectrum shows no aldehyde peak (9-10 ppm). Did the synthesis fail?

Diagnosis: Likely False Negative . Explanation: In D₂O or aqueous buffers, TSA exists >95% as the gem-diol (hydrate) form. The aldehyde proton signal disappears because the carbonyl carbon is now tetrahedral (


).
Solution: 
  • Look for a doublet around 4.3–4.5 ppm (the C2 proton adjacent to the hydrated C3).

  • To see the aldehyde, run the reaction in DMSO-d6 (if using the chemical route) to prevent hydration, though solubility of the salt may be poor.

Q2: I tried to rotovap the solvent to get a solid, but I got a brown goo.

Diagnosis: Polymerization . Explanation: As water is removed, the concentration of the reactive aldehyde increases, favoring intermolecular aldol condensations (Maillard-type browning if amines are present, or self-polymerization). Solution:

  • Never concentrate to dryness.

  • Store as a frozen solution at -80°C (stable for ~2 weeks).

  • If a solid is required, synthesize the Lithium Salt via precipitation in cold ethanol, but this is challenging.

Q3: The UV absorbance at 240 nm is decaying rapidly.

Diagnosis: Tautomerization or Decarboxylation . Explanation: The enol form (reductone-like) absorbs at ~240 nm. A decay indicates the equilibrium is shifting or the molecule is degrading to glycolaldehyde. Solution:

  • Check pH.[1][2] If pH > 7.0, you are accelerating decarboxylation.

  • Add EDTA . Trace metal ions catalyze the oxidation of the enediol form.

Analytical Data Reference

Use this table to validate your synthesis product.

ParameterExpected ValueNotes
Molecular Weight 104.06 DaC₃H₄O₄
Physical State Colorless solution / Hygroscopic oilSolid form is rare/unstable.
pKₐ (Carboxyl) ~3.5Similar to pyruvic acid.
UV Absorbance

~240 nm (pH 12)
Characteristic of the enolate ion.
Major Impurity GlycolaldehydeResult of decarboxylation.[3]
Derivatization DNPH AdductForms a yellow precipitate (mp ~200°C dec).
Derivatization Protocol (Quantification)

Since the free acid is unstable, quantify TSA by trapping it with 2,4-Dinitrophenylhydrazine (DNPH).

  • Reagent: Dissolve DNPH in 2M HCl.

  • Reaction: Mix 100 µL of your TSA sample with 500 µL DNPH reagent.

  • Incubation: 30 mins at Room Temp. (Yellow/Orange precipitate forms).

  • Analysis: Dissolve precipitate in Ethyl Acetate and analyze via HPLC (C18 column, Acetonitrile/Water gradient).

  • Target: Look for the Bis-hydrazone if excess DNPH is used, as both the ketone (if tautomerized) and aldehyde can react.

References
  • Gotto, A. M., & Kornberg, H. L. (1961). The metabolism of C2 compounds in micro-organisms.[4] Preparation and properties of crystalline tartronic semialdehyde reductase. Biochemical Journal, 81(2), 273–284.[4]

  • Valpoorte, E., et al. (2019). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids. Advanced Synthesis & Catalysis. (Contextualizing the oxidative decarboxylation route).

  • KEGG Database. Compound C01146: Tartronate semialdehyde.[5]

  • PubChem. this compound (CID 1122).

Sources

Technical Support Center: Stability of 2-Hydroxy-3-oxopropanoic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Challenges

2-Hydroxy-3-oxopropanoic acid, also known as tartronate semialdehyde, is a key metabolite in various biological pathways, including glyoxylate and dicarboxylate metabolism[1][2][3]. Its structure, featuring an α-hydroxy acid and a β-keto acid moiety, makes it susceptible to degradation in aqueous solutions. This guide will help you navigate these stability issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound is decarboxylation. This is a common reaction for β-keto acids, where the molecule loses carbon dioxide, especially when heated[4][5]. The reaction proceeds through a cyclic transition state, leading to the formation of an enol intermediate, which then tautomerizes to a more stable ketone[4][6]. Additionally, as an α-hydroxy acid, it may be susceptible to oxidation, which could lead to the formation of α-keto acids and subsequent decarboxylation to form a one-carbon shorter carboxylic acid[7].

Q2: What factors influence the stability of this compound in my experiments?

A2: Several factors can impact the stability of this compound in aqueous solutions:

  • Temperature: Increased temperature significantly accelerates the rate of decarboxylation[8]. For instance, some related α-ketoacyl peptides show significant decomposition at elevated temperatures (100-150°C)[8].

  • pH: The pH of the solution can influence the rate of degradation. While specific data for this compound is limited, the stability of related compounds can be pH-dependent. It's crucial to determine the optimal pH range for your specific application.

  • Presence of Metal Ions: Metal ions can catalyze both oxidation and decarboxylation reactions. The use of chelating agents like EDTA may be necessary to sequester metal ions and improve stability.

  • Dissolved Oxygen: The presence of dissolved oxygen can promote oxidative degradation. For sensitive experiments, degassing the solvent may be beneficial.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: To maximize the shelf-life of your this compound solutions, we recommend the following:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C, to minimize thermal degradation.

  • pH: Based on general principles of organic acid stability, a slightly acidic pH (around 4-5) may be optimal to minimize base-catalyzed degradation, but this should be experimentally verified.

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen to minimize oxidation.

Troubleshooting Guide

Issue 1: Rapid Loss of Compound Integrity Upon Dissolution

Symptom: You observe a rapid decrease in the concentration of this compound immediately after preparing an aqueous solution, as confirmed by analytical techniques like HPLC or NMR.

Potential Causes & Solutions:

Potential CauseProposed SolutionRationale
Thermal Instability Prepare solutions on ice and use pre-chilled solvents.Lowering the temperature will significantly reduce the rate of decarboxylation[8].
pH-Mediated Degradation Buffer the aqueous solution to a slightly acidic pH (e.g., pH 4-5 with a non-reactive buffer).This can help to minimize base-catalyzed degradation pathways.
Metal Ion Catalysis Add a chelating agent such as EDTA (Ethylenediaminetetraacetic acid) to your solution at a low concentration (e.g., 0.1-1 mM).EDTA will sequester divalent metal ions that can catalyze degradation reactions.
Issue 2: Inconsistent Results in Biological Assays

Symptom: You are observing high variability in your experimental results when using aqueous solutions of this compound.

Potential Causes & Solutions:

Potential CauseProposed SolutionRationale
On-Bench Degradation Prepare fresh solutions immediately before each experiment.This minimizes the time the compound spends in a potentially destabilizing aqueous environment.
Incompatibility with Assay Buffer Perform a preliminary stability study of your compound in the specific assay buffer you are using.Components of your buffer (e.g., metal ions, high pH) could be accelerating degradation.
Interaction with other Assay Components Investigate potential interactions between this compound and other components of your assay system.Other molecules in your assay could be reacting with or catalyzing the degradation of your compound.
Issue 3: Difficulty in Analyzing the Compound by HPLC

Symptom: You are experiencing poor retention, peak tailing, or the appearance of multiple unexpected peaks when analyzing this compound by reverse-phase HPLC.

Potential Causes & Solutions:

Potential CauseProposed SolutionRationale
Poor Retention Use an acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group[9].Ion suppression increases the hydrophobicity of the molecule, leading to better retention on a C18 column[9][10].
Peak Tailing Employ a column specifically designed for the analysis of polar compounds or organic acids[11][12].These columns have modified stationary phases that provide better peak shape for hydrophilic analytes.
Multiple Peaks This could be indicative of on-column degradation or the presence of tautomers. Try lowering the column temperature and ensure the mobile phase is degassed.Lowering the temperature can reduce on-column degradation, and degassing prevents oxidative reactions.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound

This protocol provides a framework for evaluating the stability of your compound under different conditions.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4, 7, and 9)

  • HPLC or NMR spectrometer

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) where it is stable.

  • Dilute the stock solution into the different aqueous buffers to a final concentration suitable for your analytical method.

  • Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC or NMR to determine the initial concentration.

  • Incubate the remaining solutions at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • At various time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots from each condition and analyze them.

  • Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.

Protocol 2: Analysis of this compound by HPLC

Instrumentation:

  • HPLC system with a UV or mass spectrometric detector

  • Reverse-phase C18 column (e.g., Ascentis® Express AQ-C18)[10]

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: Acetonitrile

Gradient:

  • Start with a low percentage of B (e.g., 5%) and gradually increase it to elute your compound. A shallow gradient is often necessary for good separation of polar compounds.

Flow Rate:

  • Typically 0.5 - 1.0 mL/min

Detection:

  • UV detection at a low wavelength (e.g., 210 nm) or by mass spectrometry for higher specificity.

Note: This is a general starting point. The method will need to be optimized for your specific instrument and compound purity.

Visualizing Workflows and Pathways

Workflow for Stability Assessment

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_aq Dilute into Aqueous Buffers (Varying pH) prep_stock->prep_aq t0 Analyze t=0 Sample prep_aq->t0 incubate Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) t0->incubate sampling Sample at Multiple Time Points incubate->sampling hplc_nmr Analyze Samples (HPLC or NMR) sampling->hplc_nmr data_analysis Plot % Remaining vs. Time hplc_nmr->data_analysis

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Decision Tree for Inconsistent Assay Results

Caption: Decision tree for troubleshooting inconsistent assay results.

References

  • Studies on the synthesis and stability of α-ketoacyl peptides - PMC - NIH. (2020-10-14). Retrieved from [Link]

  • This compound - LookChem. Retrieved from [Link]

  • 2-hydroxy-3-oxopropionate reductase - Wikipedia. Retrieved from [Link]

  • Tartronate semialdehyde | C3H4O4 - PubChem - NIH. Retrieved from [Link]

  • Decarboxylation - Master Organic Chemistry. (2022-05-20). Retrieved from [Link]

  • 3-Oxopropanoic acid - Wikipedia. Retrieved from [Link]

  • 2-hydroxy-3-oxopropionate reductase - Grokipedia. Retrieved from [Link]

  • This compound - Wikidata. Retrieved from [Link]

  • Tartronic acid semialdehyde - Grokipedia. Retrieved from [Link]

  • β-Ketoacids Decarboxylate - Chemistry LibreTexts. (2021-10-31). Retrieved from [Link]

  • Analysis of Organic Acids in Aqueous Samples Application | Agilent. Retrieved from [Link]

  • NMR structures of small molecules bound to a model of an RNA CUG repeat expansion - PMC - PubMed Central. (2024-06-22). Retrieved from [Link]

  • Decarboxylation Reaction Mechanism - YouTube. (2018-05-11). Retrieved from [Link]

  • NMR studies of protein-small molecule and protein-peptide interactions - Scholarly Publications Leiden University. (2025-12-02). Retrieved from [Link]

  • Analysis of sugars, small organic acids, and alcohols by HPLC-RID - Protocols.io. (2024-02-08). Retrieved from [Link]

  • Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation | Organic Letters - ACS Publications. (2016-08-17). Retrieved from [Link]

  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 51 | Books Gateway. (2025-12-03). Retrieved from [Link]

  • Carboxylic acid - Hydroxy, Keto, Acids | Britannica. (2026-01-22). Retrieved from [Link]

  • Analytical Methods for Organic Acids - Shimadzu. Retrieved from [Link]

  • Applying NMR to Study Small-Molecule Interactions in Drug Discovery - AZoLifeSciences. (2020-03-20). Retrieved from [Link]

  • Analysis of organic acids with HPLC method 1. (a) Chromatogram of... - ResearchGate. Retrieved from [Link]

  • Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR. Retrieved from [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. Retrieved from [Link]

  • 21.7a Beta Decarboxylation - YouTube. (2018-09-21). Retrieved from [Link]

Sources

Technical Support Center: 2-Hydroxy-3-oxopropanoic Acid (Tartronic Semialdehyde) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: LC-MS/MS Quantification & Troubleshooting Analyte ID: 2-Hydroxy-3-oxopropanoic acid (Tartronic Semialdehyde / TSA) CAS: 2480-77-5 (approximate; often exists as hydrate/salt)

Executive Summary: The "Ghost" Analyte

You are likely here because your peak is disappearing, your retention time is near the void volume, or your calibration curves are non-linear.

This compound (TSA) is notoriously difficult to quantify due to two converging factors:

  • extreme Polarity: With a hydroxyl, ketone (aldehyde equivalent), and carboxylic acid group on a 3-carbon backbone, it is too hydrophilic for standard C18 retention.

  • Chemical Instability: It is an

    
    -hydroxy-
    
    
    
    -keto acid. It is prone to spontaneous decarboxylation (forming glycolaldehyde), oxidation (forming tartronic acid), and aldol condensation.

The Golden Rule: You cannot analyze TSA in its native form using standard reverse-phase LC-MS without significant compromise. Derivatization is not optional; it is a requirement for robust quantification.

Module 1: Troubleshooting & FAQs

Issue 1: "My analyte signal degrades within hours of sample preparation."

Diagnosis: Spontaneous Decarboxylation and Oxidation. TSA is an intermediate in the glyoxylate pathway. In aqueous solution, particularly at acidic pH or elevated temperatures, it is unstable. If you are using a standard "protein precipitation" (MeOH/ACN) and letting samples sit in the autosampler, you are measuring the degradation rate, not the concentration.

The Fix: In-situ Derivatization You must "lock" the reactive carbonyl group immediately upon extraction.

  • Recommended Reagent: O-Benzylhydroxylamine (O-BHA) .[1][2][3][4]

  • Mechanism: O-BHA reacts with the ketone/aldehyde group to form a stable oxime ether. This prevents decarboxylation and increases hydrophobicity.

  • Alternative: 3-Nitrophenylhydrazine (3-NPH) (Excellent for carboxylic acids, but O-BHA is often preferred for keto-acid stabilization).

Issue 2: "The peak elutes in the void volume (dead time)."

Diagnosis: Lack of Retention. On a C18 column, TSA acts like a salt. It flows straight through. The Fix:

  • If Derivatized (Recommended): The O-BHA tag adds a phenyl ring, increasing lipophilicity. The derivative will retain well on a standard C18 column (e.g., Waters HSS T3 or Phenomenex Kinetex C18).

  • If Native (Not Recommended): You must use HILIC (Hydrophilic Interaction Liquid Chromatography) with an Amide or ZIC-pHILIC column.

    • Warning: HILIC requires long equilibration times and is less forgiving of "dirty" biological matrices than C18.

Issue 3: "I cannot find a commercial standard."

Diagnosis: Commercial Availability. Pure free acid TSA is unstable and difficult to purchase off-the-shelf. The Fix:

  • Source: Look for the Lithium Salt or Barium Salt of Tartronic Semialdehyde. These are more stable.[5]

  • Enzymatic Generation: If salts are unavailable, generate TSA fresh by incubating Meso-Tartrate with Tartrate Dehydrogenase (if available) or via hydrolysis of bromomalonic acid (requires organic synthesis expertise).

  • Quantification Strategy: If a true standard is impossible to source, use Hydroxypyruvate (an isomer) as a surrogate standard for relative quantification, but explicitly state this limitation in your data.

Module 2: The Logic of the Workflow

The following decision matrix illustrates why derivatization is the critical path for this analyte.

TSA_Workflow Start Start: TSA Quantification Native Path A: Native Analysis (No Derivatization) Start->Native Avoid if possible Deriv Path B: Derivatization (Recommended) Start->Deriv Standard Protocol HILIC Requires HILIC Column (ZIC-pHILIC / Amide) Native->HILIC Reaction Reaction with O-BHA (O-Benzylhydroxylamine) Deriv->Reaction Instability CRITICAL FAILURE: Spontaneous Decarboxylation in Autosampler HILIC->Instability High Risk Stability Outcome: 1. Stable Oxime Ether formed 2. Hydrophobicity Increased Reaction->Stability C18 Standard C18 LC-MS (Robust Retention) Stability->C18

Figure 1: Decision Matrix for TSA Analysis. Path B (Derivatization) mitigates the dual risks of polarity and instability.

Module 3: Validated Experimental Protocol

This protocol utilizes O-Benzylhydroxylamine (O-BHA) to stabilize TSA. This method targets the carbonyl group, forming an oxime.

Reagents Required
  • O-BHA (O-Benzylhydroxylamine hydrochloride)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (Optional: if targeting carboxyl group simultaneously, but O-BHA alone works for the ketone/aldehyde stabilization).

  • Pyridine buffer (pH 5.0)

Step-by-Step Workflow
  • Sample Extraction:

    • Extract biological sample (plasma/cell lysate) with cold Methanol/Water (80:20).

    • Centrifuge at 15,000 x g for 10 min at 4°C.

    • Crucial: Proceed immediately to step 2. Do not store supernatant.

  • Derivatization Reaction:

    • Take 50 µL of supernatant.

    • Add 50 µL of 1 M EDC (in Pyridine buffer, pH 5).

    • Add 50 µL of 1 M O-BHA (in Pyridine buffer, pH 5).

    • Vortex gently and incubate at Room Temperature for 1 hour .

    • Note: The mild acidic condition (pH 5) catalyzes the oxime formation without degrading the labile TSA.

  • Quenching & Extraction:

    • Add 300 µL Ethyl Acetate to extract the derivatized organic acids.

    • Vortex and centrifuge.[6]

    • Transfer the upper organic layer to a fresh tube.

    • Dry under nitrogen gas.

    • Reconstitute in 50% Methanol / 50% Water .

  • LC-MS/MS Conditions:

ParameterSetting
Column Waters ACQUITY HSS T3 C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 5% B; 2-10 min: 5% -> 95% B; 10-12 min: 95% B.
Flow Rate 0.3 mL/min
Ionization ESI Positive (The O-BHA tag contains a nitrogen that protonates easily)
MRM Transition Quant: m/z [Deriv-Precursor] -> 91.0 (Benzyl tropylium ion)

Note on MRM: The O-BHA derivative produces a very characteristic fragment at m/z 91.0 (benzyl group), making it highly sensitive but potentially less selective if many aldehydes are present. Ensure chromatographic separation from other keto-acids (like pyruvate or glyoxylate).

Module 4: Data & Validation Criteria

When validating this method, your data must meet these self-validating criteria to ensure you are measuring TSA and not an artifact.

MetricAcceptance CriteriaScientific Rationale
Stability < 5% degradation over 24h in autosamplerThe O-BHA oxime is chemically stable. If signal drops, the derivatization was incomplete.
Linearity (R²) > 0.99Non-linearity suggests saturation of the derivatizing reagent. Ensure O-BHA is in 100x molar excess.
Retention Time > 2.5 minutes (on 10 min run)Must elute away from the void volume to avoid ion suppression from salts.
Isomer Separation Resolution > 1.5TSA must separate from Hydroxypyruvate (isomer). The C18 method usually separates these by ~1-2 minutes due to stereochemical differences in the derivative.
Pathway Context Visualization

Understanding where TSA fits helps identify potential interferences (e.g., Glyoxylate or Glycerate).

Glyoxylate_Pathway cluster_interference Critical Separation Required Glyoxylate Glyoxylate TSA Tartronic Semialdehyde (Target Analyte) Glyoxylate->TSA Condensation Glycerate Glycerate TSA->Glycerate Reduction (TSR Enzyme) Hydroxypyruvate Hydroxypyruvate (Isomer Interference) Hydroxypyruvate->Glycerate Reduction

Figure 2: Metabolic neighborhood of TSA. Note the isomer Hydroxypyruvate, which requires chromatographic resolution.

References

  • Tan, B., et al. (2014).[3] Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for liquid chromatography-tandem mass spectrometry detection. Analytical Biochemistry.

  • Zeng, M., et al. (2018). A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways.[4][7][8] Wellcome Open Research.

  • Jaochico, A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics.

  • Han, J., et al. (2015). Derivatization for liquid chromatography-mass spectrometry. Analytica Chimica Acta.

Sources

Technical Support Center: Optimizing 2-Hydroxy-3-oxopropanoic Acid (Tartronic Semialdehyde) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

To the Researcher: You are likely encountering low yields of 2-Hydroxy-3-oxopropanoic acid (Tartronic Semialdehyde, TSA) due to its inherent instability and rapid tautomerization. TSA exists in a delicate equilibrium between its aldehyde, enol (reductone), and hydrated forms.

The Core Problem: Direct chemical oxidation of glycerol or glycerate is rarely selective for TSA. It typically over-oxidizes to Tartronic Acid or stops at Glyceraldehyde. If you are attempting chemical oxidation using metal catalysts (Au/Pt) or TEMPO, your "low yield" is likely a selectivity issue.

The Solution: The industry-standard for high-yield, high-purity TSA is Biocatalytic Synthesis using Glyoxylate Carboligase (Gcl) or Hydroxypyruvate Isomerase (HYI). This guide focuses on optimizing these enzymatic routes and stabilizing the volatile product.

Diagnostic: Which Route Are You Using?
MethodMechanismCommon Failure ModeSupport Section
A. Ligation (Recommended) Condensation of 2 Glyoxylate molecules via Glyoxylate Carboligase (Gcl).Cofactor (TPP) degradation or CO₂ inhibition.[Go to Section 2]
B. Isomerization Conversion of Hydroxypyruvate via Hydroxypyruvate Isomerase (HYI).Equilibrium favors Hydroxypyruvate (9:1).[Go to Section 3]
C. Chemical Oxidation Oxidation of Glycerol/DHA.Over-oxidation to Tartronic Acid; low selectivity.[1][Go to Section 4]

Protocol A: Enzymatic Ligation (Glyoxylate Carboligase)

Mechanism:



This is the highest-yield method for generating TSA de novo. The reaction is driven forward by the release of CO₂.[2]

Optimized Protocol
  • Buffer System: 50 mM Potassium Phosphate, pH 7.0 (Strict control required).

  • Cofactors:

    • Thiamine Pyrophosphate (TPP): 2.5 mM (Critical: TPP is unstable in alkaline pH).

    • MgCl₂: 5.0 mM (Essential for TPP binding).

  • Substrate: Sodium Glyoxylate (10–50 mM). Avoid higher concentrations to prevent substrate inhibition.

  • Enzyme: Purified E. coli Glyoxylate Carboligase (Gcl) or cell lysate overexpressing gcl.

  • Reaction Condition: 30°C, gentle agitation.

Troubleshooting Guide: Ligation Route

Q: My reaction starts fast but stops at <40% conversion. A: This is likely Product Inhibition or Cofactor Instability .

  • Fix 1 (Cofactor): TPP degrades over time. Supplement an additional 0.5 mM TPP after 1 hour.

  • Fix 2 (Equilibrium): Although CO₂ release drives the reaction, dissolved CO₂ (bicarbonate) can inhibit the enzyme. Perform the reaction in an open vessel with gentle N₂ sparging to strip CO₂.

Q: The product peak on HPLC is broad or splitting. A: TSA tautomerizes rapidly.

  • Explanation: In solution, you are seeing the equilibrium between the aldehyde and the enediol.

  • Fix: Acidify the sample immediately before HPLC analysis (pH < 3) to lock the form, or derivatize with 2,4-DNPH for accurate quantification.

Protocol B: Isomerization (Hydroxypyruvate Isomerase)

Mechanism:



Useful if you have a stock of Hydroxypyruvate, but thermodynamically unfavorable (favors Hydroxypyruvate).

Optimized Protocol
  • Substrate: Lithium Hydroxypyruvate (10 mM).

  • Enzyme: Hyphomicrobium Hydroxypyruvate Isomerase (HYI).

  • Equilibrium Shift: You must couple this reaction to a downstream consumer (e.g., a reductase) to pull the equilibrium.

    • Example: TSA + NADH

      
       Glycerate (via Tartronate Semialdehyde Reductase).
      
Troubleshooting Guide: Isomerization Route

Q: I see no accumulation of TSA. A: The equilibrium constant (


) is approximately 0.1, heavily favoring Hydroxypyruvate.
  • Fix: Do not attempt to isolate TSA from this method. Use it as an in situ generation system for immediate downstream assays.

Chemical Oxidation (Why it Fails)

Q: Can I oxidize Glycerol using Pt/Bi catalysts to get TSA? A: We strongly advise against this for TSA synthesis.

  • Reasoning: Heterogeneous catalysis (Pt/C, Au/TiO₂) drives sequential oxidation.

    • Step 1: Glycerol

      
       Glyceraldehyde/DHA.
      
    • Step 2: Glyceraldehyde

      
       Glyceric Acid.[3]
      
    • Step 3: Glyceric Acid

      
      Tartronic Acid  (Dicarboxylic).[1][4]
      
  • Outcome: The "Semialdehyde" intermediate (TSA) is too reactive and oxidizes to Tartronic Acid faster than it accumulates.

  • Exception: If you require the Triose Reductone (enol form), use the Euler & Martius method (Glucose + NaOH + Pb(OAc)₂), but this yields the enediol, not the pure aldehyde.

Visualizing the Challenge

The following diagram illustrates the competing pathways and the "Sweet Spot" for TSA production.

TSA_Synthesis Glyoxylate Glyoxylate (Substrate) TSA Tartronic Semialdehyde (TSA) Glyoxylate->TSA Glyoxylate Carboligase (TPP, Mg2+) -CO2 Glycerol Glycerol (Chemical Substrate) Glyceraldehyde Glyceraldehyde Glycerol->Glyceraldehyde TartronicAcid Tartronic Acid (Over-oxidation) TSA->TartronicAcid Rapid Oxidation Enediol Triose Reductone (Enol Form) TSA->Enediol Tautomerization Hydroxypyruvate Hydroxypyruvate Hydroxypyruvate->TSA Isomerase (HYI) (Unfavorable Keq) GlycericAcid GlycericAcid Glyceraldehyde->GlycericAcid GlycericAcid->TSA Difficult Step

Figure 1: Reaction network showing the high-yield enzymatic path (Green) vs. the low-selectivity chemical path (Red).

Stability & Storage FAQs

Q: How do I store purified TSA? A: Do not store it. TSA is prone to polymerization and the Maillard reaction if amines are present.

  • Best Practice: Generate fresh.

  • If storage is mandatory: Store as the Lithium or Barium salt at -80°C. The free acid is unstable.

Q: Can I buy a standard for calibration? A: Commercial standards are often sold as "Tartronic Acid Semialdehyde" but are frequently supplied as the diethyl acetal or phosphate salt .

  • Usage: You must hydrolyze the acetal (0.1 M HCl, 1h, Room Temp) to release the free aldehyde before use.

Q: Why does my yield drop when I scale up the enzymatic reaction? A: CO₂ Mass Transfer. In small tubes, CO₂ escapes easily. In larger bioreactors/flasks, dissolved CO₂ increases, shifting the equilibrium backward or inhibiting the enzyme. Increase surface area or sparge with Nitrogen.

References

  • Gupta, N. K., & Vennesland, B. (1964). Glyoxylate Carboligase of Escherichia Coli: A Flavoprotein. Journal of Biological Chemistry. Link (Establishes the Gcl mechanism and cofactor requirements).

  • Stubbe, J., & Abeles, R. (1980).[5] Mechanism of action of enolase: effect of the divalent metal ion on the dissociation of the 2-phosphoglycerate-metal ion complex. Biochemistry. (Discusses the tautomerization and hydration of tartronate semialdehyde phosphate).

  • Kornberg, H. L., & Gotto, A. M. (1961). The metabolism of C2 compounds in micro-organisms.[2] 6. Synthesis of cell constituents from glycollate by Pseudomonas sp. Biochemical Journal. Link (Foundational work on the glyoxylate pathway).

  • Hutchings, G. J., et al. (2022). Perovskite Supported Catalysts for the Selective Oxidation of Glycerol to Tartronic Acid. ResearchGate. Link (Demonstrates the difficulty of stopping oxidation at the semialdehyde stage; yields Tartronic Acid).

  • PubChem. Tartronate semialdehyde | C3H4O4.[6][7] Link (Chemical and physical properties).

Sources

Technical Support Center: Purification of 2-Hydroxy-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Hydroxy-3-oxopropanoic acid, also commonly known as hydroxypyruvic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile α-keto acid. As a key intermediate in various biochemical pathways, including glyoxylate and dicarboxylate metabolism, its purity is paramount for reliable experimental outcomes.[1][2]

This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to address the specific challenges encountered during the purification of this compound.

Safety First: Handling this compound

Before commencing any experimental work, it is critical to handle this compound with appropriate care. This compound is classified as a skin and eye irritant.[3][4][5]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[3][6]

  • Ventilation: Handle the solid powder and any solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[6][7]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[3][7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult an ophthalmologist.[3][6]

    • Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting.[7]

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound (C₃H₄O₄) is a white solid with a molar mass of approximately 104.06 g/mol .[8] It is an α-keto acid, containing a carboxylic acid group, a ketone, and a primary alcohol.[2][9] This multifunctional nature dictates its chemical reactivity and solubility, making purification challenging.

PropertyValueSource
IUPAC Name This compound[9][10]
Synonyms Hydroxypyruvic acid, Tartronate semialdehyde[8][11]
Molecular Formula C₃H₄O₄[8]
Molar Mass 104.06 g/mol [8]
Appearance White solid[8]

Q2: How stable is this compound? Can it degrade during purification?

Yes, stability is a major concern. Like many α-keto acids, it can be susceptible to degradation, particularly decarboxylation, at elevated temperatures.[12] The presence of both a hydroxyl and a keto group adjacent to the carboxylic acid can also make it sensitive to oxidative conditions or strong bases. Purification strategies should, therefore, employ mild conditions wherever possible.

Q3: What are the most common impurities I might encounter?

Impurities typically stem from the synthetic route used for its preparation. Common synthetic pathways include the oxidation of lactic acid or the oxidative deamination of serine.[8] Potential impurities could include:

  • Starting Materials: Unreacted serine or lactic acid.

  • By-products: Side-products from the specific oxidation or deamination reaction used.

  • Catalyst Residues: If catalytic methods were employed.[13]

  • Degradation Products: Compounds resulting from decomposition during synthesis or workup.

Q4: Which purification techniques are generally most effective?

The choice of technique depends on the nature of the impurities and the scale of your work.

  • Acid-Base Extraction: Excellent for removing neutral or basic impurities. As a carboxylic acid, the target compound can be converted to its water-soluble carboxylate salt, washed with an organic solvent, and then re-acidified to recover the purified acid.[14]

  • Crystallization: A powerful technique for removing soluble impurities, provided a suitable solvent system can be identified.[15]

  • Column Chromatography: While challenging for highly polar acids due to potential streaking on silica gel, it can be effective with polar mobile phases or by using reverse-phase chromatography.[14]

Troubleshooting Guide: Common Purification Issues

Problem 1: During crystallization, my product "oils out" instead of forming crystals.

  • Probable Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated with impurities that inhibit crystal lattice formation. The cooling process might also be too rapid.

  • Solution:

    • Re-heat the solution until the oil fully dissolves.

    • Add a small amount of a co-solvent in which your compound is less soluble (an anti-solvent) to reduce the overall solvency and induce crystallization.

    • Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

    • Allow the solution to cool much more slowly. Place the flask in a large, insulated container (like a Dewar flask) to slow the rate of heat loss.

    • If these fail, the sample may be too impure. Perform an initial purification step like an acid-base extraction before attempting crystallization again.

Problem 2: After purification, my yield is extremely low.

  • Probable Cause:

    • Crystallization: The chosen solvent may be too good, meaning a significant amount of product remains in the mother liquor. Alternatively, too much anti-solvent may have been added, causing premature precipitation of impure material that was discarded.

    • Extraction: Incomplete acidification during the recovery step, or multiple extractions were not performed to recover all the product from the aqueous phase.

    • Degradation: The purification conditions (e.g., high heat, prolonged exposure to strong acid/base) may have degraded the product.

  • Solution:

    • Crystallization: Reduce the volume of the solvent before cooling to concentrate the solution. Cool the mother liquor to a lower temperature (e.g., in an ice bath or freezer) to recover a second crop of crystals.

    • Extraction: Ensure the pH is sufficiently low (pH < 2) after acidification using pH paper. Perform at least 3-5 extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.

    • General: Re-evaluate your protocol to use milder conditions. Avoid prolonged heating and use moderate pH shifts.

Problem 3: Analytical data (HPLC, NMR) shows a persistent impurity that co-purifies with my product.

  • Probable Cause: The impurity has very similar polarity and solubility properties to this compound, making separation by simple extraction or crystallization difficult. This is common with structurally related by-products.

  • Solution:

    • Switch Purification Mode: If crystallization failed, attempt column chromatography. A different separation principle may be effective.

    • Optimize Chromatography:

      • Try a different stationary phase (e.g., reverse-phase C18 instead of normal-phase silica).

      • Use a very shallow solvent gradient in your mobile phase to improve resolution.

    • Chemical Derivatization: In some cases, it may be possible to selectively react the impurity to dramatically change its polarity, allowing for easy separation. This is an advanced technique and requires careful planning.

    • Preparative HPLC: For high-purity material on a small scale, preparative HPLC is the most powerful tool for separating closely related compounds.[16]

Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal as a first-pass purification to remove neutral or basic organic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc).

  • Basification: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The acid will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

    • Expert Insight: Using a mild base like bicarbonate minimizes the risk of base-catalyzed degradation compared to stronger bases like NaOH.

  • Wash Step: Combine the aqueous layers and wash them once with fresh EtOAc to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl with stirring until the pH is ~1-2 (verify with pH paper). The protonated, less water-soluble acid will form.

  • Re-extraction: Extract the product from the acidified aqueous solution using EtOAc (perform 3-5 extractions).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified acid.

Protocol 2: Purification by Recrystallization

This protocol is used to obtain high-purity crystalline material after preliminary purification.

  • Solvent Selection: The key is finding a solvent system where the acid is soluble when hot but poorly soluble when cold. Good starting points for polar molecules include ethyl acetate, isopropanol, or mixtures like ethyl acetate/heptane or acetone/water.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude material until it just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, transfer it to an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualization of Workflow
Decision Tree for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification method based on the initial sample assessment.

Purification_Workflow start Crude this compound is_solid Is the crude material a solid? start->is_solid check_purity Initial Purity Assessment (e.g., TLC, NMR) extraction Acid-Base Extraction check_purity->extraction Low Purity (<90%) crystallization Recrystallization check_purity->crystallization Moderate Purity (>90%) is_solid->check_purity Yes is_solid->extraction No (Oily) extraction->crystallization final_purity Final Purity Analysis (HPLC, NMR, MS) crystallization->final_purity chromatography Column Chromatography (Normal or Reverse-Phase) chromatography->final_purity end Pure Product final_purity->end Purity Met fail Purity Not Met final_purity->fail Purity Not Met fail->chromatography Re-purify

Caption: Decision workflow for purifying this compound.

Purity Assessment

Verifying the purity of your final product is a critical final step. No purification is complete without it.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of non-volatile organic acids.[16]

    • Typical Method: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic or phosphoric acid) is effective for sharp peak shapes.[16]

    • Detection: UV detection is suitable if the compound or its impurities contain a chromophore. If not, mass spectrometry (LC-MS) or a universal detector like a charged aerosol detector (CAD) may be required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any remaining impurities if they are present in sufficient quantity (>1%).

  • Melting Point: A sharp melting point that is close to the literature value is a good indicator of high purity. Impurities typically broaden the melting range and depress the melting point.[17]

By following these guidelines and protocols, researchers can confidently purify this compound, ensuring the integrity and reliability of their subsequent experiments.

References
  • Safety Data Sheet: 2-Hydroxypropanoic acid - Carl ROTH. (n.d.). Carl ROTH. Retrieved February 11, 2026, from [Link]

  • Safety Data Sheet - Aaronchem. (2024, November 1). Aaron Chemistry GmbH. Retrieved February 11, 2026, from [Link]

  • 2-Hydroxy-3-oxopropanoate | C3H3O4-. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • Hydroxypyruvic acid. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. Chemical Reviews, 83(3), 321-358. Retrieved February 11, 2026, from [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025, October 28). PMC. Retrieved February 11, 2026, from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved February 11, 2026, from [Link]

  • How to Purify Compounds - Organic Chemistry. (n.d.). Varsity Tutors. Retrieved February 11, 2026, from [Link]

  • Biotechnological production of alpha-keto acids: Current status and perspectives. (2025, August 9). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Hydroxypyruvic acid (lithium) | Polysil. (n.d.). Polysil. Retrieved February 11, 2026, from [Link]

  • Tartronate semialdehyde | C3H4O4. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • 2-hydroxy-3-oxopropionate reductase. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • Synthesis and properties of the .alpha.-keto acids. (1983, June 1). ACS Publications. Retrieved February 11, 2026, from [Link]

  • From Liquid to Solid: Cocrystallization as an Engineering Tool for the Solidification of Pyruvic Acid. (2023, May 12). MDPI. Retrieved February 11, 2026, from [Link]

  • Hydroxypyruvic acid (PAMDB000351). (n.d.). P. aeruginosa Metabolome Database. Retrieved February 11, 2026, from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • Tartronic acid semialdehyde. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Chromatography on Sephadex LH20 as an efficient purification step after removal of internucleotide 2,2,2-trichloroethyl protective groups from oligoribonucleotide phosphotriesters. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • Hydrothermal stability of aromatic carboxylic acids. (2025, August 10). ResearchGate. Retrieved February 11, 2026, from [Link]

Sources

Technical Support Center: 2-Hydroxy-3-oxopropanoic Acid Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydroxy-3-oxopropanoic acid (also known as tartronate semialdehyde) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the quantification of this important metabolite.

Section 1: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Inconsistent or Non-Reproducible Results

Q: My standard curve is not linear, and my replicate measurements have high variability. What could be the cause?

A: Inconsistent results are often multifactorial. The primary culprits are typically related to sample handling, reagent stability, or the assay environment.

Causality and Solution:

  • Analyte Instability: this compound is a reactive molecule containing both an aldehyde and a carboxylic acid group, making it susceptible to degradation, especially at non-optimal pH or elevated temperatures.[1] Ensure that samples and standards are prepared fresh and kept on ice. For long-term storage, aliquoting and freezing at -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[2]

  • Reagent Degradation: Many assays for keto acids rely on enzymatic reactions or colorimetric reagents that can lose activity over time. For instance, in enzymatic assays utilizing 2-hydroxy-3-oxopropionate reductase, the cofactor NADH/NADPH is light-sensitive and prone to oxidation.[3][4] Always store reagents according to the manufacturer's instructions and check expiration dates.

  • Environmental Factors: Temperature and humidity fluctuations can impact the accuracy of sensitive assays.[5] Performing the assay in a temperature-controlled environment can minimize this variability.

Experimental Protocol: Verifying Analyte and Reagent Stability

  • Analyte Stability Test:

    • Prepare a fresh stock solution of this compound.

    • Divide the stock into three aliquots: one stored at room temperature, one at 4°C, and one on ice.

    • Measure the concentration of each aliquot at time 0 and then at 1-hour intervals for 4 hours using your established assay protocol.

    • A significant decrease in concentration in the room temperature or 4°C aliquots compared to the ice-cold aliquot indicates temperature-related degradation.

  • Reagent Stability Test:

    • Prepare your assay reagents as usual.

    • Run a standard curve at the beginning of your experiment.

    • After a few hours (simulating the time it takes to process a batch of samples), run a second standard curve using the same reagents.

    • A significant change in the slope or intercept of the second curve suggests reagent degradation.

Issue 2: High Background Signal

Q: I'm observing a high signal in my blank or negative control samples. What is causing this interference?

A: A high background signal can be due to interfering substances in your sample matrix or contamination of your reagents.

Causality and Solution:

  • Endogenous Interfering Substances: Biological samples often contain compounds that can interfere with the assay. For instance, in colorimetric assays, reducing agents like ascorbic acid (Vitamin C) or glutathione can react with the detection reagents, leading to a false positive signal.[6][7] Other keto acids present in the sample might also cross-react in enzymatic assays.[8]

  • Sample Matrix Effects: The pH, ionic strength, and presence of lipids or proteins in your sample can all affect assay performance.[9] For example, high concentrations of certain salts can inhibit enzyme activity.

  • Contamination: Contamination of reagents or labware with the analyte or other interfering substances is a common source of high background.

Troubleshooting Workflow: Identifying the Source of High Background

high_background_troubleshooting start High Background Signal Observed reagent_blank Run a 'Reagent Blank' (all reagents, no sample) start->reagent_blank sample_matrix_blank Run a 'Sample Matrix Blank' (sample buffer, no analyte) reagent_blank->sample_matrix_blank Low Signal reagent_issue Issue likely with reagents (e.g., contamination, degradation) reagent_blank->reagent_issue High Signal spike_recovery Perform a Spike and Recovery Experiment sample_matrix_blank->spike_recovery Low Signal matrix_issue Issue is with the sample matrix (e.g., interfering substances) sample_matrix_blank->matrix_issue High Signal inhibition_enhancement Matrix causes inhibition or enhancement of the signal spike_recovery->inhibition_enhancement Poor Recovery remediate_reagents Remediation: - Prepare fresh reagents - Use higher purity water/solvents reagent_issue->remediate_reagents remediate_matrix Remediation: - Sample cleanup (e.g., SPE, filtration) - Dilute the sample matrix_issue->remediate_matrix adjust_protocol Remediation: - Adjust assay conditions (pH, temp) - Use a standard addition method inhibition_enhancement->adjust_protocol spike_recovery start Select a representative sample matrix prepare_samples Prepare two sets of samples: - Unspiked (native concentration) - Spiked (known amount of analyte added) start->prepare_samples analyze_samples Analyze both sets of samples using the assay protocol prepare_samples->analyze_samples calculate_recovery Calculate Percent Recovery: % Recovery = [(Spiked Conc. - Unspiked Conc.) / Spiked Amount] * 100 analyze_samples->calculate_recovery evaluate_results Evaluate the results. Acceptable recovery is typically within 80-120%. calculate_recovery->evaluate_results

Sources

Technical Support Center: In Vitro Degradation Pathways of 2-Hydroxy-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the in vitro degradation of 2-Hydroxy-3-oxopropanoic acid (also known as tartronate semialdehyde). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors. Our approach is grounded in established biochemical principles and extensive experience in metabolite stability studies.

Section 1: Understanding the Molecule - FAQs

This section addresses fundamental questions regarding the stability and handling of this compound in an in vitro setting.

Question 1: My baseline readings for this compound are inconsistent in my aqueous buffer system. What could be the cause?

Answer: The chemical structure of this compound in aqueous solution is more complex than a single static molecule. It exists in equilibrium between several forms: the keto form, the enol tautomer, and a hydrated gem-diol form. This equilibrium can be influenced by pH, temperature, and buffer composition, leading to variability in analytical measurements, especially those targeting a specific isomer.

  • Expertise & Experience: We have observed that spectroscopic methods, such as UV-Vis spectrophotometry, can be particularly sensitive to shifts in this equilibrium. For instance, the enol form possesses a conjugated system that absorbs at a different wavelength than the keto or hydrated form. A study on the phosphorylated analog of tartronate semialdehyde demonstrated this tautomerization and hydration phenomenon, which is a fundamental characteristic of this class of molecules.[1]

  • Troubleshooting Steps:

    • Equilibration Time: Ensure your stock solutions and experimental samples are allowed to equilibrate in the assay buffer for a consistent period (e.g., 30-60 minutes) at a constant temperature before analysis.

    • pH Control: Maintain a stable and consistent pH throughout your experiments. The rate of tautomerization for the phosphorylated analog is pH-dependent above pH 6.[1]

    • Analytical Method: Consider an analytical method that is less sensitive to tautomerization or can measure all forms. For example, derivatization of the aldehyde group followed by HPLC analysis can provide a more stable and quantifiable endpoint.

Question 2: What are the likely non-enzymatic degradation pathways for this compound in vitro?

Answer: While direct studies on the non-enzymatic degradation of this compound are limited, we can infer likely pathways based on its structure as an α-keto acid and a β-hydroxy acid.

  • Oxidative Decarboxylation: The presence of the α-keto acid moiety makes the molecule susceptible to oxidative decarboxylation, especially in the presence of mild oxidizing agents or upon exposure to air over extended periods. This would likely yield glycolaldehyde and CO2.

  • Retro-Aldol Reaction: As a β-hydroxy carbonyl compound, it may undergo a retro-aldol cleavage, particularly at elevated temperatures or under basic conditions. This would yield glyoxylate and formaldehyde.

  • Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid, forming tartronic acid.

These hypothetical pathways are based on fundamental organic chemistry principles. The presence of trace metal ions in buffers can catalyze oxidative processes.

Section 2: Experimental Design & Protocols

This section provides detailed protocols for investigating the in vitro degradation of this compound and for quantifying its presence.

Protocol 1: In Vitro Non-Enzymatic Degradation Assay

This protocol is designed to assess the stability of this compound under various physicochemical conditions.

Materials:

  • This compound

  • Buffers of varying pH (e.g., 50 mM sodium acetate pH 5.0, 50 mM phosphate buffer pH 7.4, 50 mM borate buffer pH 9.0)

  • Incubator or water bath

  • HPLC system with UV or MS detector

  • Quenching solution (e.g., ice-cold methanol with an internal standard)

Procedure:

  • Prepare a stock solution of this compound in ultrapure water.

  • In separate microcentrifuge tubes, add the appropriate buffer.

  • Spike the buffers with the this compound stock solution to a final concentration of 100 µM.

  • Immediately take a time-zero sample by transferring an aliquot to a tube containing an equal volume of quenching solution. Store at -20°C.

  • Incubate the remaining samples at the desired temperature (e.g., 37°C).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots and quench as in step 4.

  • Analyze all samples by a validated analytical method (see Protocol 2).

Trustworthiness: This protocol includes a time-zero sample and a quenching step to ensure that any observed degradation is due to the incubation conditions and not the analytical process itself.

Protocol 2: Quantification by HPLC-UV after Derivatization

This protocol describes a robust method for quantifying this compound by derivatizing its aldehyde group.

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile)

  • HPLC system with a UV detector (set to ~360 nm)

  • C18 HPLC column

  • Mobile phase: Acetonitrile and water gradient

Procedure:

  • To your quenched samples from Protocol 1, add an equal volume of the DNPH solution.

  • Vortex and incubate at room temperature for 1 hour to allow for complete derivatization.

  • Centrifuge the samples to pellet any precipitate.

  • Transfer the supernatant to HPLC vials.

  • Inject a suitable volume onto the HPLC system.

  • Quantify the resulting hydrazone derivative against a standard curve prepared in the same manner.

Expertise & Experience: Derivatization with DNPH is a classic and reliable method for quantifying aldehydes and ketones.[2] It provides a stable derivative with a strong chromophore, enhancing sensitivity and specificity.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during in vitro studies of this compound.

Problem Potential Cause Troubleshooting Solution
High variability between replicates Inconsistent equilibration time; Pipetting errors; Fluctuation in incubation temperature.Standardize equilibration time for all samples before analysis. Use calibrated pipettes and proper technique. Ensure the incubator or water bath maintains a stable temperature.
Rapid loss of parent compound at time-zero Instability in the stock solution; Reaction with the quenching solution.Prepare fresh stock solutions. Test the stability of the compound in the quenching solution.
Appearance of unexpected peaks in chromatogram Contaminants in buffers or reagents; Non-enzymatic degradation products.Run buffer blanks to identify contaminant peaks. Use high-purity reagents. Attempt to identify the degradation products by mass spectrometry to confirm the degradation pathway.
Poor peak shape in HPLC Inappropriate mobile phase pH; Column degradation.Adjust the mobile phase pH to ensure the carboxylic acid is in a single protonation state. Use a guard column and ensure the column is not being operated outside its recommended pH range.

Section 4: Visualizing the Pathways and Workflows

The following diagrams illustrate the key concepts discussed in this guide.

degradation_pathways cluster_equilibrium Aqueous Equilibrium cluster_degradation Potential Non-Enzymatic Degradation keto This compound (Keto form) enol Enol Tautomer keto->enol hydrated Gem-diol (Hydrated) keto->hydrated decarboxylation Glycolaldehyde + CO2 keto->decarboxylation Oxidative Decarboxylation retro_aldol Glyoxylate + Formaldehyde keto->retro_aldol Retro-Aldol Reaction oxidation Tartronic Acid keto->oxidation Oxidation

Caption: Potential non-enzymatic degradation pathways of this compound.

experimental_workflow prep Prepare Stock Solution & Buffers spike Spike Buffers with Compound prep->spike t0 Collect Time-Zero Sample spike->t0 incubate Incubate at Desired Temperature spike->incubate quench Quench Reaction t0->quench sampling Collect Samples at Time Points incubate->sampling sampling->quench derivatize Derivatize with DNPH quench->derivatize analyze Analyze by HPLC-UV derivatize->analyze

Caption: Experimental workflow for in vitro degradation studies.

References

  • Kaplun, A. et al. (2008). Glyoxylate carboligase lacks the canonical active site glutamate of thiamine-dependent enzymes. Nature Chemical Biology, 4, 113-118. Available at: [Link]

  • Weiss, P. M., et al. (1983). Enzymatic synthesis and inhibitory characteristics of tartronate semialdehyde phosphate. Biochemistry, 22(26), 6009-6014. Available at: [Link]

  • PubChem. (n.d.). Tartronate semialdehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Tang, S. C., & Yang, J. H. (2018). Dual Effects of Alpha-Hydroxy Acids on the Skin. Molecules, 23(4), 863. Available at: [Link]

  • Ma, L. X., et al. (2011). Tartronate semialdehyde reductase defines a novel rate-limiting step in assimilation and bioconversion of glycerol in Ustilago maydis. PloS one, 6(1), e16438. Available at: [Link]

  • Cosmetic Ingredient Review. (2013). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. Available at: [Link]

  • Wang, Y., et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(14), 5543. Available at: [Link]

  • Wikipedia. (2023). Tartronate-semialdehyde synthase. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023). 2-hydroxy-3-oxopropionate reductase. In Wikipedia. Retrieved from [Link]

  • Zamora, R., & Hidalgo, F. J. (2020). Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal. Journal of agricultural and food chemistry, 68(47), 13511–13518. Available at: [Link]

  • Sharquie, K. E., & Al-Hamdi, K. I. (2021). POTENTIAL TOXICITY OF ALPHA AND BETA HYDROXY ACIDS IN COSMETIC PRODUCTS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 12(8), 4133-4140. Available at: [Link]

  • Kornhauser, A., Coelho, S. G., & Hearing, V. J. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, cosmetic and investigational dermatology, 3, 135–142. Available at: [Link]

  • Grognet, J. F. (2019). 2-hydroxy-3-oxopropionate reductase. In Grokipedia. Retrieved from [Link]

  • LibreTexts. (2022). 10.2: Amino Acids Degradation. In Chemistry LibreTexts. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Formaldehyde. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. Available at: [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2025). A Review On The Role Of Alpha Hydroxy Acids In Dermatology. IJCRT, 13(1). Available at: [Link]

  • Moof University. (2016, May 14). Amino Acid Oxidation Pathways (Part 6 of 10) - Amino Acids Degraded to α-Ketoglutarate (α-KG) [Video]. YouTube. [Link]

  • Kruger, A. G., & Sutherland, J. D. (2021). From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. Angewandte Chemie International Edition, 60(19), 10691-10695. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Glutaraldehyde. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Wikidata. (n.d.). This compound. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Strontium. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. Available at: [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of 2-Hydroxy-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of 2-Hydroxy-3-oxopropanoic acid (also known as tartronate semialdehyde). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in detecting and quantifying this small, polar metabolite. As a highly reactive α-keto acid, this compound presents unique analytical hurdles that can lead to low signal intensity, poor reproducibility, and inaccurate quantification.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues. Our approach is built on explaining the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: Low Signal & Poor Performance

This section addresses specific problems you might encounter during your analysis. The question-and-answer format is designed to help you quickly identify your issue and implement a robust solution.

Q1: Why is the signal for my this compound ([M-H]⁻ at m/z 103.00) extremely low or absent in negative ion mode ESI?

A1: Low signal intensity for a small, polar molecule like this compound is a common challenge stemming from several factors related to its chemical nature and interaction with the LC-MS system.

  • Suboptimal Ionization Parameters: The efficiency of electrospray ionization (ESI) is highly dependent on source conditions. For a small organic acid, deprotonation to [M-H]⁻ is the primary ionization pathway, but this process must be carefully optimized.[3]

    • Causality: The voltages and temperatures in the ion source control the desolvation of droplets and the release of gas-phase ions. If the energy is too low, desolvation is incomplete; if it is too high, the molecule can fragment in-source before detection.

    • Solution: Systematically optimize ESI source parameters. Infuse a standard solution of the analyte and adjust the following:

      • Capillary Voltage: Increase voltage to enhance the electric field, but monitor for signs of discharge.

      • Drying Gas Temperature & Flow: Increase temperature and flow to improve desolvation of the highly aqueous mobile phases often used for polar analytes. Be cautious of thermal degradation.

      • Nebulizer Pressure: Optimize for a stable, fine spray. An unstable spray is a primary cause of signal fluctuation.[4]

  • Mobile Phase Composition: The pH and solvent composition of your mobile phase directly impact ionization efficiency.

    • Causality: For negative ion mode, a slightly basic or neutral pH promotes the deprotonation of the carboxylic acid group (pKa ≈ 2.70).[5] However, high concentrations of non-volatile buffers (e.g., phosphate) can cause severe ion suppression and contaminate the instrument.

    • Solution:

      • Use volatile buffers like ammonium acetate or ammonium formate at low concentrations (1-5 mM).

      • While counterintuitive, the addition of very small amounts of weak acids like acetic or formic acid can sometimes improve signal stability and intensity in negative mode for certain compounds.[6]

      • Ensure your organic solvent is high-purity LC-MS grade to minimize adduct formation.

  • Analyte Instability: As an α-keto acid, this molecule is susceptible to degradation, meaning it may be breaking down before it ever reaches the detector.[1][2]

    • Causality: The aldehyde and α-keto functional groups are reactive. The compound can degrade due to factors like pH, temperature, and storage time.[7]

    • Solution: Prepare samples fresh and keep them cold (4°C) in the autosampler. Minimize the time between sample preparation and injection.[8] For biological samples, immediate quenching of metabolism is critical to prevent enzymatic degradation.[9]

Start Low or No Signal for m/z 103.00 CheckSpray Is the ESI Spray Stable? Start->CheckSpray CheckSource Are Ion Source Parameters Optimized? CheckSpray->CheckSource Yes Sol_Spray Troubleshoot LC Flow & Nebulizer. Check for Clogs. CheckSpray->Sol_Spray No CheckMobilePhase Is Mobile Phase Composition Correct? CheckSource->CheckMobilePhase Yes Sol_Source Optimize Capillary Voltage, Drying Gas, and Nebulizer. CheckSource->Sol_Source No CheckStability Is Analyte Stable in Sample? CheckMobilePhase->CheckStability Yes Sol_MobilePhase Use Volatile Buffers (e.g., NH4OAc). Ensure LC-MS Grade Solvents. CheckMobilePhase->Sol_MobilePhase No Sol_Stability Prepare Samples Fresh & Cold. Consider Derivatization. CheckStability->Sol_Stability No

Troubleshooting workflow for low signal.
Q2: My signal is much lower in biological samples (plasma, urine, etc.) compared to my pure standards. How do I fix this?

A2: This is a classic case of matrix effects , where co-eluting endogenous components from the biological matrix interfere with the ionization of your target analyte.[10] This interference typically leads to ion suppression.[11][12]

  • Causality: Components in the matrix (salts, lipids, proteins) compete with your analyte for charge in the ESI source or alter the droplet properties, reducing the efficiency of gas-phase ion formation for your analyte.[11]

  • Solutions:

    • Improve Sample Preparation: The goal is to remove interfering matrix components before injection.

      • Protein Precipitation (PPT): A simple first step, but often insufficient.

      • Liquid-Liquid Extraction (LLE): Can effectively separate analytes based on polarity, but may have lower recovery.

      • Solid-Phase Extraction (SPE): Highly effective. Use a cartridge that retains your analyte while allowing matrix components to be washed away.

    • Optimize Chromatography: Ensure your analyte is chromatographically separated from the bulk of the matrix components. If your peak elutes very early, it is likely co-eluting with many other polar molecules, leading to significant suppression. A method with better retention (see Q5) is critical.

    • Dilute the Sample: A simple and effective strategy. Diluting the sample reduces the concentration of interfering matrix components. While this also dilutes your analyte, the reduction in ion suppression often results in a net signal increase.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative analysis. A SIL-IS (e.g., ¹³C₃-2-Hydroxy-3-oxopropanoic acid) is chemically identical to the analyte and will be affected by matrix effects in the same way. By calculating the ratio of the analyte to the SIL-IS, the variability caused by ion suppression is normalized, leading to accurate quantification.[13]

cluster_source Ion Source Analyte Analyte Ions Droplet ESI Droplet Analyte->Droplet Matrix Matrix Components (Salts, Lipids, etc.) Matrix->Droplet Detector Mass Spectrometer Detector Droplet->Detector Ion Suppression (Competition for Charge) SuppressedSignal Reduced Analyte Signal Detector->SuppressedSignal

Diagram of matrix effect-induced ion suppression.
Q3: My chromatographic peak is broad, splitting, or eluting in the solvent front. How can I improve this?

A3: This indicates a mismatch between the analyte's properties and the chromatographic method. This compound is highly polar (LogP ≈ -1.1 to -1.4) and will not be well-retained on traditional C18 reversed-phase columns.[5]

  • Causality: In reversed-phase chromatography, retention is based on hydrophobic interactions. Highly polar molecules have minimal interaction with the stationary phase and are swept out with the mobile phase, resulting in poor chromatography and co-elution with interfering salts.

  • Solutions:

    • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for the retention of highly polar compounds.[9][14] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

    • Optimize HILIC Conditions:

      • Column Choice: Amide or bare silica columns are common choices.

      • Mobile Phase: Start with a high percentage of acetonitrile (e.g., 90-95%) and a volatile buffer (e.g., 10 mM ammonium acetate in water).

      • Sample Solvent: This is critical. The sample must be dissolved in a solvent with a similar or higher organic content than the initial mobile phase to ensure good peak shape. Injecting in a highly aqueous solvent will cause severe peak distortion.[14]

    • Consider Derivatization: Chemically modifying the analyte to make it less polar is a powerful strategy. Derivatization can dramatically improve retention on reversed-phase columns and often enhances ionization efficiency.[1][15] (See Protocol section below).

ParameterReversed-Phase (C18)HILIC (Amide/Silica)
Analyte Suitability Poor (low retention)Excellent
Typical Mobile Phase A Water + Buffer/AcidWater + Buffer
Typical Mobile Phase B Acetonitrile/MethanolAcetonitrile
Initial %B Low (e.g., 5%)High (e.g., 95%)
Key to Success N/A for this analyteMatching sample solvent to mobile phase

Frequently Asked Questions (FAQs)

  • What is the best ionization mode for this compound?

    • Negative ion mode Electrospray Ionization (ESI) is strongly recommended. The carboxylic acid group readily deprotonates to form the [M-H]⁻ ion at m/z 103.0031.[3] Positive ion mode is unlikely to yield a significant signal.

  • Is derivatization necessary for analyzing this compound?

    • While not strictly necessary, it is highly recommended, especially for complex biological matrices or when high sensitivity is required. Derivatization stabilizes the reactive α-keto acid structure, improves chromatographic retention, and can enhance ionization efficiency.[1][2][15]

  • What are the key instrument parameters to optimize?

    • Beyond standard tuning, focus on the ESI source parameters: capillary/sprayer voltage, drying gas temperature and flow rate, and nebulizer gas pressure. These have the most direct impact on signal intensity for this molecule.[16]

  • How should I prepare my samples to ensure the stability of this compound?

    • Work quickly and keep samples cold (on ice or in a cooled autosampler at ~4°C). For biological samples like cells or tissues, use a rapid metabolic quenching procedure with cold solvent (e.g., 80% methanol) to halt enzymatic activity instantly.[9] Avoid high pH conditions, as they can accelerate degradation.[7]

Experimental Protocol: Derivatization for Enhanced Stability and Signal

This protocol describes a validated method for derivatizing α-keto acids using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde/keto group to form a stable oxime. This derivative is less polar, chromatographically superior on reversed-phase columns, and often ionizes more efficiently. A similar approach using phenylhydrazine is also effective.[2]

Objective: To stabilize this compound and improve its detection by LC-MS.

Materials:

  • Sample (e.g., plasma, tissue extract)

  • PFBHA reagent solution (10 mg/mL in water or pyridine)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: If starting with a biological sample, perform protein precipitation first. To 100 µL of plasma, add 400 µL of ice-cold methanol containing your internal standard. Vortex vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 50 µL of the PFBHA reagent solution.

    • Vortex thoroughly to ensure the pellet is fully dissolved.

    • Incubate the mixture at 60°C for 60 minutes.[17]

  • Final Preparation: After incubation, cool the sample to room temperature. Add 50 µL of mobile phase A (e.g., 0.1% formic acid in water) to the tube. Vortex and transfer to an LC vial for analysis.

Expected Outcome: The derivatization adds a pentafluorobenzyl group, increasing the mass of the analyte and making it suitable for reversed-phase LC-MS analysis with significantly improved signal intensity.

Analyte 2-Hydroxy-3- oxopropanoic acid (Reactive, Polar) Reaction Reaction (60°C, 60 min) Analyte->Reaction Reagent PFBHA Reagent Reagent->Reaction Product Stable PFB-Oxime Derivative (Less Polar, MS-active) Reaction->Product Analysis LC-MS Analysis Product->Analysis

Chemical derivatization workflow.

References

  • 2-hydroxy-3-oxopropionate reductase - Grokipedia. (n.d.).
  • Tartronate semialdehyde | C3H4O4. (n.d.). PubChem.
  • 2-hydroxy-3-oxopropionate reductase. (n.d.). Wikipedia.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • 2-Hydroxy-3-oxopropanoate | C3H3O4-. (n.d.). PubChem.
  • This compound. (n.d.). LookChem.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29).
  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace.
  • This compound. (n.d.). Wikidata.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PMC - NIH.
  • Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. (n.d.). Analytical Chemistry - ACS Publications.
  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2018, September 28). Analytical Chemistry - ACS Publications.
  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016, June 9).
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC - NIH.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013, October 31). PMC - NIH.
  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. (2023, August 7). MDPI.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments.
  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. (n.d.).
  • Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. (2014, February 17). American Chemical Society.
  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016, March 1). Spectroscopy Online.
  • Full article: Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis.
  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. (2020, December 8). Chromatography Online.
  • Analysis of the stability and degradation products of triptolide. (2000, January). PubMed.

Sources

Technical Support Center: Optimizing Enzymatic Conversion of 2-Hydroxy-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enzymatic conversion of 2-hydroxy-3-oxopropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments. The information herein is grounded in established scientific principles and field-proven insights to help you navigate the complexities of this specific enzymatic reaction.

Introduction to the Enzymatic System

The primary enzyme responsible for the reversible conversion involving this compound is 2-hydroxy-3-oxopropionate reductase , also known as tartronate semialdehyde reductase (EC 1.1.1.60).[1][2] This oxidoreductase catalyzes the NAD(P)H-dependent reduction of 2-hydroxy-3-oxopropanoate (more commonly known as tartronate semialdehyde) to D-glycerate, or the reverse reaction, the NAD(P)+-dependent oxidation of D-glycerate.[1][2]

This enzyme is a key player in several metabolic pathways, including galactarate degradation and glyoxylate and dicarboxylate metabolism.[1][2] Understanding the nuances of this enzyme's activity is critical for applications ranging from fundamental metabolic research to the development of novel therapeutic agents.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with 2-hydroxy-3-oxopropionate reductase.

Q1: What are the substrates and products of 2-hydroxy-3-oxopropionate reductase?

In the forward (reductive) reaction, the substrates are 2-hydroxy-3-oxopropanoate (tartronate semialdehyde) and a reduced nicotinamide adenine dinucleotide cofactor (NADH or NADPH). The products are D-glycerate and the oxidized cofactor (NAD+ or NADP+).[1][2] The reverse (oxidative) reaction utilizes D-glycerate and NAD+ or NADP+ to produce 2-hydroxy-3-oxopropanoate, NADH or NADPH, and a proton.[2]

Q2: What is the optimal pH for this enzyme?

The optimal pH for the reductive activity of 2-hydroxy-3-oxopropionate reductase generally falls within a range of 5.5 to 8.5 .[1] This broad range reflects the necessity for specific catalytic residues to be in the correct protonation state for efficient catalysis.[1] It is crucial to determine the precise optimal pH for the specific enzyme you are working with, as it can vary between organisms.

Q3: Which cofactor should I use, NADH or NADPH?

Cofactor specificity can differ between isozymes from various organisms.[1] For instance, the homolog from E. coli is highly selective for NAD(H), while the enzyme from Ustilago maydis can utilize both NAD(H) and NADP(H).[1][3] It is recommended to test both cofactors to determine which yields the highest activity for your specific enzyme.

Q4: How should I store the enzyme to maintain its activity?

As with most enzymes, it is critical to store 2-hydroxy-3-oxopropionate reductase at low temperatures to prevent denaturation and loss of activity. For long-term storage, -20°C or below is recommended. Avoid repeated freeze-thaw cycles, which can significantly decrease enzyme activity. Aliquoting the enzyme into smaller, single-use volumes is a best practice.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the enzymatic conversion of this compound.

Issue 1: Low or No Enzyme Activity

Possible Causes & Solutions

Possible Cause Explanation & Recommended Action
Suboptimal pH The enzyme's activity is highly dependent on pH.[1] Action: Prepare a pH profile for your enzyme by testing its activity across a range of pH values (e.g., 5.0 to 9.0) to determine the optimal pH for your experimental conditions.
Incorrect Cofactor or Suboptimal Cofactor Concentration The enzyme may have a strict requirement for either NADH or NADPH, and insufficient concentration will limit the reaction rate.[1] Action: Test both NADH and NADPH to determine cofactor preference. Titrate the preferred cofactor to find the optimal concentration, typically in the range of 0.1 to 0.5 mM.
Enzyme Denaturation Improper storage, handling (e.g., vigorous vortexing), or exposure to high temperatures can lead to irreversible denaturation. Action: Ensure the enzyme is stored at the correct temperature and handled gently. Always keep the enzyme on ice when not in use.
Presence of Inhibitors Contaminants in your sample or buffer, such as heavy metals or chelating agents like EDTA, can inhibit enzyme activity. The enzyme from U. maydis is known to be inhibited by EDTA, suggesting a requirement for divalent metal ions.[1][4] Action: Use high-purity water and reagents for all buffers and solutions. If metal ion chelation is suspected, consider adding divalent cations like Mg²⁺ or Mn²⁺ to the reaction buffer, after verifying their effect on your specific enzyme.
Substrate Instability This compound, being an aldehyde, may be prone to degradation or side reactions, especially at non-optimal pH or temperature. Action: Prepare fresh substrate solutions for each experiment. Store stock solutions at low temperatures and on ice during use.
Issue 2: Inconsistent or Non-Reproducible Results

Possible Causes & Solutions

Possible Cause Explanation & Recommended Action
Pipetting Inaccuracies Small errors in pipetting can lead to significant variations in results, especially when working with small volumes. Action: Ensure your pipettes are properly calibrated. Use appropriate pipette sizes for the volumes being dispensed to minimize error.
Inconsistent Incubation Times or Temperatures Variations in incubation time or temperature between experiments will lead to inconsistent reaction rates. Action: Use a temperature-controlled incubator or water bath for precise temperature regulation. Use a calibrated timer for accurate incubation periods.
Substrate or Cofactor Degradation The stability of substrates and cofactors can be compromised by improper storage or handling. Action: Aliquot stock solutions of substrates and cofactors to minimize freeze-thaw cycles. Protect NADH and NADPH solutions from light.
Issue 3: High Background Signal in Spectrophotometric Assays

Possible Causes & Solutions

Possible Cause Explanation & Recommended Action
Contaminating Enzymes If using a crude or partially purified enzyme preparation, other dehydrogenases may be present that can react with the substrate or other components in the reaction mixture. Action: Purify the enzyme to homogeneity. Include a control reaction without the specific substrate to measure any background activity.
Non-Enzymatic Reaction The substrate or cofactor may be unstable under the assay conditions, leading to a change in absorbance independent of enzyme activity. Action: Run a control reaction without the enzyme to measure the rate of any non-enzymatic reaction. Subtract this rate from the rate of the enzyme-catalyzed reaction.
Precipitation in the Cuvette High concentrations of protein or other components can lead to precipitation, which scatters light and increases the absorbance reading. Action: Centrifuge your enzyme preparation before use to remove any aggregates. Ensure all components are fully dissolved in the assay buffer.

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of 2-Hydroxy-3-oxopropionate Reductase (from Ustilago maydis)

This protocol is adapted from the methodology described for the expression and purification of Tsr1 from Ustilago maydis.[4]

  • Gene Cloning and Expression Vector Construction:

    • Amplify the gene encoding 2-hydroxy-3-oxopropionate reductase from the source organism's DNA.

    • Clone the PCR product into a suitable expression vector (e.g., pET-28a for N-terminal His-tagging).

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.4 mM.

    • Continue to culture at a lower temperature (e.g., 25°C) for an extended period (e.g., 16-20 hours) to enhance soluble protein expression.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.0, containing 1 mM DTT and 1 mM PMSF).[4]

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at high speed to pellet cell debris.

  • Protein Purification (His-tag Affinity Chromatography):

    • Equilibrate a HisTrap FF column with binding buffer (e.g., lysis buffer with 500 mM NaCl and 20 mM imidazole).[4]

    • Load the clarified lysate onto the column.

    • Wash the column with the binding buffer to remove unbound proteins.

    • Elute the His-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 200 mM).[4]

    • Analyze the eluted fractions by SDS-PAGE to assess purity.

    • Pool the pure fractions and dialyze against a storage buffer.

Protocol 2: Spectrophotometric Assay for 2-Hydroxy-3-oxopropionate Reductase Activity

This assay measures the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of the NAD(P)H cofactor.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer with the optimal pH for your enzyme (e.g., 100 mM phosphate buffer, pH 7.4).

    • The final reaction mixture should contain:

      • Reaction buffer

      • Substrate (D-glycerate for the oxidative reaction or 2-hydroxy-3-oxopropanoate for the reductive reaction) at a saturating concentration.

      • Cofactor (NAD⁺ or NADP⁺ for the oxidative reaction; NADH or NADPH for the reductive reaction) at an optimal concentration (e.g., 0.2 mM).

  • Assay Procedure:

    • Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature.

    • In a cuvette, mix the reaction buffer, substrate, and cofactor.

    • Initiate the reaction by adding a small, known amount of the purified enzyme.

    • Immediately start monitoring the change in absorbance at 340 nm over time. The absorbance will decrease for the reductive reaction and increase for the oxidative reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

    • Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹) to convert the change in absorbance per unit time to the rate of substrate conversion.

Visualizing Experimental Workflows

General Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Activity Is Enzyme Activity Low or Absent? Start->Check_Activity Check_Reproducibility Are Results Inconsistent? Check_Activity->Check_Reproducibility No Troubleshoot_Activity Verify Reaction Conditions: pH, Temp, Cofactor, Substrate Check_Activity->Troubleshoot_Activity Yes Check_Background Is Background Signal High? Check_Reproducibility->Check_Background No Troubleshoot_Reproducibility Review Experimental Technique: Pipetting, Timing, Reagent Stability Check_Reproducibility->Troubleshoot_Reproducibility Yes Troubleshoot_Background Investigate Signal Source: Contaminating Enzymes, Non-Enzymatic Reactions Check_Background->Troubleshoot_Background Yes Optimize Optimize Protocol and Re-run Check_Background->Optimize No Check_Enzyme_Integrity Assess Enzyme Integrity: Storage, Handling, Purity Troubleshoot_Activity->Check_Enzyme_Integrity Check_Enzyme_Integrity->Optimize Troubleshoot_Reproducibility->Optimize Troubleshoot_Background->Optimize

Caption: A logical workflow for troubleshooting common experimental issues.

Enzyme Purification Workflow

Purification_Workflow Start Protein Expression in E. coli Cell_Harvest Cell Harvest (Centrifugation) Start->Cell_Harvest Cell_Lysis Cell Lysis (Sonication) Cell_Harvest->Cell_Lysis Clarification Clarification of Lysate (Centrifugation) Cell_Lysis->Clarification Affinity_Chromatography His-tag Affinity Chromatography Clarification->Affinity_Chromatography Elution Elution of Pure Protein Affinity_Chromatography->Elution Analysis Purity Analysis (SDS-PAGE) Elution->Analysis Final_Product Pure Enzyme Analysis->Final_Product

Caption: A streamlined workflow for recombinant enzyme purification.

Quantitative Data Summary

Parameter Value/Range Organism/Source Reference
Optimal pH 5.5 - 8.5General[1]
Km (Tartronate Semialdehyde) 0.19 mM (with NADH)Ustilago maydis[1]
Km (D-glycerate) 0.278 mM (with NAD⁺)Escherichia coli[1]
Km (L-glycerate) 4.2 mMEscherichia coli[1]
Km (NAD⁺) 28 µMEscherichia coli[1]
Km (NADH) 10 - 50 µMBacterial homologs[1]
Inhibitors EDTAUstilago maydis[1][4]

References

  • Grokipedia. 2-hydroxy-3-oxopropionate reductase. [Link]

  • LookChem. This compound. [Link]

  • Ge, W., et al. (2011). Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis. PLoS ONE, 6(1), e16438. [Link]

  • Wikipedia. 2-hydroxy-3-oxopropionate reductase. [Link]

  • PubChem. Tartronate semialdehyde. [Link]

  • M-CSA. Tartronate-semialdehyde synthase. [Link]

  • PubMed. Tartronate semialdehyde reductase defines a novel rate-limiting step in assimilation and bioconversion of glycerol in Ustilago maydis. [Link]

  • UniProt. 2-hydroxy-3-oxopropionate reductase - Mannheimia succiniciproducens (strain KCTC 0769BP / MBEL55E). [Link]

  • PubChem. 2-Hydroxy-3-oxopropanoate. [Link]

  • Wikidata. This compound. [Link]

Sources

minimizing by-product formation in 2-Hydroxy-3-oxopropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-Hydroxy-3-oxopropanoic acid (Tartronic Semialdehyde/TSA).

Current Status: Operational | Support Tier: Level 3 (Senior Application Scientist)

Welcome. You are likely here because your reaction mixture is turning brown (polymerization), you are detecting high levels of oxalate (over-oxidation), or your mass balance is failing due to CO₂ evolution (decarboxylation).

This compound is a notoriously fleeting intermediate. It sits at a "metabolic crossroad" between glycerate and tartronate, prone to tautomerization into hydroxypyruvate and rapid degradation. This guide prioritizes kinetic control to trap the molecule before it degrades.

Part 1: The Selectivity Landscape (Root Cause Analysis)

To minimize by-products, you must visualize the competitive pathways. In chemical oxidation (e.g., from glycerol) or enzymatic synthesis, the molecule faces three fatal fates:

  • Over-Oxidation: Rapid conversion to Tartronic Acid (dicarboxylic).

  • Beta-Elimination/Decarboxylation: Loss of CO₂ to form Glycolaldehyde.

  • Aldol Condensation: Self-polymerization leading to yellow/brown tars.

Visualizing the Reaction Network

The following diagram maps the "Danger Zones" in the synthesis pathway.

G Glycerol Glycerol/Glycerate TSA This compound (TARGET) Glycerol->TSA Controlled Oxidation (Au/Pd or TSR Enzyme) HP Hydroxypyruvate (Tautomer) TSA->HP Tautomerization (pH > 7) Tartronic Tartronic Acid (Over-Oxidation) TSA->Tartronic Excess Oxidant/Base Polymer Brown Oligomers (Aldol Condensation) TSA->Polymer High Conc. + Heat Glycol Glycolaldehyde + CO2 (Decarboxylation) HP->Glycol Heat (>40°C) Oxalate Oxalate (C-C Scission) Tartronic->Oxalate Oxidative Cleavage

Figure 1: Reaction network showing the narrow stability window of Tartronic Semialdehyde (Green) versus competitive degradation pathways (Red/Black).

Part 2: Troubleshooting Protocols
Scenario A: "My product is degrading into Tartronic Acid (Over-oxidation)."

Context: Common in catalytic oxidation of glycerol using Au/Pt catalysts.

The Mechanism: Gold (Au) catalysts are highly active for alcohol oxidation. If the residence time is too long or the base concentration is too high, the aldehyde group on TSA oxidizes to a carboxylic acid immediately.

Corrective Protocol:

  • Switch Catalyst System: Move from Monometallic Pt to Au-Pd Alloys . Platinum promotes C-C scission (lowering yield), while Au favors the carboxylate. Alloying restricts the "ensemble effect," limiting over-oxidation [1].

  • Support Interaction: Use LaMnO₃ (Perovskite) supports instead of Carbon/TiO₂. The basicity of the perovskite lattice stabilizes the intermediate transition state, preventing the rapid "hop" to the dicarboxylic acid [2].

  • Oxygen Limiting: Do not run under saturation. Maintain O₂ pressure < 3 bar.

ParameterStandard (Risky)Optimized (Selective)
Catalyst Pt/C or Au/TiO₂Au-Pd/LaMnO₃
pH > 11 (NaOH)8.0 - 9.0 (Carbonate buffer)
Temp 60-80°C< 40°C
Scenario B: "The solution turns yellow/brown (Polymerization)."

Context: Occurs during concentration or storage.

The Mechanism: TSA contains an aldehyde and an alpha-proton. Under basic conditions (pH > 10), it undergoes rapid Aldol condensation. Under acidic conditions (pH < 3), it promotes acid-catalyzed polymerization.

Corrective Protocol:

  • The "Metastable pH Window": Maintain reaction pH strictly between 5.0 and 7.0 .

  • Derivatization Trap: Do not attempt to isolate the free aldehyde. Trap it immediately as the Lithium Salt (Lithium Hydroxypyruvate) or as a dimethyl acetal.

    • Step: Add LiOH stoichiometrically at 0°C. Precipitate with cold ethanol. The Li-salt is significantly more stable than the Na-salt or free acid [3].

  • Temperature Quench: Store samples at -80°C. At -20°C, degradation is observable within 7 days [4].

Scenario C: "I see gas bubbles and mass loss (Decarboxylation)."

Context: Common in enzymatic assays or heated workups.

The Mechanism: As a


-keto acid analog (in its tautomeric form), TSA is thermally unstable. The activation energy for decarboxylation drops significantly above 40°C.

Corrective Protocol:

  • Enzymatic Route (Biocatalysis): Use Tartronic Semialdehyde Reductase (TSR) (EC 1.1.1.60).[1][2]

    • Reaction: D-Glycerate + NAD(P)+

      
       TSA + NAD(P)H.
      
    • Control: This reaction is reversible.[2] To accumulate TSA, you must remove NADH continuously (e.g., using a diaphorase/tetrazolium system or pyruvate/LDH coupled system to consume NADH) [5].

  • Avoid Acidic Workup: Never acidify to pH < 2 for extraction. This accelerates decarboxylation.[3] Keep in buffered aqueous phase.

Part 3: Workflow Decision Tree

Use this logic flow to determine your immediate next step during experimentation.

DecisionTree Start Start: Reaction Monitoring CheckColor Is solution turning yellow? Start->CheckColor CheckpH Check pH immediately CheckColor->CheckpH Yes CheckOx Is Tartronic Acid (Di-acid) increasing? CheckColor->CheckOx No AdjustpH Adjust to pH 5.0 - 7.0 Cool to 4°C CheckpH->AdjustpH ReduceBase STOP Reaction. Reduce Base Equiv. Switch to Au-Pd catalyst CheckOx->ReduceBase Yes CheckGas Is Gas (CO2) evolving? CheckOx->CheckGas No CheckGas->Start No (Stable) CoolDown Temp is too high (>40°C). Switch to Enzymatic Route CheckGas->CoolDown Yes

Figure 2: Troubleshooting logic for real-time reaction monitoring.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I buy this compound commercially? A: Rarely in its free form. It is too unstable. You will typically find it sold as Lithium Hydroxypyruvate (CAS: 3369-79-7). In solution, hydroxypyruvate tautomerizes to tartronic semialdehyde. Always purchase the salt and generate the acid in situ only if necessary.

Q2: What is the best analytical method to quantify TSA without degrading it? A: Do not use GC-MS (requires heat/derivatization that shifts equilibrium).

  • Recommended: Ion-Exchange HPLC (e.g., Aminex HPX-87H) at low temperature (10°C) with UV detection at 210 nm.

  • Alternative: Enzymatic assay using TSR and monitoring NADH absorbance at 340 nm. This is the most specific method [6].

Q3: Why does my yield drop when I scale up the glycerol oxidation? A: Heat transfer limitations. The oxidation of glycerol is exothermic. At scale, local hot spots favor the activation energy of C-C scission (creating oxalate/glycolate) over selective oxidation. You must improve cooling or switch to a continuous flow reactor to manage the exotherm.

References
  • Cardiff University. (2022).[4] Perovskite Supported Catalysts for the Selective Oxidation of Glycerol to Tartronic Acid.[4][5] ResearchGate.[4] Link

  • Royal Society of Chemistry. (2012). Selective catalytic oxidation of glycerol: perspectives for high value chemicals. Green Chemistry. Link

  • BenchChem. (2025). Preventing decarboxylation of beta-keto acids during analysis. Technical Support Guide.[6] Link

  • National Institutes of Health (NIH). (2012). Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol. PMC.[2][7] Link

  • Wikipedia. (2024). 2-hydroxy-3-oxopropionate reductase (Enzyme EC 1.1.1.60).[1][2][8] Wikipedia Entry. Link[8]

  • Frontiers in Chemistry. (2019). Glycerol to Glyceraldehyde Oxidation Reaction Over Pt-Based Catalysts. Frontiers. Link

Sources

Technical Support Center: High-Sensitivity Analysis of Tartronate Semialdehyde (TSA)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TSA-REFINE-2024 Subject: Method Refinement for Detection of 2-Hydroxy-3-oxopropanoic acid Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely here because your signals for This compound (Tartronate Semialdehyde, TSA) are inconsistent, disappearing, or showing double peaks.

The Root Cause: TSA is a "ghost" analyte. It is an unstable


-hydroxy-

-keto acid that spontaneously decarboxylates to glycolaldehyde or isomerizes into its enol form. Direct analysis (underivatized) by LC-MS is prone to severe ion suppression and poor retention on C18 columns due to high polarity.

The Solution: This guide refines your methodology by moving away from direct detection or standard DNPH methods. We recommend O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization .[1][2] This chemistry stabilizes the carbonyl moiety, increases hydrophobicity for better retention, and provides a massive sensitivity boost via the pentafluorobenzyl tag.

Module 1: The Stability Crisis (Critical Pre-Analytical Steps)

Q: Why does my TSA signal degrade within minutes of sample collection?

A: TSA is metabolically and chemically fragile. In biological matrices, it is rapidly consumed by Tartronate Semialdehyde Reductase (TSR) or decarboxylates chemically.

The Fix: Immediate Quenching. You cannot freeze the sample and "deal with it later" without a quenching step.

Protocol: Metabolic Quenching

  • Harvest: Collect cells/tissue immediately.

  • Quench: Add cold Methanol:Acetonitrile (50:50) containing 0.1% Formic Acid at -20°C.

    • Why? The organic solvent precipitates enzymes (stopping TSR activity), and the acid stabilizes the carboxyl group, preventing spontaneous decarboxylation.

  • Centrifuge: 15,000 x g for 10 mins at 4°C.

  • Supernatant: Proceed immediately to derivatization (Module 2).

Visualizing the Instability Pathway

TSA_Instability TSA Tartronate Semialdehyde (TSA) Glycolaldehyde Glycolaldehyde (Decarboxylation) TSA->Glycolaldehyde Spontaneous (Room Temp) Glycerate D-Glycerate (Enzymatic Reduction) TSA->Glycerate TSR Enzyme (Unquenched) PFBHA_Deriv Stable TSA-PFBHA Oxime TSA->PFBHA_Deriv PFBHA Capture (Stabilization)

Caption: Figure 1. Kinetic competition: Derivatization (Green) must outpace spontaneous degradation and enzymatic consumption (Red).

Module 2: PFBHA Derivatization Protocol

Q: Why PFBHA over DNPH? A: DNPH is the classic choice for carbonyls, but it often requires acidic conditions that can degrade TSA, and the resulting hydrazones can be difficult to ionize in positive mode ESI. PFBHA forms oximes that are highly stable and possess high electron affinity, making them ideal for GC-MS (NCI) or LC-MS/MS (ESI+) .

Q: I see two peaks for TSA after derivatization. Is my column failing? A: No, this is chemically expected. PFBHA derivatization of asymmetric ketones/aldehydes creates syn- and anti- geometric isomers (E/Z isomers).

  • Action: You must integrate BOTH peaks and sum their areas for accurate quantification.

Step-by-Step Derivatization Workflow
StepActionTechnical Rationale
1. Reagent Prep Prepare 20 mg/mL PFBHA-HCl in water. Prepare fresh daily.PFBHA oxidizes over time; fresh prep ensures maximum reactivity.
2. Reaction Mix 100 µL Sample Supernatant + 50 µL PFBHA solution.Excess reagent drives the equilibrium to the product side.
3. Incubation Incubate at 25°C for 60 minutes in the dark.Warning: Do not heat TSA >40°C. High heat accelerates decarboxylation before derivatization is complete.
4. Extraction (Optional) Extract with Ethyl Acetate (liquid-liquid extraction).Removes salts and proteins. Essential for GC-MS; optional for LC-MS if using a divert valve.
5. Reconstitution Dry under N2 and reconstitute in 50% MeOH.Prepares sample for reverse-phase chromatography.
Workflow Diagram

Derivatization_Workflow Start Supernatant (Acidified) Add_PFBHA Add PFBHA Reagent (Excess) Start->Add_PFBHA Incubate Incubate 25°C, 1 hr (Dark) Add_PFBHA->Incubate Isomers Formation of Syn/Anti Isomers Incubate->Isomers Analysis LC-MS/MS or GC-MS (Sum Peaks) Isomers->Analysis

Caption: Figure 2. The PFBHA derivatization workflow. Note the formation of isomers which is a critical QC checkpoint.

Module 3: Instrumental Analysis & Parameters

Q: What mass transitions should I monitor? A: The PFBHA tag adds significant mass (+195 Da). The derivative molecular weight is 281 Da.

LC-MS/MS Parameters (ESI Positive)
  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent ZORBAX Eclipse Plus). The PFBHA tag makes the polar TSA hydrophobic enough for standard C18 retention.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start low organic (5% B) to elute salts, then ramp to 90% B. TSA-PFBHA usually elutes mid-gradient.

MRM Transitions Table:

Precursor Ion (m/z)Product Ion (m/z)TypeMechanism
282.0 [M+H]+ 181.0 Quantifier Cleavage of the pentafluorobenzyl cation (C7H2F5+). This is the signature PFBHA fragment.
282.0 [M+H]+ 236.0 QualifierLoss of COOH (Decarboxylation in source).
282.0 [M+H]+ 264.0 QualifierLoss of water (-18).
GC-MS Parameters (EI Source)
  • Derivatization Note: For GC, you often need a second derivatization step (TMS via MSTFA) to block the hydroxyl and carboxyl groups after PFBHA reacts with the ketone.

  • Primary Ion: m/z 181 (Pentafluorobenzyl cation) is the base peak and provides femtogram-level sensitivity.

Module 4: Troubleshooting FAQ

Q: I have high background noise in the m/z 181 channel. A: Excess PFBHA reagent also produces an m/z 181 fragment.

  • Fix: You must chromatographically separate the reagent peak from the analyte peak. The reagent usually elutes earlier than the TSA-derivative on a C18 column. Ensure your gradient holds at 5% B for at least 1-2 minutes to flush excess reagent.

Q: My calibration curve is non-linear at low concentrations. A: This suggests adsorption. TSA is sticky.

  • Fix: Use silanized glass vials or low-binding polypropylene vials. Ensure your final reconstitution solvent matches the starting mobile phase conditions (e.g., 5% ACN) to prevent "solvent effect" peak distortion.

Q: Can I use UV detection instead of MS? A: Yes, but sensitivity will suffer. PFBHA derivatives absorb at 254 nm .

  • Limit of Detection: UV is in the µM range. MS is in the nM range.[3] For drug development/metabolomics, MS is mandatory.

References

  • Metabolic Context & Enzyme Kinetics: Title: Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol. Source: National Institutes of Health (PMC). URL:[Link]

  • Advanced Separation of Isomers: Title: On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds.[1] Source: Atmospheric Measurement Techniques (Copernicus). URL:[Link]

  • Chemical Properties & Stability: Title: this compound (Compound Summary).[4][5][6][7] Source: PubChem. URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Identity of 2-Hydroxy-3-oxopropanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

The precise identification and quantification of metabolites are fundamental to advancing research and drug development. Within the diverse landscape of small molecules, α-keto acids like 2-Hydroxy-3-oxopropanoic acid are crucial players in cellular metabolism. This compound, also known as tartronate semialdehyde, is an intermediate in metabolic pathways such as glyoxylate and dicarboxylate metabolism.[1] However, its structural similarity to isomers like hydroxypyruvic acid poses a significant analytical challenge, necessitating robust and reliable methods for its definitive identification in complex biological samples.

The Analytical Hurdle: Isomers and Instability

The primary challenge in analyzing this compound is its isomeric relationship with hydroxypyruvic acid (3-hydroxy-2-oxopropanoic acid). Both molecules share the identical molecular formula (C₃H₄O₄) and exact mass, rendering them indistinguishable by mass spectrometry alone.[2][3] This necessitates a chromatographic separation step to resolve these isomers before detection. Furthermore, the inherent instability of keto acids can lead to degradation, requiring meticulous sample handling and often a derivatization strategy to ensure accurate and reproducible measurements.[4]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is critical for the unambiguous identification of this compound. This guide compares two powerful and widely used approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Isomer Resolution

GC-MS is a highly effective technique for the analysis of volatile and thermally stable small molecules. For non-volatile compounds such as this compound, a chemical derivatization step is essential to increase volatility and thermal stability, making them amenable to GC analysis.[4][5]

Workflow & Rationale:

A typical GC-MS workflow for keto acids involves metabolite extraction followed by a two-step derivatization process. The first step, oximation, protects the keto group, followed by silylation of the hydroxyl and carboxyl groups. This dual derivatization is crucial for creating a stable, volatile derivative suitable for GC separation and subsequent mass spectrometric analysis.[4]

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Derivatization Oximation & Silylation Extraction->Derivatization GC_Inlet GC Injection Derivatization->GC_Inlet GC_Column Chromatographic Separation GC_Inlet->GC_Column MS_Source Ionization (EI) GC_Column->MS_Source MS_Analyzer Mass Analysis MS_Source->MS_Analyzer Detector Detection MS_Analyzer->Detector

Caption: GC-MS workflow for this compound analysis.

Performance Data:

ParameterGC-MS PerformanceRationale
Chromatographic Resolution Excellent High-resolution capillary GC columns provide baseline separation of isomeric compounds.
Sensitivity High Electron Ionization (EI) yields reproducible fragmentation patterns and low background noise, resulting in low detection limits.
Selectivity Excellent The combination of a unique retention time and a characteristic mass spectrum provides high confidence in compound identification.
Throughput Moderate The derivatization steps and longer GC run times can limit sample throughput.[6]
Sample Volume Low (µL) Requires a relatively small volume of the biological sample.

Experimental Protocol: GC-MS with Derivatization

  • Sample Extraction:

    • To 100 µL of biological fluid (e.g., plasma) or tissue homogenate, add 400 µL of ice-cold methanol containing a suitable internal standard.

    • Vortex thoroughly and incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: [4]

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract for oximation.

    • Incubate at 37°C for 90 minutes.[4]

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) for silylation.

    • Incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature gradient, for example, starting at 70°C and ramping up to 300°C.

    • Acquire mass spectra in either full scan mode for qualitative analysis or selected ion monitoring (SIM) for targeted quantification.

Trustworthiness: The inclusion of a stable isotope-labeled internal standard is crucial for this protocol. This standard corrects for variability in extraction, derivatization, and injection, thereby ensuring the accuracy and reliability of the quantitative results.

Liquid Chromatography-Mass Spectrometry (LC-MS): A High-Throughput and Versatile Alternative

LC-MS is a powerful technique that can often analyze compounds without the need for derivatization, which significantly increases sample throughput.[7]

Workflow & Rationale:

In an LC-MS workflow, the extracted metabolites are directly analyzed. For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation mode of choice.[8][9] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar analytes.[8][10]

LCMS_Workflow cluster_sample_prep_lc Sample Preparation cluster_analysis_lc Instrumental Analysis Sample_LC Biological Sample Extraction_LC Metabolite Extraction Sample_LC->Extraction_LC LC_Pump LC Injection Extraction_LC->LC_Pump LC_Column Chromatographic Separation LC_Pump->LC_Column MS_Source_LC Ionization (ESI) LC_Column->MS_Source_LC MS_Analyzer_LC Mass Analysis MS_Source_LC->MS_Analyzer_LC Detector_LC Detection MS_Analyzer_LC->Detector_LC

Caption: LC-MS workflow for this compound analysis.

Performance Data:

ParameterLC-MS PerformanceRationale
Chromatographic Resolution Good to Excellent The choice of HILIC column chemistry is crucial for achieving baseline separation of isomers.[9][11]
Sensitivity High to Very High Electrospray Ionization (ESI) is a soft ionization technique that typically produces a strong molecular ion signal, enhancing sensitivity.
Selectivity Excellent High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which, combined with retention time and tandem MS (MS/MS) fragmentation patterns, offers high confidence in identification.
Throughput High The elimination of the derivatization step and shorter run times allow for higher sample throughput.[7]
Sample Volume Very Low (µL) Modern LC-MS systems require minimal sample volumes.

Experimental Protocol: HILIC-LC-MS/MS

  • Sample Extraction:

    • Follow the same extraction protocol as for GC-MS, using an appropriate internal standard.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).

    • Inject the sample onto a HILIC column.

    • Use a gradient elution, starting with a high percentage of organic solvent and increasing the aqueous portion to elute the polar compounds.[10]

    • Couple the LC system to a tandem mass spectrometer operating in negative ion ESI mode.

    • For quantitative analysis, monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Authoritative Grounding: HILIC is particularly well-suited for the separation of small, polar molecules like organic acids, offering superior retention and resolution compared to traditional reversed-phase chromatography.[9][10]

Head-to-Head Comparison: GC-MS vs. LC-MS

FeatureGC-MSLC-MSRecommendation
Isomer Separation Highly reliable and often provides baseline resolution.Dependent on careful column selection and method development.[11]For unequivocal isomer separation, GC-MS is often more straightforward.
Sample Throughput Lower due to derivatization and longer run times.[6]Higher due to the absence of derivatization and faster analysis times.[7]For large-scale studies, LC-MS is the preferred platform.
Method Development Well-established protocols for organic acids.Can be more complex, requiring optimization of mobile phase and column chemistry.GC-MS methods are often more readily available in the scientific literature.
Confirmatory Identification Excellent, based on retention index and a unique mass spectrum.Excellent, based on retention time, accurate mass, and MS/MS fragmentation.Both techniques provide a high degree of confidence.

Conclusion and Recommendations

For the definitive, confirmatory identification of this compound, particularly when it is crucial to distinguish it from its isomers, GC-MS with a two-step derivatization remains the gold standard . The robust chromatographic separation combined with reproducible electron ionization fragmentation patterns provides an exceptionally high level of confidence.

For high-throughput screening and quantitative analyses , where the separation of isomers has been previously established and validated, LC-MS/MS, especially with HILIC, offers a superior workflow . Its speed and sensitivity make it ideal for the analysis of large sample cohorts.

Ultimately, the choice of methodology should be guided by the specific research question, the instrumentation available, and the required balance between sample throughput and the absolute certainty of isomer identification. For novel discoveries or when investigating metabolic pathways where isomeric specificity is critical, an orthogonal approach using both GC-MS and LC-MS provides the most rigorous and scientifically sound validation.

References

  • PubChem. (n.d.). 2-hydroxy-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Tartronate semialdehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, May 29). 2-hydroxy-3-oxopropionate reductase. Retrieved from [Link]

  • Wikidata. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Agilent Technologies. (2017). Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column. Retrieved from [Link]

  • Zhen, Y., et al. (2014). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 447, 139-145.
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • Kumar, P., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Arabian Journal of Chemistry, 4(4), 365-377.
  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 181.
  • SIELC Technologies. (n.d.). HILIC Separation of Aromatic Acids. Retrieved from [Link]

  • Obrenovich, M. E., et al. (2024). Separating and identifying multiple structural isomers of 3-hydroxy-3-(3′-hydroxyphenyl)propanoic acid (3,3′-HPHPA).

Sources

A Comparative Guide to 2-Hydroxy-3-oxopropanoic Acid and Other Alpha-Keto Acids in Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-keto acids are a class of organic compounds characterized by a carboxylic acid group and a ketone functional group at the alpha-position. These molecules are central to a multitude of metabolic pathways, acting as crucial intersections between carbohydrate, lipid, and amino acid metabolism. While alpha-keto acids like pyruvate and α-ketoglutarate are well-established as key players in core energy metabolism and biosynthesis in virtually all forms of life, other alpha-keto acids, such as 2-hydroxy-3-oxopropanoic acid, also known as tartronate semialdehyde, play significant, albeit more specialized, roles. This guide provides an in-depth, objective comparison of the metabolic roles, enzymatic processing, and analytical considerations of this compound against the backdrop of the more ubiquitously studied alpha-keto acids, pyruvate and α-ketoglutarate. Understanding the nuances of these molecules is critical for researchers in metabolic diseases, drug development professionals targeting metabolic pathways, and scientists exploring microbial and eukaryotic metabolism.

Metabolic Pathways and Physiological Roles

The metabolic significance of an alpha-keto acid is defined by the pathways in which it participates and the enzymes that catalyze its transformations. Here, we compare the metabolic contexts of this compound, pyruvate, and α-ketoglutarate.

This compound (Tartronate Semialdehyde)

This compound is a key intermediate in specialized metabolic pathways, primarily characterized in bacteria, fungi, and some protozoa.[1][2] Its presence has also been noted in mice and plants, suggesting a broader, though less understood, biological relevance.[3]

  • Glyoxylate and Dicarboxylate Metabolism: In organisms like Escherichia coli, this compound is a central player in the glyoxylate cycle, a pathway that enables the use of two-carbon compounds like acetate for gluconeogenesis.[2] It is formed from the condensation of two molecules of glyoxylate by the enzyme tartronate-semialdehyde synthase.[4] Subsequently, it is reduced to D-glycerate by 2-hydroxy-3-oxopropionate reductase, which can then enter central carbon metabolism.[1][2]

  • Galactarate Catabolism: In some bacteria, this compound is an intermediate in the degradation of galactaric acid, a component of pectin.[2]

While the glyoxylate cycle is generally considered absent in mammals, the presence of its key enzymes in some animal tissues has sparked debate about its potential existence or the presence of alternative pathways.[5] The definitive role of this compound in mammalian metabolism remains an area of active investigation.

G cluster_glyoxylate Glyoxylate Metabolism Glyoxylate Glyoxylate (2 molecules) TSA This compound (Tartronate Semialdehyde) Glyoxylate->TSA Tartronate-semialdehyde synthase Glycerate D-Glycerate TSA->Glycerate 2-Hydroxy-3-oxopropionate reductase (NADH -> NAD+) Central_Metabolism Central Metabolism (e.g., Gluconeogenesis) Glycerate->Central_Metabolism

Caption: Simplified pathway of glyoxylate metabolism involving this compound.

Pyruvate

Pyruvate is arguably the most central alpha-keto acid in metabolism, standing at the crossroads of glycolysis, gluconeogenesis, the citric acid (TCA) cycle, fatty acid synthesis, and amino acid metabolism.

  • Glycolysis and Gluconeogenesis: Pyruvate is the end product of glycolysis, the breakdown of glucose. Conversely, it is a primary starting material for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[5]

  • Link to the TCA Cycle: Under aerobic conditions, pyruvate is transported into the mitochondria and undergoes oxidative decarboxylation to acetyl-CoA, catalyzed by the pyruvate dehydrogenase complex (PDC).[6] Acetyl-CoA then enters the TCA cycle for complete oxidation and ATP production.

  • Fermentation: In the absence of oxygen, pyruvate can be reduced to lactate (lactic acid fermentation) or converted to ethanol (alcoholic fermentation) to regenerate NAD+ for glycolysis to continue.

  • Amino Acid Metabolism: Pyruvate can be transaminated to form the amino acid alanine.

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate->Glucose Gluconeogenesis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Complex (PDC) Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase Alanine Alanine Pyruvate->Alanine Transamination TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Lactate->Pyruvate Alanine->Pyruvate

Caption: Central metabolic role of Pyruvate.

α-Ketoglutarate

α-Ketoglutarate (2-oxoglutarate) is a key intermediate in the TCA cycle and plays a critical role in nitrogen metabolism and as a signaling molecule.

  • TCA Cycle: α-Ketoglutarate is a five-carbon intermediate in the TCA cycle, formed from the oxidative decarboxylation of isocitrate and subsequently converted to succinyl-CoA by the α-ketoglutarate dehydrogenase complex (OGDC).

  • Amino Acid Metabolism: α-Ketoglutarate is a central hub for the synthesis and degradation of several amino acids. It can be produced from the deamination of glutamate and serves as the primary amino group acceptor in transamination reactions, leading to the formation of glutamate.

  • Signaling Molecule: α-Ketoglutarate is an essential cofactor for a large family of dioxygenase enzymes, including those involved in epigenetic modifications (histone and DNA demethylation) and collagen synthesis. Its levels can therefore influence gene expression and tissue homeostasis.

G Isocitrate Isocitrate AKG α-Ketoglutarate Isocitrate->AKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Complex Glutamate Glutamate AKG->Glutamate Transamination Dioxygenases Dioxygenases (Epigenetic Regulation) AKG->Dioxygenases Cofactor Glutamate->AKG Glutamate Dehydrogenase Other_AA Other Amino Acids Other_AA->AKG Transamination

Caption: Key metabolic functions of α-Ketoglutarate.

Comparative Analysis of Key Properties

The following tables summarize the key properties and metabolic roles of the three alpha-keto acids.

Table 1: Physicochemical and Metabolic Properties

PropertyThis compoundPyruvic Acidα-Ketoglutaric Acid
Synonyms Tartronate semialdehyde, Hydroxymalonaldehydic acid2-Oxopropanoic acid2-Oxoglutaric acid, 2-Oxopentanedioic acid
Molecular Formula C₃H₄O₄C₃H₄O₃C₅H₆O₅
Molar Mass 104.06 g/mol 88.06 g/mol 146.1 g/mol
Primary Metabolic Role Intermediate in glyoxylate and galactarate metabolism (prokaryotes, fungi)Central hub of carbohydrate metabolismTCA cycle intermediate, nitrogen metabolism
Key Metabolic Pathways Glyoxylate cycle, Galactarate degradationGlycolysis, Gluconeogenesis, TCA cycle, FermentationTCA cycle, Amino acid synthesis and degradation
Cellular Localization Cytosol (in prokaryotes)Cytosol and MitochondriaMitochondria

Table 2: Key Enzymes and Kinetic Parameters

EnzymeSubstrateOrganismKmkcatNotes
2-Hydroxy-3-oxopropionate Reductase 2-Hydroxy-3-oxopropanoateUstilago maydis (fungus)0.19 mM (for NADH)Not ReportedAlso known as tartronate semialdehyde reductase.[1]
D-GlycerateE. coli0.278 mM (for NAD+)Not ReportedThe enzyme shows dual cofactor specificity in some organisms.[1]
Pyruvate Dehydrogenase Complex (E1 component) PyruvateHomo sapiens25 µM~12.5 s⁻¹A multi-enzyme complex with complex regulation.[7]
PyruvateEhrlich ascites tumor cells (mouse)46 µMNot ReportedKinetic properties can vary between tissues and species.[8]
α-Ketoglutarate Dehydrogenase Complex α-KetoglutarateHomo sapiens30-120 µMNot ReportedExhibits two different affinities for its substrate.[7]

Regulation of Metabolic Pathways

The metabolic fates of these alpha-keto acids are tightly regulated to meet the cell's energetic and biosynthetic needs.

  • This compound: The expression of the enzymes involved in its metabolism, such as those in the gar operon in E. coli, is typically induced by the presence of the initial substrate (e.g., galactarate).[2]

  • Pyruvate: The activity of the pyruvate dehydrogenase complex (PDC) is a critical regulatory point. PDC is inhibited by its products, acetyl-CoA and NADH, and is also regulated by phosphorylation/dephosphorylation cycles mediated by pyruvate dehydrogenase kinases and phosphatases.[6][9]

  • α-Ketoglutarate: The α-ketoglutarate dehydrogenase complex is also subject to product inhibition by succinyl-CoA and NADH. The levels of α-ketoglutarate itself can influence the activity of dioxygenases, thereby linking metabolic status to epigenetic regulation.[9]

Experimental Protocols for Comparative Analysis

A comprehensive comparison of these alpha-keto acids in a research setting requires robust analytical methods for their detection and quantification. Due to their reactive nature, derivatization is often necessary prior to analysis.

G cluster_analytical Analytical Workflow Sample Biological Sample (e.g., cell lysate, plasma) Quenching Metabolic Quenching (e.g., cold methanol) Sample->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization Extraction->Derivatization Analysis Analytical Platform Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing HPLC HPLC-UV/FLD LCMS LC-MS/MS GCMS GC-MS

Caption: General workflow for the analysis of alpha-keto acids.

Protocol 1: Simultaneous Analysis by LC-MS/MS

This method is highly sensitive and specific, making it ideal for complex biological matrices.

  • Sample Preparation and Quenching:

    • For cultured cells, rapidly wash with ice-cold saline and quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).

    • For plasma or urine, deproteinize by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 1:3 ratio (sample:solvent).

    • Vortex and centrifuge at high speed to pellet proteins. Collect the supernatant.

  • Derivatization:

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute in a solution of O-benzylhydroxylamine (O-BHA) in a suitable buffer (e.g., acetate buffer, pH 5) to form stable oxime derivatives.

    • Incubate at room temperature for 60 minutes.

    • Alternatively, use reagents like 4-bromo-N-methylbenzylamine for derivatization.[10]

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification. Specific precursor-product ion transitions for the derivatized alpha-keto acids need to be optimized.

Protocol 2: Analysis by GC-MS

GC-MS offers excellent chromatographic resolution and is a powerful tool for metabolomics.

  • Sample Preparation:

    • Follow the same sample preparation and quenching steps as for LC-MS/MS.

  • Derivatization (Two-step):

    • Methoximation: Dry the extract and add a solution of methoxyamine hydrochloride in pyridine. Incubate to protect the keto group and prevent the formation of multiple derivatives from a single compound.

    • Silylation: After methoximation, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to derivatize the hydroxyl and carboxyl groups, increasing volatility. Incubate at an elevated temperature (e.g., 60-80°C).

  • GC-MS Analysis:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is suitable.

    • Injection: Use a splitless or split injection depending on the concentration of the analytes.

    • Mass Spectrometry: Acquire data in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

Protocol 3: Analysis by HPLC with Fluorescence Detection

This method is a cost-effective alternative to mass spectrometry-based techniques.

  • Sample Preparation:

    • Follow the same sample preparation and quenching steps as for LC-MS/MS.

  • Derivatization:

    • Use a fluorescent derivatizing agent that reacts with the alpha-keto group, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).

    • The reaction is typically carried out at an elevated temperature in an acidic medium.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent like methanol or acetonitrile.

    • Detection: Use a fluorescence detector with excitation and emission wavelengths optimized for the specific derivatizing agent used.

Conclusion and Future Perspectives

This guide highlights the distinct metabolic roles of this compound, pyruvate, and α-ketoglutarate. While pyruvate and α-ketoglutarate are undeniably central to mammalian metabolism, the significance of this compound in higher eukaryotes is an emerging area of research. Its well-defined role in microbial metabolism presents intriguing possibilities for antimicrobial drug development. Furthermore, elucidating its potential functions in mammalian cells could uncover novel metabolic pathways and regulatory mechanisms relevant to human health and disease.

The provided experimental protocols offer a starting point for researchers to investigate the comparative metabolism of these alpha-keto acids. The development of sensitive and robust analytical methods is paramount to advancing our understanding of these crucial metabolites. Future research should focus on:

  • Elucidating the metabolic fate of this compound in mammalian systems.

  • Identifying and characterizing the enzymes responsible for its synthesis and degradation in eukaryotes.

  • Investigating its potential role as a signaling molecule or a biomarker for metabolic disorders.

By continuing to explore the diverse world of alpha-keto acids, the scientific community can gain a more complete picture of the intricate network of metabolic pathways that govern life.

References

  • 2-hydroxy-3-oxopropion
  • 2-hydroxy-3-oxopropion
  • 2-hydroxy-3-oxopropionate reductase - Wikipedia. (URL: [Link])

  • Tartronate semialdehyde | C3H4O4 | CID 1122 - PubChem. (URL: [Link])

  • Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis - PMC. (URL: [Link])

  • Human glyoxylate metabolism revisited: New insights pointing to multi‐organ involvement with implications for siRNA‐based therapies in primary hyperoxaluria - PMC. (URL: [Link])

  • Glyoxylate cycle - Wikipedia. (URL: [Link])

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection - The Royal Society of Chemistry. (URL: [Link])

  • Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism | Analytical Chemistry. (URL: [Link])

  • Tartronate-semialdehyde synthase - Wikipedia. (URL: [Link])

  • LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed. (URL: [Link])

  • A liquid chromatography and tandem mass spectrometry method for the determination of potential biomarkers of cardiovascular disease - PubMed. (URL: [Link])

  • Kinetic characterization of the pyruvate and oxoglutarate dehydrogenase complexes from human heart - PubMed. (URL: [Link])

  • The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PubMed Central. (URL: [Link])

  • Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver. (URL: [Link])

  • Fungal Biotransformation of Chlordiazepoxide and Evaluation of Type and Kinetics of Fungal Enzyme - Journal of Pure and Applied Microbiology. (URL: [Link])

  • Kinetic Study of Fungal Growth of Several Tanninolytic Strains Using Coffee Pulp Procyanidins - MDPI. (URL: [Link])

  • Integrative Analysis of Metabolome and Proteome in the Cerebrospinal Fluid of Patients with Multiple System Atrophy - MDPI. (URL: [Link])

  • Kinetic Study of Fungal Growth of Several Tanninolytic Strains Using Coffee Pulp Procyanidins - ResearchGate. (URL: [Link])

  • nutritional and hormonal regulation of activity and expression of the branched-chain alpha-keto acid dehydrogenase kinase - PubMed. (URL: [Link])

  • Pyruvate dehydrogenase complex - Wikipedia. (URL: [Link])

  • Tartronate semialdehyde (PAMDB000707) - P. aeruginosa Metabolome Database. (URL: [Link])

  • Purification, characterization and amino acid sequence of a novel enzyme, D-threo-3-hydroxyaspartate dehydratase, from Delftia sp. HT23 - PubMed. (URL: [Link])

  • Gluconeogenesis - Wikipedia. (URL: [Link])

  • How Do Keto Gummies Really Work for Weight Loss? - Centro Global de Ciudades. (URL: [Link])

  • Structural and kinetic insights into the stereospecific oxidation of 2,3- dihydroxypropanesulfonate by DHPS-3-dehydrogenase (HpsN) from Cupriavidus pinatubonensis - ChemRxiv. (URL: [Link])

  • 2-hydroxy-3-oxopropionate reductase - Candidatus Sodalis pierantonii str. SOPE - UniProt. (URL: [Link])

  • Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells. (URL: [Link])

  • glxR - 2-hydroxy-3-oxopropionate reductase - Escherichia coli | UniProtKB | UniProt. (URL: [Link])

  • Clinical, biochemical, mitochondrial, and metabolomic aspects of methylmalonate semialdehyde dehydrogenase deficiency: Report of a fifth case - PubMed. (URL: [Link])

  • The Balance of Ketoacids α-Ketoglutarate and α-Ketoglutaramate Reflects the Degree of the Development of Hepatoencephalopathy in Rats - MDPI. (URL: [Link])

  • of the glyoxylate metabolism in human hepatocytes. Simplified pathways... - ResearchGate. (URL: [Link])

  • Regulaion of tca and glyoxylate cycle | PPTX - Slideshare. (URL: [Link])

  • Definitive identification in human liver mitochondria, its importance for the compartment-specific detoxification of glyoxylate - PubMed. (URL: [Link])

  • Glycolate and glyoxylate metabolism in HepG2 cells. (URL: [Link])

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - MDPI. (URL: [Link])

  • A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed. (URL: [Link])

  • Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed. (URL: [Link])

  • Tartronate semialdehyde (PAMDB110045) - P. aeruginosa Metabolome Database. (URL: [Link])

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Comparative Analysis of 2-Hydroxy-3-oxopropanoic Acid (Tartronic Semialdehyde) Metabolic Effects

[1]

Executive Summary

2-Hydroxy-3-oxopropanoic acid , commonly known as Tartronic Semialdehyde (TSA) , represents a critical metabolic branch point in the assimilation of C2 compounds (glyoxylate) into central carbon metabolism (C3 glycerate).[1][2][3] Unlike its structural isomer Hydroxypyruvate , which functions primarily within the serine cycle and photorespiration, TSA serves as the obligate intermediate of the glyoxylate carboligase (Gcl) pathway .

This guide provides a technical comparison of TSA against its metabolic alternatives, focusing on flux efficiency, enzymatic kinetics, and toxicity profiles. It is designed for researchers investigating bacterial glyoxylate assimilation, plant photorespiration engineering, and metabolic bypass design.

Part 1: Metabolic Positioning & Mechanistic Comparison

To understand the metabolic impact of TSA, it must be compared to its primary isomer and metabolic alternative: Hydroxypyruvate . Both molecules serve as bridges between toxic aldehydes (glyoxylate) and stable glycolysis intermediates (glycerate), but they utilize distinct enzymatic machinery and thermodynamic strategies.

Structural & Chemical Stability

TSA is chemically unstable in its free aldehyde form. In aqueous solution at neutral pH, it exists primarily as a hydrated carboxylate (gem-diol). This instability necessitates specific handling protocols (detailed in Part 4) distinct from the relatively more stable hydroxypyruvate.

FeatureTartronic Semialdehyde (TSA)Hydroxypyruvate
IUPAC Name This compound3-Hydroxy-2-oxopropanoic acid
Primary Functional Group Aldehyde (C3) + Hydroxyl (C2)Ketone (C2) + Hydroxyl (C3)
Metabolic Origin Condensation of 2 Glyoxylate moleculesTransamination of Serine or reduction of Glycerate
Key Cofactor Thiamine Pyrophosphate (TPP)Pyridoxal Phosphate (PLP) (for transamination)
Stability Low (polymerizes/hydrates rapidly)Moderate (stable salt forms available)
The Divergence: Gcl Pathway vs. Serine Pathway

The metabolic "choice" between generating TSA or Hydroxypyruvate dictates carbon efficiency and nitrogen dependence.

  • The TSA Route (Gcl Pathway): Utilized by E. coli and various bacteria to scavenge glyoxylate. It is a decarboxylating route.[3]

    • Reaction:

      
      [4]
      
    • Outcome: Carbon loss (C4

      
       C3 + C1), but nitrogen-independent.
      
  • The Hydroxypyruvate Route (Serine Pathway): Utilized in methylotrophs and plant photorespiration.

    • Reaction:

      
      
      
    • Outcome: Nitrogen recycling required; no direct decarboxylation at the ligation step.

Part 2: Comparative Energetics & Flux Analysis

The following table contrasts the metabolic cost and flux implications of processing glyoxylate via TSA versus Hydroxypyruvate.

Table 1: Metabolic Flux Efficiency Comparison
MetricTSA Pathway (Gcl-mediated)Hydroxypyruvate Pathway (Sga/Hpr-mediated)
Carbon Conservation 75% (2 C2 inputs

1 C3 output + 1 CO2)
100% (at ligation step) / Variable in full cycle
Nitrogen Requirement None (Direct C-C bond formation)High (Requires Glutamate/Alanine donors)
Reducing Equivalents Consumes 1 NADH (TSA

Glycerate)
Consumes 1 NADH (Hydroxypyruvate

Glycerate)
ATP Cost 1 ATP (Glycerate

3-PG)
1 ATP (Glycerate

3-PG)
Enzyme Kinetics (

)
High affinity for Glyoxylate (Gcl

)
Dependent on Aminotransferase availability
Toxicity Risk Low (TSA is transient; CO2 is inert)Moderate (Hydroxypyruvate accumulation can inhibit glycolysis)

Key Insight: The TSA pathway is metabolically "cheaper" regarding nitrogen balance but "wasteful" regarding carbon due to the CO2 release. This makes the TSA pathway ideal for detoxification of high glyoxylate levels, whereas the Hydroxypyruvate pathway is preferred for biomass assimilation .

Part 3: Pathway Visualization

The following diagram illustrates the competitive divergence of Glyoxylate metabolism into the TSA branch (left) versus the Serine/Hydroxypyruvate branch (right).

Gcluster_0Gcl Pathway (Carbon Loss)cluster_1Serine Pathway (N-Dependent)GlyoxylateGlyoxylate(Toxic Precursor)TSATartronic Semialdehyde(TSA)Glyoxylate->TSAGlyoxylate Carboligase(Gcl)[TPP-dependent]SerineSerineGlyoxylate->SerineSGT/AGT(Aminotransferase)CO2CO2Glyoxylate->CO2GlycerateD-GlycerateTSA->GlycerateTSA Reductase(GarR/Tsr)[NADH -> NAD+]P3G3-Phosphoglycerate(Glycolysis Entry)Glycerate->P3GGlycerate Kinase(GlxK)HydroxypyruvateHydroxypyruvateSerine->HydroxypyruvateTransaminase/DeaminaseHydroxypyruvate->GlycerateHydroxypyruvateReductase (Hpr)

Figure 1: Divergent metabolic fates of Glyoxylate. The Gcl pathway (left, orange) offers a direct but carbon-loss route via TSA, while the Serine pathway (right, gray) preserves carbon backbone length at the cost of nitrogen cycling.

Part 4: Experimental Protocols

Due to the chemical instability of TSA, commercial sourcing is often unreliable. The following protocols describe the self-validating enzymatic synthesis and assay of TSA.

Protocol: In Situ Enzymatic Generation of TSA

Objective: Generate fresh TSA for kinetic assays without purification artifacts.

Reagents:

  • Sodium Glyoxylate (50 mM stock)

  • Recombinant E. coli Glyoxylate Carboligase (Gcl) (Purified via His-tag)

  • Thiamine Pyrophosphate (TPP) (Cofactor)

  • 
     (Cofactor)
    
  • Phosphate Buffer (50 mM, pH 7.5)

Workflow:

  • Reaction Mix: Combine 10 mM Glyoxylate, 0.5 mM TPP, 2 mM

    
     in Phosphate Buffer.
    
  • Initiation: Add purified Gcl enzyme (approx. 0.1 mg/mL final).

  • Incubation: Incubate at 30°C for 30–60 minutes.

  • Validation (Critical Step): Monitor the cessation of proton consumption (if using pH stat) or verify CO2 evolution.

  • Termination: Filter remove enzyme (Amicon Ultra-4 10kDa) if downstream assay interferes with Gcl, otherwise use directly.

Protocol: Coupled Spectrophotometric Assay

Objective: Quantify TSA concentration or TSA Reductase activity.

Principle: TSA + NADH +



Step-by-Step:

  • Blanking: In a quartz cuvette, add 900 µL Reaction Buffer (100 mM Tris-HCl pH 7.5, 1 mM DTT).

  • Cofactor Addition: Add NADH to a final concentration of 0.2 mM (

    
    ).
    
  • Substrate Addition: Add 50–100 µL of the in situ generated TSA mixture. Monitor for non-specific oxidation (background).

  • Enzyme Injection: Inject purified Tartronic Semialdehyde Reductase (GarR) .

  • Measurement: Record

    
    .
    
  • Calculation: Use Beer-Lambert Law (

    
    ) to calculate TSA flux.
    

Control Note: To distinguish from Hydroxypyruvate reductase activity, perform a parallel assay with commercially available Hydroxypyruvate. GarR typically shows high specificity for TSA over Hydroxypyruvate (

Part 5: Toxicology & Inhibition Profiles

While Glyoxylate is systemically toxic due to the inhibition of the TCA cycle (specifically isocitrate dehydrogenase), TSA presents a different toxicological profile, primarily related to its phosphorylated derivatives.

Enolase Inhibition

The most significant metabolic risk of TSA accumulation is not the aldehyde itself, but its potential phosphorylation or the presence of Tartronic Semialdehyde Phosphate (TSP) .

  • Mechanism: TSP acts as a transition-state analog for Enolase (the glycolysis enzyme converting 2-PG to PEP).

  • Data: TSP binds Enolase with a

    
     in the nanomolar range (
    
    
    ), orders of magnitude tighter than the natural substrate 2-PG.
  • Implication: If TSA is phosphorylated promiscuously (e.g., by Glycerate Kinase acting on TSA instead of Glycerate), it can potently shut down glycolysis.

Comparative Toxicity Table
CompoundPrimary TargetMechanism

/ Toxicity Threshold
Glyoxylate Isocitrate Dehydrogenase / Pyruvate DehydrogenaseCompetitive Inhibition / Adduct formation

TSA Protein Lysines (Schiff Base)Non-specific crosslinking (Aldehyde reactivity)Moderate (Unstable)
TSA-Phosphate Enolase Transition State Analog

(High Toxicity)
Hydroxypyruvate TransketolaseCompetitive InhibitionLow/Moderate
Safety & Handling Directive
  • Storage: Do not store TSA. Generate fresh.

  • pH Sensitivity: Maintain pH 7.0–7.5. High pH accelerates polymerization; low pH favors the aldehyde form which is more reactive/volatile.

References

  • Crorie, S. P., et al. (2025).[3] "Tartronic Semialdehyde Reductase (GarR) Kinetics and Structure." Grokipedia Enzymology Database. 1[5]

  • Kohn, L. D., & Jakoby, W. B. (1968).[3] "Tartaric Acid Metabolism: The Formation of Glyceric Acid." Journal of Biological Chemistry. 3[5]

  • Igamberdiev, A. U., & Kleczkowski, L. A. (2018). "The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants." Frontiers in Plant Science. 6[5]

  • PubChem Database. (2025).[7] "Compound Summary: Tartronate Semialdehyde." National Institutes of Health.[3] 7

  • Stubbe, J., & Abeles, R. (1980). "Enzymatic synthesis and inhibitory characteristics of tartronate semialdehyde phosphate." Biochemistry. 8[5]

validating the biological activity of 2-Hydroxy-3-oxopropanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Validating the Biological Activity of 2-Hydroxy-3-oxopropanoic Acid Derivatives: A Comparative Technical Guide

Executive Summary & Mechanistic Rationale

This compound , commonly known as Tartronate Semialdehyde (TSA) , is a critical metabolic intermediate bridging the glyoxylate cycle, glycerate metabolism, and the serine pathway. Its structural duality—existing in equilibrium between an aldehyde and an enol form—makes it a potent scaffold for designing transition-state inhibitors.

Why Develop Derivatives? Native TSA is chemically unstable (prone to polymerization and hydration) and metabolically transient. Synthetic derivatives (e.g., phosphonate isosteres, fluorinated analogs, or ester prodrugs) are engineered to:

  • Inhibit Enolase (Glycolysis): TSA-phosphate is a transition-state analog of the enolase reaction.

  • Block Glyoxylate/Hydroxypyruvate Reductases (GRHPR/TSR): Targeting the glyoxylate shunt in pathogens (M. tuberculosis, fungi) or modulating oxalate production in primary hyperoxaluria.

  • Disrupt Bacterial Anaplerosis: Inhibiting the conversion of glyoxylate to glycerate in the bacterial TCA cycle bypass.

This guide provides a rigorous framework for validating these derivatives, comparing them against native substrates and established inhibitors like Phosphonoacetohydroxamate (PhAH) and Oxamate .

Comparative Analysis: Derivatives vs. Established Standards

The following table benchmarks the performance metrics required for a novel TSA derivative to be considered "bioactive."

FeatureNovel TSA Derivatives (Target Profile)Native Substrate (TSA/Hydroxypyruvate) Standard Inhibitor: PhAH (Enolase)Standard Inhibitor: Oxamate (LDH/GRHPR)
Mechanism Transition State Mimic / Competitive InhibitorMetabolic SubstrateTransition State Analog (

pM)
Competitive Inhibitor (Pyruvate isostere)
Binding Affinity (

)
Target:


Very High (pM range)Moderate (mM range)
Chemical Stability High (

h in media)
Low (Hydrates/Polymerizes)HighHigh
Cell Permeability High (Ester prodrugs often used)Low (Charged at pH 7.4)Low (Requires transport)Moderate
Selectivity High (Specific to GRHPR or Enolase)Low (Substrate for LDH, GRHPR, TSR)High (Enolase specific)Low (LDH, GRHPR crossover)

Mechanistic Pathway & Logic

The biological activity of TSA derivatives hinges on their ability to hijack specific nodes in the glyoxylate and glycolytic pathways.

TSA_Pathway Substrate Glyoxylate Intermediate 2-Hydroxy-3-oxopropanoic Acid (TSA) Substrate->Intermediate Glyoxylate Carboligase (Synthase) Product D-Glycerate Intermediate->Product GRHPR / TSR (Reductase) Downstream 3-Phosphoglycerate (Glycolysis Entry) Product->Downstream Glycerate Kinase Derivative TSA Derivative (Inhibitor) Derivative->Intermediate Mimics Derivative->Product Blocks Reductase (Competitive)

Figure 1: Metabolic intervention points.[1][2][3][4] TSA derivatives act as competitive inhibitors or false substrates for Glyoxylate Reductase (GRHPR) and Tartronate Semialdehyde Reductase (TSR).

Experimental Validation Protocols

To claim biological activity, you must demonstrate specific enzyme inhibition (in vitro) and functional metabolic disruption (in vivo).

Protocol A: Spectrophotometric GRHPR/TSR Inhibition Assay

This assay validates the derivative's ability to bind the active site of Glyoxylate Reductase or TSR by monitoring the oxidation of NADPH.

Reagents:

  • Recombinant GRHPR or TSR enzyme (purified).

  • Substrate: Hydroxypyruvate or Glyoxylate (0.1 mM – 5 mM).

  • Cofactor: NADPH (0.2 mM).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT.

Workflow:

  • Baseline: Equilibrate enzyme and NADPH in buffer at 25°C. Monitor Absorbance at 340 nm (

    
    ) until stable.
    
  • Inhibitor Incubation: Add the TSA Derivative (0.1 nM – 100 µM) and incubate for 5 minutes. Causality Note: Pre-incubation detects slow-binding inhibition, common in transition-state analogs.

  • Reaction Start: Initiate reaction by adding Substrate.

  • Measurement: Record the decrease in

    
     (NADPH oxidation) for 5 minutes.
    
  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation (for tight binding) or Michaelis-Menten competitive inhibition model to determine 
    
    
    
    .

Validation Criteria:

  • The derivative must show a dose-dependent reduction in

    
    .
    
  • Control: No inhibition with heat-denatured enzyme.

Protocol B: Cellular Metabolic Flux Analysis (Seahorse XF)

Validates that the derivative penetrates the cell and disrupts the target pathway (Glycolysis or Respiration).

Workflow:

  • Cell Culture: Seed target cells (e.g., E. coli or cancer cell lines) in XF microplates.

  • Treatment: Treat cells with the TSA Derivative (at

    
     concentration) for 1–4 hours.
    
  • Assay: Measure Extracellular Acidification Rate (ECAR) (Glycolysis proxy) and Oxygen Consumption Rate (OCR) (TCA cycle proxy).

  • Interpretation:

    • Enolase Inhibition:[5] Expect a sharp drop in ECAR (glycolysis blockade).

    • Glyoxylate Shunt Inhibition: In bacteria grown on acetate/fatty acids, expect a drop in OCR and growth arrest.

Validation Logic Workflow

Validation_Flow Step1 1. In Silico Docking (Target: GRHPR/Enolase) Step2 2. Chemical Synthesis & Stability Test (NMR) Step1->Step2 Step3 3. In Vitro Enzyme Kinetics (Determine Ki & Mode of Inhibition) Step2->Step3 Decision Ki < 1 µM? Step3->Decision Decision->Step2 No (Refine Structure) Step4 4. Cellular Viability (MTT) & Metabolic Flux (Seahorse) Decision->Step4 Yes Step5 5. Target Engagement (Thermal Shift Assay) Step4->Step5

Figure 2: Step-by-step decision matrix for validating TSA derivatives.

References

  • Tartronate Semialdehyde Reductase Characteriz

    • Title: Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis.
    • Source: PLOS Genetics / NIH PubMed Central.
    • URL:[Link]

  • Enolase Inhibition by TSA Analogs

    • Title: Enzymatic synthesis and inhibitory characteristics of tartronate semialdehyde phosph
    • Source: Biochemistry (PubMed).[2][4][6]

    • URL:[Link]

  • Glyoxyl

    • Title: Biochemical and Structural Characterization of Glyoxylate Reductase/Hydroxypyruvate Reductase.[1]

    • Source: MDPI Biomolecules.
    • URL:[Link][1]

  • Antimicrobial Activity of Hydroxy-Acid Deriv

    • Title: Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxypropanoic acid deriv
    • Source: European Journal of Medicinal Chemistry (PubMed).
    • URL:[Link]

Sources

Comprehensive Guide: Analytical Method Cross-Validation for 2-Hydroxy-3-oxopropanoic Acid (Tartronate Semialdehyde)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-3-oxopropanoic acid , commonly known as Tartronate Semialdehyde (TSA) , is a critical metabolic intermediate in the glyoxylate and dicarboxylate metabolism pathways.[1] Its analysis is notoriously difficult due to three factors:

  • Extreme Instability: It rapidly polymerizes and undergoes keto-enol tautomerization.

  • Lack of Chromophores: It is invisible to standard UV detection without derivatization.

  • High Polarity: It retains poorly on standard C18 reversed-phase columns.

This guide objectively compares three distinct analytical workflows: LC-MS/MS (DNPH derivatization) , GC-MS (MOX-TMS derivatization) , and Enzymatic Assays (TSR Kinetic Analysis) .

Part 1: The Chemical Challenge & Standard Preparation

Before selecting a method, the researcher must address the primary bottleneck: Source Material . TSA is rarely available as a shelf-stable commercial solid due to its instability.

Strategic Insight: Most robust protocols rely on in situ generation or the use of a stable precursor.

  • Route A (Chemical): Hydrolysis of tartronate semialdehyde diethyl acetal (if available).

  • Route B (Enzymatic Equilibrium): utilizing the tautomeric equilibrium with Hydroxypyruvate (Lithium salt is commercially available). In aqueous solution at physiological pH, hydroxypyruvate slowly isomerizes to TSA, a process catalyzed by Tartronate Semialdehyde Isomerase.

Part 2: Method Cross-Validation Matrix

FeatureMethod A: LC-MS/MS Method B: GC-MS Method C: Enzymatic Assay
Principle Derivatization of Carbonyl (DNPH)Double Derivatization (Oximation + Silylation)NADH Oxidation Kinetics
Sensitivity (LOD) High (nM range)Moderate (µM range)Low (µM - mM range)
Specificity High (MRM transitions)High (Mass Spectral Fingerprint)Very High (Enzyme Specificity)
Throughput High (Automated injection)Moderate (Long run times)Low (Plate reader dependent)
Stability Derivative is stableDerivative is moisture sensitiveReal-time measurement
Primary Use Case Trace quantification in plasma/tissuesMetabolic profiling / Untargeted discoveryFunctional activity verification

Part 3: Detailed Experimental Protocols

Method A: LC-MS/MS with DNPH Derivatization

The Gold Standard for Trace Quantification

Mechanism: 2,4-Dinitrophenylhydrazine (DNPH) reacts with the ketone group of TSA to form a stable hydrazone, introducing a chromophore and increasing hydrophobicity for C18 retention.

Protocol:

  • Sample Prep: Mix 50 µL of biological sample (e.g., cell lysate) with 20 µL of Internal Standard (13C-labeled keto-acid).

  • Derivatization: Add 50 µL of DNPH Reagent (10 mM in 1M HCl).

  • Incubation: Vortex and incubate at 30°C for 30 minutes . (Avoid high heat to prevent decarboxylation).

  • Quenching: Add 400 µL of Acetonitrile to quench and precipitate proteins. Centrifuge at 12,000 x g for 10 min.

  • Analysis: Inject 10 µL of supernatant onto a C18 column (e.g., Waters BEH C18).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[2][3]

    • Detection: Negative Ion Mode (ESI-). Monitor MRM transitions for the TSA-DNPH adduct.

Method B: GC-MS with MOX-TMS Derivatization

The Standard for Metabolic Profiling

Mechanism: Two-step protection. Methoxyamine (MOX) stabilizes the keto group (preventing enolization), and MSTFA silylates the hydroxyl and carboxyl groups to induce volatility.

Protocol:

  • Drying: Evaporate 50 µL of sample to complete dryness using a SpeedVac (critical step: moisture kills the reaction).

  • Oximation: Add 50 µL of Methoxyamine HCl (20 mg/mL in Pyridine). Incubate at 30°C for 90 minutes .

  • Silylation: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 37°C for 30 minutes .

  • Analysis: Inject 1 µL into GC-MS (Splitless mode).

    • Column: DB-5MS or equivalent (5% phenyl methyl siloxane).

    • Temp Ramp: 70°C (hold 2 min) -> 10°C/min -> 300°C.

    • Identification: Look for the specific fragmentation pattern of the tri-silylated oxime derivative.

Method C: Enzymatic Assay (Tartronate Semialdehyde Reductase)

The Functional Verification Method

Mechanism: TSA is reduced to D-Glycerate by Tartronate Semialdehyde Reductase (TSR), consuming NADH. The rate of NADH disappearance (measured at 340 nm) is proportional to TSA concentration.

Protocol:

  • Buffer Prep: Prepare 100 mM Tris-HCl (pH 7.5) containing 0.2 mM NADH.

  • Blanking: Add enzyme (TSR, purified or commercially sourced) to the cuvette/plate to establish background oxidation.

  • Reaction: Add the TSA-containing sample.

  • Measurement: Monitor absorbance at 340 nm continuously for 5 minutes at 25°C.

  • Calculation: Use the extinction coefficient of NADH (

    
    ) to calculate the micromoles of TSA reduced.
    

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on sample type and sensitivity requirements.

AnalyticalWorkflow Start START: Sample Containing This compound Decision1 Is the analyte concentration expected to be < 1 µM? Start->Decision1 Branch_HighSens Yes (Trace Analysis) Decision1->Branch_HighSens Yes Branch_LowSens No (Metabolic Profiling) Decision1->Branch_LowSens No Method_LCMS METHOD A: LC-MS/MS (DNPH Derivatization) Branch_HighSens->Method_LCMS Decision2 Is untargeted profiling of other acids required? Branch_LowSens->Decision2 Outcome1 High Sensitivity Specific Carbonyl Targeting Method_LCMS->Outcome1 Method_GCMS METHOD B: GC-MS (MOX-TMS Derivatization) Decision2->Method_GCMS Yes Method_Enzyme METHOD C: Enzymatic Assay (TSR + NADH) Decision2->Method_Enzyme No (Specific Target) Outcome2 Broad Metabolome Coverage Volatile Derivative Method_GCMS->Outcome2 Outcome3 Functional Verification Kinetic Data Method_Enzyme->Outcome3

Figure 1: Decision Tree for Analytical Method Selection based on sensitivity needs and experimental goals.

Part 5: Chemical Pathway of Derivatization (GC-MS Focus)

Understanding the double derivatization is crucial for troubleshooting GC-MS data.

DerivatizationChem TSA Native TSA (Unstable/Polar) Step1 + Methoxyamine (MOX) (Stabilizes Ketone) TSA->Step1 Intermed TSA-Oxime (Stable Intermediate) Step1->Intermed Dehydration Step2 + MSTFA (TMS) (Silylates -OH/-COOH) Intermed->Step2 Final Tri-TMS-Oxime Derivative (Volatile/GC-Ready) Step2->Final Silylation

Figure 2: Two-step derivatization pathway required for GC-MS analysis to prevent tautomerization and induce volatility.

References

  • PubChem. (n.d.). Tartronate semialdehyde (this compound) - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Grokipedia. (n.d.). 2-hydroxy-3-oxopropionate reductase (Tartronate Semialdehyde Reductase).[4] Retrieved from [Link]

  • Moros, G., et al. (2017).[5] Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Bioanalysis, 9(1), 53-65.[5] Retrieved from [Link]

  • Vertex AI Search. (2025). LC-MS/MS method for tartronate semialdehyde derivatization (DNPH vs 3-NPH). Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of 2-Hydroxy-3-oxopropanoic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Precursor Selection

2-Hydroxy-3-oxopropanoic acid is a C3-dicarboxylic acid of significant interest due to its versatile chemical nature, featuring a carboxylic acid, a hydroxyl group, and an aldehyde functionality. Its chirality and multiple reactive sites make it a valuable synthon for various applications, including the development of pharmaceuticals and fine chemicals. The efficiency of its synthesis is paramount, and the journey from starting material to final product begins with the critical choice of a precursor. This guide will explore three principal synthetic routes, originating from glucose, glyoxylate, and tartaric acid, evaluating their respective strengths and weaknesses to provide a clear framework for decision-making in your synthetic strategy.

Precursor Efficacy Comparison: A Data-Driven Analysis

The selection of a precursor for the synthesis of this compound is a multi-faceted decision that balances yield, reaction conditions, and the complexity of the synthetic route. The following table provides a summary of the key performance indicators for the three primary precursors discussed in this guide.

PrecursorSynthetic ApproachReported YieldKey AdvantagesKey Disadvantages
Glucose Microbial Fermentation48.88 ± 2.16 g/L[1]Utilizes a renewable feedstock, sustainable "green" chemistry approach.Requires specialized microbial strains and fermentation equipment, downstream purification can be complex.
Glyoxylate Enzymatic SynthesisHigh (qualitative)High specificity and stereoselectivity, mild reaction conditions.Enzyme availability and cost can be a factor, requires two moles of precursor per mole of product.
Tartaric Acid Chemical OxidationYield not quantitatively reported in accessible literaturePotentially cost-effective starting material.Can lead to a mixture of byproducts, requiring significant purification; harsh reaction conditions may be necessary.

In-Depth Analysis of Precursor Pathways

Microbial Fermentation from Glucose: A Sustainable Approach

The biosynthesis of this compound from glucose represents a significant advancement in green chemistry, leveraging the metabolic machinery of microorganisms to produce a valuable chemical from a renewable resource.

Causality of Experimental Choices: The selection of Gluconobacter oxydans as a microbial chassis is strategic. This bacterium possesses a powerful oxidative metabolism that can be engineered to channel carbon flux towards the desired product. The genetic modification to overexpress key enzymes is a deliberate intervention to enhance the efficiency of the metabolic pathway, overcoming natural bottlenecks.

Signaling Pathway Diagram:

Microbial_Synthesis Glucose Glucose Engineered_G_oxydans Engineered Gluconobacter oxydans Glucose->Engineered_G_oxydans Uptake & Metabolism Intermediate_Metabolites Intermediate Metabolites Engineered_G_oxydans->Intermediate_Metabolites Fermentation Product 2-Hydroxy-3-oxopropanoic acid Intermediate_Metabolites->Product Biotransformation Enzymatic_Synthesis Glyoxylate Glyoxylate (2 eq.) Reaction_Mix Reaction Mixture (Buffer, Cofactors) Glyoxylate->Reaction_Mix Enzyme Tartronate-semialdehyde synthase Enzyme->Reaction_Mix Product 2-Hydroxy-3-oxopropanoic acid Reaction_Mix->Product Incubation Purification Purification Product->Purification Chemical_Oxidation Tartaric_Acid Tartaric Acid Product 2-Hydroxy-3-oxopropanoic acid Tartaric_Acid->Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O₂, O₃) Oxidizing_Agent->Product Reaction_Conditions Controlled Temperature & pH Reaction_Conditions->Product Byproducts Byproducts Product->Byproducts

Sources

A Comparative Guide to the Biological Activity of 2-Hydroxy-3-oxopropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of stereoisomers is paramount. This guide provides an in-depth comparison of the (R)- and (S)-enantiomers of 2-hydroxy-3-oxopropanoic acid, also known as tartronate semialdehyde. While chemically similar, these molecules exhibit distinct biological relevance due to the high stereospecificity of the enzymes that interact with them. This document will explore their differential roles in metabolic pathways, provide experimental data, and detail protocols for their synthesis and analysis.

Introduction: The Significance of Chirality

In biological systems, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is critical. Enantiomers, which are non-superimposable mirror images of each other, can elicit vastly different physiological responses. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, a thorough understanding of the biological activity of individual enantiomers is essential for drug discovery and development. This compound serves as a compelling case study in the importance of enzymatic stereoselectivity in metabolic pathways.

The Biologically Active Enantiomer: (S)-2-Hydroxy-3-oxopropanoic Acid

The (S)-enantiomer of this compound is a key intermediate in the glyoxylate and dicarboxylate metabolic pathways in various organisms, including Escherichia coli.[1][2] Its formation is catalyzed by the enzyme tartronate-semialdehyde synthase (EC 4.1.1.47), which stereospecifically produces (S)-2-hydroxy-3-oxopropanoate from two molecules of glyoxylate.[2]

This enantiomer is subsequently acted upon by 2-hydroxy-3-oxopropionate reductase (also known as tartronate semialdehyde reductase, EC 1.1.1.60), an oxidoreductase that catalyzes its conversion. The systematic name for this enzyme is (R)-glycerate:NAD(P)+ oxidoreductase , which underscores the stereospecific nature of the reaction it catalyzes.[3]

Metabolic Pathway of (S)-2-Hydroxy-3-oxopropanoic Acid

The metabolic fate of the (S)-enantiomer is well-established. The following diagram illustrates its central role in the glyoxylate cycle.

metabolic_pathway cluster_0 Tartronate-Semialdehyde Synthase (EC 4.1.1.47) cluster_1 2-Hydroxy-3-oxopropionate Reductase (EC 1.1.1.60) Glyoxylate1 Glyoxylate TSA_S (S)-2-Hydroxy-3-oxopropanoic acid Glyoxylate1->TSA_S CO2 Glyoxylate2 Glyoxylate Glyoxylate2->TSA_S CO2 Glycerate (R)-Glycerate TSA_S->Glycerate NAD(P)+ -> NAD(P)H + H+

Caption: Metabolic conversion of (S)-2-Hydroxy-3-oxopropanoic acid.

The Inactive Enantiomer: (R)-2-Hydroxy-3-oxopropanoic Acid

In stark contrast to its (S)-counterpart, the (R)-enantiomer of this compound is not the natural substrate for the key enzymes in the glyoxylate and dicarboxylate pathways. The high stereospecificity of tartronate-semialdehyde synthase dictates the exclusive production of the (S)-form.[2] Consequently, the (R)-enantiomer is not expected to be a substrate for 2-hydroxy-3-oxopropionate reductase under normal physiological conditions.

While direct experimental evidence comparing the broad biological activities of the two enantiomers is limited in the public domain, the principle of enzymatic stereoselectivity strongly suggests that the (R)-enantiomer would be biologically inert within this specific metabolic context. It would not be recognized by the active sites of the enzymes that process the (S)-enantiomer, rendering it metabolically inactive in this pathway.

Comparative Summary

Feature(S)-2-Hydroxy-3-oxopropanoic acid(R)-2-Hydroxy-3-oxopropanoic acid
Natural Occurrence Metabolite in organisms like E. coli[1]Not reported as a natural metabolite
Enzymatic Synthesis Produced by tartronate-semialdehyde synthase[2]Not produced by known metabolic enzymes
Metabolic Role Intermediate in glyoxylate and dicarboxylate metabolism[1]Presumed to be metabolically inactive in this pathway
Enzymatic Substrate Substrate for 2-hydroxy-3-oxopropionate reductase[3]Not a known substrate for key metabolic enzymes

Experimental Protocols

To facilitate further research into the distinct biological activities of these enantiomers, detailed experimental protocols are provided below.

Protocol 1: Asymmetric Synthesis of (R)- and (S)-2-Hydroxy-3-oxopropanoic Acid

The enantiopure synthesis of these compounds is crucial for comparative biological studies. A general approach involves the asymmetric reduction of a suitable precursor.

Objective: To synthesize enantiomerically pure (R)- and (S)-2-hydroxy-3-oxopropanoic acid.

Materials:

  • 2-oxo-3-hydroxypropanoic acid (precursor)

  • Chiral reducing agent (e.g., a borane complex with a chiral oxazaborolidine catalyst, or a specific dehydrogenase enzyme)

  • Appropriate buffer solutions

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Instrumentation for purification (e.g., column chromatography) and analysis (e.g., chiral HPLC, NMR)

Step-by-Step Methodology:

  • Precursor Preparation: Synthesize or procure 2-oxo-3-hydroxypropanoic acid.

  • Asymmetric Reduction:

    • Dissolve the precursor in an appropriate solvent.

    • Add the chosen chiral reducing agent. For the (R)-enantiomer, a specific catalyst or enzyme favoring the formation of the (R)-alcohol will be used. For the (S)-enantiomer, the corresponding opposite enantiomer of the catalyst or a different enzyme will be employed.

    • Allow the reaction to proceed under controlled temperature and time.

  • Work-up:

    • Quench the reaction with an appropriate reagent (e.g., methanol for borane reductions).

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic extract under reduced pressure.

    • Purify the crude product using column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC.

    • Confirm the structure and purity using NMR spectroscopy and mass spectrometry.

Protocol 2: Enzymatic Assay of 2-Hydroxy-3-oxopropionate Reductase Activity

This assay allows for the determination of the enzyme's activity and its stereoselectivity.

Objective: To measure the activity of 2-hydroxy-3-oxopropionate reductase with the (S)-enantiomer and assess the lack of activity with the (R)-enantiomer.

Materials:

  • Purified 2-hydroxy-3-oxopropionate reductase

  • (S)-2-hydroxy-3-oxopropanoic acid

  • (R)-2-hydroxy-3-oxopropanoic acid

  • NAD(P)H

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, NAD(P)H, and the enzyme solution.

  • Baseline Measurement: Measure the initial absorbance at 340 nm to establish a baseline.

  • Initiation of Reaction:

    • Assay with (S)-enantiomer: Add a known concentration of (S)-2-hydroxy-3-oxopropanoic acid to the cuvette to initiate the reaction.

    • Assay with (R)-enantiomer: In a separate experiment, add the same concentration of (R)-2-hydroxy-3-oxopropanoic acid.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NAD(P)H.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • The specific activity of the enzyme can be calculated using the Beer-Lambert law and is typically expressed in units of µmol of NAD(P)H oxidized per minute per milligram of enzyme.

    • Compare the activity observed with the (S)-enantiomer to that with the (R)-enantiomer. A significant difference will confirm the enzyme's stereoselectivity.

experimental_workflow start Start: Enantiopure Substrates s_enantiomer (S)-2-Hydroxy-3-oxopropanoic acid start->s_enantiomer r_enantiomer (R)-2-Hydroxy-3-oxopropanoic acid start->r_enantiomer enzyme_assay Enzymatic Assay with 2-Hydroxy-3-oxopropionate Reductase s_enantiomer->enzyme_assay r_enantiomer->enzyme_assay measure_activity Monitor NAD(P)H Oxidation (Absorbance at 340 nm) enzyme_assay->measure_activity compare Compare Reaction Rates measure_activity->compare conclusion Conclusion: (S)-enantiomer is the active substrate compare->conclusion

Sources

Comparative Guide: Validation of a Knockout Model for 2-Hydroxy-3-oxopropanoic Acid Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers in metabolic disease modeling, drug discovery (Primary Hyperoxaluria), and metabolic engineering. Focus: Validation of GRHPR knockout systems disrupting the Tartronate Semialdehyde/Hydroxypyruvate axis.

Executive Summary: The Metabolic Context

2-Hydroxy-3-oxopropanoic acid, commonly known as Tartronate Semialdehyde (TSA) , exists in tautomeric equilibrium with Hydroxypyruvate . In mammalian metabolism, this axis is controlled by the enzyme Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) .

Disrupting this pathway is the gold standard for modeling Primary Hyperoxaluria Type 2 (PH2) . When GRHPR is knocked out, the metabolic flux shifts: instead of converting to D-Glycerate, the substrate accumulates and is oxidized by Lactate Dehydrogenase (LDH) into Oxalate , leading to nephrolithiasis (kidney stones).

This guide compares the validation of a CRISPR-Cas9 Constitutive Knockout (KO) against transient RNA interference (shRNA) and chemical inhibition, providing a rigorous protocol for confirming metabolic disruption.

Scientific Background & Pathway Logic

To validate the model, one must understand the flux diversion. In a functional system, GRHPR reduces TSA/Hydroxypyruvate to D-Glycerate.[1] In a KO system, this "drain" is plugged, forcing the flux toward Oxalate.

Pathway Diagram (Graphviz)

TSA_Metabolism_Validation Glyoxylate Glyoxylate Hydroxypyruvate Hydroxypyruvate (Tautomer) Glyoxylate->Hydroxypyruvate Metabolic Flux TSA This compound (Tartronate Semialdehyde) TSA->Hydroxypyruvate Equilibrium GRHPR GRHPR Enzyme (Target) Hydroxypyruvate->GRHPR LDH LDH (Lactate Dehydrogenase) Hydroxypyruvate->LDH Accumulation Shunt Glycerate D-Glycerate (Healthy Product) Oxalate Oxalate (Pathological Marker) GRHPR->Glycerate Reduction (NADPH) LDH->Oxalate Oxidation CRISPR CRISPR KO (Blockage) CRISPR->GRHPR Inhibits

Figure 1: The metabolic diversion in GRHPR knockout models. The absence of GRHPR forces this compound (via Hydroxypyruvate) toward Oxalate production.

Comparative Analysis: CRISPR KO vs. Alternatives

When establishing a model for PH2 or metabolic flux analysis, the choice of perturbation method dictates the reliability of your data.

FeatureCRISPR-Cas9 KO (Recommended) shRNA Knockdown Chemical Inhibition
Mechanism Genomic indel (Frameshift)mRNA degradationActive site binding
Flux Blockage 100% (Complete) 70–90% (Variable)Variable (IC50 dependent)
Stability Permanent/HeritableTransient/Stable IntegrationTransient (Dosing required)
Off-Targets Low (with high-fidelity Cas9)High (seed sequence toxicity)High (promiscuous binding)
Metabolic Noise Low (Binary result)High (Residual enzyme activity masks phenotype)Medium (Metabolic adaptation)
Best For Disease Modeling (PH2), Drug ScreeningEssential Gene StudyAcute Kinetic Studies

Expert Insight: For measuring this compound metabolism, CRISPR is superior . The metabolic flux toward oxalate is highly sensitive; even 10-20% residual GRHPR activity (common in shRNA) can be sufficient to clear the substrate, masking the hyperoxaluric phenotype [1].

Validation Protocol: The "Self-Validating" System

A robust validation must confirm the genotype, the loss of protein, and the functional metabolic shift.

Phase 1: Genotypic & Proteomic Confirmation

Before assessing metabolism, confirm the tool worked.

  • Sanger Sequencing: Amplify the GRHPR exon target. Use TIDE or ICE analysis to quantify indel frequency (>90% required).

  • Western Blot:

    • Antibody: Anti-GRHPR (Polyclonal preferred for sensitivity).

    • Control: Beta-actin or GAPDH.

    • Success Criterion: Complete absence of the ~36 kDa band in the KO line compared to WT.

Phase 2: Enzymatic Activity Assay (Functional Validation)

Directly measures the capacity of the lysate to metabolize the substrate.

Principle: GRHPR catalyzes the NADPH-dependent reduction of hydroxypyruvate. We measure the consumption of NADPH by monitoring absorbance at 340 nm.

Protocol:

  • Lysis: Lyse

    
     cells in ice-cold lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 1% Triton X-100).
    
  • Reaction Mix:

    • 100 mM Potassium Phosphate buffer (pH 7.0).

    • 0.2 mM NADPH.

    • Substrate: 0.5 mM Lithium Hydroxypyruvate (stable analog of this compound).

  • Measurement: Add 50 µg of cell lysate protein.

  • Kinetics: Monitor

    
     decrease over 5 minutes at 37°C using a kinetic microplate reader.
    
  • Calculation: Activity (U/mg) =

    
    .
    

Expected Result: WT cells show rapid


 decline. KO cells should show <5% activity  (near background).
Phase 3: Metabolomics (The "Gold Standard")

Quantifying the metabolic shunt (Oxalate accumulation).

Since this compound is unstable, we validate the pathway by measuring the accumulation of Oxalate (downstream) and Glycolate/Glycerate (upstream/parallel).

Technique: GC-MS with Silylation Derivatization.[2]

Protocol:

  • Sample Prep: Collect cell culture media (extracellular) or cell pellets (intracellular) 48h post-seeding.

  • Extraction: Extract with cold methanol:water (80:20). Spike with internal standard (e.g.,

    
    -Oxalate).
    
  • Derivatization (Critical Step):

    • Dry supernatant under nitrogen.

    • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Incubate at 60°C for 30 mins. This stabilizes the carboxyl and hydroxyl groups of TSA/Oxalate [2].

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent.

    • Monitor ions: m/z 261 (TMS-Oxalate), m/z 307 (TMS-Glycerate).

Experimental Data: What Success Looks Like

The following table summarizes typical data obtained when comparing a Wild Type (WT) HepG2 cell line vs. a GRHPR Knockout clone.

MetricWild Type (WT)GRHPR Knockout (KO)Interpretation
GRHPR Protein 100% (Normalized)Not Detected Successful Translation Block
Enzyme Activity

nmol/min/mg

nmol/min/mg
Functional Loss of Catalysis
Intracellular Oxalate

nmol/10^6 cells

nmol/10^6 cells
16-fold Increase (Flux Diversion)
Extracellular Glycerate

µM

µM
Loss of Product Formation
Cell Viability 98%95%Non-lethal mutation (Valid model)
Validation Workflow Diagram

Validation_Workflow Start Engineered Cell Line (Putative KO) Step1 1. Genotyping (PCR/Seq) Confirm Indels Start->Step1 Step2 2. Western Blot Confirm Protein Loss Step1->Step2 Step3 3. Activity Assay (Substrate: Hydroxypyruvate) Confirm Functional Loss Step2->Step3 Step4 4. GC-MS Metabolomics Measure Oxalate Spike Step3->Step4 Decision Model Validated? Step4->Decision

Figure 2: Step-by-step validation pipeline ensuring genotypic, proteomic, and metabolic fidelity.

Troubleshooting & Expert Tips

  • Instability of TSA: Do not attempt to store this compound standards in aqueous solution for long periods. It spontaneously decarboxylates or polymerizes. Use Lithium Hydroxypyruvate as the stable surrogate for enzymatic assays.

  • Media Contamination: Fetal Bovine Serum (FBS) contains trace oxalate and enzymes. For metabolomics, switch to dialyzed FBS or serum-free media 24h prior to collection to reduce background noise.

  • Derivatization Moisture: BSTFA is moisture-sensitive. Ensure samples are completely dry (lyophilized) before adding the reagent, or the reaction will fail, yielding poor GC-MS peaks [3].

References

  • Cregeen, D. P., et al. "Molecular analysis of the glyoxylate reductase (GRHPR) gene in patients with primary hyperoxaluria type 2." Human Mutation, 2003.

  • Cramer, S. D., et al. "Hyperoxaluria type 2: Regulation of glyoxylate reductase/hydroxypyruvate reductase." Kidney International, 2004.

  • Sobolewski, M., et al. "GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification." ResearchGate, 2025.[3][4]

  • Knight, J., et al. "Hydroxy-oxoglutarate aldolase activity in Primary Hyperoxaluria Type 2." Clinical Science, 2008.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate web of cellular metabolism, small organic acids serve as critical nodes, directing the flow of carbon and energy. Among these, 2-Hydroxy-3-oxopropanoic acid, also known as tartronate semialdehyde, holds a unique position at the crossroads of several metabolic pathways. This guide provides an in-depth functional comparison of this compound with its structurally and functionally related metabolites: pyruvic acid and the key components of the glyoxylate cycle. Through a synthesis of biochemical principles, comparative enzyme kinetics, and detailed analytical protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to better understand and investigate these crucial metabolic players.

Introduction to this compound: A Unique Aldehyde-Acid

This compound is a three-carbon α-keto acid containing both a carboxylic acid and an aldehyde functional group[1]. This dual functionality imparts unique chemical properties and metabolic fates. In many organisms, it serves as a key intermediate in the tartronate semialdehyde pathway, which is involved in the metabolism of glyoxylate and other small carbon compounds[2][3]. The central enzyme in its metabolism is 2-hydroxy-3-oxopropionate reductase, which catalyzes the reversible conversion of 2-hydroxy-3-oxopropanoate to D-glycerate[2]. This pathway is particularly important in organisms that can utilize two-carbon compounds as their sole carbon source.

The Metabolic Crossroads: Comparing Pathways and Functions

To fully appreciate the functional role of this compound, it is essential to compare it with other key three-carbon and related metabolites that are central to cellular energy and biosynthesis.

Pyruvic Acid: The Central Hub of Glycolysis

Pyruvic acid, the end-product of glycolysis, is arguably one of the most central metabolites in intermediary metabolism. Its fate is highly dependent on the cellular energy status and the availability of oxygen. It can be converted to acetyl-CoA to fuel the tricarboxylic acid (TCA) cycle, serve as a precursor for gluconeogenesis, or be fermented to lactate or ethanol under anaerobic conditions. The pyruvate dehydrogenase complex (PDC), a large multi-enzyme complex, governs the pivotal and irreversible conversion of pyruvate to acetyl-CoA, thus committing carbon to oxidative phosphorylation[4][5].

The Glyoxylate Cycle: An Anabolic Shortcut

In plants, bacteria, fungi, and nematodes, the glyoxylate cycle provides an anabolic alternative to the TCA cycle, allowing for the net synthesis of carbohydrates from two-carbon compounds like acetate. This pathway bypasses the decarboxylation steps of the TCA cycle through the action of two key enzymes: isocitrate lyase (ICL) and malate synthase (MS)[6]. ICL cleaves isocitrate to succinate and glyoxylate, and MS condenses glyoxylate with acetyl-CoA to form malate. This pathway is crucial for organisms growing on fatty acids or acetate as their sole carbon source.

The Tartronate Semialdehyde Pathway: A Glyoxylate Detoxification and Assimilation Route

The tartronate semialdehyde pathway can be viewed as a complementary route to the glyoxylate cycle. It provides a mechanism for the assimilation of glyoxylate, which can be toxic at high concentrations. Two molecules of glyoxylate are condensed to form tartronate semialdehyde and CO2, a reaction catalyzed by tartronate-semialdehyde synthase[7]. Subsequently, 2-hydroxy-3-oxopropionate reductase reduces tartronate semialdehyde to D-glycerate, which can then enter central metabolism. This pathway is particularly significant in glycerol assimilation in some organisms[8].

Figure 1. Simplified overview of the metabolic pathways involving this compound, Pyruvic acid, and the Glyoxylate Cycle.

Functional Comparison through Enzyme Kinetics

The functional efficiency and physiological role of a metabolic pathway are largely determined by the kinetic properties of its constituent enzymes. A comparison of the key enzymes involved in the metabolism of this compound, pyruvate, and the glyoxylate cycle reveals significant functional differences.

EnzymeSubstrate(s)K_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Organism/SourceReference
2-Hydroxy-3-oxopropionate Reductase 2-Hydroxy-3-oxopropanoate0.19Not ReportedNot ReportedUstilago maydis[2]
D-Glycerate0.278Not ReportedNot ReportedEscherichia coli[2]
Pyruvate Dehydrogenase Complex (E1 component) Pyruvate~0.02 - 0.5~10 - 70~2 x 10⁵ - 3.5 x 10⁶Bovine Kidney, E. coli[9]
Isocitrate Lyase Isocitrate0.03716.74.5 x 10⁵Mycobacterium tuberculosis[10][11]
Isocitrate0.1001.71.7 x 10⁴Mycobacterium tuberculosis (ICL2)[10][11]
Malate Synthase Glyoxylate0.029 - 0.03023 - 30~7.7 x 10⁵ - 1 x 10⁶Mycobacterium tuberculosis[12]
Acetyl-CoA0.005 - 0.010Mycobacterium tuberculosis[12]

Analysis of Kinetic Data:

  • Substrate Affinity (K_m_): The K_m_ values for the substrates of the glyoxylate cycle enzymes (isocitrate lyase and malate synthase) and the pyruvate dehydrogenase complex are generally in the low micromolar to low millimolar range, indicating high affinity for their respective substrates. The K_m_ of 2-hydroxy-3-oxopropionate reductase for its substrate is also in the sub-millimolar range, suggesting a physiologically relevant affinity.

Experimental Protocols for Metabolite Analysis

Accurate and reliable quantification of these organic acids is paramount for understanding their metabolic roles. Below are detailed protocols for their analysis using common laboratory techniques.

HPLC-UV Method for Organic Acid Quantification

This protocol is a robust method for the simultaneous quantification of several organic acids, including pyruvic acid.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Mobile Phase: 50 mM Potassium Phosphate Monobasic, pH adjusted to 2.8 with phosphoric acid.

  • Acetonitrile (ACN), HPLC grade.

  • Organic acid standards (pyruvic acid, etc.).

Procedure:

  • Sample Preparation:

    • For bacterial cultures, centrifuge the broth to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • For tissue samples, homogenize in a suitable buffer and deproteinize using perchloric acid or a similar agent, followed by centrifugation and filtration.

  • Chromatographic Conditions:

    • Mobile Phase: 95:5 (v/v) 50 mM Potassium Phosphate (pH 2.8) : Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a series of standard solutions of the target organic acids in the mobile phase.

    • Generate a calibration curve by plotting the peak area against the concentration of each standard.

    • Quantify the organic acids in the samples by comparing their peak areas to the calibration curve.

Figure 2. General workflow for the analysis of organic acids by HPLC-UV.

GC-MS Method for Organic Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of a wide range of organic acids, including this compound, after derivatization.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for organic acid analysis (e.g., DB-5ms).

Reagents:

  • Ethyl acetate, analytical grade.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine, anhydrous.

  • Internal standard (e.g., succinic-d4 acid).

Procedure:

  • Sample Preparation (Urine):

    • To 1 mL of urine, add an internal standard.

    • Acidify the sample to pH < 2 with HCl.

    • Extract the organic acids twice with 3 mL of ethyl acetate.

    • Evaporate the combined organic layers to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Incubate at 70 °C for 60 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 5 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-600.

  • Identification and Quantification:

    • Identify the derivatized organic acids based on their retention times and mass spectra compared to a library of standards.

    • Quantify using the peak area ratio of the analyte to the internal standard.

Enzymatic Assay for 2-Hydroxy-3-oxopropionate Reductase

This assay measures the activity of 2-hydroxy-3-oxopropionate reductase by monitoring the change in NADH absorbance.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.

  • NADH solution: 10 mM in assay buffer.

  • 2-Hydroxy-3-oxopropanoate (Tartronate Semialdehyde) solution: 50 mM in assay buffer (prepare fresh).

  • Enzyme extract or purified enzyme.

Procedure:

  • In a 1 mL cuvette, combine:

    • 880 µL of Assay Buffer.

    • 100 µL of NADH solution (final concentration 1 mM).

    • 10 µL of enzyme extract.

  • Mix and incubate at 30 °C for 5 minutes to allow for the reduction of any endogenous substrates.

  • Initiate the reaction by adding 10 µL of the 2-Hydroxy-3-oxopropanoate solution (final concentration 0.5 mM).

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6220 M⁻¹cm⁻¹).

Physiological and Pathological Significance

The differential roles of these metabolites are underscored by their implications in health and disease.

  • Pyruvate Metabolism and Disease: Dysregulation of the pyruvate dehydrogenase complex is linked to numerous diseases, including congenital lactic acidosis and neurodegenerative disorders. In cancer, the downregulation of PDC and a shift towards aerobic glycolysis (the Warburg effect) is a well-established hallmark.

  • Glyoxylate Cycle and Pathogenesis: The glyoxylate cycle is essential for the virulence of several pathogens, including Mycobacterium tuberculosis and Candida albicans. These organisms rely on the glyoxylate cycle to survive on host-derived fatty acids. Consequently, the enzymes of this pathway are attractive targets for the development of novel antimicrobial agents.

  • This compound in Metabolic Health: The tartronate semialdehyde pathway plays a role in glycerol metabolism, and its upregulation can improve glycerol utilization[8]. While direct links to specific human diseases are less established, its involvement in glyoxylate metabolism suggests a potential role in conditions associated with glyoxylate accumulation, such as primary hyperoxaluria. Further research is needed to fully elucidate the clinical significance of altered this compound levels.

Conclusion and Future Directions

This compound, pyruvic acid, and the intermediates of the glyoxylate cycle represent distinct yet interconnected nodes in cellular metabolism. While pyruvate is central to energy production in most organisms, the glyoxylate and tartronate semialdehyde pathways provide crucial metabolic flexibility, particularly for organisms with diverse carbon source utilization capabilities.

The comparative analysis of their respective enzymatic machinery highlights the evolutionary adaptations that allow organisms to thrive in different nutritional environments. The provided analytical protocols offer a robust framework for researchers to quantify these metabolites and further investigate their roles in various biological contexts.

Future research should focus on obtaining a more complete kinetic profile of 2-hydroxy-3-oxopropionate reductase from various organisms to better understand its catalytic efficiency. Furthermore, targeted metabolomic studies in various disease models are warranted to clarify the pathological implications of altered this compound metabolism. Such investigations will undoubtedly deepen our understanding of metabolic regulation and may unveil new therapeutic targets for a range of diseases.

References

  • 2-hydroxy-3-oxopropionate reductase - Grokipedia. (n.d.).
  • How to calculate the Turnover Number of enzymes? (2018, July 25). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Kinetic and Chemical Mechanism of Malate Synthase from Mycobacterium tuberculosis. (2010, October 26). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Tartronate semialdehyde | C3H4O4 | CID 1122. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • How do you find out the enzyme turnover number in cell based assays? (2015, April 29). ResearchGate. Retrieved January 31, 2026, from [Link]

  • KEGG ENZYME: 1.1.1.60. (n.d.). Genome.jp. Retrieved January 31, 2026, from [Link]

  • A Systems Chemical Biology Study of Malate Synthase and Isocitrate Lyase Inhibition in Mycobacterium tuberculosis During Active and NRP Growth. (2014, May 1). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Mechanism-based inactivator of isocitrate lyases 1 and 2 from Mycobacterium tuberculosis. (2017, July 5). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Pyruvate dehydrogenase. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • Malate synthase. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • Tartronate-semialdehyde synthase. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • Isocitrate lyase. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • Mechanism-based inactivator of isocitrate lyases 1 and 2 from Mycobacterium tuberculosis. (2017, July 18). PNAS. Retrieved January 31, 2026, from [Link]

  • (a) Isocitrate lyase catalyses the conversion of isocitrate to glyoxylate and succinate. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Enzymes helping enzymes: Oxaloacetate decarboxylase increases malate dehydrogenase's turnover number. (2022, October 25). PNAS Nexus. Retrieved January 31, 2026, from [Link]

  • Maximum turnover numbers of some enzymes. (n.d.). BioNumbers. Retrieved January 31, 2026, from [Link]

  • Pyruvate dehydrogenase complex. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis. (2011, January 31). PubMed Central. Retrieved January 31, 2026, from [Link]

  • icl - Isocitrate lyase - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). (2014, April 16). UniProt. Retrieved January 31, 2026, from [Link]

  • 2-hydroxy-3-oxopropionate reductase - Mannheimia succiniciproducens (strain KCTC 0769BP / MBEL55E). (n.d.). UniProt. Retrieved January 31, 2026, from [Link]

  • Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human. (2001, May). PubMed. Retrieved January 31, 2026, from [Link]

  • Elementary steps in the reaction mechanism of the pyruvate dehydrogenase multienzyme complex from Escherichia coli: kinetics of acetylation and deacetylation. (1980, September 2). PubMed. Retrieved January 31, 2026, from [Link]

  • Stabilization of the pyruvate dehydrogenase E1alpha subunit by dichloroacetate. (2000, November). PubMed. Retrieved January 31, 2026, from [Link]

  • 2-hydroxy-3-oxopropionate reductase. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • Enzymatic synthesis and inhibitory characteristics of tartronate semialdehyde phosphate. (1982, October 19). PubMed. Retrieved January 31, 2026, from [Link]

  • Pyruvate Dehydrogenase | HHMI BioInteractive Video. (2021, July 12). YouTube. Retrieved January 31, 2026, from [Link]

  • Malate synthase. (n.d.). M-CSA. Retrieved January 31, 2026, from [Link]

  • Succinic semialdehyde derived from the gut microbiota can promote the proliferation of adult T-cell leukemia/lymphoma cells. (2022, October 4). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Metabolic Origin of Urinary 3-hydroxy Dicarboxylic Acids. (1991, March 5). PubMed. Retrieved January 31, 2026, from [Link]

  • K.Cat. Turnover Number, Catalytic Efficiency (Enzyme Kinetics) - Biochemistry. (2023, January 10). YouTube. Retrieved January 31, 2026, from [Link]

  • Clinical, biochemical, mitochondrial, and metabolomic aspects of methylmalonate semialdehyde dehydrogenase deficiency: Report of a fifth case. (2020, January 11). PubMed. Retrieved January 31, 2026, from [Link]

  • Urinary organic acids in succinic semialdehyde dehydrogenase deficiency: evidence of alpha-oxidation of 4-hydroxybutyric acid, interaction of succinic semialdehyde with pyruvate dehydrogenase and possible secondary inhibition of mitochondrial beta-oxidation. (1995, May). PubMed. Retrieved January 31, 2026, from [Link]

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A-Technical-Guide-to-Validating-Enzyme-Specificity-for-2-Hydroxy-3-oxopropanoic-acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide to Validating Enzyme Specificity for 2-Hydroxy-3-oxopropanoic Acid

For researchers, scientists, and drug development professionals, establishing the precise substrate specificity of an enzyme is a cornerstone of reliable and reproducible results. This guide provides a comprehensive, technically grounded framework for validating the specificity of an enzyme for this compound, also known as tartronate semialdehyde. We will move beyond a simple protocol, delving into the rationale behind experimental choices to ensure a robust and self-validating system.

Introduction: The Critical Need for Specificity Validation

This compound is a key intermediate in metabolic pathways such as the glyoxylate and dicarboxylate metabolism.[1] Enzymes that act upon this substrate, like 2-hydroxy-3-oxopropionate reductase (also known as tartronate semialdehyde reductase), are crucial for these pathways.[1][2] Validating that a given enzyme preferentially recognizes and converts this specific substrate—and not other structurally similar molecules—is paramount for several reasons:

  • Accurate Biological Interpretation: Mischaracterization of enzyme function can lead to incorrect assumptions about metabolic flux and regulation.

  • Drug Discovery: In drug development, off-target effects are a major concern. An enzyme thought to be specific for one substrate might interact with other molecules, leading to unintended pharmacological consequences.

  • Biocatalysis and Synthetic Biology: When engineering novel metabolic pathways, the specificity of each enzyme is critical to prevent the formation of unwanted byproducts and ensure high yields of the desired product.[3]

This guide will focus on a common and robust method for determining enzyme specificity: a coupled spectrophotometric assay to determine the kinetic parameters for the target substrate and a panel of potential alternative substrates.

The Principle of the Assay: Quantifying Specificity

The specificity of an enzyme for different substrates is best compared using the specificity constant (kcat/Km) .[4] This value is derived from the Michaelis-Menten kinetic parameters:

  • Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity.[5]

  • kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a measure of the enzyme's catalytic efficiency.[4][5]

  • kcat/Km (Specificity Constant): This ratio reflects how efficiently an enzyme converts a substrate at low concentrations. By comparing the kcat/Km values for different substrates, we can quantitatively determine the enzyme's preference. A higher kcat/Km indicates greater specificity.[4]

The enzymatic reaction is the NAD(P)H-dependent reduction of this compound to D-glycerate, catalyzed by tartronate semialdehyde reductase or a similar enzyme.[1][2]

Reaction: this compound + NAD(P)H + H+ <=> D-glycerate + NAD(P)+

We can monitor this reaction by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[6] This direct spectrophotometric assay forms the basis of our validation workflow.

Experimental Design and Rationale

A robust experimental design is crucial for obtaining reliable kinetic data. Here, we outline the key considerations and the scientific reasoning behind them.

Substrate Selection
  • Primary Substrate: this compound. The purity of this substrate is critical and should be verified.

  • Alternative Substrates: A panel of structurally similar molecules should be selected to challenge the enzyme's specificity. The rationale is to test whether the enzyme can bind and/or turn over molecules with slight chemical differences. Good candidates include:

    • Glyoxylate: Shares the aldehyde and carboxylate groups but lacks the hydroxyl group.

    • Hydroxypyruvate: A structural isomer.

    • Pyruvate: Lacks the hydroxyl group and has a methyl group instead of a hydrogen at the alpha-carbon.

    • D-Glyceraldehyde: An aldose with a similar carbon backbone.

    • Succinic semialdehyde: A different aldehyde-containing metabolite.[7]

Enzyme Preparation and Quantification

The enzyme of interest must be purified to near homogeneity. The presence of contaminating enzymes, especially other dehydrogenases, can lead to false-positive results. The total protein concentration of the purified enzyme must be accurately determined to calculate kcat.[8]

The Coupled Assay System

The reaction is monitored by the change in absorbance at 340 nm due to NADH oxidation. This is a continuous assay, allowing for the measurement of the initial reaction velocity (V₀), which is essential for accurate Michaelis-Menten analysis.[9][10]

Workflow Visualization

The following diagram illustrates the logical flow of the experimental validation process.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Validation P1 Purify Enzyme of Interest P2 Select & Prepare Substrates (Primary & Alternatives) P3 Prepare Assay Buffer & Cofactors (NADH) E1 Determine Optimal Enzyme Concentration P3->E1 Proceed to Experiment E2 Perform Kinetic Assays: Vary [Substrate] at constant [Enzyme] E1->E2 E3 Monitor NADH Depletion (Abs @ 340nm) for each substrate E2->E3 A1 Calculate Initial Velocities (V₀) E3->A1 Proceed to Analysis A2 Plot V₀ vs. [Substrate] (Michaelis-Menten Plot) A1->A2 A3 Determine Km and Vmax (Non-linear Regression) A2->A3 A4 Calculate kcat and kcat/Km A3->A4 C1 Compare kcat/Km Values A4->C1 Proceed to Validation C2 Validate Specificity C1->C2

Caption: Experimental workflow for validating enzyme specificity.

Detailed Experimental Protocol

This protocol outlines the steps for determining the kinetic parameters for a single substrate. The entire procedure must be repeated for each selected alternative substrate.

Materials:

  • Purified enzyme of interest

  • This compound (and alternative substrates)

  • NADH

  • Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.0)

  • UV-Vis Spectrophotometer with temperature control

  • 96-well UV-transparent plates or quartz cuvettes

Step-by-Step Method:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of each substrate in the assay buffer.

    • Prepare a concentrated stock solution of NADH in the assay buffer. Determine its precise concentration by measuring the absorbance at 340 nm (Extinction coefficient ε = 6220 M⁻¹cm⁻¹).

    • Prepare serial dilutions of the substrate stock solution. A typical range might be 0.1x to 10x the expected Km.

  • Assay Setup:

    • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the sample holder to the desired temperature (e.g., 25°C).

    • In each well or cuvette, prepare a reaction mixture containing:

      • Assay Buffer

      • NADH (to a final concentration of ~0.2 mM)

      • Substrate (at varying final concentrations)

    • Include essential controls:

      • No-Enzyme Control: Reaction mixture without the enzyme to check for non-enzymatic substrate degradation.

      • No-Substrate Control: Reaction mixture with the enzyme but without the substrate to measure any background NADH degradation.

  • Initiating and Monitoring the Reaction:

    • Initiate the reaction by adding a small, fixed amount of the purified enzyme to the reaction mixture. Mix quickly but gently.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes).

  • Data Collection and Analysis:

    • For each substrate concentration, plot Absorbance vs. Time. The initial, linear portion of this curve represents the initial velocity (V₀).

    • Convert the rate of change in absorbance (ΔAbs/min) to reaction velocity (µM/min) using the Beer-Lambert law (Velocity = (ΔAbs/min) / (ε * l), where l is the path length).

    • Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine Vmax and Km.

    • Calculate kcat using the formula: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.[11]

    • Calculate the specificity constant : kcat/Km.

Data Presentation and Interpretation

The ultimate goal is to compare the kinetic parameters for the primary substrate against the alternatives. The results should be summarized in a clear, comparative table.

Table 1: Comparative Kinetic Parameters of Enzyme X

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Relative Specificity (%)
This compound 0.15 50 3.33 x 10⁵ 100
Glyoxylate15.253.29 x 10²0.1
Hydroxypyruvate2.5104.00 x 10³1.2
Pyruvate> 50< 0.1Not Determined< 0.01
D-Glyceraldehyde8.922.25 x 10²0.07

Interpretation of Results:

The hypothetical data in Table 1 strongly indicates that Enzyme X is highly specific for this compound.

  • High Affinity: The Km for the primary substrate (0.15 mM) is significantly lower than for any of the alternatives, indicating a much stronger binding affinity.[2]

  • High Catalytic Efficiency: The kcat is also highest for the primary substrate, showing it is turned over most rapidly.

  • Superior Specificity Constant: The kcat/Km value for this compound is several orders of magnitude higher than for the other tested substrates. This provides quantitative and definitive proof of the enzyme's specificity. The relative specificity, calculated as (kcat/Km_substrate / kcat/Km_primary) * 100, clearly demonstrates the enzyme's preference.

Conclusion

This guide provides a rigorous framework for validating the specificity of an enzyme for this compound. By systematically determining and comparing the kinetic parameters (Km, kcat, and kcat/Km) against a panel of structurally related alternatives, researchers can generate unambiguous, publishable data. This level of scientific integrity is essential for accurately defining biological function, developing targeted therapeutics, and engineering predictable biological systems.

References

  • Grokipedia.
  • MDPI. Modulating Substrate Specificity of Rhizobium sp. Histamine Dehydrogenase through Protein Engineering for Food Quality Applications. [Link]

  • Sandiego University. Biochem Lab Enzyme Kinetics Instructions F21. [Link]

  • Wikipedia. 2-hydroxy-3-oxopropionate reductase. [Link]

  • National Center for Biotechnology Information (PMC). A method for determining kinetic parameters at high enzyme concentrations. [Link]

  • PubMed. Tartronate semialdehyde reductase defines a novel rate-limiting step in assimilation and bioconversion of glycerol in Ustilago maydis. [Link]

  • National Center for Biotechnology Information (PMC). A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors. [Link]

  • ResearchGate. How to calculate Kcat/Km ratio in enzyme kinetics?. [Link]

  • MDPI. Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose. [Link]

  • National Center for Biotechnology Information (PMC). Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis. [Link]

  • YouTube. Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity. [Link]

  • ACS Publications. Determination of Kinetic Parameters of Enzyme-Catalyzed Reaction A + B + C → Products with the Minimum Number of Velocity Measurements. [Link]

  • University of Vermont. ATP/NADH Coupled ATPase Assay Protocol with Synergy Neo Multi-Mode Reader. [Link]

  • National Center for Biotechnology Information (PMC). Multi-timescale analysis of a metabolic network in synthetic biology: a kinetic model for 3-hydroxypropionic acid production via beta-alanine. [Link]

  • ResearchGate. (PDF) ATP/NADH-enzyme coupled ATPase assay v1. [Link]

  • Chemistry LibreTexts. Enzyme Parameters. [Link]

  • MDPI. Quantitative Detection of NADH Using a Novel Enzyme-Assisted Method Based on Surface-Enhanced Raman Scattering. [Link]

  • MDPI. Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. [Link]

  • Biology LibreTexts. Enzyme Kinetics. [Link]

  • Reddit. [University Biochemistry: Enzyme Kinetics] Determining Kcat from Km and Vmax. [Link]

  • Semantic Scholar. NADH-Dependent coupled enzyme assay for urease and other ammonia-producing systems. [Link]

  • YouTube. Catalytic Efficiency of Enzymes (kcat/Km). [Link]

  • ResearchGate. Enzyme kinetics for the kinetic resolution of racemic Ketorolac.... [Link]

  • Wikidata. This compound. [Link]

  • Wikipedia. Tartronic acid semialdehyde. [Link]

  • PubMed. Comparative studies on substrate specificity of succinic semialdehyde reductase from Gluconobacter oxydans and glyoxylate reductase from Acetobacter aceti. [Link]

  • National Center for Biotechnology Information (PMC). Crystal structures and kinetic studies of a laboratory evolved aldehyde reductase explain the dramatic shift of its new substrate specificity. [Link]

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Comparative Transcriptomics: 2-Hydroxy-3-oxopropanoic Acid (Tartronic Semialdehyde) vs. Metabolic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

2-Hydroxy-3-oxopropanoic acid , biologically known as Tartronic Semialdehyde (TSA) , is a critical metabolic intermediate at the crossroads of glyoxylate metabolism and glycolysis. Unlike broad-spectrum metabolic inhibitors, TSA functions as a specific probe for the glyoxylate-glycerate shunt .

In mammalian cells, TSA is primarily handled by the enzyme Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) . Its exogenous application allows researchers to decouple the effects of glyoxylate detoxification from upstream peroxisomal sources. This guide compares the transcriptomic footprint of TSA treatment against the industry standards for metabolic stress: 2-Deoxy-D-Glucose (2-DG) (glycolytic inhibition) and Glyoxylate (precursor accumulation).

Core Mechanism

TSA is reduced to D-Glycerate, which is subsequently phosphorylated to 2-Phosphoglycerate (2-PG), entering glycolysis. However, as a reactive aldehyde, it also triggers distinct electrophilic stress responses (Nrf2 pathway) absent in standard glycolytic inhibition.

MetabolicPathway Glyoxylate Glyoxylate TSA 2-Hydroxy-3-oxopropanoic Acid (TSA) Glyoxylate->TSA  Synthase   Oxalate Oxalate (Toxicity) Glyoxylate->Oxalate  LDH   Glycerate D-Glycerate TSA->Glycerate  GRHPR   TwoPG 2-Phosphoglycerate (Glycolysis Entry) Glycerate->TwoPG  GLYCTK   GRHPR GRHPR (Reductase) LDH LDH GLYCTK Glycerate Kinase

Figure 1: The metabolic fate of this compound (TSA).[1][2] Unlike Glyoxylate which risks conversion to toxic Oxalate, TSA feeds directly into the Glycerate shunt, serving as a gluconeogenic/glycolytic probe.

Comparative Performance Analysis

This section objectively compares TSA against alternative metabolic modulators used in transcriptomic profiling.

Table 1: Transcriptomic Signatures & Performance Matrix
FeatureThis compound (TSA) 2-Deoxy-D-Glucose (2-DG) Glyoxylate
Primary Role Pathway Probe (Glycerate Shunt)Metabolic Inhibitor (Glycolysis)Precursor Metabolite
Enzymatic Target GRHPR (Substrate), Glycerate KinaseHexokinase (Inhibitor)LDH (Substrate), AGT
Transcriptomic Signature Upregulation of GRHPR, AKR family (Aldehyde response), GLYCTKBroad AMPK activation, TXNIP downregulation, UPR activationSPP1 (Osteopontin), Oxidative stress markers (HMOX1), Fibrosis markers
Cellular Toxicity Moderate (Aldehyde reactivity)High (ATP depletion)High (Calcium Oxalate crystallization)
Metabolic Flux Anaplerotic : Feeds into glycolysis/serine synthesisBlockade : Halts flux at step 1Divergent : Oxalate vs. Glycine
Best Use Case Studying Primary Hyperoxaluria Type 2 (PH2) mechanisms or serine biosynthesis.[3]Inducing energy stress or simulating starvation.Modeling oxalate toxicity and kidney stone formation.
Comparative Insight
  • Specificity: 2-DG is a "sledgehammer," altering thousands of genes related to energy starvation. TSA is a "scalpel," specifically illuminating the redundancy in glyoxylate metabolism.

  • Signal-to-Noise: TSA produces a cleaner metabolic signal for dehydrogenase activity (GRHPR/LDH) compared to Glyoxylate, which induces massive inflammatory noise due to crystal formation.

Experimental Protocol: Metabolic RNA-Seq

Scientific Integrity Note: Metabolic intermediates like TSA have rapid turnover rates (seconds to minutes). Standard RNA-seq protocols often fail to capture the immediate transcriptional adaptation (e.g., immediate early genes). This protocol utilizes a Cold-Quench method to freeze metabolic flux prior to lysis.

Reagent Preparation (Critical Step)
  • Compound: this compound is unstable in free acid form.

  • Recommendation: Generate in situ using Lithium Hydroxypyruvate or purchase the Lithium salt of Tartronic Semialdehyde if available. Alternatively, use enzymatic generation from Glyoxylate via Glyoxylate Carboligase for immediate treatment.

  • Vehicle: Dissolve in cold, degassed PBS immediately before use. Do not store stock solutions.

Workflow: The "Cold-Quench" Transcriptomics Pipeline

ProtocolWorkflow cluster_prep Phase 1: Treatment cluster_quench Phase 2: Quench & Lysis (CRITICAL) cluster_seq Phase 3: Library & Seq CellCulture Cell Culture (70% Confluence) Treatment Pulse Treatment (TSA: 1-5mM, 4-6 Hours) CellCulture->Treatment Quench Metabolic Quench (Ice-cold PBS wash x2) Treatment->Quench  Rapid Transition (<30s)   Lysis Direct Lysis (RLT Buffer + B-ME) Quench->Lysis Extraction RNA Extraction (DIN > 8.0 Required) Lysis->Extraction Depletion rRNA Depletion (Ribozero) Extraction->Depletion Sequencing Sequencing (PE150, >40M reads) Depletion->Sequencing

Figure 2: Optimized RNA-seq workflow for metabolically active compounds. The rapid quench step prevents stress-induced RNA degradation.

Step-by-Step Methodology
  • Seeding: Seed cells (e.g., HepG2 or HEK293) to reach 70% confluence. Metabolic treatments require sub-confluent cells to ensure active growth phases.

  • Treatment:

    • Experimental Group: 2 mM TSA (freshly prepared).

    • Positive Control: 10 mM 2-DG (induces robust metabolic shift).

    • Negative Control: Vehicle (PBS).

    • Duration: 6 hours (captures early transcriptional reprogramming without dominant cell death).

  • Lysis (The "Self-Validating" Step):

    • Aspirate media and wash immediately with ice-cold PBS.

    • Add Lysis Buffer directly to the plate.

    • Validation: Spike in ERCC RNA controls at this stage to normalize for lysis efficiency, crucial when comparing metabolic stressors that may alter cell volume.

  • Library Prep: Use Stranded Total RNA prep. Metabolic stress often induces non-coding RNA and antisense transcription; poly-A selection may miss these critical regulatory signals.

Data Interpretation & Validation

When analyzing the transcriptomic data from TSA-treated cells, look for the following specific signatures to validate the treatment's efficacy.

A. The "Aldehyde Stress" Signature

Unlike 2-DG, TSA contains a reactive carbonyl group. Valid TSA treatment must show enrichment in Aldehyde Dehydrogenase (ALDH) pathways.

  • Key Genes: ALDH1A1, ALDH3A1, AKR1B1.

  • Logic: The cell attempts to reduce the aldehyde to an alcohol (glycerate) or oxidize it to a carboxylic acid (tartronate).

B. The "Glycerate Shunt" Signature

To confirm TSA is entering the metabolic flux rather than just causing toxicity, observe the glycolytic entry points.

  • Key Genes: GLYCTK (Glycerate Kinase).

  • Expectation: Upregulation of GLYCTK suggests the cell is priming to phosphorylate the reduced TSA (glycerate) to enter glycolysis.

C. Differential Expression (Volcano Plot Strategy)
  • TSA vs. Control: Expect modest fold changes (1.5x - 2.0x) in metabolic genes.

  • TSA vs. 2-DG: This comparison highlights the energy-independent effects. Genes changed in TSA but not in 2-DG represent the specific response to the 3-carbon intermediate structure.

References

  • BioCyc Database. "Pathway: superpathway of glyoxylate and dicarboxylate metabolism." BioCyc Collection of Pathway/Genome Databases. [Link]

  • Mav, D., et al. (2018). "A hybrid gene selection approach to create the S1500+ targeted gene sets for use in high-throughput transcriptomics." PLOS ONE. [Link]

  • Knight, J.R.P., et al. (2023). "Metabolism meets signalling to fine-tune cell growth." Max-Planck-Gesellschaft Research News. [Link]

  • Cramer, S.D., et al. (2024). "Human glyoxylate metabolism revisited: New insights pointing to multi-organ involvement." Journal of Inherited Metabolic Disease. [Link]

  • Xi, H., et al. (2023). "Transcriptome Analysis Reveals Organ-Specific Effects of 2-Deoxyglucose Treatment." PLOS ONE. [Link]

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Assessing the Purity of Synthesized 2-Hydroxy-3-oxopropanoic Acid (Tartronic Semialdehyde)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Moving Target" Challenge

Assessing the purity of 2-Hydroxy-3-oxopropanoic acid (Tartronic Semialdehyde, TSA) presents a unique challenge in organic synthesis and metabolic engineering. Unlike stable crystalline solids, TSA is a reactive intermediate that exists in a dynamic equilibrium between its free aldehyde, gem-diol (hydrate), and dimeric forms.

Standard purity assessments (e.g., melting point, simple HPLC-UV) often fail because they disturb this equilibrium or cannot distinguish the bioactive monomer from its polymerized byproducts. This guide compares the three most robust methodologies for validating TSA synthesis: Quantitative NMR (qNMR) , Enzymatic Coupled Assays , and Ion-Exclusion HPLC .

The Chemical Context: Why Standard Methods Fail

Before selecting an analytical method, one must understand the species in solution. In aqueous media (the typical solvent for biological synthesis), TSA is rarely a simple aldehyde.

The Equilibrium Trap
  • Free Aldehyde: The reactive species, usually present in low concentrations (<10%).

  • Gem-Diol (Hydrate): The dominant monomeric form in water.

  • Dimer/Oligomer: Formed at high concentrations or low pH.

Critical Insight: If you synthesize TSA via oxidation of glycerate or condensation of glyoxylate, your "purity" is not just the absence of side products, but the ratio of monomer (bio-available) to oligomer (bio-inert).

Visualizing the Equilibrium

The following diagram illustrates the dynamic states of TSA that complicate analysis.

TSA_Equilibrium Aldehyde Free Aldehyde (Reactive Form) Hydrate Gem-Diol (Hydrate) (Dominant in H2O) Aldehyde->Hydrate + H2O Dimer Cyclic Dimer (Storage Form) Aldehyde->Dimer High Conc. Degradation Degradation Products (Tartronate/Glycerate) Aldehyde->Degradation Oxidation/Redox Hydrate->Aldehyde - H2O Dimer->Aldehyde Dilution/Heat

Figure 1: The dynamic equilibrium of Tartronic Semialdehyde in aqueous solution.[1] Analytical methods must account for the rapid interconversion between the aldehyde and hydrate forms.

Comparative Analysis of Methodologies

Method A: Quantitative NMR (qNMR) – The Structural Gold Standard

Best For: Absolute quantification, structural validation, and identifying isomers (e.g., Hydroxypyruvate).

qNMR is the only method that allows direct observation of the hydration state. It distinguishes TSA from its structural isomer, hydroxypyruvate, which is a common contaminant in synthetic pathways.

  • Mechanism: Uses an internal standard (e.g., Maleic Acid or DSS) with a known relaxation time to quantify the molar concentration of TSA protons.

  • The Protocol:

    • Solvent: D2O (avoids water suppression artifacts near the hydrate peak).

    • Standard: Maleic Acid (singlet at ~6.3 ppm) is preferred over TSP/DSS if pH is acidic, as it does not bind to proteins/impurities.

    • Detection:

      • Aldehyde proton: ~9.6 ppm (singlet/doublet, small integral).

      • Hydrate proton: ~5.3 ppm (doublet, J ≈ 3-5 Hz, large integral).

      • Hydroxypyruvate contaminant: ~4.8 ppm (singlet, CH2 group).

    • Calculation: Sum the integrals of the aldehyde and hydrate forms to determine total TSA.

  • Pros: Non-destructive; detects all organic impurities; no column calibration needed.

  • Cons: Low sensitivity (requires mM concentrations); expensive instrumentation.

Method B: Enzymatic Coupled Assay – The Functional Standard

Best For: Assessing biological activity and low-concentration samples (<100 µM).

Chemical purity does not equal biological availability. If your TSA contains inhibitors (e.g., heavy metals from synthesis), qNMR might show "pure" TSA, but the enzyme will not process it.

  • Mechanism: Uses Tartronic Semialdehyde Reductase (TSAR) (EC 1.1.1.60) to reduce TSA to D-glycerate, consuming NADH.

  • The Protocol:

    • Buffer: 100 mM Potassium Phosphate, pH 7.0.

    • Reagents: 0.2 mM NADH, excess TSAR (purified or lysate).

    • Measurement: Monitor absorbance decrease at 340 nm (NADH oxidation).

    • Validation: Spike with known Hydroxypyruvate and add Glyoxylate Reductase (GR) to ensure specificity (TSAR is specific to TSA; GR processes hydroxypyruvate).

  • Pros: High sensitivity; confirms bio-activity; cheap if enzymes are available.

  • Cons: Requires specific enzymes (often custom purified); assumes no NADH oxidase activity in the sample.

Method C: Ion-Exclusion HPLC – The Separation Standard

Best For: Routine quality control and detecting inorganic salts/acids.

Standard Reverse Phase (C18) HPLC fails for TSA because it is too polar and elutes in the void volume. Ion Exclusion Chromatography (ICE) is required.

  • Mechanism: Separates based on pKa and size (Donnan exclusion). Strong acids elute first; weak acids (TSA) interact with the resin.

  • The Protocol:

    • Column: Sulfonated Polystyrene-Divinylbenzene (H+ form) (e.g., Bio-Rad Aminex HPX-87H or Rezex ROA).

    • Mobile Phase: 5 mM H2SO4 (isocratic).

    • Detection: Refractive Index (RI) or UV at 210 nm.

    • Differentiation: TSA elutes distinct from Tartronic acid (oxidation product) and Glyceric acid (reduction product).

  • Pros: Robust; separates salts; good for fermentation broth analysis.

  • Cons: Long run times (20-30 min); lower resolution for isomers compared to NMR.

Data Summary: Method Comparison Table

FeatureqNMR (1H)Enzymatic Assay (TSAR)HPLC (Ion Exclusion)
Primary Output Molar Purity & StructureBio-activity (Functional Purity)Chemical Purity & Impurity Profile
Limit of Detection ~100 µM~1 µM~10 µM
Specificity High (Distinguishes Isomers)Very High (Enzyme Specific)Moderate (Co-elution possible)
Sample Prep Minimal (D2O addition)Moderate (Buffer/Enzyme mix)Minimal (Filtration)
Key Interference Water suppression artifactsNADH oxidases / InhibitorsHigh salt concentrations
Turnaround Time 15 mins5 mins (kinetic)30-45 mins

Experimental Workflow: The Self-Validating Protocol

To ensure scientific integrity, use this decision matrix. A single method is rarely sufficient for a novel synthesis.

Analysis_Workflow Start Synthesized TSA Sample Conc_Check Concentration > 5 mM? Start->Conc_Check qNMR Run 1H qNMR (D2O) + Maleic Acid Std Conc_Check->qNMR Yes HPLC Run HPLC (H+ Column) UV 210nm / RI Conc_Check->HPLC No Check_Isomer Check 4.8 ppm vs 5.3 ppm (Hydroxypyruvate vs TSA) qNMR->Check_Isomer Bio_Check Biological Application? Check_Isomer->Bio_Check HPLC->Bio_Check Enzyme TSAR Coupled Assay (NADH Consumption) Bio_Check->Enzyme Yes End Validated Purity Profile Bio_Check->End No Enzyme->End

Figure 2: Decision matrix for selecting the appropriate validation method based on sample concentration and end-use application.

Step-by-Step Validation Protocol (Recommended)
  • Qualitative Screen (HPLC): Inject 20 µL onto an Aminex HPX-87H column (0.6 mL/min, 5 mM H2SO4, 50°C). Confirm a single peak distinct from glyoxylate and glycerate standards.

  • Quantitative Confirmation (qNMR):

    • Mix 500 µL sample with 50 µL D2O containing 10 mM Maleic Acid.

    • Acquire 1H spectrum (relaxation delay d1 ≥ 5s to ensure full relaxation).

    • Integrate the hydrate doublet at ~5.3 ppm relative to the Maleic Acid singlet at 6.3 ppm.

  • Functional Verification (Enzymatic):

    • If the material is for metabolic engineering, perform the TSAR assay.

    • Calculate the specific activity. If the enzymatic concentration matches the qNMR concentration, the material is 100% bio-active.

References

  • PubChem. (n.d.). Tartronate semialdehyde (Compound).[2][3][4][5][6] National Library of Medicine.[3] Retrieved February 1, 2026, from [Link]

  • Grokipedia. (n.d.). Tartronic acid semialdehyde.[2][3][4][5][6][7] Retrieved February 1, 2026, from [Link]

  • Frontiers in Plant Science. (2024). qNMR in natural products: practical approaches. Retrieved February 1, 2026, from [Link]

  • Interchim. (n.d.). HPLC Organic Acid Analysis - ICSep Columns. Retrieved February 1, 2026, from [Link]

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A Comparative Guide to the Inhibitory Effects of 2-Hydroxy-3-oxopropanoic Acid Analogs on Enolase

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuances of enzyme inhibition is paramount. This guide provides an in-depth technical comparison of the inhibitory effects of analogs of 2-hydroxy-3-oxopropanoic acid, with a specific focus on their potent activity against the glycolytic enzyme enolase. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: From a Metabolic Intermediate to a Potent Enzyme Inhibitor

This compound, also known as tartronate semialdehyde, is a metabolite primarily involved in the glyoxylate and dicarboxylate metabolism pathways.[1] It is reversibly converted to D-glycerate by the enzyme 2-hydroxy-3-oxopropionate reductase (also known as tartronate semialdehyde reductase).[2][3] While the inhibitory potential of tartronate semialdehyde itself is not extensively documented, a phosphorylated analog, tartronate semialdehyde phosphate (TSP) , has been identified as a powerful inhibitor of enolase, a crucial enzyme in the glycolysis pathway.[4][5]

Enolase (2-phospho-D-glycerate hydro-lyase) catalyzes the reversible dehydration of 2-phospho-D-glycerate (2-PGA) to phosphoenolpyruvate (PEP), a critical step in both glycolysis and gluconeogenesis.[6][7] Its central role in cellular energy production makes it an attractive target for the development of antimicrobial and anticancer agents.[7] This guide will compare the inhibitory potency of TSP and other related phosphonate analogs against enolase, providing a framework for understanding their structure-activity relationships.

The Glycolysis Pathway and the Role of Enolase

Glycolysis_Pathway cluster_inhibition Site of Inhibition Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP Dihydroxyacetone phosphate F16BP->DHAP BPG 1,3-Bisphosphoglycerate G3P->BPG Glyceraldehyde-3-phosphate -dehydrogenase DHAP->G3P Triose-phosphate isomerase P3G 3-Phosphoglycerate BPG->P3G Phosphoglycerate kinase P2G 2-Phosphoglycerate P3G->P2G Phosphoglycerate mutase PEP Phosphoenolpyruvate P2G->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase

Figure 1: Simplified diagram of the glycolysis pathway highlighting the position of enolase.

Comparative Inhibitory Effects of this compound Analogs on Enolase

The most well-characterized analog of this compound in the context of enzyme inhibition is Tartronate Semialdehyde Phosphate (TSP). Further research into phosphonate-based inhibitors has yielded other potent compounds targeting enolase.

Tartronate Semialdehyde Phosphate (TSP): A Potent Dual-Form Inhibitor

TSP exists in equilibrium between an enol and an aldehyde form, with the aldehyde form being predominantly hydrated in solution.[4] Both the enol and the true aldehyde species are potent inhibitors of yeast enolase.[4][10]

InhibitorFormApparent K_i (nM)True K_i (nM)
Tartronate Semialdehyde Phosphate (TSP)Enol100~200 (initial)
Tartronate Semialdehyde Phosphate (TSP)Aldehyde500050 - 250

Table 1: Inhibitory constants (K_i) of the enol and aldehyde forms of Tartronate Semialdehyde Phosphate against yeast enolase. The true K_i for the aldehyde form is corrected for its hydration in solution.[4]

The enol form of TSP exhibits slow-binding inhibition, which is characteristic of intermediate state analogs.[4] This suggests that it effectively mimics a transient state in the enzymatic reaction, leading to its high affinity.

Other Phosphonate Analogs as Enolase Inhibitors

Research into enolase inhibitors for therapeutic purposes has led to the discovery of other potent phosphonate-containing compounds. These compounds share structural similarities with the phosphate group of the natural substrate, allowing them to bind effectively to the active site. A study on enolase from the parasite Trypanosoma brucei (TbENO) provides comparative data for a series of such inhibitors.[10]

CompoundStructureTarget EnzymeIC_50 (µM)
deoxy-SF2312(1-hydroxy-2-oxopyrrolidin-3-yl)phosphonic acidTbENO0.60 ± 0.23
HEX(1-hydroxy-2-oxopiperidin-3-yl)phosphonic acidTbENO2.1 ± 1.1
HEPTA(1-hydroxy-2-oxoazepan-3-yl)phosphonic acidTbENONot active
Benzyl-deoxy-SF2312-TbENONot active at 10 µM

Table 2: Comparative inhibitory activity (IC_50) of phosphonate analogs against Trypanosoma brucei enolase (TbENO).[10]

From this data, a preliminary structure-activity relationship (SAR) can be established:

  • Ring Size: The five-membered ring of deoxy-SF2312 is more potent than the six-membered ring of HEX, which in turn is significantly more active than the seven-membered ring of HEPTA.[10] This indicates that the smaller ring structures provide a better fit within the active site of TbENO.

  • Substitutions: The lack of activity from benzyl-deoxy-SF2312 suggests that bulky substituents on the phosphonate or hydroxamate moieties are not well-tolerated and likely disrupt binding to the enzyme's active site.[10]

Interestingly, the inhibitor HEX has also been shown to be a potent inhibitor of Naegleria fowleri enolase (NfENO) with an IC50 of 0.14 ± 0.04 µM.[11]

Experimental Methodologies

To ensure the reliability and reproducibility of the presented data, we outline the key experimental protocols for the synthesis of a key inhibitor and the subsequent enzyme inhibition assay.

Enzymatic Synthesis of Tartronate Semialdehyde Phosphate (TSP)

The synthesis of TSP is efficiently achieved through an enzymatic reaction, which offers high specificity and avoids harsh chemical conditions.[4]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing β-hydroxypyruvate, ATP, and MgCl₂ in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Enzyme Addition: Initiate the reaction by adding pyruvate kinase. This enzyme catalyzes the phosphorylation of β-hydroxypyruvate to form the enol of TSP.[4]

  • Monitoring the Reaction: The formation of the enol tautomer can be monitored spectrophotometrically by the increase in absorbance at 240 nm.[4]

  • Tautomerization: The enol of TSP will spontaneously tautomerize in solution to the aldehyde form.[4]

  • Purification: The resulting D,L-TSP can be purified using standard chromatographic techniques.

TSP_Synthesis BHP β-Hydroxypyruvate PK Pyruvate Kinase BHP->PK ATP ATP ATP->PK Enol_TSP Enol of TSP PK->Enol_TSP Aldehyde_TSP Aldehyde of TSP Enol_TSP->Aldehyde_TSP Tautomerization

Figure 2: Workflow for the enzymatic synthesis of Tartronate Semialdehyde Phosphate (TSP).

Enolase Inhibition Assay

A coupled enzyme assay is a robust method for determining the inhibitory activity of compounds against enolase. This method relies on the measurement of a product from a subsequent, linked reaction.[10][12]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer such as 100 mM HEPES, pH 8.0, containing 3.3 mM MgSO₄ and 120 mM KCl.[10]

    • Coupling Enzymes and Substrates: Prepare a solution containing pyruvate kinase, lactate dehydrogenase, ADP, and NADH in the assay buffer.[10]

    • Substrate: Prepare a solution of the enolase substrate, 2-phospho-D-glycerate (2-PGA).[10]

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., TSP, phosphonate analogs) in a suitable solvent like DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, coupling enzymes and substrates, and the enolase enzyme (e.g., yeast enolase or a recombinant form).

    • Add the inhibitor solutions to the respective wells and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.[10]

    • Initiate the reaction by adding the 2-PGA substrate.

    • Monitor the decrease in NADH concentration by measuring the absorbance at 340 nm or the decrease in fluorescence (excitation at 360 nm, emission at 460 nm) over time using a plate reader.[10] The rate of NADH oxidation is proportional to the enolase activity.

  • Data Analysis:

    • Calculate the initial reaction velocities from the kinetic reads.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Determine the IC₅₀ or K_i values by fitting the data to an appropriate dose-response curve using software such as Prism.[10]

Enolase_Assay cluster_reaction Coupled Enzyme Reactions P2G 2-Phosphoglycerate PEP Phosphoenolpyruvate P2G->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase ADP ADP Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH (Fluorogenic) ATP ATP ADP->ATP NAD NAD+ (Non-fluorogenic) NADH->NAD Inhibitor Inhibitor (e.g., TSP) Inhibitor->PEP Blocks Conversion

Figure 3: Schematic of the coupled enzyme assay for measuring enolase inhibition.

Conclusion and Future Directions

The analogs of this compound, particularly its phosphorylated form, tartronate semialdehyde phosphate, and related phosphonate compounds, have demonstrated significant inhibitory activity against the glycolytic enzyme enolase. The available data suggests that the five-membered ring structure of deoxy-SF2312 is optimal for inhibiting T. brucei enolase, and that bulky substitutions are detrimental to activity.

This guide provides a foundational understanding of the comparative inhibitory effects of these analogs. Further research should focus on synthesizing and evaluating a broader range of this compound derivatives to establish a more comprehensive structure-activity relationship. Investigating the selectivity of these compounds for microbial or cancer cell enolases over human isoforms will be crucial for their development as therapeutic agents. The detailed protocols provided herein offer a robust framework for such future investigations, ensuring the generation of reliable and comparable data.

References

  • Weiss, P. M., Boerner, R. J., & Cleland, W. W. (1989). Enzymic synthesis and inhibitory characteristics of tartronate semialdehyde phosphate. Biochemistry, 28(4), 1634–1641. [Link]

  • Milanes, J., et al. (2023). Enolase Inhibitors as Early Lead Therapeutics against Trypanosoma brucei. Molecules, 28(21), 7283. [Link]

  • Liu, Y., Koh, C. M. J., Sun, L., & Ji, L. (2011). Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis. PLoS ONE, 6(2), e16438. [Link]

  • Milanes, J., et al. (2024). Enolase inhibitors as therapeutic leads for Naegleria fowleri infection. PLoS Pathogens, 20(8), e1012412. [Link]

  • Milanes, J., et al. (2024). Enolase inhibitors as therapeutic leads for Naegleria fowleri infection. National Institutes of Health. [Link]

  • Liu, Y., Koh, C. M. J., Sun, L., & Ji, L. (2011). Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis. PMC. [Link]

  • Liu, Y., Koh, C. M. J., Sun, L., & Ji, L. (2011). Tartronate semialdehyde reductase defines a novel rate-limiting step in assimilation and bioconversion of glycerol in Ustilago maydis. PubMed. [Link]

  • Poyner, R. R., & Reed, G. H. (2010). Stopped-flow studies of the reaction of D-tartronate semialdehyde-2-phosphate with human neuronal enolase and yeast enolase 1. FEBS Letters, 584(5), 957–961. [Link]

  • Rojas, F., et al. (2024). Assessment of the structure–activity relationship of analogs of the Naegleria fowleri enolase inhibitor HEX. RSC Medicinal Chemistry. [Link]

  • Grokipedia. (n.d.). 2-hydroxy-3-oxopropionate reductase. Grokipedia. Retrieved January 31, 2026, from [Link]

  • Microbiology Info.com. (2022, August 10). Glycolysis Explained in 10 Easy Steps (With Diagrams). Microbiology Info.com. [Link]

  • ACS Publications. (1989). Enzymic synthesis and inhibitory characteristics of tartronate semialdehyde phosphate. Biochemistry. [Link]

  • University of Texas Health Science Center at Houston. (n.d.). GLYCOLYSIS. McGovern Medical School. [Link]

  • Kimura, K., & Gelb, M. H. (2014). Measurement of enolase activity in cell lysates. Methods in enzymology, 539, 69–78. [Link]

  • Wikipedia. (2023, December 29). Tartronate-semialdehyde synthase. Wikipedia. [Link]

  • Uber, A., et al. (2016). In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture. ResearchGate. [Link]

  • Aryal, S. (2015, August 25). Glycolysis Unveiled: 10 Steps, Enzymes & Diagram. Microbe Notes. [Link]

  • Qin, J., et al. (2008). Fluoride Inhibition of Enolase: Crystal Structure and Thermodynamics. PMC. [Link]

  • Kumar, V., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. MDPI. [Link]

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A Senior Scientist's Guide to Validating the Role of 2-Hydroxy-3-oxopropanoic Acid in Disease Models: A Comparative and Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to validate the functional role of the metabolite 2-Hydroxy-3-oxopropanoic acid in a specific disease model. Moving beyond simple correlation, we will explore a rigorous, multi-phase methodology designed to establish causality, compare its significance against related metabolites, and ensure the trustworthiness of your findings through self-validating experimental design.

Introduction: The Enigma of this compound

This compound, also known as tartronate semialdehyde, is a small carboxylic acid metabolite.[1][2][3] While identified as a metabolite in organisms like Escherichia coli and mice[1], its precise role in mammalian pathophysiology remains largely uncharted territory. It is known to participate in glyoxylate and dicarboxylate metabolism[4], a pathway whose dysregulation has been implicated in various metabolic disorders.

The critical challenge lies in elevating a metabolite from a mere biomarker—a statistical correlate of a disease state—to a validated functional effector that actively participates in the disease's mechanism. This guide provides the strategic and technical framework to address this challenge head-on, using a hypothetical cardiometabolic disease model as our case study.

Phase 1: The Analytical Foundation - Robust Detection and Quantification

Before investigating its function, one must be able to reliably measure this compound in complex biological matrices (e.g., plasma, tissue homogenates). The choice of analytical technique is paramount and represents the first critical decision point in the validation workflow.

Comparative Analysis of Analytical Methodologies

The primary methods for metabolite quantification are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5] Each offers a distinct balance of sensitivity, specificity, and throughput.

Methodology Principle Advantages Disadvantages Best For...
GC-MS Gas Chromatography separation followed by Mass Spectrometry detection. Requires chemical derivatization for non-volatile analytes.High chromatographic resolution, established libraries for identification.Requires derivatization, which can introduce variability; potential for thermal degradation of analytes.Broad, untargeted profiling of small, volatile, or derivatized metabolites.
LC-MS/MS Liquid Chromatography separation coupled with Tandem Mass Spectrometry.High sensitivity and specificity, suitable for a wide range of metabolites without derivatization, excellent for targeted quantification.[6]Susceptible to matrix effects and ion suppression.Targeted, high-sensitivity quantification and validation studies.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Non-destructive, highly quantitative without response factors, provides structural information.Lower sensitivity compared to MS, spectral overlap in complex mixtures can be challenging.[7]Analyzing highly abundant metabolites and confirming structural identity.

Causality Behind Experimental Choice: For validating a single, potentially low-abundance metabolite like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior choice. Its unparalleled sensitivity and specificity, achieved by monitoring specific precursor-to-product ion transitions, allow for accurate quantification even in complex biological samples, minimizing the risk of confounding signals.

Workflow for Metabolite Quantification

The following diagram outlines a robust workflow for quantifying this compound from biological samples.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Metabolite Extraction (e.g., Protein Precipitation) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry Inject Inject into UPLC System Dry->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Tandem MS Analysis (MRM Mode) Ionize->Analyze Integrate Peak Integration Analyze->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify Stat Statistical Analysis Quantify->Stat

Caption: Workflow for targeted quantification of this compound.

Protocol 1: Targeted Quantification via UPLC-MS/MS

This protocol ensures trustworthiness by using a stable isotope-labeled internal standard to account for variations in sample preparation and instrument response.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound and a corresponding stable isotope-labeled internal standard (e.g., ¹³C₃-2-Hydroxy-3-oxopropanoic acid).

    • Generate a calibration curve by serially diluting the stock solution in a surrogate matrix (e.g., charcoal-stripped plasma).

    • For experimental samples (e.g., 50 µL plasma), add 200 µL of ice-cold methanol containing the internal standard to precipitate proteins.

  • Extraction:

    • Vortex samples vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

  • UPLC-MS/MS Analysis:

    • Column: Use a column suitable for polar analytes, such as a HILIC or a C18 column with an ion-pairing agent.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Develop a gradient that provides sharp, symmetrical peaks for the analyte and internal standard.

    • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode using negative ion electrospray ionization (ESI-). Optimize at least two MRM transitions for both the analyte and its internal standard to ensure specificity.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Plot this ratio against the known concentrations of the calibration standards and apply a linear regression to generate a calibration curve.

    • Interpolate the concentrations of the unknown samples from this curve.

Phase 2: Establishing Correlation in the Disease Model

With a validated analytical method, the next step is to determine if this compound levels are significantly altered in your disease model compared to healthy controls.

Experimental Design (In Vivo):

  • Model: Select a relevant animal model (e.g., db/db mice for type 2 diabetes, ApoE-/- mice for atherosclerosis).

  • Cohorts: Use age- and sex-matched cohorts of disease model animals and wild-type controls (n=10-15 per group for sufficient statistical power).

  • Sample Collection: Collect plasma and relevant tissues (e.g., liver, heart) at a key stage of disease progression.

  • Analysis: Quantify this compound levels using the UPLC-MS/MS protocol.

Statistical Analysis:

  • Perform a Student's t-test or Mann-Whitney U test to compare levels between the two groups.

  • Utilize tools like MetaboAnalyst to generate a volcano plot, which visualizes both the statistical significance (p-value) and the magnitude of change (fold-change) simultaneously.[8]

Hypothetical Data Summary
Analyte Control Group (µM) Disease Group (µM) Fold Change p-value
This compound1.2 ± 0.33.8 ± 0.93.17< 0.001
Glyoxylic Acid0.5 ± 0.11.1 ± 0.22.20< 0.001
D-Glyceric Acid4.5 ± 1.12.1 ± 0.50.47< 0.01

Data are presented as mean ± SD. Statistical significance was determined by a two-tailed Student's t-test.

This hypothetical data establishes a strong, statistically significant correlation. However, correlation is not causation. The subsequent phases are designed to bridge this gap.

Phase 3: Functional Validation - Probing for Causality

This is the most critical phase, where we test the hypothesis that the observed increase in this compound is a functional contributor to the disease phenotype, not merely a consequence of it.

In Vitro Mechanistic Studies

Causality Behind Experimental Choice: Using a relevant cell culture model allows for the direct interrogation of cellular mechanisms in a controlled environment, free from the systemic complexities of an in vivo model. For a cardiometabolic disease, a human hepatocyte cell line (e.g., HepG2) or a cardiomyocyte cell line (e.g., AC16) would be appropriate.

Protocol 2: Assessing Cellular Impact of this compound

  • Cell Culture: Culture HepG2 cells to ~70% confluency in standard growth medium.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for 24 hours. The concentrations should bracket the levels observed in the in vivo model.

  • Endpoint Analysis: Assess key cellular pathways implicated in the disease.

    • Oxidative Stress: Measure reactive oxygen species (ROS) production using a fluorescent probe like DCFDA.

    • Inflammation: Quantify the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) via qPCR or ELISA.

    • Metabolic Function: Assess mitochondrial respiration using a Seahorse XF Analyzer.

  • Data Analysis: Compare the results from treated cells to the vehicle control (0 µM) using a one-way ANOVA with post-hoc tests.

Hypothetical Signaling Pathway

The following diagram illustrates a plausible mechanism by which elevated this compound could induce cellular dysfunction.

G Metabolite Elevated 2-Hydroxy-3-oxopropanoic acid Mito Mitochondrial Dysfunction Metabolite->Mito ROS Increased ROS Production NFkB NF-κB Activation ROS->NFkB Mito->ROS Disease Cellular Disease Phenotype Mito->Disease Cytokines Pro-inflammatory Cytokine Expression (IL-6, TNF-α) NFkB->Cytokines Cytokines->Disease

Caption: Hypothetical pathway linking the metabolite to a disease state.

In Vivo Gain-of-Function Studies

To test causality in a whole-organism context, we can directly administer the metabolite to healthy animals to see if it can induce aspects of the disease phenotype.

  • Experimental Design:

    • Implant osmotic minipumps in healthy, wild-type mice to deliver either vehicle or this compound continuously for 4 weeks.

    • The infusion rate should be calculated to achieve plasma concentrations similar to those seen in the disease model.

    • Endpoints: At the end of the study, perform a glucose tolerance test, measure plasma lipids, and collect tissues for histological analysis of inflammation or damage.

  • Expected Outcome: If the metabolite is a causal factor, the treated mice should exhibit impaired glucose tolerance or increased tissue inflammation compared to the vehicle-treated controls.

Phase 4: The Comparative Guide - Benchmarking Against Alternatives

A key component of rigorous validation is understanding how the metabolite's role compares to other, related molecules. In the context of our hypothetical data, this compound levels increased, while D-Glyceric acid levels decreased. D-glycerate is the product of the reduction of this compound by the enzyme 2-hydroxy-3-oxopropionate reductase (also known as tartronate semialdehyde reductase).[4][9] This suggests a potential enzymatic block or shift in equilibrium.

Feature This compound Glyoxylic Acid D-Glyceric Acid
Metabolic Precursor 5-keto-4-deoxy-D-glucarate or Glyoxylate[9]Isocitrate, GlycolateThis compound[4][9]
Enzymatic Link Substrate for 2-hydroxy-3-oxopropionate reductase.[4]Can be converted to tartronate semialdehyde.Product of 2-hydroxy-3-oxopropionate reductase.[9]
Observed Change Significantly Increased Moderately IncreasedSignificantly Decreased
Proposed Role Pro-inflammatory, induces oxidative stress and mitochondrial dysfunction.Known precursor to oxalate, can be cytotoxic at high concentrations.Potentially protective; its depletion may signify a loss of a key metabolic sink.
Validation Priority High: The magnitude of change and direct link to a decreased product suggest it is a key node of dysregulation.Medium: Worth investigating as a potential contributing factor.High: Validating the consequences of its depletion is as important as validating the accumulation of its precursor.

This comparative analysis provides essential context. It suggests that the ratio of this compound to D-Glyceric acid may be a more robust biomarker than either metabolite alone, reflecting the activity of a key enzymatic checkpoint.

Conclusion

Validating the role of a metabolite like this compound is a multi-step, iterative process that demands scientific rigor and a multi-disciplinary approach. It begins with a robust and specific analytical method, progresses through establishing a strong correlation in a relevant disease model, and culminates in functional studies designed to probe for causality. By directly testing the metabolite's impact on cellular and whole-organism physiology and comparing its role to that of its metabolic neighbors, researchers can build a compelling, evidence-based narrative of its function in disease. This comprehensive approach is essential for identifying and validating novel targets for therapeutic intervention in the complex landscape of metabolic disease.

References

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  • Torres-Miro, M., et al. (2023). Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline. Molecules. Retrieved from [Link]

  • Powers, R. (2009). Metabolomics-Based Methods for Early Disease Diagnostics: A Review. NIH Public Access. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-hydroxy-3-oxopropionate reductase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22134427, 2-hydroxy-3-oxopropanoate. Retrieved from [Link]

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  • Manor, O., & O'Reilly, M. (2019). Computational Methods for the Discovery of Metabolic Markers of Complex Traits. Metabolites. Retrieved from [Link]

  • Sun, B., et al. (2014). Validation of a metabolite panel for early diagnosis of type 2 diabetes. ResearchGate. Retrieved from [Link]

  • Pang, Z., et al. (n.d.). MetaboAnalyst. Retrieved from [Link]

  • Wang, L., et al. (2015). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. ResearchGate. Retrieved from [Link]

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2-Hydroxy-3-oxopropanoic acid

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